molecular formula C5H8O4 B1222636 2-Acetoxypropanoic acid CAS No. 535-17-1

2-Acetoxypropanoic acid

Cat. No.: B1222636
CAS No.: 535-17-1
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313512
Record name 2-Acetoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-17-1, 3853-80-3
Record name 2-Acetoxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Acetolactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxypropanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-(acetyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Acetoxypropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLLACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QA2F3GU47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetoxypropanoic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Acetoxypropanoic acid, also known as (-)-O-Acetyl-L-lactic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable building block, or synthon, for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of the core properties, detailed structural analysis, synthesis, and applications of (S)-2-Acetoxypropanoic acid, with a particular focus on its role in drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights.

Introduction

(S)-2-Acetoxypropanoic acid is the S-enantiomer of a molecule derived from lactic acid, a fundamental chiral pool starting material. The introduction of an acetyl group to the hydroxyl function of (S)-lactic acid modifies its chemical properties, enhancing its utility as an intermediate in multi-step syntheses. Its primary industrial application is as a key precursor to (S)-2-acetoxypropionyl chloride, an essential reagent in the manufacture of non-ionic X-ray contrast agents like Iopamidol[1]. The stereochemical integrity of the chiral center at the C2 position is paramount, as the biological activity and efficacy of the final pharmaceutical products are often dependent on a single enantiomer. This guide will delve into the critical aspects of this molecule, from its fundamental physicochemical properties to its practical application in synthesis.

Molecular Structure and Stereochemistry

The structure of (S)-2-Acetoxypropanoic acid is defined by a propanoic acid backbone with an acetoxy group at the C2 position. The "(S)-" designation specifies the absolute configuration at this chiral center, which is crucial for its function as a chiral building block.

Caption: 2D structure of (S)-2-Acetoxypropanoic acid.

The key structural identifiers for this molecule are:

  • IUPAC Name: (2S)-2-acetyloxypropanoic acid[2]

  • SMILES: COC(=O)C[2]

  • InChI Key: WTLNOANVTIKPEE-VKHMYHEASA-N[2]

Physicochemical Properties

A summary of the key physical and chemical properties of (S)-2-Acetoxypropanoic acid is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling.

PropertyValueReference(s)
Molecular Formula C₅H₈O₄[2]
Molecular Weight 132.11 g/mol [2]
Appearance Colorless Clear Liquid[3]
Density ~1.18 g/mL at 20 °C
Boiling Point 141 - 143 °C at 20 mmHg
Refractive Index n20/D ~1.422
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
XLogP3-AA 0.1[2]

Synthesis and Purification

The most common and industrially relevant synthesis of (S)-2-Acetoxypropanoic acid involves the acetylation of (S)-lactic acid.

Reaction Principle

The synthesis is a straightforward esterification where the secondary hydroxyl group of (S)-lactic acid is acetylated using acetic anhydride. The reaction is typically performed in the presence of a catalyst or a base to facilitate the reaction and neutralize the acetic acid byproduct.

Caption: General workflow for the synthesis and purification of (S)-2-Acetoxypropanoic acid.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method for the laboratory-scale synthesis based on common acetylation procedures[4][5]. Causality: Pyridine serves as both a base to catalyze the reaction by deprotonating the hydroxyl group and as a solvent. The excess acetic anhydride ensures the complete conversion of the starting material. The aqueous work-up with HCl removes the pyridine, and subsequent extraction isolates the product. Vacuum distillation is an effective purification method due to the relatively high boiling point and thermal stability of the product.

Materials:

  • (S)-Lactic acid (1.0 eq)

  • Acetic anhydride (Ac₂O, 1.5 - 2.0 eq)[4]

  • Dry pyridine

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve (S)-lactic acid (1.0 eq) in dry pyridine (approx. 5 mL per mmol of lactic acid).

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5-2.0 eq) dropwise to the stirred solution[4][5].

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask again in an ice bath and cautiously add methanol to quench the excess acetic anhydride.

  • Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and finally brine[4].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (S)-2-Acetoxypropanoic acid by vacuum distillation to obtain the final product as a colorless liquid[1]. The purity can be assessed by GC or NMR.

Analytical Characterization: Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (S)-2-Acetoxypropanoic acid. Spectra for this compound are available in databases such as those from Sigma-Aldrich[2].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

    • A broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH) .

    • A quartet at approximately 5.0-5.2 ppm for the methine proton (-CH) at the C2 position. The splitting into a quartet is due to coupling with the three protons of the adjacent methyl group.

    • A singlet at approximately 2.1-2.2 ppm for the three protons of the acetyl methyl group (-COCH₃) .

    • A doublet at approximately 1.5-1.6 ppm for the three protons of the methyl group (-CH₃) at the C3 position. The splitting into a doublet is due to coupling with the single methine proton at C2.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton and is expected to show five distinct signals[2]:

    • A signal in the range of 170-175 ppm for the carboxylic acid carbonyl carbon (-COOH) .

    • A signal around 170 ppm for the ester carbonyl carbon (-COO-) .

    • A signal around 65-70 ppm for the methine carbon (-CH-) at the C2 position.

    • A signal around 20-21 ppm for the acetyl methyl carbon (-COCH₃) .

    • A signal around 16-18 ppm for the propanoic acid methyl carbon (-CH₃) .

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. An ATR-IR spectrum is available from sources like Aldrich[2]. Key characteristic absorption bands include:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically observed in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids[6].

  • C-H Stretch (Alkyl): Sharp peaks appearing just below 3000 cm⁻¹, typically around 2850-2990 cm⁻¹, corresponding to the stretching vibrations of the methyl and methine C-H bonds[6].

  • C=O Stretch (Carbonyls): Two distinct, strong absorption peaks are expected for the two carbonyl groups.

    • The ester carbonyl typically appears at a higher wavenumber, around 1740-1760 cm⁻¹.

    • The carboxylic acid carbonyl (in its dimeric form) appears at a slightly lower wavenumber, typically around 1700-1725 cm⁻¹[6][7].

  • C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending vibrations that are unique to the molecule and can be used for definitive identification.

Chemical Reactivity and Applications

Key Reactivity

(S)-2-Acetoxypropanoic acid possesses two primary reactive sites: the carboxylic acid group and the ester group.

  • Carboxylic Acid Reactions: The carboxylic acid moiety can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation. The conversion to the acid chloride is particularly important for its primary application.

  • Ester Hydrolysis: The acetoxy group can be hydrolyzed under either acidic or basic conditions to regenerate the hydroxyl group, yielding (S)-lactic acid. This reaction is generally undesirable when the acetyl group is intended to be a stable part of a synthetic intermediate.

Application in Drug Development: A Chiral Synthon

The primary significance of (S)-2-Acetoxypropanoic acid in drug development lies in its role as a chiral building block or synthon [8]. Its pre-defined stereochemistry allows for the introduction of a specific chiral center into a larger target molecule, which is a critical strategy in modern pharmaceutical synthesis.

Synthesis of Iopamidol: The most prominent industrial application is in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent used in medical imaging.

  • (S)-2-Acetoxypropanoic acid is first converted to its more reactive acid chloride derivative, (S)-2-acetoxypropionyl chloride , typically using a chlorinating agent like thionyl chloride (SOCl₂)[1].

  • This chiral acid chloride is then used to acylate an amine group on a complex tri-iodinated benzene core structure[1][9].

  • The (S)-lactyl side chain introduced via this reaction is crucial for the final properties of Iopamidol, contributing to its high water solubility and low toxicity, which are essential for a safe and effective contrast agent.

The use of this specific enantiomer ensures the formation of the correct diastereomer of the final drug product, which is a stringent requirement for regulatory approval.

Safety and Handling

(S)-2-Acetoxypropanoic acid is classified as a hazardous substance. According to GHS classifications, it may be toxic if swallowed, harmful in contact with skin, and fatal if inhaled[2].

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8 °C, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(S)-2-Acetoxypropanoic acid is a functionally rich chiral molecule with significant value in synthetic organic chemistry. Its well-defined stereochemistry, derived from the natural chiral pool, makes it an indispensable intermediate for the pharmaceutical industry, most notably in the production of the contrast agent Iopamidol. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development settings. The analytical techniques outlined provide the necessary framework for its characterization, ensuring the quality and stereochemical integrity required for its application as a high-value chiral synthon.

References

  • Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 10949. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid.
  • Green Chemistry. (2013). Green Chem., 15, 635. [Link]
  • Organic Letters. (2015). Org. Lett., 17, 5276. [Link]
  • Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 7205. [Link]
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
  • Google Patents. (n.d.). US20070078281A1 - Process for the Preparation of Iopamidol.
  • Google Patents. (n.d.). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • Google Patents. (n.d.). WO2015189244A1 - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
  • Google Patents. (n.d.). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
  • Google Patents. (n.d.). US1905466A - Process of preparing acetic anhydride.
  • RSC Advances. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • ResearchGate. (2014). (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • CORE. (n.d.). PURIFICATION OF LACTIC ACID.
  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?
  • MDPI. (n.d.). Lactic Acid: A Comprehensive Review of Production to Purification.
  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid.
  • ResearchGate. (2022). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions.
  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Simple and condensed β-lactams. Part 5. The synthesis of some (5RS,6SR)-2-(2-formylaminoethylthio)-6-(2-methyl-1,3-dioxolan-2-yl)
  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines. 1869-1875. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (1992).
  • Journal of Medicinal Chemistry. (n.d.). Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts.

Sources

Racemic 2-Acetoxypropanoic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Racemic 2-Acetoxypropanoic Acid

Abstract

This technical guide provides a comprehensive overview of racemic (±)-2-acetoxypropanoic acid, a versatile carboxylic acid and ester. The document details its chemical identity, including its CAS number and IUPAC nomenclature, and explores the distinct properties of its constituent enantiomers. A detailed laboratory-scale synthesis protocol, derived from established industrial methodologies, is presented with an emphasis on the chemical principles governing the reaction. Key physicochemical properties are summarized for practical reference. Furthermore, this guide discusses the compound's significant applications across the chemical, pharmaceutical, and agrochemical industries, highlighting its role as a crucial synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound.

Chemical Identity and Nomenclature

Racemic this compound is an organic compound that features both a carboxylic acid and an ester functional group.[1] It is systematically identified by its CAS Registry Number and IUPAC name.

The primary identifiers for the racemic mixture are summarized in the table below:

IdentifierValue
Common Name Racemic this compound
Synonyms (±)-O-Acetyllactic acid, (±)-alpha-Acetoxypropionic acid[1]
CAS Number 535-17-1[1][2][3]
IUPAC Name 2-(acetyloxy)propanoic acid[1]
Molecular Formula C₅H₈O₄[1][2][3]
Molecular Weight 132.11 g/mol [1][2]
SMILES CC(C(=O)O)OC(=O)C[1]
InChI Key WTLNOANVTIKPEE-UHFFFAOYSA-N[1][3]

Stereoisomerism

The presence of a chiral center at the second carbon (C2) atom means that this compound exists as a pair of enantiomers. The racemic mixture, denoted as (±)-2-acetoxypropanoic acid, consists of an equimolar mixture of the (R) and (S) enantiomers and is therefore optically inactive.[1] The individual stereoisomers, however, have distinct CAS numbers and are often prepared from the corresponding enantiomers of lactic acid.

StereoisomerCommon DesignationSource PrecursorCAS Number
Racemic Mixture (±)-2-Acetoxypropanoic acidRacemic Lactic Acid535-17-1[1][3]
(S)-Enantiomer (-)-O-Acetyl-L-lactic acid[4][5]L-Lactic Acid6034-46-4[4][5][6][7]
(R)-Enantiomer (+)-O-Acetyl-D-lactic acid[8][9]D-Lactic Acid18668-00-3[8][9]

Physicochemical Properties

The physical properties of racemic this compound are critical for its handling, storage, and application in synthesis.

PropertyValue
Appearance Colorless to almost colorless clear liquid[1]
Density 1.176 g/mL at 20 °C
Boiling Point 127 °C at 11 mmHg[1]
Refractive Index n20/D 1.423[1]
Purity ≥97.0% (by Gas Chromatography)[1]

Synthesis and Preparation

The most common method for preparing this compound is through the acetylation of lactic acid. This reaction involves the esterification of the secondary alcohol group of lactic acid with an acetylating agent, typically acetic anhydride.

Experimental Protocol: Acetylation of Lactic Acid

This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.

Materials:

  • Racemic Lactic Acid (e.g., 85% aqueous solution)

  • Acetic Anhydride

  • Acetic Acid (Glacial)

  • Sulfuric Acid (Concentrated, as catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Distillation apparatus for purification

Procedure:

  • Dehydration (Optional but Recommended): If starting with an aqueous solution of lactic acid, preliminary removal of water is crucial.[10] This can be achieved by azeotropic distillation with a suitable solvent like toluene prior to the main reaction. The presence of water significantly reduces reaction efficiency by consuming the acetic anhydride.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine racemic lactic acid and a molar excess of acetic anhydride (typically 1.1 to 1.5 equivalents). Acetic acid can be used as a solvent.

  • Catalysis: For enhanced reaction rates, a catalytic amount of concentrated sulfuric acid can be carefully added. Expertise Note: The acetylation requires high temperatures, which can lead to the formation of dimeric and polymeric by-products.[10] A catalyst allows the reaction to proceed at a more moderate temperature, improving the yield and purity of the desired product.

  • Reaction: Heat the mixture gently with stirring. The reaction is exothermic. Maintain a controlled temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted acetic anhydride with the slow addition of water.

    • The crude product can be purified by vacuum distillation to remove acetic acid and other impurities, yielding pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification LacticAcid Racemic Lactic Acid Reaction Acetylation Reaction (Catalyst: H₂SO₄) LacticAcid->Reaction Substrate AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Acetylating Agent CrudeProduct Crude Product Mix (this compound, Acetic Acid, Water) Reaction->CrudeProduct Yields Purification Vacuum Distillation CrudeProduct->Purification Purified via FinalProduct Pure (±)-2-Acetoxypropanoic Acid Purification->FinalProduct Isolates

Sources

Physical and chemical properties of 2-Acetoxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Acetoxypropanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Molecule

This compound, also known by synonyms such as O-Acetyllactic acid and alpha-acetoxypropionic acid, is a chiral carboxylic acid with significant utility in organic synthesis and as a versatile chemical intermediate.[1][2][3] Its structure, which combines both a carboxylic acid and an ester functional group on a simple three-carbon backbone, makes it a valuable building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][3] The compound exists as a racemic mixture ((±)-2-Acetoxypropanoic acid) and as two distinct enantiomers: (S)-(-)-2-Acetoxypropanoic acid and (R)-(+)-2-Acetoxypropanoic acid, derived from L-lactic acid and D-lactic acid, respectively.[1] This guide provides a detailed examination of its physical and chemical properties, reactivity, and analytical methodologies essential for its application in research and development.

Section 1: Physicochemical and Stereochemical Properties

The fundamental physical properties of this compound are critical for its handling, storage, and application in synthetic protocols. These properties can vary slightly depending on whether the compound is in its racemic or enantiomerically pure form.

1.1. Key Physical Data

The properties such as boiling point, density, and refractive index are crucial for purification (e.g., distillation) and characterization. The data presented below is a consolidation from various chemical suppliers and databases.

PropertyRacemic (±)(S)-(-) Enantiomer(R)-(+) EnantiomerReference(s)
CAS Number 535-17-16034-46-4Not specified[2][4]
Molecular Formula C₅H₈O₄C₅H₈O₄C₅H₈O₄[1][2][3]
Molecular Weight 132.11 g/mol 132.11 g/mol 132.12 g/mol [1][2][5]
Appearance Colorless to almost colorless clear liquidColorless clear liquidColorless to almost colorless clear liquid[1][6]
Boiling Point 127°C @ 11 mmHg115-117°C @ 2 mmHg82°C[1]
Density 1.176 g/mL @ 20°C1.162 g/mL @ 25°CNot specified[1][5]
Refractive Index n20/D 1.423n20/D 1.422Not specified[1][5]

1.2. Stereoisomerism and Chirality

The presence of a chiral center at the C2 carbon is a defining feature of this compound. The stereochemistry (R or S configuration) is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The choice between the racemic mixture or a pure enantiomer is a key strategic decision in a synthesis pathway.

Figure 1. Chiral structures of (S) and (R)-2-acetoxypropanoic acid.

Section 2: Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the ester.[3] This dual functionality allows it to serve as a versatile intermediate in a variety of chemical transformations.

2.1. Hydrolysis of the Ester Group

A primary reaction of this molecule is the hydrolysis of its ester linkage, which can occur under both acidic and basic conditions, yielding lactic acid and acetic acid.[7] This reaction is analogous to the well-studied hydrolysis of acetylsalicylic acid (Aspirin).[7][8][9]

  • Causality: The susceptibility to hydrolysis is a critical parameter for drug development. If this compound is a substructure within a drug candidate, its stability in the physiological pH range of the stomach (acidic) and intestines (neutral to basic) will dictate the drug's bioavailability and metabolic pathway. Base-catalyzed hydrolysis is generally faster and irreversible because the carboxylate product is deprotonated, preventing the reverse reaction.[9]

Hydrolysis reactant This compound reagent + H₂O reactant->reagent products Lactic Acid + Acetic Acid reagent->products H⁺ or OH⁻

Figure 2. General hydrolysis reaction of this compound.

2.2. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form a new ester.

  • Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce the more reactive 2-acetoxypropanoyl chloride.

  • Salt Formation: Reaction with a base to form the corresponding carboxylate salt.

2.3. Stability and Storage

This compound is generally stable under standard conditions. However, due to the potential for hydrolysis, it should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. Long-term storage in aqueous solutions, especially at non-neutral pH, is not recommended without stability studies.

Section 3: Spectroscopic Profile

Spectroscopic data is fundamental for the identification and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and two strong C=O stretching absorptions: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Key signals would include a singlet for the acetyl methyl protons (~2.1 ppm), a doublet for the C3 methyl protons (~1.5 ppm), a quartet for the C2 proton (~5.0 ppm), and a broad singlet for the acidic proton of the carboxylic acid (>10 ppm).

    • ¹³C NMR: Expected signals include those for the two carbonyl carbons (ester and carboxylic acid, ~170-180 ppm), the C2 carbon bearing the oxygen (~70 ppm), and the two methyl carbons (~20 ppm).[10]

Section 4: Experimental Protocol - Potentiometric Titration for pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[11] For a drug candidate, pKa influences properties like solubility, absorption, and receptor binding. Potentiometric titration is a reliable and standard method for its determination.[12]

4.1. Principle

This protocol is a self-validating system. By titrating the weak acid (this compound) with a strong base of known concentration (e.g., NaOH) and monitoring the solution's pH, a titration curve is generated. The pKa is the pH at which the acid is half-neutralized ([HA] = [A⁻]), corresponding to the midpoint of the buffer region on the curve.[12]

4.2. Step-by-Step Methodology

  • Preparation:

    • Accurately weigh approximately 0.15 g of this compound into a 150 mL beaker.[12]

    • Dissolve the sample in ~50 mL of deionized water. Gentle warming may be used if necessary, but the solution must be cooled to room temperature before titration.[12]

    • Prepare a standardized ~0.1 M NaOH solution.

  • Instrumentation Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar.

  • Titration:

    • Fill a 50 mL burette with the standardized NaOH solution. Record the initial volume.

    • Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the steep inflection region around the equivalence point.

    • Continue adding titrant until the pH has stabilized well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the center of the inflection). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

    • The volume at the half-equivalence point is Veq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point.[12]

pKa_Workflow A Prepare Analyte Solution (0.15g in 50mL H₂O) B Calibrate pH Meter (pH 4, 7, 10 buffers) A->B C Titrate with Standardized NaOH (Record Volume and pH) B->C D Plot Titration Curve (pH vs. Volume NaOH) C->D E Determine Equivalence Point (Veq) (Max slope of curve) D->E F Calculate Half-Equivalence Point (Veq / 2) E->F G Determine pKa (pH at Veq / 2) F->G

Figure 3. Workflow for pKa determination via potentiometric titration.

Section 5: Safety and Handling

According to safety data, this compound is classified as an irritant.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5][13]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.

Conclusion

This compound is a foundational chiral building block whose utility is defined by its distinct physical properties and the reactivity of its dual functional groups. A thorough understanding of its stereochemistry, stability under various pH conditions, and core chemical characteristics is paramount for its effective use in the synthesis of advanced materials and pharmacologically active compounds. The analytical protocols outlined in this guide, particularly for pKa determination, provide the necessary framework for robust characterization, ensuring reproducibility and reliability in research and development settings.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid. PubChem.
  • ChemSrc. (2025, August 25). Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11106576, 2-Acetoxy-3-phenylpropanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347919, 2-(Acetyloxy)-2-methylpropanoic acid. PubChem.
  • The Good Scents Company. (n.d.). (S)-(-)-2-acetoxypropionic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid. PubChem.
  • University of Pennsylvania, Department of Chemistry. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Capot Chemical. (2025, November 19). MSDS of 2-(Acetyloxy)-2-methylpropanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221165, Methyl 2-acetoxypropanoate. PubChem.
  • Synerzine. (n.d.). SAFETY DATA SHEET Propanoic acid, 2-oxo-.
  • SpectraBase. (n.d.). 2-Acetoxy-propionic acid.
  • Wikimedia Commons. (n.d.). PROPERTIES AND REACTIONS OF LACTIC ACID - A REVIEW.
  • Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids.
  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • Berg, L. C., Sminia, B., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC.
  • Study.com. (n.d.). Hydrolysis of Aspirin | Overview, Reactions & Mechanism.
  • ResearchGate. (n.d.). Hydrolysis of acetylsalicylic acid in a rapidly and a slowly proceeding reaction.
  • UNI ScholarWorks. (n.d.). Studies on the Hydrolysis of Acetyl-1-C14-Salicylic Acid.
  • NileRed. (2014, April 24). How to Convert Aspirin to Salicylic Acid (Base Hydrolysis Method). YouTube.
  • The Royal Institution. (2013, June 7). Hydrolyze Acetylsalicylic Acid into Salicylic Acid. YouTube.
  • MDPI. (n.d.). Lactic Acid: A Comprehensive Review of Production to Purification.
  • ResearchGate. (2016, April 1). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
  • Wikipedia. (n.d.). Lactic acid.
  • PubMed. (n.d.). Control of lactic acid production during hydrolysis and acidogenesis of food waste.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).

Sources

An In-depth Technical Guide to 2-Acetoxypropanoic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetoxypropanoic acid, also known as O-acetyllactic acid, is a chiral carboxylic acid that has garnered significant interest across various scientific disciplines. Its journey from a natural curiosity to a valuable synthetic intermediate is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of this compound, delving into its historical discovery, the evolution of its synthesis, its key chemical properties, and its applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The story of this compound is intrinsically linked to its parent compound, lactic acid. Lactic acid was first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. For much of the 19th century, research focused on understanding the properties and biological significance of lactic acid itself.

It wasn't until the early 20th century , with the advancement of esterification techniques, that chemists began to explore the modification of carboxylic acids like lactic acid. The acetylation of lactic acid to produce this compound emerged as a synthetic target during this period, driven by a desire to understand the influence of the acetyl group on the properties of the parent α-hydroxy acid.

A pivotal moment in the history of this compound came in 1957 with the work of Takaichi Yamashita . He isolated the (S)-enantiomer of this compound and identified it as a pheromone. This discovery was a significant milestone, as it was one of the early instances of a specific stereoisomer of a relatively simple organic molecule being identified with a distinct and crucial biological function.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are influenced by the presence of both a carboxylic acid and an ester functional group, as well as a chiral center at the C-2 position.

PropertyRacemic (±)-2-Acetoxypropanoic Acid(S)-(-)-2-Acetoxypropanoic Acid(R)-(+)-2-Acetoxypropanoic Acid
Molecular Formula C₅H₈O₄C₅H₈O₄C₅H₈O₄
Molecular Weight 132.11 g/mol 132.11 g/mol 132.11 g/mol
CAS Number 535-17-16034-46-418668-00-3[1]
Boiling Point 127 °C @ 11 mmHg115-117 °C @ 2 mmHg[2]82 °C
Density 1.176 g/mL at 20 °C1.162 g/mL at 25 °C1.18 g/mL
Refractive Index n20/D 1.423n20/D 1.422n20/D 1.42
Melting Point 330-333 K (57-60 °C)[3]Not specifiedNot specified

Synthesis of this compound: An Evolutionary Perspective

The synthesis of this compound has evolved from classical esterification methods to more refined and efficient catalytic processes. Understanding this progression is key to appreciating the current state of its production.

Early Synthetic Approaches

In the early 20th century, the synthesis of this compound would have relied on direct acetylation of lactic acid using common acetylating agents. A representative, historically relevant protocol would involve the reaction of lactic acid with an excess of acetic anhydride or acetyl chloride.

Conceptual Early 20th Century Laboratory Protocol: Acetylation of Lactic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube to protect from atmospheric moisture, place one equivalent of lactic acid.

  • Reagent Addition: Slowly add an excess (2-3 equivalents) of acetic anhydride to the flask. The reaction is often catalyzed by a few drops of concentrated sulfuric acid.

  • Reaction Conditions: The mixture is gently heated to reflux for several hours to ensure complete acetylation. The progress of the reaction would have been monitored by changes in physical properties such as refractive index or by fractional distillation.

  • Workup and Purification: After cooling, the excess acetic anhydride and acetic acid byproduct are removed by distillation, often under reduced pressure. The crude this compound is then purified by fractional distillation.

Causality Behind Experimental Choices:

  • Excess Acetic Anhydride: The use of excess acetylating agent drives the equilibrium towards the product side, maximizing the yield of the desired ester.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of acetic anhydride, making it a more reactive electrophile for the nucleophilic attack by the hydroxyl group of lactic acid.

  • Anhydrous Conditions: The use of a drying tube is crucial as both acetic anhydride and acetyl chloride are highly reactive towards water, which would lead to the formation of acetic acid and reduce the yield of the desired product.

Modern Catalytic Synthesis

Contemporary methods for the synthesis of this compound focus on efficiency, selectivity, and the use of more environmentally benign catalysts. The most common industrial approach remains the acetylation of lactic acid, but with significant refinements.

Modern Protocol: Heterogeneous Catalysis for the Acetoxylation of Lactic Acid

  • Catalyst Selection: A solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst) or a zeolite, is chosen. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling.

  • Reaction Setup: A stirred tank reactor or a packed-bed flow reactor is charged with lactic acid, acetic anhydride, and the solid acid catalyst.

  • Optimized Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 80-120 °C). The molar ratio of reactants and catalyst loading are optimized to achieve high conversion and selectivity.

  • Catalyst Removal and Product Isolation: In a batch process, the catalyst is simply filtered off. In a continuous flow process, the product stream continuously exits the reactor. The product is then purified by vacuum distillation.

Causality Behind Modern Experimental Choices:

  • Heterogeneous Catalysts: Solid acid catalysts replace corrosive and difficult-to-remove mineral acids like sulfuric acid. This simplifies the workup, reduces waste, and allows for catalyst reuse, aligning with the principles of green chemistry.

  • Flow Chemistry: Continuous flow reactors offer better heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety compared to traditional batch processes.

Synthesis_Evolution Evolution of this compound Synthesis cluster_early Early 20th Century Synthesis cluster_modern Modern Catalytic Synthesis early_reagents Lactic Acid + Acetic Anhydride (excess) early_catalyst H₂SO₄ (conc.) early_reagents->early_catalyst Catalyzed by early_conditions Reflux, Anhydrous early_catalyst->early_conditions Under early_workup Distillation early_conditions->early_workup Followed by early_product This compound early_workup->early_product modern_product High Purity this compound modern_reagents Lactic Acid + Acetic Anhydride modern_catalyst Solid Acid Catalyst (e.g., Ion-Exchange Resin) modern_reagents->modern_catalyst Catalyzed by modern_conditions Optimized Temperature, Flow Reactor modern_catalyst->modern_conditions Under modern_workup Filtration/Continuous Separation modern_conditions->modern_workup Followed by modern_workup->modern_product

Caption: A diagram illustrating the evolution of synthetic methods for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard analytical techniques, primarily spectroscopy and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound provides distinct signals for the different proton environments.

    • A doublet for the C-3 methyl protons (~1.5 ppm).

    • A singlet for the acetyl methyl protons (~2.1 ppm).

    • A quartet for the C-2 methine proton (~5.0 ppm).

    • A broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum shows five distinct resonances:

    • The C-3 methyl carbon (~16 ppm).

    • The acetyl methyl carbon (~20 ppm).

    • The C-2 methine carbon (~68 ppm).

    • The acetyl carbonyl carbon (~170 ppm).

    • The carboxylic acid carbonyl carbon (~175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

  • A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • C-H stretching vibrations from the methyl and methine groups just below 3000 cm⁻¹.

  • A sharp and strong C=O stretch from the ester carbonyl at approximately 1760 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl, often appearing around 1720 cm⁻¹.

  • A C-O stretching vibration from the ester group in the 1200-1300 cm⁻¹ region.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Reversed-phase chromatography using a C18 column with an acidic aqueous mobile phase and UV detection is a common method for purity determination and quantification.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, it and its derivatives play important roles as intermediates and building blocks in the pharmaceutical and chemical industries.

Chiral Building Block for Drug Synthesis

The enantiomerically pure forms of this compound are valuable chiral synthons. The (S)-enantiomer, in particular, is a key precursor in the synthesis of certain pharmaceuticals.

A notable example is its use in the synthesis of iopamidol , a non-ionic, water-soluble X-ray contrast agent.[4][5][6][7][8] The synthesis of iopamidol involves the acylation of a substituted aminophenol derivative with (S)-2-acetoxypropionyl chloride, which is derived from (S)-2-acetoxypropanoic acid. The stereochemistry at the C-2 position is crucial for the final properties and safety profile of the contrast agent.

Iopamidol_Synthesis Simplified Role of (S)-2-Acetoxypropanoic Acid in Iopamidol Synthesis S_acid (S)-2-Acetoxypropanoic Acid thionyl_chloride SOCl₂ S_acid->thionyl_chloride Reacts with S_acyl_chloride (S)-2-Acetoxypropionyl Chloride thionyl_chloride->S_acyl_chloride to form intermediate 5-amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide S_acyl_chloride->intermediate Acylates iopamidol Iopamidol intermediate->iopamidol to yield

Caption: A simplified workflow showing the role of (S)-2-acetoxypropanoic acid in the synthesis of Iopamidol.

Precursor to Bio-based Polymers

There is growing interest in using this compound as a renewable feedstock for the production of high-value chemicals. Research has focused on the pyrolysis of this compound to produce acrylic acid , a key monomer for a wide range of polymers, including superabsorbents, adhesives, and coatings. This bio-based route offers a sustainable alternative to the traditional petrochemical-based production of acrylic acid.

Pheromone Research

The initial discovery of (S)-2-acetoxypropanoic acid as a pheromone continues to be relevant in the field of chemical ecology. It serves as a model compound for studying insect communication and behavior, and for the development of environmentally friendly pest management strategies based on pheromone trapping or mating disruption.

Conclusion

This compound has evolved from a simple derivative of a well-known natural product to a versatile and valuable chemical entity. Its history is a microcosm of the progress in organic synthesis, from classical methods to modern catalytic strategies. For researchers and professionals in drug development and the broader chemical industry, this compound offers a compelling example of a chiral building block with significant applications. Its role in the synthesis of complex molecules like iopamidol and its potential as a gateway to bio-based polymers underscore its continued importance and promise for future innovations.

References

  • Chemsrc. (2025, August 25). Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. [Link]
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubChem. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041. [Link]
  • Google Patents.
  • Eureka | Patsnap.
  • SpectraBase. 2-Acetoxy-propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. 2-(Acetyloxy)-2-methylpropanoic acid | C6H10O4 | CID 347919. [Link]
  • NIST WebBook. Propanoic acid, 2-oxo-. [Link]
  • NIST WebBook. This compound. [Link]
  • PubChem. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324. [Link]
  • PubMed. Agricultural and food chemistry: 50 years of synergy between AGFD and JAFC. [Link]
  • The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]
  • PubMed. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]
  • SciSpace. Top 131 Journal of Agricultural and Food Chemistry papers published in 1959. [Link]
  • PubMed. Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids. [Link]
  • Advanced Organic Chemistry. 13 C NMR spectrum of 2-methylpropanoic acid. [Link]
  • MDPI.
  • ResearchGate. FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN).... [Link]
  • PubMed. Introduction of a bacterial acetyl-CoA synthesis pathway improves lactic acid production in Saccharomyces cerevisiae. [Link]
  • Oakwood Chemical. (-)-O-Acetyl-L-lactic acid. [Link]
  • ResearchGate. Food and Agriculture Problems for Japan and the World in the Twenty-First Century. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Acetoxypropanoic acid and its derivatives represent a pivotal class of chemical entities with significant utility in organic synthesis and, most notably, pharmaceutical development. Characterized by a propanoic acid backbone with an acetoxy group at the alpha-position, these compounds serve as versatile intermediates and, critically, as effective promoieties in prodrug strategies. Their ability to mask polar functional groups, such as carboxylic acids and hydroxyls, allows for the modulation of physicochemical properties to overcome challenges in drug delivery, including poor solubility and limited membrane permeability. This guide provides a comprehensive technical overview of the core principles, synthetic methodologies, and mechanistic applications of this compound derivatives, with a focus on their role as esterase-activated prodrugs. We will explore the causality behind synthetic choices, the importance of stereochemistry in determining pharmacokinetic profiles, and the practical application of these compounds in modern drug development.

Section 1: Core Molecular Principles of this compound

Chemical Identity and Nomenclature

This compound, also known by synonyms such as O-Acetyllactic acid, is an organic compound featuring both a carboxylic acid and an ester functional group.[1] This dual reactivity is central to its chemical utility. The systematic IUPAC name is 2-(acetyloxy)propanoic acid.[2] The core structure consists of a three-carbon propanoic acid chain with an acetoxy group (-O-C(=O)CH₃) attached to the C-2 carbon.

The presence of a chiral center at the C-2 carbon means the molecule exists as two enantiomers: (S)-2-acetoxypropanoic acid and (R)-2-acetoxypropanoic acid.[3][4] This stereoisomerism is of paramount importance in biological systems, where enantiomers often exhibit significantly different pharmacokinetic and pharmacodynamic profiles.[5]

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile intermediate in organic synthesis. It is typically a colorless to pale yellow liquid soluble in both water and common organic solvents.[1] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₅H₈O₄[1][2][3]
Molecular Weight 132.11 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid[1][3]
Boiling Point 115-117 °C (at 2 mm Hg)[6]
Density ~1.162 g/mL at 25 °C[6]
CAS Number (Racemic) 535-17-1[1][2]
CAS Number ((S)-enantiomer) 6034-46-4[3][7]
CAS Number ((R)-enantiomer) 18668-00-3[4]
Stereochemistry: The Significance of Enantiomers

In the context of drug development, particularly for the related 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), stereochemistry is critical.[5] Often, one enantiomer (typically the S-form) is responsible for the therapeutic activity, while the other may be inactive or contribute to side effects. The chiral center in this compound derivatives dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with chiral biological targets like enzymes and receptors. Consequently, the development of enantiomerically pure compounds through asymmetric synthesis is a major focus in medicinal chemistry.[8][9]

Section 2: Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through several routes, with the choice of method depending on the desired scale, stereochemical purity, and available starting materials.

General Synthetic Routes

A common and straightforward approach involves the acetylation of lactic acid. (S)-2-acetoxypropanoic acid, for example, can be synthesized from (S)-lactic acid.[3] Other methods include synthesis from propionic acid and acetaldehyde or the use of 2-bromopropanoic acid as a precursor.[3] For more complex derivatives, such as those with aryl substitutions, multi-step syntheses are often required, potentially involving reactions like the Bargellinic reaction for α-phenoxy-isobutyric acid derivatives.[10]

The synthesis of carboxylic acid derivatives is a fundamental topic in organic chemistry, often involving the conversion of a carboxylic acid into a more reactive intermediate like an acid chloride, which is then reacted with a nucleophile.[11][12]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Lactic_Acid Lactic Acid (or derivative) Acetylation Acetylation Lactic_Acid->Acetylation Acetic_Anhydride Acetic Anhydride (or Acetyl Chloride) Acetic_Anhydride->Acetylation Product This compound Derivative Acetylation->Product Forms Ester Linkage

Caption: General workflow for synthesizing this compound.

Protocol: Synthesis of (S)-2-Acetoxypropanoic Acid from (S)-Lactic Acid

This protocol describes a standard laboratory procedure for the acetylation of a chiral hydroxy acid. The causality for using an acid catalyst is to protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of lactic acid. Pyridine is often added in small amounts to neutralize the acetic acid byproduct.

Materials:

  • (S)-Lactic acid

  • Acetic anhydride

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (S)-lactic acid (1.0 eq) and acetic anhydride (1.2 eq).

  • Catalysis: Cool the mixture in an ice bath and slowly add 2-3 drops of concentrated sulfuric acid with continuous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold diethyl ether and a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by vacuum distillation to yield pure (S)-2-acetoxypropanoic acid.[6]

Asymmetric Synthesis: Achieving Enantiopurity

For pharmaceutical applications, achieving high enantiomeric excess is crucial. This is accomplished through several strategies:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as L-alanine or L-lactic acid, to synthesize the desired enantiomer.[3][13]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. While not widely documented for 2-hydroxy-2-phenylpropanoic acid itself, this principle is broadly applicable to α-hydroxy acids.[8][14]

  • Enzymatic Resolution: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Section 3: The Role of this compound Derivatives as Prodrugs

The most significant application of this chemical class in drug development is their use in prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo.[15]

The Ester Prodrug Concept: Masking Polarity

Many potent drug molecules fail to become viable medicines due to poor pharmaceutical properties, such as low aqueous solubility or an inability to cross cell membranes.[15] Polar functional groups, like carboxylic acids (-COOH) and hydroxyls (-OH), are often the cause. The ester prodrug strategy masks these polar moieties with a non-polar ester group, thereby increasing the drug's lipophilicity and enhancing its ability to permeate biological membranes.[16][17] This is one of the most common and successful prodrug strategies employed in clinically used drugs, including several ACE inhibitors.[18][19]

Mechanism of Action: Esterase-Mediated Activation

The success of the ester prodrug approach relies on the ubiquitous presence of esterase enzymes in the body (e.g., in the blood, liver, and other tissues).[19] These enzymes recognize and hydrolyze the ester bond, releasing the original polar group and liberating the active parent drug at or near its site of action.[16][20] The this compound moiety serves as an ideal "promoieity" because its hydrolysis by esterases is generally efficient and releases non-toxic byproducts (acetic acid and lactic acid).

Prodrug_Activation cluster_process In Vivo Bioconversion Prodrug Ester Prodrug (Lipophilic, Permeable) Esterase Esterase Enzyme (Hydrolysis) Prodrug->Esterase Enters Body ActiveDrug Active Drug (Polar, Active) Byproducts Promoieties (e.g., Acetic Acid) Esterase->ActiveDrug Cleavage Esterase->Byproducts Release

Caption: Esterase-mediated activation of a prodrug in vivo.

Case Study: Modifying Carboxylic Acid-Containing Drugs

Consider a drug candidate containing a carboxylic acid, which is highly polar and may have poor oral bioavailability. By converting this acid into an ester with a 2-hydroxypropanoic acid derivative (forming a double ester or "acyloxyalkyl" ester), its lipophilicity is increased. After oral administration and absorption, esterases cleave the outer ester bond, followed by a rapid breakdown of the intermediate to release the active carboxylic acid drug. This strategy has been successfully applied to improve the oral absorption of antibiotics and antivirals.[19] Similarly, derivatives of the NSAID ketoprofen, which contains a propanoic acid moiety, have been synthesized to create dual-mechanism drugs with potentially improved therapeutic profiles.[21]

Section 4: Pharmacokinetic and Pharmacodynamic Considerations

ADME Profile of Ester Prodrugs

The conversion of a parent drug into an ester prodrug fundamentally alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption: Increased lipophilicity generally leads to improved passive diffusion across the gastrointestinal tract, enhancing oral bioavailability.[16][19]

  • Distribution: The prodrug may distribute differently than the active drug, potentially altering its concentration in various tissues.

  • Metabolism: The primary metabolic pathway for the prodrug is its conversion back to the active drug via esterase hydrolysis.[22] The rate of this conversion can vary significantly between species (e.g., rats often have higher esterase activity than humans), which is a critical consideration in preclinical studies.[19]

  • Excretion: The excretion profile will depend on the properties of the released active drug and the promoieties.

Minor changes in the chemical structure of carboxylic acids can have a marked influence on their metabolism and overall disposition.[23]

The Impact of Stereochemistry on Pharmacokinetics

As previously mentioned, stereochemistry plays a vital role. For many 2-arylpropionic acids, a metabolic process known as chiral inversion can occur in vivo, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer.[24] Understanding the rate and extent of this inversion is crucial for determining the appropriate dosage and predicting the therapeutic effect of a racemic drug. The pharmacokinetics of the individual enantiomers can differ significantly, impacting both efficacy and safety.[5]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid. [Link]
  • Chemsrc. Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid. [Link]
  • National Center for Biotechnology Information. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC. [Link]
  • National Center for Biotechnology Information. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC. [Link]
  • National Center for Biotechnology Information. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC. [Link]
  • National Center for Biotechnology Information. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC. [Link]
  • National Center for Biotechnology Information. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347919, 2-(Acetyloxy)-2-methylpropanoic acid. [Link]
  • JACS Directory. Synthesis, Anti-Microbial Studies and Molecular Docking Studies 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid Deri. [Link]
  • ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. [Link]
  • MDPI. Amino Acids in the Development of Prodrugs. [Link]
  • PubMed.
  • Chemistry LibreTexts. 11.
  • PubMed. Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. [Link]
  • ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]
  • PubMed. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. [Link]
  • Prof. Dr. Ayad Kareem. Carboxylic Acid Derivatives: Naming and Physical Properties. [Link]
  • ResearchGate.
  • PubMed. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The scientific literature on the specific biological activities of 2-Acetoxypropanoic acid is not extensive. Much of the available information pertains to its role as a chemical intermediate and its general properties. This guide synthesizes the existing data and provides a comprehensive overview based on the current understanding of the compound and its constituent parts, lactic acid and acetic acid.

Introduction

This compound, also known by synonyms such as O-Acetyllactic acid and lactic acid acetate, is an organic compound with the chemical formula C5H8O4.[1][2][3] It exists as a chiral molecule, with the (S)-(-) and (R)-(+) enantiomers being of particular interest in various applications.[4][5][6] While not as extensively studied for its direct biological effects as its parent compounds, lactic acid and acetic acid, this compound holds significance in several fields, including pharmaceuticals, biochemical research, and the food industry.[4] This guide will delve into the known biological activities, mechanisms of action, and potential applications of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological interactions.

PropertyValueReferences
Molecular Formula C5H8O4[1][4][7]
Molecular Weight 132.11 g/mol [1][4][8]
Appearance Colorless to pale yellow liquid[2][4]
Solubility Soluble in water and organic solvents[2]
Boiling Point 141 - 143 °C / 20 mmHg[4]
Density ~1.18 g/mL[4]

These properties, particularly its solubility, influence its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

Mechanism of Action

The primary mechanism of action of this compound in biological systems is believed to be through its hydrolysis into lactic acid and acetic acid.[9] This conversion allows these two well-characterized molecules to enter their respective metabolic pathways.

Hydrolysis and Metabolic Integration

The ester linkage in this compound is susceptible to hydrolysis, a reaction that breaks the bond with the addition of a water molecule, yielding lactic acid and acetic acid.[9]

Diagram of Hydrolysis:

Hydrolysis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O H2O H2O->Hydrolysis Lactic Acid Lactic Acid Hydrolysis->Lactic Acid Acetic Acid Acetic Acid Hydrolysis->Acetic Acid

Caption: Hydrolysis of this compound.

Once liberated, lactic acid can be utilized in several key metabolic processes:

  • Glycolysis and the Citric Acid Cycle: Lactic acid can be converted to pyruvate, which then enters the citric acid cycle for energy production.[9][10]

  • Cori Cycle: It can be transported to the liver and converted back into glucose through gluconeogenesis.[10]

Acetic acid, as acetate, is a crucial metabolite that can be converted to acetyl-CoA, a central molecule in cellular metabolism, linking glycolysis with the citric acid cycle.

Biological Activities and Potential Applications

The biological relevance of this compound is largely inferred from its hydrolysis products and its use as a synthetic intermediate.

Pharmaceutical and Biochemical Research
  • Intermediate in Drug Synthesis: The (S)-(-)-2-Acetoxypropionic acid enantiomer is a valuable intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[4] Its chiral nature is often crucial for the stereospecificity and biological activity of the final drug product.[4]

  • Metabolic Pathway Studies: In biochemical research, it is used to investigate metabolic pathways.[4] By introducing this compound, researchers can trace the metabolic fate of its constituent parts, lactic acid and acetate.

Role in Microbiology

While direct studies on this compound are limited, the roles of acetate and lactic acid in microbial metabolism are well-documented.

  • Lactic Acid Bacteria (LAB): Acetate is known to have a growth-promoting effect on certain lactic acid bacteria, and its function extends beyond being a simple buffer.[11] Lactic acid is a primary fermentation product of LAB and contributes to the antimicrobial properties of fermented foods.[12] Some LAB can also produce acetate.[12]

  • Capnophilic Lactic Fermentation: In some bacteria, such as Thermotoga neapolitana, acetate can be coupled with CO2 to synthesize lactic acid.[13]

Other Potential Applications
  • Food Industry: The compound has applications in the food industry as a flavoring agent and preservative.[4]

  • Pheromones: The (S)-enantiomer has been identified as a biologically active chemical that can act as a pheromone in certain bacteria.[7]

Experimental Protocols

In Vitro Hydrolysis Assay

Objective: To determine the rate of hydrolysis of this compound to lactic acid and acetic acid in a simulated biological fluid.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Add a small aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

  • Incubate the solution at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Analyze the aliquots for the concentrations of this compound, lactic acid, and acetic acid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Plot the concentration of the reactant and products over time to determine the hydrolysis rate.

Workflow Diagram:

Hydrolysis_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Incubation Incubate at 37°C Stock_Solution->Incubation Buffer Prepare Physiological Buffer Buffer->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling HPLC_GCMS Analyze via HPLC or GC-MS Sampling->HPLC_GCMS Data_Analysis Determine Hydrolysis Rate HPLC_GCMS->Data_Analysis

Caption: Workflow for an in vitro hydrolysis assay.

Safety and Handling

According to GHS classifications, this compound is considered to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound.

Conclusion

This compound is a compound with a biological profile that is intrinsically linked to its hydrolysis products, lactic acid and acetic acid. While direct research into its specific biological activities is sparse, its role as a precursor to these key metabolites makes it a compound of interest in various scientific and industrial domains. Its utility as a chiral building block in pharmaceutical synthesis further underscores its importance. Future research may yet uncover more direct biological roles for this molecule, but for now, its significance lies in its chemical versatility and its contribution to the metabolic pool of lactic and acetic acids.

References

  • Benchchem. This compound | 3853-80-3.
  • Chem-Impex. (S)-(-)-2-Acetoxypropionic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid.
  • CABI Digital Library. The nutritional role of acetate for lactic acid bacteria. 1. The response to substances related to acetate.
  • CymitQuimica. (S)-2-Acetoxy-propionic acid.
  • A Comprehensive Review of Bioactive Compounds from Lactic Acid Bacteria: Potential Functions as Functional Food in Dietetics and the Food Industry. National Center for Biotechnology Information.
  • Patsnap Synapse. What is Lactic acid used for?
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid.
  • acetate-replacing factors for lactic acid bacteria. ResearchGate.
  • precisionFDA. This compound, (S)-.
  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed.
  • Improvement of CO2 and Acetate Coupling into Lactic Acid by Genetic Manipulation of the Hyperthermophilic Bacterium Thermotoga neapolitana. National Center for Biotechnology Information.
  • precisionFDA. This compound, (+/-)-.
  • This compound. NIST WebBook.

Sources

A Technical Guide to the Research Applications of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxypropanoic acid, also known as O-acetyllactic acid, is a versatile bifunctional molecule featuring both a carboxylic acid and an ester group. This unique structure, particularly when utilized in its enantiomerically pure forms, offers a powerful platform for a variety of chemical transformations and applications. Derived from lactic acid, a readily available bio-renewable feedstock, this compound is gaining increasing attention as a sustainable building block in the chemical and pharmaceutical industries. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse research applications, with a focus on its utility for professionals in drug discovery and development.

Chemical Properties and Stereochemistry

This compound (C₅H₈O₄, Molar Mass: 132.11 g/mol ) is a chiral molecule existing as two enantiomers: (S)-2-acetoxypropanoic acid and (R)-2-acetoxypropanoic acid.[1] The stereocenter at the C-2 position is crucial for its application in asymmetric synthesis, where precise control of stereochemistry is paramount for biological activity.

PropertyValueReference
IUPAC Name2-(acetyloxy)propanoic acid[2]
CAS Number535-17-1 (racemic)[2]
6034-46-4 ((S)-form)[3]
Molecular FormulaC₅H₈O₄[2]
Molecular Weight132.11 g/mol
AppearanceColorless liquid
Density~1.176 g/mL at 20 °C
Refractive Index~1.423 at 20 °C

Spectroscopic Characterization:

  • ¹³C NMR: The ¹³C NMR spectrum of this compound in Benzene-D6 shows characteristic peaks for the carbonyl carbons of the carboxylic acid and the ester, as well as for the methyl and methine carbons.[4]

  • ¹H NMR: In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid appears as a broad singlet at a downfield chemical shift (typically 10-12 ppm). The protons on the carbon adjacent to the nitrile absorb in the 2-3 ppm region.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a broad O-H stretching absorption for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretching band for the ester carbonyl group (around 1710 cm⁻¹).[5]

Synthesis of this compound and its Derivatives

The primary route to this compound is through the acetylation of lactic acid. This can be achieved using various acetylating agents, with acetic anhydride being a common choice. The reaction can be catalyzed by acids.

Experimental Protocol: Synthesis of (S)-2-Acetoxypropanoic Acid

This protocol is based on the principles of O-acetylation of a hydroxyl group in a carboxylic acid.

Materials:

  • (S)-Lactic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (solvent)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve (S)-lactic acid in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring. A catalytic amount of pyridine can be added.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Separate the organic layer and wash it with dilute hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure (S)-2-acetoxypropanoic acid.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product lactic_acid (S)-Lactic Acid reaction Acetylation Reaction lactic_acid->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction catalyst Pyridine (catalyst) catalyst->reaction solvent Dichloromethane (solvent) solvent->reaction product (S)-2-Acetoxypropanoic Acid reaction->product caption Synthesis of (S)-2-Acetoxypropanoic Acid

Caption: A simplified workflow for the synthesis of (S)-2-Acetoxypropanoic Acid.

Conversion to (S)-2-Acetoxypropionyl Chloride

For many synthetic applications, the carboxylic acid functionality of this compound needs to be activated. A common method is the conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂).

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent collapse of the intermediate, releasing sulfur dioxide and a protonated chlorine, ultimately forming the acyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_products Products acetoxypropanoic_acid (S)-2-Acetoxypropanoic Acid reaction Chlorination Reaction acetoxypropanoic_acid->reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction acyl_chloride (S)-2-Acetoxypropionyl Chloride reaction->acyl_chloride byproducts SO₂ + HCl reaction->byproducts caption Conversion to (S)-2-Acetoxypropionyl Chloride

Caption: Conversion of (S)-2-Acetoxypropanoic Acid to its acyl chloride.

Research Applications

Chiral Building Block in Pharmaceutical Synthesis

The primary and most well-documented application of (S)-2-acetoxypropanoic acid is as a key chiral building block in the synthesis of complex pharmaceutical compounds. Its activated form, (S)-2-acetoxypropionyl chloride, is a crucial intermediate in the industrial production of the non-ionic X-ray contrast agent, Iopamidol .

The synthesis of Iopamidol involves the acylation of a substituted diaminobenzene derivative with (S)-2-acetoxypropionyl chloride. The chirality introduced by this step is essential for the final compound's properties and safety profile.

Precursor for Bio-based Polymers

This compound serves as a valuable intermediate in the production of acrylic acid from renewable resources. The process involves the pyrolysis of this compound, which is derived from lactic acid. This bio-based route to acrylic acid is a more sustainable alternative to the traditional petrochemical-based methods. Acrylic acid and its esters are monomers for a wide range of polymers with applications in plastics, coatings, adhesives, and textiles.

Potential in Agrochemicals

Derivatives of this compound have shown potential in the agrochemical industry. For instance, 2-cyanoacetoxypropionic acid esters have been investigated for their utility in the synthesis of various agrochemicals.[6] The structural motif of 2-aryloxypropionic acids, which can be synthesized from 2-halopropionic acids (derivable from this compound), is found in a class of herbicides. These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.

Antimicrobial and Preservative Properties

Organic acids, including propionic acid, are well-known for their antimicrobial properties and are used as food preservatives.[7] They function by lowering the pH and disrupting the cell membranes of microorganisms.[8] While the direct antimicrobial activity of this compound is less studied than that of propionic acid, its ability to hydrolyze back to lactic acid and acetic acid suggests potential for similar applications. Further research is needed to fully elucidate its efficacy and mechanism of action as a food preservative.

Asymmetric Synthesis and Chiral Derivatizing Agent

Beyond its role in the synthesis of specific targets like Iopamidol, (S)-2-acetoxypropionyl chloride is a useful chiral derivatizing agent. It can be used to resolve racemic mixtures of alcohols and amines by converting them into diastereomeric esters or amides, which can then be separated by chromatography. This makes it a valuable tool in asymmetric synthesis and the determination of enantiomeric purity.

Future Perspectives

The versatility of this compound, coupled with its origin from renewable resources, positions it as a key molecule for future research and development. Key areas for future exploration include:

  • Development of novel derivatives: The synthesis and biological evaluation of new esters and amides of this compound could lead to the discovery of new drug candidates with a range of therapeutic activities.

  • Expansion of its role in asymmetric synthesis: Investigating its use as a chiral auxiliary in a broader range of asymmetric transformations could unlock new synthetic methodologies.

  • Elucidation of its biological activities: A more in-depth study of the antimicrobial and other biological properties of this compound itself could lead to new applications in food science and medicine.

  • Optimization of bio-based polymer production: Further research into the catalytic conversion of this compound to acrylic acid and other platform chemicals will contribute to a more sustainable chemical industry.

Conclusion

This compound is a multifaceted molecule with significant potential for researchers, scientists, and drug development professionals. Its role as a chiral building block in pharmaceutical synthesis is well-established, and its applications in the production of bio-based polymers and agrochemicals are expanding. As the demand for sustainable and enantiomerically pure chemicals continues to grow, the importance of this compound in both academic and industrial research is set to increase.

References

  • SpectraBase. 2-Acetoxy-propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]
  • European Patent Office. EP0627412B1 - Process for the preparation of 2-cyanoacetoxypropionic acid esters.
  • PubMed. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. [Link]
  • MDPI.
  • PubMed. Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents. [Link]
  • Tenger Chemical.
  • Google Patents. US20220183282A1 - Fatty Acid Derivatives For Improving The Effect Of Agrochemical Actives.
  • PubMed. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. [Link]
  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]
  • ResearchGate. (PDF) Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. [Link]
  • ResearchGate.
  • NIST. This compound. [Link]
  • ResearchGate. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. [Link]
  • ResearchGate.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
  • PubMed Central.
  • Amerex Ingredientes. Acetic acid (E-260)
  • PubMed Central.
  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
  • Google Patents.
  • Asian Journal of Pharmaceutical Technology and Innovation. A Review: Synthesis And Docking Study of Biologically Active Esters. [Link]
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
  • PubMed Central. Acute effects of the food preservative propionic acid on glucose metabolism in humans. [Link]
  • Google Patents. Derivatives of 4-(methylphosphinyl)
  • MDPI.
  • PubChem. (2S)-2-(Acetyloxy)propanoic acid. [Link]
  • Addcon.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-acetoxypropanoic acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, this document elucidates the rationale behind each safety measure, grounded in the physicochemical properties of the compound and established laboratory safety principles.

Understanding the Compound: Physicochemical and Hazardous Properties

This compound, also known as O-acetyl-lactic acid, is a carboxylic acid and an ester. Its dual functionality dictates its reactivity and hazard profile. The presence of the carboxylic acid group makes it corrosive, while the ester component can undergo hydrolysis.[1][2][3][4]

Chemical Identity and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₈O₄[5][6]
Molecular Weight 132.11 g/mol [5][6]
Appearance Colorless to slightly yellow liquid[7]
Boiling Point 115-117 °C at 2 mm Hg[8]
Density ~1.162 - 1.188 g/mL at 20-25 °C[7][8]
Flash Point >110 °C (>230 °F)[9]
Solubility Soluble in many organic solvents like ethanol and ether.[10]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, leading to skin and eye irritation.[11][12] For some forms of the compound, more severe toxicity has been noted.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

    • For the (S)-enantiomer, more severe hazards have been reported:

      • H301: Toxic if swallowed.

      • H312: Harmful in contact with skin.

      • H330: Fatal if inhaled.

  • Signal Word: Warning (though "Danger" may apply to specific enantiomers or concentrations).[11]

It is imperative to consult the specific Safety Data Sheet (SDS) for the particular product in use, as classifications can vary.

Risk Assessment and the Hierarchy of Controls

A thorough risk assessment is mandatory before commencing any work with this compound. The hierarchy of controls should be applied to mitigate identified risks, prioritizing engineering controls and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous acid if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All work with this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of corrosive vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Emergency Eyewash and Safety Shower: OSHA regulations mandate the availability of suitable facilities for quick drenching or flushing of the eyes and body in any area where corrosive materials are handled.[10][12] These should be located within a 10-second travel distance and be unobstructed.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are paramount, appropriate PPE is essential to protect against splashes and accidental contact.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are a suitable choice for handling this compound and other weak carboxylic acids.[13][14][15][16] Nitrile provides good resistance to acids, oils, and solvents.[13][14] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A laboratory coat must be worn to protect against skin contact. For larger-scale operations, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Generally not required when working in a properly functioning fume hood. However, if there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be used.[17]

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage procedures are crucial to prevent accidents and maintain the quality of the chemical.

Safe Handling Practices
  • Avoid Incompatibilities: Keep this compound away from strong bases, oxidizing agents, and reducing agents to prevent vigorous or exothermic reactions.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Requirements
  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

  • Segregation: Store in a dedicated corrosives or acid cabinet. While some sources suggest storing acids and bases together in a corrosives cabinet is acceptable, it is best practice to segregate them to prevent accidental mixing.[18] Never store acids with organic materials.[2]

  • Cabinet Material: Wooden cabinets are preferred for acid storage as metal cabinets are prone to corrosion from acid fumes.[18]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response Protocol

For a minor spill (typically less than 1 liter) that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Contain the Spill: Use a spill sock or absorbent material to create a dike around the spill to prevent it from spreading.[19]

  • Neutralize the Acid:

    • Slowly apply a weak base, such as sodium bicarbonate (baking soda) or calcium carbonate, to the spill.[20][21] Start from the outside and work your way in.

    • Avoid using strong bases as this can cause a violent reaction.[21][22]

    • Be aware that the neutralization process will generate heat and may produce some effervescence (carbon dioxide gas).[21]

  • Verify Neutralization: Use pH paper to test the spilled material. The goal is to achieve a neutral pH (between 6 and 8).[19]

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Clean the Area: Use a scoop or dustpan to collect the absorbed material and place it in a clearly labeled, sealable container for hazardous waste.[7]

  • Decontaminate: Wipe down the spill area with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste in accordance with institutional and local regulations.

For large spills, evacuate the area and contact your institution's emergency response team.

Stability and Reactivity: Understanding the Chemistry of Hazards

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, especially in the presence of acids or bases, to yield lactic acid and acetic acid.[1][2][3][4][23] This is an important consideration for storage and in assessing incompatibilities.

  • Thermal Decomposition: While specific data for this compound is limited, pyrolysis of similar esters can produce acrylates.[23] Thermal decomposition may also release irritating and toxic fumes and gases, such as carbon monoxide and carbon dioxide.

  • Incompatible Materials: Avoid contact with:

    • Strong bases

    • Strong oxidizing agents

    • Strong reducing agents

    • Metals (can be corrosive)

Toxicological and Ecological Information

  • Lactic Acid: Has low acute toxicity but can cause severe skin and eye irritation.[25]

  • Acetic Acid: Is corrosive and can cause severe skin burns and eye damage.[17]

The environmental impact of a small spill, once neutralized, is expected to be low as the resulting products are readily biodegradable. However, unneutralized acid can lower the pH of aquatic environments, which can be harmful to aquatic life.[20] Therefore, all spills should be contained and neutralized before disposal.

Waste Disposal

All waste containing this compound, including contaminated materials from spill cleanups, must be disposed of as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[25]

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., corrosive).[25]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of down the drain unless it has been neutralized to a pH between 6 and 8 and is permitted by local regulations.[26][27]

Conclusion

The safe handling of this compound in a research and development setting is contingent upon a thorough understanding of its hazards, a comprehensive risk assessment, and the diligent application of the hierarchy of controls. By prioritizing engineering and administrative controls and using appropriate personal protective equipment, researchers can minimize their risk of exposure and ensure a safe working environment. This guide serves as a foundational document; always consult the specific Safety Data Sheet for the product in use and adhere to all institutional safety protocols.

References

  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts.
  • Nitrile Gloves Acid Resistance - Unigloves. (2020, March 20).
  • (S)-(-)-2-acetoxypropionic acid (2S)-2-acetyloxypropanoic acid. (n.d.). The Good Scents Company.
  • Nitrile Gloves Chemical Resistance Guide - Bergamot. (n.d.).
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • NIOSH Pocket Guide to Chemical Hazards - Acetic acid. (n.d.). Centers for Disease Control and Prevention.
  • Are Nitrile Gloves Chemical Resistant? | SafetyCulture Marketplace AU. (2025, March 1).
  • Ester | Description, Types, & Reactions. (2025, December 17). Britannica.
  • Chemical Resistance Guide: The Importance Of Nitrile Gloves - AIBON SAFETY. (2024, September 14).
  • NIOSH Pocket Guide to Chemical Hazards - Formic acid. (n.d.). Centers for Disease Control and Prevention.
  • Reactions of Esters. (2021, May 22). Chemistry LibreTexts.
  • Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). eCampusOntario Pressbooks.
  • Neutralizing Glycolic Acid - Lab Alley. (n.d.).
  • Acid and Caustic Solutions | Occupational Safety and Health Administration. (n.d.).
  • Equilibria and Rates for Acetyl Transfer among Substituted Phenyl Acetates, Acetylimidazole, O-Acylhydroxamic Acids, and Thiol E. (n.d.). ElectronicsAndBooks.
  • A Guide to Working with Corrosive Substances. (n.d.). N.C. Department of Labor.
  • Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. (2024, February 28). PubMed.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.
  • Weekly Safety Meeting – Working Safely with Corrosives. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • How-to: Neutralise Chemical Spills. (2020, November 18). Stratex.
  • Corrosive Chemicals. (n.d.).
  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager Magazine.
  • Corrosive Substances: Handling & Safety in Businesses. (n.d.). DENIOS Inc.
  • Four Tips When Neutralizing Chemical Spills. (2014, January 16). Emedco's Blog.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • This compound. (n.d.). NIST WebBook.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015, December 21). PubMed.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Request PDF. (2025, June 3). ResearchGate.
  • Rate of hydrolysis of aspirin. (n.d.). Royal Society of Chemistry.
  • How to Neutralize Acid: Effective Ways (2024). (2024, May 6). Ryze Chemie.
  • List of carboxylic acid compounds that have been associated with toxic reactions (continued). (n.d.). ResearchGate.
  • Hidroxyl and Acetyl numbers. (2013, March 1). Waxpedia.
  • Acetoxy carboxylic acid | C3H4O4 | CID 17769302. (n.d.). PubChem.
  • Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Centers for Disease Control and Prevention.
  • (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324. (n.d.). PubChem.
  • 2-HYDROXYPROPANOIC ACID. (n.d.). Ataman Kimya.
  • Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. (2014, November 20). ResearchGate.
  • Measurement of the rates of acetyl-CoA hydrolysis and synthesis from acetate in rat hepatocytes and the role of these fluxes in substrate cycling. (n.d.). PubMed Central.
  • Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. (n.d.). CORE.

Sources

Enantiomers of 2-Acetoxypropanoic acid and their characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomers of 2-Acetoxypropanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: Chirality and the Significance of this compound

This compound, also known as O-acetyllactic acid, is a chiral carboxylic acid of significant interest in synthetic chemistry and as a building block for pharmaceuticals and agrochemicals. Its structure is derived from lactic acid, a fundamental biological molecule, through the acetylation of the hydroxyl group. The core of its chemical significance lies in the stereogenic center at the second carbon (C2) of the propanoic acid chain. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and an acetoxy group.

This tetrahedral arrangement results in the existence of two non-superimposable mirror-image forms, known as enantiomers: (S)-2-acetoxypropanoic acid and (R)-2-acetoxypropanoic acid.[1] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior in the presence of other chiral entities, such as biological receptors or enzymes. This differentiation is paramount in drug development, where often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[2][3] The study of stereochemistry is therefore not merely an academic exercise but a critical component of modern drug discovery and safety.[4]

This guide provides a comprehensive technical overview of the enantiomers of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for synthesis and resolution, detailed methodologies for characterization, and a comparative analysis of the enantiomers' properties.

Part 1: Synthesis of Racemic (±)-2-Acetoxypropanoic Acid

The most direct and common route to this compound is through the catalytic acetoxylation of lactic acid.[5][6] This process involves the esterification of the hydroxyl group of lactic acid using acetic acid. The reaction is typically performed using an excess of acetic acid, which can conveniently serve as both the acylating agent and the solvent.[7][8]

The choice of catalyst is critical for achieving high yield and selectivity. While homogeneous catalysts can be used, heterogeneous solid acid catalysts (e.g., ion-exchange resins, sulfated zirconia) are often preferred for their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling.[5][7]

Caption: Workflow for the enzymatic kinetic resolution of a racemic carboxylic acid.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines the resolution of (±)-2-acetoxypropanoic acid using lipase-catalyzed esterification.

  • Reaction Setup: In a flask, dissolve (±)-2-acetoxypropanoic acid (1 equivalent) and an alcohol (e.g., 1-butanol, 0.6 equivalents) in a suitable organic solvent (e.g., toluene or hexane).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB), to the mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme for reuse.

    • Extract the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate). The unreacted (S)-acid will be deprotonated and move into the aqueous phase as its carboxylate salt. The newly formed (R)-ester will remain in the organic phase.

    • Separate the two phases.

  • Isolation of Enantiomers:

    • (S)-Enantiomer: Carefully acidify the aqueous phase with a strong acid (e.g., 2M HCl) to a pH of ~2. This will protonate the carboxylate, precipitating or allowing for the extraction of the (S)-2-acetoxypropanoic acid with an organic solvent (e.g., ethyl acetate). Evaporate the solvent to yield the purified (S)-enantiomer.

    • (R)-Enantiomer: The (R)-ester in the organic phase can be isolated by evaporating the solvent. To recover the (R)-acid, the ester must be hydrolyzed (e.g., using aqueous NaOH followed by acidification with HCl).

Self-Validating System: The success of this protocol is continuously validated by chiral HPLC analysis. This technique not only confirms the separation of the enantiomers but also precisely quantifies the enantiomeric excess of both the unreacted acid and the ester product at any point during the reaction, allowing for precise control and optimization.

Part 3: Characterization of Enantiomers

Once separated, the enantiomers must be rigorously characterized to confirm their chemical identity, purity, and stereochemical configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess) of a chiral sample. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. [9]

Methodology: Chiral HPLC Analysis
  • Column: A polysaccharide-based column, such as Chiralcel OD-H or Chiralpak AD, is often effective for separating enantiomers of carboxylic acids. [10]* Mobile Phase (Normal Phase): A mixture of a non-polar solvent like n-hexane and an alcohol modifier like 2-propanol is typically used. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution. [9]* Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = [|A₁ - A₂| / (A₁ + A₂)] * 100.

Polarimetry

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. [11][12]This property is known as optical activity. Each enantiomer of a chiral molecule will rotate the light by an equal magnitude but in opposite directions. [13]

  • Dextrorotatory (+ or d): Rotates light in a clockwise direction. For this compound, this corresponds to the (R)-enantiomer . [14]* Levorotatory (- or l): Rotates light in a counter-clockwise direction. This corresponds to the (S)-enantiomer . [15][16] The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Methodology: Measuring Specific Rotation
  • Prepare a solution of the purified enantiomer of a known concentration (c, in g/mL) in a specified solvent (e.g., chloroform).

  • Fill a polarimeter sample tube of a known path length (l, in decimeters).

  • Measure the observed optical rotation (α) using a polarimeter, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

  • Calculate the specific rotation using the formula: [α]_D^20 = α / (l * c).

Part 4: Comparative Data and Properties

The following table summarizes the key properties of the (R)- and (S)-enantiomers of this compound.

Property(S)-2-Acetoxypropanoic Acid(R)-2-Acetoxypropanoic AcidRacemic (±)-2-Acetoxypropanoic Acid
Synonyms (-)-O-Acetyl-L-lactic acid [15][16](+)-O-Acetyl-D-lactic Acid [14]O-Acetyllactic acid [17]
CAS Number 6034-46-4 [18][16]18668-00-3 [14]535-17-1 [19][20]
Molecular Formula C₅H₈O₄ [15]C₅H₈O₄ [14]C₅H₈O₄ [20]
Molecular Weight 132.11 g/mol [15][16]132.11 g/mol [14]132.11 g/mol [19][17]
Appearance Colorless Liquid [15]Liquid [14]Liquid
Density 1.162 g/mL at 25 °C [18]~1.176 g/mL at 20 °C1.176 g/mL at 20 °C [19]
Refractive Index (n²⁰/D) 1.422 [18]~1.4231.423 [19]
Specific Rotation [α] Levorotatory (-)Dextrorotatory (+)0° (optically inactive)

Conclusion

The enantiomers of this compound serve as a quintessential example of the importance of stereochemistry in modern science. While their synthesis begins with a simple racemic mixture, their separation requires precise and selective techniques, with enzymatic kinetic resolution offering an elegant and effective solution. The subsequent characterization, heavily reliant on powerful analytical methods like chiral HPLC and polarimetry, is essential for confirming the purity and absolute configuration of each isolated enantiomer. For professionals in drug development and chemical research, a thorough understanding of these principles and protocols is not just beneficial but fundamental to designing and producing safer, more effective chemical entities. The methodologies and data presented in this guide provide a solid foundation for the synthesis, separation, and application of these valuable chiral building blocks.

References

  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances.
  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. University of Amsterdam.
  • SciSpace. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • PubChem. (2S)-2-(Acetyloxy)propanoic acid.
  • ResearchGate. (2014). (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid†.
  • PubChem. 2-Acetoxypropionic Acid.
  • HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC.
  • MDPI. (2021). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules, 26(23), 7228.
  • PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-82.
  • NIST. This compound. In NIST Chemistry WebBook.
  • ResearchGate. (2018). (PDF) Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Wikipedia. Chiral resolution.
  • ResearchGate. (2018). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • ResearchGate. (2021). Highly Selective Production of Propionic Acid from Lactic Acid Catalyzed by NaI.
  • Indian Academy of Sciences. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107, 141-146.
  • ResearchGate. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids.
  • Patsnap Synapse. (2024). What is the application of stereochemistry in drug design?.
  • National Institutes of Health. (2024). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 9(1), 1045-1050.
  • Daicel Chiral Technologies. (2014). Enantiomer separation of acidic compounds.
  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11).
  • Bohrium. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150.
  • MDPI. (2018). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. ChemProc, 3(1), 86.
  • Chemistry LibreTexts. (2019). 5.5 Polarimetry.
  • Quora. (2023). Why is 2-hydroxypropanoic acid a stereoisomer?.
  • YouTube. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry.
  • Rudolph Research Analytical. Polarimetry Definitions, Fundementals, Applications for Industry.
  • PubMed. (1987). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Journal of Pharmacy and Pharmacology, 39(10), 838-9.
  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development.
  • ResearchGate. (2014). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
  • National Institutes of Health. (2003). Stereochemistry in Drug Action. Current Medicinal Chemistry, 10(18), 1871-1880.

Sources

An In-depth Technical Guide to 2-Acetoxypropanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental principle in drug discovery and development, where the stereochemistry of a molecule can dictate its pharmacological and toxicological profile. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex, single-enantiomer drug candidates. This guide provides a detailed technical overview of 2-acetoxypropanoic acid, a versatile C3 chiral synthon derived from lactic acid. We will explore its physicochemical properties, methods for its synthesis and chiral resolution, and its critical applications in the pharmaceutical industry, supported by detailed experimental protocols and mechanistic insights. This document serves as a comprehensive resource for scientists leveraging this valuable molecule in their synthetic endeavors.

The Imperative of Chirality in Modern Drug Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of biological activity. Most biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. A racemic mixture, containing a 50:50 ratio of two enantiomers, can be considered a combination of two distinct substances.[1][2] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or, in the most severe cases, responsible for adverse or toxic effects.[3]

The historical case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[1][3] Consequently, regulatory bodies and the pharmaceutical industry have shifted decisively towards the development of single-enantiomer drugs.[3][4] This "chiral switch" philosophy enhances therapeutic indices, simplifies dose-response relationships, and minimizes the potential for off-target effects.[2]

Achieving this enantiomeric purity relies heavily on two strategies: asymmetric synthesis and chiral resolution.[5] Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as foundational components in the construction of larger, more complex chiral targets.[6] this compound, as a protected form of lactic acid, is one of the most important and versatile of these C3 building blocks, offering a robust platform for introducing a specific stereocenter into a target molecule.[6][7]

Physicochemical and Stereochemical Properties

This compound, also known as O-acetyllactic acid, is a chiral carboxylic acid. The acetyl group serves as a protecting group for the hydroxyl function of lactic acid, preventing its participation in undesired side reactions and allowing for selective chemistry at the carboxylic acid moiety.

Caption: Enantiomers of this compound.

Data Presentation: Key Properties

The fundamental properties of racemic and enantiopure this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₈O₄[8][9]
Molecular Weight 132.11 g/mol [8][10]
IUPAC Name (S-form) (2S)-2-(acetyloxy)propanoic acid[8]
IUPAC Name (R-form) (2R)-2-(acetyloxy)propanoic acid[11]
CAS Number (Racemic) 535-17-1[9][10]
CAS Number (S-enantiomer) 6034-46-4[8][12]
CAS Number (R-enantiomer) 18668-00-3[11]
Appearance Colorless Liquid[11][13]
Boiling Point 115-117 °C @ 2 mm Hg[12]
Density ~1.162 g/mL at 25 °C[12]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound.

Spectroscopy Typical Chemical Shifts (δ, ppm) Interpretation
¹H NMR (CDCl₃)~1.5 (d, 3H), ~2.1 (s, 3H), ~5.1 (q, 1H), ~9-11 (br s, 1H)d: CH₃ of lactate moiety, split by methine proton. s: CH₃ of acetyl group. q: Methine proton (CH), split by lactate methyl group. br s: Acidic proton of the carboxyl group.
¹³C NMR (CDCl₃)~18 (Lactate CH₃), ~21 (Acetyl CH₃), ~68 (Methine C-O), ~170 (Acetyl C=O), ~175 (Carboxyl C=O)Five distinct carbon environments corresponding to the molecular structure.[8]

Synthesis and Chiral Purity: Methodologies and Rationale

The accessibility of this compound stems from its straightforward synthesis from readily available lactic acid, which can be sourced enantiopure from fermentation processes.[6]

Synthesis of Racemic this compound

The most common laboratory and industrial synthesis involves the direct acetylation of lactic acid.

G start Racemic Lactic Acid + Acetic Anhydride reaction Acetylation Reaction (Optional: Acid Catalyst, e.g., H₂SO₄) start->reaction 1. Combine & Heat workup Aqueous Workup / Extraction (Removal of Acetic Acid) reaction->workup 2. Cool & Quench purify Purification (Distillation under reduced pressure) workup->purify 3. Isolate Organic Phase product Racemic this compound purify->product 4. Final Product

Caption: General workflow for synthesizing racemic this compound.

Causality and Experimental Insight: The reaction is typically performed with acetic anhydride. While it can proceed without a catalyst, a catalytic amount of a strong acid like sulfuric acid can accelerate the esterification. The most critical parameter, particularly on an industrial scale, is the removal of water from the starting lactic acid.[14] Lactic acid is often supplied as an aqueous solution (e.g., 85%). Water readily hydrolyzes the acetic anhydride reactant, reducing the yield and efficiency by consuming the acetylating agent to form acetic acid.[14] Therefore, a preliminary dehydration step or the use of excess anhydride is a decisive factor for a high-quality outcome.[14]

(A detailed protocol is provided in Section 5.1)

Achieving Enantiomeric Purity: Resolution Strategies

Since both enantiomers of lactic acid are commercially available, the most direct route to enantiopure this compound is to start with the corresponding enantiopure lactic acid. However, if one starts with a racemic mixture, chiral resolution is necessary.

Method A: Diastereomeric Salt Crystallization This classical resolution technique is a robust and widely-used industrial method.[5] It relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[1]

The Process:

  • Derivatization: The racemic carboxylic acid is treated with an enantiomerically pure chiral base (the resolving agent), such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethylamine.[1] This acid-base reaction forms a pair of diastereomeric salts.

  • Separation: Due to their different physical properties, one of the diastereomeric salts will typically have lower solubility in a given solvent system and will crystallize out of the solution preferentially.

  • Liberation: The crystallized salt is isolated by filtration. The chiral auxiliary is then removed by treating the salt with a strong acid (e.g., HCl), which protonates the chiral amine, liberating the desired enantiomer of this compound.

G cluster_main Chiral Resolution via Diastereomeric Salt Formation racemate Racemic (R/S)-Acid salts Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt racemate->salts base Chiral (R)-Base (Resolving Agent) base->salts + crystallize Fractional Crystallization (Exploits different solubilities) salts->crystallize solid Insoluble (R,R)-Salt (Crystals) crystallize->solid solution Soluble (S,R)-Salt (Remains in Mother Liquor) crystallize->solution acidify1 Acidification (HCl) solid->acidify1 acidify2 Acidification (HCl) solution->acidify2 product_r Pure (R)-Acid acidify1->product_r product_s Pure (S)-Acid acidify2->product_s

Caption: Conceptual workflow for chiral resolution by crystallization.

Method B: Kinetic Resolution Kinetic resolution is a dynamic method where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other.[15] This results in the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. For example, enantioselective esterification using a chiral acyl-transfer catalyst can effectively separate racemic 2-aryloxypropanoic acids, a related class of compounds.[15][16]

Applications in Pharmaceutical Synthesis

The primary utility of this compound is its conversion into the corresponding acyl chloride, a highly reactive intermediate for forming amide and ester bonds.

Case Study: (S)-2-Acetoxypropionyl Chloride as a Key Intermediate

The acid chloride is readily synthesized by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Reaction: (S)-CH₃CH(OAc)COOH + SOCl₂ → (S)-CH₃CH(OAc)COCl + SO₂ + HCl

This acyl chloride is a crucial precursor in the industrial synthesis of non-ionic X-ray contrast agents, such as Iopamidol.[14] The high reactivity of the acyl chloride allows for efficient acylation of amine groups on the complex backbone of the contrast agent scaffold.

G start (S)-Lactic Acid Commercially available chiral pool starting material step1 (S)-2-Acetoxypropanoic Acid Acetylation Protection of hydroxyl group start->step1:p1 step2 (S)-2-Acetoxypropionyl Chloride Chlorination (SOCl₂) Activation of carboxyl group step1->step2:p2 final Iopamidol Amide Bond Formation Coupling of chiral side chain step2->final:p3 step3 Iopamidol Precursor Contains free amine groups (-NH₂) step3->final:p3 Acylation

Caption: Role of this compound in the Iopamidol synthesis pathway.

The choice to use the (S)-enantiomer is dictated by the specific structure-activity requirements of the final drug product, where the stereochemistry of the side chains is critical for achieving the desired solubility, viscosity, and low toxicity required for a medical imaging agent.[14]

Detailed Experimental Protocols

The following protocols are provided as representative procedures. Researchers should always first consult primary literature and perform a thorough safety assessment.

Protocol: Synthesis of Racemic this compound

Materials:

  • Lactic Acid (85% aqueous solution)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (optional, catalytic)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Anhydrous Preparation (Optional but Recommended): If starting with aqueous lactic acid, it should be concentrated first. This can be achieved by azeotropic distillation with toluene under reduced pressure to remove water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 equivalent of lactic acid with 1.2-1.5 equivalents of acetic anhydride.

  • Catalysis (Optional): Add 1-2 drops of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the mixture to room temperature. Slowly add water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Protocol: Synthesis of (S)-2-Acetoxypropionyl Chloride

Materials:

  • (S)-2-Acetoxypropanoic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene (or other inert solvent)

Procedure (perform in a well-ventilated fume hood):

  • Reaction Setup: In an oven-dried, three-neck flask equipped with a dropping funnel, reflux condenser (with a gas outlet to a scrubber), and a magnetic stirrer, dissolve (S)-2-acetoxypropanoic acid (1.0 eq) in anhydrous toluene.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.5-2.0 eq) dropwise to the solution at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases.

  • Purification: The solvent and excess thionyl chloride are carefully removed by distillation (first at atmospheric pressure, then under vacuum). The remaining residue is the crude acyl chloride, which can be further purified by vacuum distillation. The product is moisture-sensitive and should be used immediately or stored under an inert atmosphere.[14]

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a chemical fume hood.

Conclusion

This compound is a powerful and cost-effective chiral building block in modern organic synthesis. Its value is derived from its direct lineage to the natural chiral pool of lactic acid, its straightforward preparation, and its facile conversion to reactive intermediates like acyl chlorides. For drug development professionals, mastering the synthesis and application of this synthon provides a reliable method for introducing a key C3 stereocenter, enabling the efficient and stereocontrolled construction of complex pharmaceutical agents. As the demand for enantiomerically pure drugs continues to grow, the importance of foundational building blocks like this compound will only increase.

References

  • PubChem. (2S)-2-(Acetyloxy)propanoic acid.
  • PubChem. 2-Acetoxypropionic Acid.
  • Google Patents. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. CN104955798A.
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • El-Enshasy, H. A., et al. (2015). Lactic acid applications in pharmaceutic.
  • Shiina, I., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC ACIDS. HETEROCYCLES, Vol. 86, No. 2. [Link]
  • Chemsrc. Propanoic acid,2-(acetyloxy)-2-methyl-. [Link]
  • El-Enshasy, H. A., et al. (2016). Lactic acid applications in pharmaceutical and cosmeceutical industries.
  • Wikipedia. Chiral resolution. [Link]
  • NIST. This compound Gas Chromatography. NIST Chemistry WebBook. [Link]
  • Sanghani, Y. J. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • ResearchGate. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Request PDF. [Link]
  • Chemistry LibreTexts. (2020). 6.
  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]
  • ResearchGate. (2001).
  • Scirri, C., et al. (2022).
  • Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]
  • Asiri, A. M., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. International Journal of Molecular Sciences. [Link]

Sources

Natural occurrence of 2-Acetoxypropanoic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of 2-Acetoxypropanoic Acid and Its Analogs

Abstract

This compound, also known as O-acetyl-lactic acid, is an alpha-hydroxy acid ester that occupies a unique niche at the intersection of primary and secondary metabolism. While not as ubiquitous as its constituent parts—lactic acid and acetic acid—its presence in specific biological contexts points to targeted enzymatic synthesis and defined functional roles. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and its structural analogs. We delve into the plausible biosynthetic pathways, detail robust analytical methodologies for its detection and quantification, and discuss its known biological activities and potential applications for researchers in the fields of natural products, microbiology, and drug development.

Introduction: The Chemical and Biological Context

This compound (C₅H₈O₄, Molar Mass: 132.11 g/mol ) is the ester formed from the reaction of lactic acid and acetic acid.[1] Due to the chiral center at the C-2 position of the propanoic acid backbone, it exists as two stereoisomers: (S)-2-acetoxypropanoic acid and (R)-2-acetoxypropanoic acid.[2][3] This seemingly simple molecule represents a convergence of two of the most fundamental metabolites in biology. Lactic acid is a primary end-product of fermentation in numerous microorganisms, particularly Lactic Acid Bacteria (LAB), and a key metabolite in anaerobic glycolysis in animals.[4][5] Acetic acid, in its activated form of acetyl-coenzyme A (acetyl-CoA), is the central hub of metabolism, linking glycolysis with the citric acid cycle and serving as the primary building block for fatty acids and numerous secondary metabolites.[6]

The formation of an ester bond between these two molecules suggests a deliberate biological process, likely enzymatic, that could serve to modify the polarity, volatility, or biological activity of lactic acid.

Natural Occurrence and Biological Roles

Direct documented evidence of this compound in nature is limited but significant, pointing towards specialized roles rather than widespread distribution.

Microbial Pheromones

The most definitive evidence for the natural occurrence of this compound comes from the field of chemical ecology. The (S)-enantiomer, (S)-2-acetoxypropanoic acid, has been identified as a pheromone secreted by bacteria of the family Streptomycetaceae. This molecule is understood to be involved in the complex chemical signaling that mediates the mating processes of these soil-dwelling microorganisms.

Fermented Foods and Beverages (Inferred)

While direct quantification in specific food products is not widely reported in the literature, there is strong circumstantial evidence to suggest that this compound is likely formed in environments where Lactic Acid Bacteria (LAB) and Acetic Acid Bacteria (AAB) coexist.

  • Co-occurrence of Precursors: In fermented products like sourdough, certain cheeses, and wine, the metabolic activities of LAB and yeasts produce high concentrations of both lactic acid and ethanol.[5][7] Subsequently, AAB can oxidize ethanol to produce acetic acid.[7][8] This creates an environment rich in both precursors required for ester formation.

  • Presence of Analogous Esters: The presence of structurally related lactate esters is well-documented in these environments. Ethyl lactate, the ester of lactic acid and ethanol, is a common aroma compound in wine and other fermented beverages.[9][10] Butyl lactate has also been identified as a natural component of apple brandy, cider, and wine.[9] The established formation of these analogs strongly supports the plausibility of this compound formation in the same matrices.

Biosynthesis: An Enzymatic Convergence

The biosynthesis of this compound is not fully elucidated but is hypothesized to occur via the enzymatic esterification of lactic acid, utilizing acetyl-CoA as the acetyl group donor. This reaction is likely catalyzed by enzymes with esterase or acyltransferase activity.

The Proposed Pathway

The core reaction involves the transfer of an acetyl group from an activated donor, acetyl-CoA, to the hydroxyl group of lactic acid.

  • Precursor Synthesis:

    • Lactic Acid: Glucose is converted to pyruvate via glycolysis. In fermentative microorganisms like Lactobacillus, pyruvate is then reduced to lactic acid by lactate dehydrogenase (LDH) to regenerate NAD+.[5]

    • Acetyl-CoA: Pyruvate can also be oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex. Alternatively, in heterofermentative LAB and AAB, acetyl-phosphate can be generated and subsequently converted to acetyl-CoA or acetate.[6]

  • Esterification: 3. An enzyme, likely a carboxyl esterase or an alcohol acyltransferase (AAT) , catalyzes the transfer of the acetyl group from acetyl-CoA to the 2-hydroxyl position of lactic acid, releasing coenzyme A and forming this compound.

The diagram below, generated using DOT language, illustrates this proposed biosynthetic logic.

Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis P_branch Pyruvate->P_branch LacticAcid Lactic Acid Target This compound LacticAcid->Target Acetyl Transferase (Esterase/AAT) AcetylCoA Acetyl-CoA AcetylCoA->Target P_branch->LacticAcid LDH P_branch->AcetylCoA PDH Complex

Figure 1: Proposed biosynthetic pathway for this compound.
Evidence from Analogous Systems

While the specific enzyme for this reaction remains unidentified, extensive research on the biosynthesis of other esters provides strong support for this model:

  • Ethyl Lactate Synthesis: Studies have successfully engineered Escherichia coli to produce ethyl lactate from glucose.[2][3] This was achieved by introducing genes for lactate dehydrogenase (to produce lactic acid), a propionate CoA-transferase (to form lactyl-CoA), and an alcohol acyltransferase (AAT) to condense lactyl-CoA with ethanol.[3]

  • Short-Chain Ester Synthesis in LAB: The esterase EstA from Lactococcus lactis has been shown to be responsible for the majority of the bacterium's capacity to synthesize various short-chain fatty acid esters, which are critical flavor compounds in dairy products.[11] This demonstrates that the necessary enzymatic machinery for esterification is native to these organisms.

Naturally Occurring Analogs

Analogs of this compound are primarily other esters of lactic acid or other acetylated hydroxy acids. Their study provides context for the types of structures that can be generated by microbial metabolism.

Compound NameAcyl GroupHydroxy AcidNatural Source (Example)
This compound AcetylLactic acidStreptomycetaceae bacteria
Ethyl lactate (Ethanol)Lactic acidWine, Cider, Beer
Butyl lactate (Butanol)Lactic acidApple Brandy, Guava Wine[9]
Butyl butyryl lactate ButyrylLactic acidStrawberry (as flavor component)[12][13]
(R)-2-Hydroxy-4-methylpentanoic acid (None)Leucic acidFound in humans, Euglena gracilis[14]

Note: For ethyl and butyl lactate, the ester is formed with an alcohol rather than a carboxylic acid, but they represent the most common naturally occurring lactate esters.

The diagram below classifies these related compounds based on their core structure.

Analogs Core Core: Acyl-Lactic Acid Target This compound (Acyl = Acetyl) Core->Target BBL Butyl Butyryl Lactate (Acyl = Butyryl) Core->BBL OtherAcyl Other Short-Chain Acyl-Lactic Acids (e.g., Propionyl, Valeryl) Core->OtherAcyl

Figure 2: Classification of acyl-lactic acid analogs.

Analytical Methodologies

The detection and quantification of this compound in a complex biological matrix requires a robust analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its high sensitivity and specificity, though it requires a derivatization step to make the non-volatile acid amenable to gas-phase analysis.

Experimental Workflow

The overall process involves extraction from the sample matrix, derivatization of the analyte, and subsequent analysis by GC-MS.

Workflow start Sample (e.g., Bacterial Supernatant, Fermented Food Homogenate) step1 1. Acidification & LLE (e.g., with Ethyl Acetate) start->step1 step2 2. Evaporation (Dry down organic phase) step1->step2 step3 3. Derivatization (e.g., Silylation with BSTFA) step2->step3 step4 4. GC-MS Analysis (Separation & Detection) step3->step4 end Data Analysis (Quantification & Identification) step4->end

Sources

Methodological & Application

Synthesis of 2-Acetoxypropanoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 2-acetoxypropanoic acid. This valuable carboxylic acid serves as a key intermediate in various chemical syntheses. The primary synthetic route discussed is the acetylation of lactic acid using acetic anhydride. This document provides a thorough, step-by-step methodology, an in-depth discussion of the reaction mechanism, and protocols for the purification and characterization of the final product. Safety considerations for all reagents are also addressed in detail to ensure safe laboratory practices. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as O-acetyllactic acid, is an organic compound of significant interest in synthetic chemistry.[1][2] Its structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile building block for more complex molecules. It is particularly noted for its use as a precursor in the synthesis of agrochemicals and as an intermediate in the production of acrylic acid from biorenewable sources.[3][4][5][6] The presence of a chiral center at the C2 position also makes its enantiomeric forms valuable in stereoselective synthesis.[1]

This application note provides a detailed experimental protocol for the synthesis of this compound via the direct acetylation of lactic acid with acetic anhydride. This method is widely employed due to its efficiency and the relative availability of the starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of lactic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate leaving group yields the desired this compound and acetic acid as a byproduct.

Reaction:

Lactic Acid + Acetic Anhydride → this compound + Acetic Acid

Mechanism:

The reaction is an esterification of the secondary alcohol in lactic acid. The lone pair of electrons on the hydroxyl oxygen of lactic acid initiates a nucleophilic attack on a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then rearranges, leading to the elimination of an acetate ion, which is a good leaving group. A final deprotonation step yields the stable this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityNotes
(±)-Lactic Acid85-90% aq. soln.Sigma-Aldrich90.08 g (1.0 mol)
Acetic Anhydride≥98%Sigma-Aldrich122.5 g (1.2 mol)Corrosive, handle with care.
PyridineAnhydrous, ≥99.8%Sigma-Aldrich2-3 mLCatalyst, handle in fume hood.
Diethyl EtherAnhydrousFisher ScientificAs neededFor extraction.
Saturated Sodium BicarbonateLab PreparedAs neededFor neutralization.
Anhydrous Magnesium SulfateVWRAs neededFor drying.
Round-bottom flask (500 mL)1
Reflux condenser1
Heating mantle1
Magnetic stirrer and stir bar1
Separatory funnel (1 L)1
Rotary evaporator1
Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 90.08 g (1.0 mol) of lactic acid.

  • Addition of Reagents: Place the flask in an ice bath to control the initial exothermic reaction. Slowly add 122.5 g (1.2 mol) of acetic anhydride to the stirring lactic acid. After the addition is complete, add 2-3 mL of anhydrous pyridine to the mixture.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 1 L separatory funnel. Add 200 mL of cold water and 150 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acids. Check the pH of the aqueous wash to ensure it is neutral or slightly basic. Wash the organic layer again with 100 mL of brine.

  • Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation.

Purification by Vacuum Distillation

The resulting crude oil is purified by fractional distillation under reduced pressure.

ParameterValue
Boiling Point115-117 °C at 2 mmHg[7]
Expected Yield75-85%

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₈O₄[1][8]
Molecular Weight132.11 g/mol [1][8]
AppearanceColorless to almost colorless clear liquid[1][8]
Density1.176 g/mL at 20 °C
Refractive Indexn20/D 1.423
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Expected chemical shifts (CDCl₃, 400 MHz):

  • δ 1.50 (d, 3H): Methyl protons (-CH₃) on the propanoic acid backbone, doublet due to coupling with the adjacent methine proton.

  • δ 2.15 (s, 3H): Methyl protons (-CH₃) of the acetyl group.

  • δ 5.05 (q, 1H): Methine proton (-CH) on the propanoic acid backbone, quartet due to coupling with the adjacent methyl protons.

  • δ 10.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH), broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Expected chemical shifts (CDCl₃, 100 MHz):

  • δ 16.5: Methyl carbon (-CH₃) of the propanoic acid backbone.

  • δ 20.5: Methyl carbon (-CH₃) of the acetyl group.

  • δ 68.0: Methine carbon (-CH) of the propanoic acid backbone.

  • δ 170.0: Carbonyl carbon (C=O) of the acetyl group.

  • δ 175.0: Carbonyl carbon (C=O) of the carboxylic acid.

FTIR (Fourier-Transform Infrared Spectroscopy)

Expected characteristic absorption bands (neat, cm⁻¹):

  • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • 1750 cm⁻¹ (strong): C=O stretch of the ester carbonyl.

  • 1715 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

  • 1240 cm⁻¹ (strong): C-O stretch of the ester.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.[9]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Lactic Acid: Causes skin irritation and serious eye damage.

  • This compound: May cause skin, eye, and respiratory irritation.[2]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A 1. Reagent Preparation - Lactic Acid - Acetic Anhydride - Pyridine B 2. Reaction Setup - Combine reagents in flask - Ice bath cooling A->B Combine C 3. Reflux - Heat to 80-90°C - Stir for 2-3 hours B->C Heat D 4. Quenching & Extraction - Cool to RT - Add H₂O & Diethyl Ether C->D Cool E 5. Washing - NaHCO₃ wash - Brine wash D->E Separate layers F 6. Drying & Concentration - Dry with MgSO₄ - Remove solvent via Rotovap E->F Isolate organic layer G 7. Vacuum Distillation - Purify crude product F->G Crude Product H 8. Analysis - ¹H NMR - ¹³C NMR - FTIR G->H Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

  • Smolecule. (2023, August 15). This compound.
  • PubChem. (n.d.). (2S)-2-(Acetyloxy)propanoic acid.
  • Sigma-Aldrich. (n.d.). (±)-2-Acetoxypropionic acid.
  • Chemsrc. (2025, August 25). Propanoic acid,2-(acetyloxy)-2-methyl-.
  • Capot Chemical. (2025, November 19). MSDS of 2-(Acetyloxy)-2-methylpropanoic acid.
  • CymitQuimica. (n.d.). (S)-2-Acetoxy-propionic acid.
  • Beerthuis, R., Granollers, M., Brown, D. R., Salavagione, H. J., Rothenberg, G., & Shiju, N. R. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5(5), 4103–4108.
  • University of Amsterdam. (2015, May 1). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • PubChem. (n.d.). 2-Acetoxypropionic Acid.
  • Supporting Information. (n.d.).
  • University of Wisconsin. (n.d.). NMR Chemical Shifts.
  • Beerthuis, R., Granollers, M., Brown, D. R., Salavagione, H. J., Rothenberg, G., & Shiju, N. R. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • SpectraBase. (n.d.). 2-Acetoxy-propionic acid [13C NMR].
  • Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • ChemicalBook. (2025, July 14). (S)-(-)-2-ACETOXYPROPIONIC ACID.
  • The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.
  • PubChem. (n.d.). 2-(Acetyloxy)-2-methylpropanoic acid.
  • NIST. (n.d.). Propanoic acid, 2-oxo-.
  • Brown, D. (n.d.). Infrared spectrum of propanoic acid.
  • Quora. (2023, November 11). How will you synthesize propanoic acid from acetic acid?.
  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • MDPI. (n.d.).

Sources

Application Notes & Protocols: The Strategic Use of 2-Acetoxypropanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Acetoxypropanoic acid, also known as O-Acetyllactic acid, is a bifunctional molecule that has emerged as a highly versatile and strategic building block in organic synthesis.[1] Its structure, which combines a carboxylic acid handle with a chiral secondary acetate, offers a unique platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role as a chiral precursor, its use in constructing complex molecular architectures, and its applications in prodrug development. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns.

Introduction: Understanding the Reagent

This compound is the acetylated derivative of lactic acid, a compound first isolated from sour milk in 1780.[1] While its parent compound has a long history, this compound gained significant traction in the 21st century with advancements in biorenewable chemistry and asymmetric synthesis.[1]

Chemical Properties and Stereochemistry

The key to its utility lies in the chiral center at the second carbon (C2), which is bonded to a methyl group, a carboxyl group, an acetoxy group, and a hydrogen atom.[1] This asymmetry gives rise to two enantiomers: (S)-(-)-2-acetoxypropanoic acid and (R)-(+)-2-acetoxypropanoic acid.[1][2][3] The availability of both enantiopure forms makes it an invaluable tool for introducing stereochemistry into target molecules, a critical consideration in pharmaceuticals where biological activity is often enantiomer-specific.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈O₄[2][3][5]
Molecular Weight 132.11 g/mol [3]
Appearance Colorless Liquid[2][4]
CAS Number (Racemic) 535-17-1[5][6]
CAS Number (S)-enantiomer 6034-46-4[3][7]
Density (Racemic) ~1.176 g/mL at 20 °C
Refractive Index (S)-enantiomer n20/D ~1.422[7]
Boiling Point (S)-enantiomer 115-117 °C at 2 mm Hg[7]
Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., type ABEK (EN14387) respirator filter), and a lab coat.[8] In case of contact, wash skin thoroughly with soap and water and flush eyes for at least 15 minutes.[9]

Core Applications & Synthetic Protocols

The utility of this compound stems from its two distinct functional groups, which can be manipulated either independently or in concert.

Application: Chiral Pool Synthesis

The primary application of enantiopure this compound is as a chiral building block. The stereocenter is robust and can be incorporated into a larger molecule, setting the stereochemistry for subsequent transformations.

Protocol 1: Diastereoselective Amide Coupling for Pharmaceutical Intermediates

This protocol demonstrates the coupling of (S)-2-acetoxypropanoic acid with a chiral amine, a common step in the synthesis of complex drug candidates. The goal is to form a specific diastereomer.

Causality & Rationale: Standard amide coupling conditions are employed. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is strategic; it is highly efficient, minimizes racemization of the chiral acid, and operates under mild conditions, which is crucial for preserving the integrity of both chiral centers. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl produced during the reaction without interfering with the coupling process.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-acetoxypropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Activation: Stir the solution at room temperature for 10 minutes to form the activated ester.

  • Amine Addition: Add the chiral amine (e.g., (R)-1-phenylethanamine) (1.05 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired diastereomeric amide.

Workflow Visualization:

G cluster_prep 1. Activation cluster_coupling 2. Coupling cluster_purification 3. Isolation Acid (S)-2-Acetoxypropanoic Acid ActivatedEster Activated O-Acyl-isourea Ester Acid->ActivatedEster 10 min, RT HATU HATU in DCM HATU->ActivatedEster Product Diastereomeric Amide ActivatedEster->Product 2-4h, RT Amine Chiral Amine + DIPEA Amine->Product Workup Aqueous Work-up Product->Workup Purify Column Chromatography Workup->Purify FinalProduct Pure Diastereomer Purify->FinalProduct

Caption: Workflow for Diastereoselective Amide Coupling.

Application: Hydroxyl Group Protection & Deprotection

The molecule can be viewed as a protected form of lactic acid. The acetyl group is a simple and robust protecting group for the C2 hydroxyl, which can be easily removed under basic conditions when the hydroxyl functionality is needed.

Protocol 2: Base-Mediated Acetate Deprotection

This protocol outlines the saponification of the acetate ester to reveal the α-hydroxy acid functionality, a key step when the synthetic strategy requires subsequent modification at the C2 position.

Causality & Rationale: Lithium hydroxide (LiOH) is an ideal base for this transformation. It provides a clean and efficient hydrolysis of the ester with minimal side reactions. A mixed solvent system of THF/water ensures that both the somewhat nonpolar substrate and the ionic hydroxide are soluble, facilitating a smooth reaction. The reaction is typically run at 0 °C to room temperature to prevent any potential base-catalyzed side reactions, such as elimination or epimerization, although the latter is less of a concern for this specific substrate under these conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound derivative (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) in water dropwise.

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC for the disappearance of the starting material (usually 1-3 hours).

  • Quenching: Upon completion, carefully acidify the reaction mixture to pH ~3 using 1M HCl (aq) at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected α-hydroxy acid.

Mechanism Visualization:

Caption: Mechanism of Base-Catalyzed Acetate Hydrolysis.

Application: Prodrug Synthesis

In drug development, a "prodrug" strategy is often used to improve a drug's properties, such as solubility or bioavailability.[10] this compound can act as a promoiety, a linker that is cleaved in vivo to release the active drug. Its ester and carboxylic acid groups allow for dual conjugation.

Protocol 3: Esterification for Prodrug Linkage

This protocol describes the esterification of the carboxylic acid of this compound with a hydroxyl group on a parent drug molecule.

Causality & Rationale: The Steglich esterification, using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a classic and highly effective method for forming esters from acids and alcohols under mild conditions. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive acylpyridinium species, which is then readily attacked by the alcohol of the parent drug. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the parent drug containing a hydroxyl group (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Work-up: Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude prodrug by flash column chromatography.

Table 2: Comparison of Synthetic Protocols

ProtocolKey TransformationReagentsRationale
1 Amide CouplingHATU, DIPEAMild, low racemization for chiral centers.
2 Acetate DeprotectionLiOH, THF/H₂OClean hydrolysis, easy work-up.
3 EsterificationDCC, DMAPHigh efficiency for sterically hindered alcohols.

Advanced Concepts: Decarboxylation Strategies

Direct decarboxylation of this compound is challenging as it lacks the requisite β-carbonyl group that facilitates the reaction via a cyclic transition state (as seen in β-keto acids).[11][12] However, it can be used as a precursor in multi-step sequences that culminate in decarboxylation.

For example, this compound can be converted into a β-keto ester through a decarboxylative Claisen condensation with a suitable malonic acid half-ester.[13] The resulting product could then undergo a Krapcho decarboxylation under thermal conditions, often with a salt like LiCl in a polar aprotic solvent, to yield a ketone.[13] This highlights the molecule's role not just in direct transformations but as a strategic starting point for more complex synthetic routes.

Conclusion

This compound is a powerful and multifaceted reagent in the synthetic chemist's toolbox. Its value is derived from its inherent chirality, the orthogonal reactivity of its functional groups, and its utility as a stable, easily handled precursor to α-hydroxy acids. The protocols and insights provided herein demonstrate its strategic application in areas from asymmetric synthesis to pharmaceutical development. By understanding the causality behind reaction conditions and leveraging the molecule's unique structure, researchers can design more efficient and elegant synthetic pathways to complex and valuable target molecules.

References

  • PubChem. (n.d.). (2S)-2-(Acetyloxy)propanoic acid.
  • Capot Chemical. (n.d.). MSDS of 2-(Acetyloxy)-2-methylpropanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid.
  • NIST. (n.d.). This compound.
  • PubChem. (n.d.). 2-Acetoxypropionic Acid.
  • Wikipedia. (n.d.). Acetolactic acid.
  • MDPI. (n.d.). Lactic Acid: A Comprehensive Review of Production to Purification.
  • PubMed. (2015). Introduction of a bacterial acetyl-CoA synthesis pathway improves lactic acid production in Saccharomyces cerevisiae.
  • Oakwood Chemical. (n.d.). (-)-O-Acetyl-L-lactic acid.
  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
  • Wikipedia. (n.d.). Ketonic decarboxylation.
  • Journal of Medicinal Chemistry. (1984). Synthesis and pharmacological evaluation of indanpropionic acids as uterine relaxants.
  • NIST. (n.d.). This compound Gas Chromatography.
  • YouTube. (2018). Acetoacetic Ester Synthesis Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.

Sources

Application Note & Protocol: A Validated Method for the Preparation of (S)-2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-2-Acetoxypropionyl chloride is a high-value chiral building block essential in the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients. Its primary utility lies in its role as a reactive acylating agent for introducing the (S)-2-acetoxypropionyl moiety. A notable industrial application is its use as a critical intermediate in the manufacture of non-ionic X-ray contrast agents, such as Iopamidol.[1][2][3] This document provides a comprehensive, field-proven protocol for the preparation, purification, and characterization of (S)-2-acetoxypropionyl chloride from its corresponding carboxylic acid, emphasizing mechanistic understanding, safety, and analytical validation.

Synthesis Overview & Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, designed to increase the electrophilicity of the carbonyl carbon for subsequent nucleophilic acyl substitution reactions. The hydroxyl group of a carboxylic acid is a poor leaving group, but its conversion to an acyl chloride transforms it into an excellent one.[4][5]

The most common and efficient method for preparing (S)-2-acetoxypropionyl chloride is the reaction of (S)-2-acetoxypropionic acid with thionyl chloride (SOCl₂).[1][2][6]

Overall Reaction Scheme:

Figure 1: Chlorination of (S)-2-acetoxypropionic acid using thionyl chloride.

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of (S)-2-acetoxypropionic acid attacks the electrophilic sulfur atom of thionyl chloride.[4]

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by proton transfer and loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.

  • Nucleophilic Attack by Chloride: The chloride ion, released in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

  • Collapse of the Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, which then collapses.[4] The carbonyl double bond is reformed, leading to the expulsion of the leaving group, which fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrochloric acid (HCl).[2][5]

The formation of these gaseous byproducts helps drive the reaction to completion according to Le Châtelier's principle.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of (S)-2-acetoxypropionyl chloride. All operations must be conducted in a certified chemical fume hood due to the corrosive and toxic nature of the reagents and byproducts.[7][8][9]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
(S)-2-Acetoxypropionic Acid≥98%Sigma-AldrichMust be dry. Dry in a vacuum oven if necessary.
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Acros OrganicsUse a fresh bottle or a recently distilled batch.
Anhydrous Dichloromethane (DCM)DriSolv™ or similarEMD MilliporeOptional solvent, reaction can be run neat.
Equipment
Round-bottom flask with stir barFlame-dried under vacuum or oven-dried.
Reflux condenserWith a drying tube (CaCl₂) or inert gas inlet.
Gas trap/scrubberTo neutralize HCl and SO₂ gas (e.g., with NaOH solution).
Heating mantle with controller
Vacuum distillation apparatusFor purification.
Synthesis Workflow Diagram

Synthesis_Workflow Figure 2: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Assemble Dry Glassware Reagents Charge Flask with (S)-2-Acetoxypropionic Acid Start->Reagents Add_SOCl2 Add Thionyl Chloride Reagents->Add_SOCl2 Under N₂ Heat Heat to Reflux (e.g., 40-60°C) Add_SOCl2->Heat Monitor Monitor Reaction (Gas Evolution Ceases) Heat->Monitor Evap Remove Excess SOCl₂ (Rotary Evaporation) Monitor->Evap Reaction Complete Distill Vacuum Distillation Evap->Distill Characterize Characterize Product (IR, NMR, Optical Rotation) Distill->Characterize Collect Pure Fractions Store Store Under Inert Atmosphere at 2-8°C Characterize->Store

Caption: Figure 2: Overall Experimental Workflow.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts. Ensure the entire system is under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the flask with (S)-2-acetoxypropionic acid (e.g., 1.0 eq).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 1.2 to 1.5 eq) to the flask at room temperature with gentle stirring. The addition can be done via a dropping funnel. The reaction is exothermic and will begin to evolve gas.

  • Reaction: After the initial gas evolution subsides, gently heat the reaction mixture to a moderate temperature (e.g., 40–60°C) using a heating mantle.[1] Maintain this temperature until gas evolution ceases completely (typically 2-4 hours). This indicates the reaction is complete.

  • Removal of Excess Reagent: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Purification: The crude (S)-2-acetoxypropionyl chloride is purified by fractional distillation under reduced pressure.[1][10] This step is critical to remove any non-volatile impurities and obtain a product of high purity.

Purification and Quality Control

Purification by Vacuum Distillation

High purity is essential, especially for pharmaceutical applications.[1]

  • Apparatus: A short-path distillation apparatus is recommended to minimize product loss.

  • Conditions: The product typically distills at 50 °C under 5 mmHg pressure.[11][12]

  • Fractions: Collect the fraction that distills at a constant temperature. The resulting product should be a colorless, clear liquid.[11]

Quality Control & Characterization

The identity and purity of the final product must be confirmed through analytical testing.

ParameterExpected Value / Observation
Appearance Colorless, fuming liquid.[13]
Boiling Point 50 °C / 5 mmHg.[12]
Density (25 °C) ~1.189 g/mL.[12]
Refractive Index (n20/D) ~1.423.[12]
Optical Rotation ([α]20/D) ~ -31° (c=4 in chloroform).[12] This confirms the retention of the (S)-stereocenter.
FT-IR Spectroscopy Crucial QC Check: Absence of a broad -OH stretch (>3000 cm⁻¹) indicates complete conversion of the carboxylic acid.[10][11] Presence of a strong C=O stretch for the acyl chloride (~1800 cm⁻¹) and the ester (~1750 cm⁻¹).
¹H NMR Spectroscopy The spectrum should be clean and consistent with the expected structure.
Purity (GC) ≥97% is typical for commercial grades.[12]

Troubleshooting: If the IR spectrum shows a significant hydroxyl band, it indicates hydrolysis or incomplete reaction. The material can be re-treated by refluxing with pure acetyl chloride for one hour, followed by evaporation and re-distillation.[10][11]

Safety and Handling

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • General Precautions: All manipulations must be performed in a well-ventilated chemical fume hood.[7] A safety shower and eyewash station must be readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (butyl rubber is recommended).[7]

  • Reagent Handling:

    • Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water.[8] It should be handled under an inert atmosphere to prevent decomposition.

    • (S)-2-Acetoxypropionyl Chloride: The product is a corrosive acyl chloride and is moisture-sensitive.[10][11] It will hydrolyze in air to form HCl and the starting carboxylic acid.

  • Reaction Hazards: The reaction produces large volumes of toxic and corrosive gases (HCl and SO₂).[2] These must be vented through a proper gas scrubber.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[13][15]

References

  • Benchchem. (n.d.). (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9.
  • Bracco Imaging SPA. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • Bracco Imaging SPA. (2015). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. WCU Safety and Risk Management.
  • Bracco Imaging S.P.A. (2017). Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
  • Organic Syntheses. (n.d.). Procedure.
  • Fisher Scientific. (2018).
  • ScienceLab.com. (2005). Acetyl chloride MSDS.
  • LookChem. (n.d.). (S)-(-)-2-Acetoxypropionyl chloride.
  • Sigma-Aldrich. (2017).
  • Penta chemicals. (2024). Acetyl chloride.
  • Bracco Imaging SPA. (2014). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
  • Chemdad Co. (n.d.). (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE.
  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

Sources

Application Note: Quantitative Analysis of 2-Acetoxypropanoic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Acetoxypropanoic acid (acetyl-lactic acid) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles behind method selection, detailing step-by-step protocols for both achiral and chiral HPLC separations, as well as a robust GC-MS method requiring derivatization. This guide is designed for researchers, quality control analysts, and drug development professionals who require accurate and reproducible quantification of this analyte. The protocols herein are presented with an emphasis on the scientific rationale, method validation, and practical insights to ensure trustworthy and authoritative results.

Introduction: The Analytical Challenge of this compound

This compound is a chiral organic acid featuring both a carboxylic acid and an ester functional group. Its accurate quantification is critical in various fields, from assessing its purity as a chemical intermediate to monitoring its presence as a metabolite or degradation product in pharmaceutical formulations.

The molecule's structure presents distinct analytical challenges:

  • Polarity: The free carboxylic acid group imparts high polarity, making the analyte non-volatile and prone to poor peak shape during Gas Chromatography (GC) without chemical modification[1][2].

  • Chirality: The molecule possesses a stereocenter at the C2 position, meaning it exists as two non-superimposable mirror images (enantiomers), (R)- and (S)-2-acetoxypropanoic acid. In pharmaceutical and biological contexts, enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their separation and individual quantification essential[3].

  • Chromophoric Properties: The lack of a strong UV-absorbing chromophore necessitates detection at low wavelengths (typically ~210 nm) for HPLC-UV analysis, which can be susceptible to mobile phase interference[4][5].

This guide addresses these challenges by providing detailed methodologies using two gold-standard analytical techniques: HPLC for its versatility in handling polar and chiral compounds, and GC-MS for its high sensitivity and specificity, particularly after derivatization.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₅H₈O₄[6]
Molecular Weight132.11 g/mol [6]
AppearanceLiquid[7]
Refractive Indexn20/D ~1.423
Density~1.176 g/mL at 20 °C

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is an exceptionally suitable technique for the analysis of this compound, offering robust solutions for both total acid quantification and, crucially, the separation of its enantiomers.

Scientific Principle & Method Causality

The choice of HPLC method is dictated by the analytical goal.

  • Reversed-Phase (RP-HPLC) for Achiral Analysis: For quantifying the total concentration of this compound, a standard C18 reversed-phase column is effective. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. To ensure the carboxylic acid group (pKa ~3-4) is in its protonated, less polar form, the mobile phase must be acidified to a pH below its pKa (typically pH 2-3)[4][8]. This suppresses ionization, leading to better retention and improved peak symmetry. Detection is typically performed at 210 nm, corresponding to the n→π* transition of the carboxyl group[9].

  • Chiral Chromatography for Enantiomeric Separation: Distinguishing between (R)- and (S)-enantiomers requires a chiral environment. This can be achieved via two primary strategies:

    • Direct Method (Chiral Stationary Phases - CSPs): This is the most common and efficient approach. CSPs, such as those based on polysaccharides like cellulose or amylose derivatives, create transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, dipole-dipole). These complexes have different energies of formation, leading to different retention times and thus, separation[3][10][11].

    • Indirect Method (Chiral Derivatization): In this approach, the analyte is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column[12][13]. While effective, this method adds complexity due to the derivatization step and the need for a pure derivatizing agent[13].

Experimental Protocol 1: Direct Enantiomeric Quantification via Chiral HPLC

This protocol describes the direct separation and quantification of (R)- and (S)-2-acetoxypropanoic acid using a polysaccharide-based chiral stationary phase.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh ~10 mg of racemic this compound standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare a calibration curve ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to an estimated final concentration within the calibration range.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulates.

  • Instrumental Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Identify the peaks for the (S)- and (R)-enantiomers based on their retention times (a reference standard for one enantiomer may be required for absolute assignment).

    • Construct a linear regression calibration curve for each enantiomer by plotting peak area against concentration.

    • Quantify the concentration of each enantiomer in the unknown samples using the calibration curve.

Table of Recommended HPLC Conditions:

ParameterRecommended SettingRationale & Comments
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV or Diode Array Detector (DAD) is sufficient.
Column CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)These polysaccharide-based CSPs are widely successful for separating acidic chiral compounds[3][11].
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v)Normal phase mode often provides superior selectivity for this class of compounds. TFA is added to improve the peak shape of the acidic analyte[3].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect chiral resolution; maintaining a constant temperature is critical for reproducibility[11].
Detection UV at 210 nmMaximizes sensitivity for the carboxyl group.
Injection Vol. 10 µLCan be optimized based on analyte concentration and sensitivity requirements.
HPLC Analysis Workflow

The general workflow for the HPLC analysis is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Syringe Filtration (0.45 µm) Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Injection Vial->Injector Column HPLC Column (Chiral or C18) Injector->Column Detector UV/DAD Detector (210 nm) Column->Detector Chromatogram Peak Integration & Identification Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quant Quantification Report Calibration->Quant

Fig 1. General workflow for HPLC analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and selectivity through mass-based detection. However, due to the low volatility of this compound, chemical derivatization is a mandatory prerequisite for analysis.

Scientific Principle & Derivatization Causality

Direct injection of this compound into a GC system would result in poor chromatography, including broad, tailing peaks or even complete analyte loss due to strong interactions with the injection port and column, or thermal decomposition[1]. Derivatization overcomes this by converting the polar carboxylic acid functional group into a less polar, more volatile, and more thermally stable derivative[2].

Two common and effective derivatization strategies are:

  • Silylation: This reaction replaces the active acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS)[1][14]. The resulting TMS-ester is significantly more volatile and exhibits excellent chromatographic behavior.

  • Esterification (Alkylation): This involves converting the carboxylic acid into an ester, typically a methyl ester, which is much more volatile. A widely used reagent is boron trifluoride-methanol (BF₃-Methanol), which catalyzes the esterification reaction efficiently[14][15].

The choice between methods depends on the sample matrix and potential interferences, but both are robust and widely validated for organic acid analysis[14][16][17].

Experimental Protocol 2: Quantification by GC-MS following Silylation

This protocol details the analysis of this compound after derivatization with BSTFA.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile) at 1 mg/mL. Prepare calibration standards by serial dilution.

    • For unknown samples, dissolve a known quantity in the same anhydrous solvent. If the sample is aqueous, it must be evaporated to complete dryness under a stream of nitrogen before adding the solvent. Water is incompatible with silylation reagents.

  • Derivatization Reaction:

    • Pipette 100 µL of each standard or sample solution into a 2 mL GC vial.

    • Add 100 µL of BSTFA + 1% TMCS silylating reagent[1].

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion[1].

  • Instrumental Analysis:

    • After cooling to room temperature, the sample is ready for immediate injection into the GC-MS system.

    • Set up the GC-MS instrument with the appropriate conditions.

  • Data Analysis:

    • The mass spectrometer can be operated in either full scan mode to confirm the identity of the derivatized analyte or in Selected Ion Monitoring (SIM) mode for maximum quantitative sensitivity. The target ions would be the molecular ion (M+) and characteristic fragment ions of the TMS-derivatized this compound.

    • Construct a calibration curve by plotting the peak area of a characteristic ion versus concentration.

    • Quantify the analyte in the unknown samples using the regression equation.

Table of Recommended GC-MS Conditions:

ParameterRecommended SettingRationale & Comments
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA standard workhorse for this type of analysis.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A nonpolar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal efficiency and is inert.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minA typical temperature program that can be optimized to separate the analyte from matrix components[18].
MS Ion Source 230 °CStandard temperature for Electron Ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the mass filter.
MS Mode EI, 70 eV; Scan or Selected Ion Monitoring (SIM)SIM mode offers higher sensitivity for trace-level quantification.
GC-MS Analysis Workflow

The workflow for GC-MS analysis is distinct due to the mandatory derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Anhydrous Solvent Deriv Add Derivatization Reagent (e.g., BSTFA) Sample->Deriv React Heat Vial (e.g., 70°C) for Reaction Deriv->React Injector GC Injection React->Injector Column GC Column Separation Injector->Column Detector Mass Spectrometer Detection (MS) Column->Detector TIC Extract Ion Chromatogram (EIC) Detector->TIC Calibration Calibration Curve Construction TIC->Calibration Quant Quantification Report Calibration->Quant

Fig 2. General workflow for GC-MS analysis.

Method Validation and Trustworthiness

Every protocol described must be validated to ensure it is fit for its intended purpose. Key validation parameters, based on ICH guidelines and common practice, should be assessed.

Table of Typical Method Validation Parameters:

ParameterHPLCGC-MSDescription
Linearity (r²) > 0.995> 0.995The ability to elicit test results that are directly proportional to the analyte concentration[8][16].
Precision (%RSD) < 5% (Intra-day) < 10% (Inter-day)< 10% (Intra-day) < 15% (Inter-day)The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample[8][19].
Accuracy (% Recovery) 85-115%80-120%The closeness of the test results obtained by the method to the true value, often assessed by spike-recovery experiments[17][19].
LOD (Limit of Detection) Analyte DependentAnalyte DependentThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[4][16].
LOQ (Limit of Quantification) Analyte DependentAnalyte DependentThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[4][16].

Conclusion & Method Comparison

Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The optimal choice depends on the specific requirements of the analysis.

  • HPLC is the superior method when chiral separation is required, offering direct enantiomeric resolution with CSPs. It is also simpler in terms of sample preparation for total acid analysis, requiring only dissolution and filtration.

  • GC-MS provides unparalleled sensitivity and selectivity , making it ideal for trace-level analysis or analysis in complex matrices. However, it requires a more involved sample preparation protocol due to the mandatory derivatization step and cannot inherently separate enantiomers without a specialized chiral GC column.

By understanding the causality behind the experimental choices presented in these protocols, researchers can confidently implement and adapt these methods to achieve accurate, reliable, and authoritative quantitative results.

References

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012). Food Chemistry.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central.
  • Ivanova-Petropulos, V., et al. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Bereznitskii, G., et al. (2000).
  • Acids: Derivatization for GC Analysis.
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]
  • (S)-(-)-2-acetoxypropionic acid (2S)-2-acetyloxypropanoic acid. The Good Scents Company. [Link]
  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
  • Guide to Derivatiz
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]
  • Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
  • (2S)-2-(Acetyloxy)propanoic acid. PubChem. [Link]
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

Sources

Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the derivatization of 2-Acetoxypropanoic acid prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct GC-MS analysis of polar analytes such as this compound, which contains a carboxylic acid functional group, is often challenging due to poor peak shape, low volatility, and potential thermal degradation.[1][2] This note outlines two primary derivatization strategies, silylation and esterification, to enhance the volatility and thermal stability of the analyte, thereby enabling robust and reproducible quantification.[1][2] The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound (α-acetoxypropionic acid) is a bifunctional molecule containing both a carboxylic acid and an ester group.[3][4] The presence of the polar carboxyl group with its active hydrogen atom leads to strong intermolecular hydrogen bonding.[1] This results in a high boiling point and low volatility, making it unsuitable for direct GC analysis, which typically yields broad, tailing peaks and poor sensitivity.[1][5]

Derivatization is a chemical modification process that converts a compound into a product of similar structure, but with properties that are more amenable to a specific analytical technique.[6][7] For the GC-MS analysis of this compound, the primary goal of derivatization is to replace the active hydrogen of the carboxylic acid group with a non-polar functional group.[8] This transformation disrupts hydrogen bonding, leading to:

  • Increased Volatility: The derivative is more easily vaporized in the GC inlet.[9][10]

  • Enhanced Thermal Stability: The derivative is less likely to decompose at the high temperatures of the GC system.[11]

  • Improved Chromatographic Performance: Symmetrical, sharp peaks are achieved, leading to better resolution and more accurate quantification.[2]

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer.

This guide will focus on two of the most robust and widely adopted derivatization techniques for carboxylic acids: Silylation and Esterification (specifically, Methylation) .

Derivatization Strategies for this compound

The choice of derivatization reagent and method depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a versatile and common derivatization method where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][9] For this compound, the carboxylic acid proton is replaced to form a TMS ester.

Mechanism: The reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group.

Recommended Reagent: BSTFA + 1% TMCS

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used TMS donor.[5][9][12] Its byproducts, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[12]

  • Trimethylchlorosilane (TMCS): Often added as a catalyst (typically 1-10%) to increase the reactivity of BSTFA, especially for hindered or less reactive functional groups.[6][13]

Causality of Choice: This combination is highly effective for derivatizing carboxylic acids.[13] The reaction is relatively fast and proceeds under mild conditions, which is crucial to prevent the potential transesterification or hydrolysis of the native acetoxy group on the analyte.

Protocol 1: Silylation of this compound with BSTFA + 1% TMCS

This protocol details the procedure for converting this compound to its TMS ester derivative.

Materials:
  • This compound sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for sample drying

Step-by-Step Methodology:
  • Sample Preparation:

    • Place a known amount of the this compound sample (typically 10-100 µg) into a clean, dry 2 mL reaction vial.

    • If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the silylating reagent.[12]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample residue. Pyridine can act as a catalyst and an acid scavenger.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the derivatizing reagent is necessary to drive the reaction to completion.[12]

  • Reaction Incubation:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[2][14] This temperature and time are generally sufficient for the complete derivatization of carboxylic acids.

  • Sample Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. No work-up is required as the byproducts are volatile.[12]

Esterification: Formation of Methyl Esters

Esterification converts the carboxylic acid to an ester, most commonly a methyl ester, which is significantly more volatile.[1][15]

Mechanism: The Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.[16] Alternatively, reagents like diazomethane or trimethylsilyldiazomethane can be used, though they are hazardous. A safer and highly effective alternative is using a reagent like Boron Trifluoride-Methanol complex (BF₃-MeOH).

Recommended Reagent: 14% Boron Trifluoride in Methanol (BF₃-MeOH)

  • BF₃-Methanol: A convenient and effective reagent for the rapid formation of methyl esters from carboxylic acids.[5][15] The BF₃ acts as a Lewis acid catalyst.

Causality of Choice: This method is highly specific for carboxylic acids. The reaction conditions are generally mild enough to not affect the existing acetoxy ester group. It provides a clean reaction with high yields for fatty acids and other organic acids.[15]

Protocol 2: Methyl Esterification of this compound with BF₃-Methanol

This protocol provides a step-by-step guide for the methylation of the carboxylic acid group.

Materials:
  • This compound sample or standard

  • 14% Boron Trifluoride in Methanol (BF₃-MeOH) solution

  • Hexane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

Step-by-Step Methodology:
  • Sample Preparation:

    • Place the dried this compound sample (10-100 µg) into a 2 mL reaction vial.

  • Reagent Addition:

    • Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction Incubation:

    • Seal the vial tightly and heat at 60°C for 15-30 minutes . The reaction is typically rapid.

  • Work-up and Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of deionized water and 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the newly formed methyl ester into the hexane layer.

    • Allow the layers to separate. The upper layer is the organic (hexane) phase.

    • Carefully transfer the upper hexane layer to a new clean vial.

    • To remove residual water, add a small amount of anhydrous sodium sulfate to the hexane extract.

  • Sample Analysis:

    • The hexane solution containing the methyl ester of this compound is now ready for GC-MS analysis.

Data Presentation and Expected Results

The success of the derivatization can be confirmed by the mass shift observed in the mass spectrum.

PropertyUnderivatizedTMS-DerivativeMethyl-Derivative
Analyte This compoundThis compound, TMS esterThis compound, methyl ester
Molecular Formula C₅H₈O₄C₈H₁₆O₄SiC₆H₁₀O₄
Molecular Weight 132.11 g/mol [3][4]204.28 g/mol 146.14 g/mol
Mass Shift (Δm/z) N/A+72+14

Note: The molecular weights are calculated based on the most common isotopes.

Visualization of Experimental Workflows

Workflow for Silylation Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start with Sample (10-100 µg) dry Evaporate Solvent (N₂ stream) start->dry add_solvent Add Anhydrous Solvent (100 µL Pyridine) dry->add_solvent add_reagent Add BSTFA + 1% TMCS (100 µL) add_solvent->add_reagent vortex Vortex for 30s add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject G r1 This compound plus1 + r2 BSTFA arrow1 70°C, TMCS (cat.) r2->arrow1 p1 TMS-Derivative arrow1->p1 plus2 + p2 Volatile Byproducts

Caption: Silylation reaction of this compound.

Trustworthiness and Self-Validation

To ensure the integrity of the analytical results, the following steps should be incorporated into the workflow:

  • Reagent Blank: Always prepare a reagent blank (containing all components except the analyte) and analyze it alongside the samples to identify any potential interferences from the reagents or solvents.

  • Calibration Curve: Prepare a multi-point calibration curve using a derivatized standard of this compound to ensure linearity and accurate quantification.

  • Internal Standard: For quantitative analysis, especially with complex matrices, the use of a suitable internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for variations in derivatization efficiency and injection volume.

  • Reaction Completion: To validate the chosen reaction time and temperature, a time-course experiment can be performed. Analyze aliquots at different time points (e.g., 15, 30, 60, 90 minutes) to ensure that the peak area of the derivative has reached a plateau, indicating the reaction has gone to completion. [12]

Conclusion

The derivatization of this compound is an essential step for reliable GC-MS analysis. Both silylation with BSTFA + 1% TMCS and methyl esterification with BF₃-Methanol are robust methods capable of producing volatile and thermally stable derivatives. The choice between the two protocols may depend on laboratory preference, safety considerations, and the specific nature of the sample matrix. By following the detailed protocols and incorporating self-validating checks, researchers can achieve high-quality, reproducible data for the analysis of this compound.

References

  • V.N.
  • Y. Wang et al., "Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions," Energy & Fuels, 2024. URL: https://pubs.acs.org/doi/10.1021/acs.energyfuels.4c01119
  • Thermo Fisher Scientific, "GC Reagents." URL: https://www.thermofisher.
  • Springer Nature Experiments, "Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis." URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-9639-1_13
  • Macherey-Nagel, "Derivatization reagents for GC - Chromatography." URL: https://www.mn-net.
  • L. Wang et al., "Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization," Rapid Communications in Mass Spectrometry, 2021. URL: https://pubmed.ncbi.nlm.nih.gov/34156734/
  • D. G.
  • National Center for Biotechnology Information, "2-Acetoxypropionic Acid," PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/79041
  • BenchChem, "Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis."
  • The Bumbling Biochemist, "Derivatization of metabolites for GC-MS via methoximation+silylation." URL: https://thebumblingbiochemist.com/351-2/
  • National Institute of Standards and Technology, "this compound," NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C535171
  • Sigma-Aldrich, "The Use of Derivatization Reagents for Gas Chromatography (GC)." URL: https://www.sigmaaldrich.
  • Supelco, "A Guide to Derivatiz
  • TCI Chemicals, "GC Derivatization Reagents." URL: https://www.tcichemicals.
  • C. G. Zambonin et al., "Derivatization Methods in GC and GC/MS," ResearchGate, 2011. URL: https://www.researchgate.
  • M. Bibel, "Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation," YouTube, 2020. URL: https://www.youtube.
  • CymitQuimica, "(S)-2-Acetoxy-propionic acid."
  • National Center for Biotechnology Information, "(2S)-2-(Acetyloxy)propanoic acid," PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6326324
  • ChemicalBook, "(s)-(-)-2-acetoxypropionic acid."
  • Supelco, "BSTFA," Product Specification. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/923/t496020b.pdf
  • P. Spolaore et al.
  • ResearchGate, "Why can't I get linearity with silylation of hydroxy acids with BSTFA?" URL: https://www.researchgate.
  • S. O'Hagan et al., "Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry," Metabolites, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8707746/
  • Master Organic Chemistry, "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." URL: https://www.masterorganicchemistry.
  • S. G. Villas-Bôas et al., "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, 2006.
  • A. H. Emwas et al.
  • Y. Zhang et al., "Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections," Journal of Analytical Methods in Chemistry, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486851/
  • BenchChem, "Application Note: Derivatization of 3-Fluoro-2-hydroxypropanoic Acid for GC-MS Analysis."

Sources

Application Note: Comprehensive Characterization of 2-Acetoxypropanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Molecular Characterization

2-Acetoxypropanoic acid, also known as O-Acetyl-lactic acid, is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its molecular structure, comprising a carboxylic acid, an ester, and a stereocenter, demands rigorous analytical techniques for unambiguous characterization and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent, non-destructive analytical method for providing detailed structural and quantitative information.[1][2][3]

This application note provides a comprehensive guide for researchers and drug development professionals on the use of ¹H, ¹³C, and 2D NMR spectroscopy for the complete structural verification and purity determination of this compound. We will delve into the causality behind experimental choices, from sample preparation to advanced data interpretation, ensuring a robust and self-validating analytical workflow.

Foundational NMR Principles for this compound

NMR spectroscopy is based on the interaction of atomic nuclei with an external magnetic field.[1][2] For this compound (C₅H₈O₄), the NMR-active nuclei ¹H and ¹³C provide a wealth of information.

  • Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), indicates the chemical environment of a nucleus. Electron-withdrawing groups, like the oxygens in the ester and carboxylic acid moieties, "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This principle is the foundation of quantitative NMR (qNMR).[3][4]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, causing their signals to split into multiplets (e.g., doublets, quartets). The pattern of this splitting reveals the connectivity of the molecule's carbon skeleton.

The structure of this compound features four distinct proton environments and five distinct carbon environments, which we will explore in detail.

Figure 1: Structure and Atom Numbering of this compound

Caption: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocols: From Sample to Spectrum

A high-quality spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation

The goal of sample preparation is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field.[5][6]

  • Analyte Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[7][8]

    • Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used because they are "invisible" in ¹H NMR spectra.[7] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[5] For this compound, CDCl₃ is a common choice. However, the carboxylic acid proton (H-acid) signal can be broad and its chemical shift concentration-dependent.[9] Using a solvent like DMSO-d₆ can result in a sharper -COOH signal due to stronger hydrogen bonding with the solvent.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. A clear, transparent solution is required.[10]

  • Filtration and Transfer: Filter the solution through a pipette packed with a small plug of glass wool directly into a 5 mm NMR tube.[5] This critical step removes any suspended particles that interfere with proper spectrometer shimming.[5][7]

  • Internal Standard (Optional for qNMR): For quantitative analysis, add a known amount of an internal standard. The standard must be stable, of high purity, and have signals that do not overlap with the analyte.[4] Maleic acid or DSS are suitable choices.[11]

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter ¹H NMR (1D) ¹³C NMR (1D) Rationale / Field Insight
Pulse Programzg30zgpg30Standard single-pulse experiments. The 'pg' in the ¹³C program denotes proton decoupling for simpler spectra (singlets for all carbons).
Spectral Width20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)Ensures all expected signals, including the broad carboxylic acid proton, are captured.
Acquisition Time~3-4 sec~1-2 secLonger acquisition time provides better resolution.
Relaxation Delay (d1)5 sec2 secFor quantitative ¹H NMR, d1 should be at least 5 times the longest T1 relaxation time to ensure full magnetization recovery. A longer delay is crucial for accurate integration.[12]
Number of Scans8-161024-4096Signal-to-noise ratio improves with the square root of the number of scans. ¹³C has a low natural abundance, requiring significantly more scans.[5]

Spectral Interpretation: Decoding the Data

Expected ¹H NMR Spectrum

The ¹H NMR spectrum provides the first fingerprint of the molecule.

Proton Assignment Expected δ (ppm) in CDCl₃ Multiplicity Integration J-coupling (Hz) Structural Rationale
-COOH9.0 - 12.0Broad Singlet1HN/AHighly deshielded acidic proton; signal is often broad and its position is concentration-dependent.[9][13][14]
H2~5.08Quartet (q)1H~7.2This methine proton is deshielded by two adjacent oxygen atoms (ester and carboxylic acid) and is split by the three H1 protons.
H4 (CH₃-COO)~2.15Singlet (s)3HN/AProtons on the acetyl group are in a single environment with no adjacent protons to couple with.
H1 (CH₃-CH)~1.52Doublet (d)3H~7.2These methyl protons are split into a doublet by the single adjacent H2 proton.

Note: Spectral data is based on typical values and may vary slightly based on solvent and concentration. A reference spectrum is available from SpectraBase.[15]

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Carbon Assignment Expected δ (ppm) in CDCl₃ Structural Rationale
C5 (-COOH)~175.7Carbonyl carbons of carboxylic acids are highly deshielded, appearing far downfield.[9][13]
C3 (-COO-)~170.3Ester carbonyl carbons are also significantly deshielded.
C2 (-CH-)~68.8This carbon is bonded to two electronegative oxygens, causing a significant downfield shift.
C4 (CH₃-COO)~20.6The acetyl methyl carbon is a typical aliphatic signal.
C1 (CH₃-CH)~16.7The methyl carbon alpha to the stereocenter appears in the upfield aliphatic region.

Note: A reference ¹³C spectrum can be found on SpectraBase.[16]

Advanced Structural Verification with 2D NMR

For unambiguous assignment, especially in more complex molecules, 2D NMR techniques are invaluable.[17]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[18] For this compound, a cross-peak would be observed between the H2 quartet (~5.08 ppm) and the H1 doublet (~1.52 ppm), definitively confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[18] It would show correlations for C1-H1, C2-H2, and C4-H4, allowing for secure assignment of both proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons.[18] For example, the H1 protons (~1.52 ppm) would show a correlation to the ester carbonyl carbon C3 (~170.3 ppm), confirming the overall structure of the molecule.

Figure 2: 2D NMR Workflow for Structural Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Backbone) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Unambiguous Structure & Assignments COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Workflow illustrating the integration of 1D and 2D NMR data for complete structural verification.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][11][19]

Protocol 3: qNMR Analysis
  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the highly accurate weighing of both the this compound (analyte) and a certified internal standard (e.g., maleic acid).[12]

  • Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, d1 > 5*T1).

  • Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, pure signal from the analyte (e.g., the H2 quartet) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:[12][20]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass weighed

    • P: Purity of the standard

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the characterization of this compound. By following the robust protocols outlined in this note—from meticulous sample preparation to the synergistic use of 1D and 2D NMR experiments—researchers can achieve unambiguous structural elucidation and highly accurate purity assessment. This comprehensive approach ensures the quality and integrity of this key chemical entity in research and development settings.

References

  • Journal of Medicinal Chemistry. Purity by absolute qNMR.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained.
  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
  • Wiley Online Library. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • University of York. NMR Sample Preparation.
  • Georgia Institute of Technology. Small molecule NMR sample preparation.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University College London. Sample Preparation.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • University of Ottawa. Quantitative NMR Spectroscopy.
  • PubChem. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324.
  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • JEOL. qNMR - Quantitative Analysis by NMR.
  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Wiley Science Solutions. (S)-(-)-2-Acetoxypropionic acid - Optional[1H NMR] - Spectrum - SpectraBase.
  • Wiley Science Solutions. 2-Acetoxy-propionic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

Application Notes and Protocols for the Purification of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of 2-Acetoxypropanoic acid (also known as O-Acetyllactic acid), a key chiral intermediate in the synthesis of pharmaceuticals and specialty chemicals. Addressing the needs of researchers, chemists, and process development professionals, this document outlines protocols for purification by fractional vacuum distillation for racemic mixtures and explores advanced techniques for enantiomeric resolution, including preparative chiral HPLC and diastereomeric salt crystallization. Each protocol is grounded in fundamental chemical principles, offering insights into experimental choices to ensure high purity and yield. The guide includes workflows, data tables, and analytical methods for post-purification quality control.

Introduction: The Imperative for Purity

This compound is a versatile building block whose utility is critically dependent on its chemical and stereochemical purity. It serves as a precursor for compounds like the non-ionic iodinated contrast agent iopamidol and can be derived from renewable resources like lactic acid, positioning it as an important intermediate in green chemistry.[1][2] The presence of a stereocenter means it exists as (R) and (S) enantiomers, which often exhibit different pharmacological and physiological activities.

Impurities from its synthesis—typically the acetylation of lactic acid with acetic anhydride or acetic acid—can include residual starting materials, solvents, and oligomeric by-products formed at high temperatures.[1][3] Furthermore, the compound's ester linkage is susceptible to hydrolysis, potentially re-forming lactic and acetic acids.[2] Therefore, robust purification is not merely a final step but a critical process that defines the quality and suitability of the material for its intended application. This guide provides the foundational knowledge and actionable protocols to achieve high-purity this compound.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the material's properties is the cornerstone of developing an effective purification strategy.

Key Physicochemical Data

The properties of this compound dictate the applicable purification techniques. Its high boiling point at atmospheric pressure necessitates the use of vacuum distillation to prevent thermal decomposition.

PropertyValueSource(s)
Molecular Formula C₅H₈O₄[4][5][6]
Molecular Weight 132.11 g/mol [4][5]
Appearance Colorless, clear liquid[6][7]
Boiling Point 115-117 °C @ 2 mm Hg137-138 °C @ 15 Torr226.4 °C @ 760 mm Hg[8][9]
Density 1.162 - 1.176 g/mL (at 20-25 °C)[8]
Refractive Index n20/D 1.422 - 1.423[8]
Common Impurity Profile
  • Starting Materials: Lactic acid, acetic acid, acetic anhydride.

  • By-products: Water, di- and poly-lactic acid species, and other oligomers formed via side reactions.[1]

  • Degradation Products: Hydrolysis can occur, especially in the presence of water or acid/base catalysts, reverting the compound to lactic acid and acetic acid.

Purification of Racemic this compound: Fractional Vacuum Distillation

For applications where a racemic mixture is acceptable, fractional vacuum distillation is the most effective method for removing non-volatile impurities, residual solvents, and unreacted starting materials.

Principle of Operation

By reducing the pressure of the system, the boiling point of this compound is significantly lowered, allowing for vaporization at temperatures that do not induce thermal degradation. The difference in volatility between the desired product and impurities allows for their separation. A fractionating column enhances separation efficiency by providing a large surface area for repeated vaporization-condensation cycles.

Protocol for Fractional Vacuum Distillation

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Heating mantle with stirrer

  • Cold trap (recommended to protect the pump)

Procedure:

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distilling flask with the crude this compound, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • System Evacuation: Close the system and slowly begin to evacuate it using the vacuum pump. A cold trap using dry ice/acetone or liquid nitrogen should be placed between the apparatus and the pump.

  • Heating: Once the target pressure is stable (e.g., 2-15 mmHg), begin to gently heat the distilling flask using the heating mantle.[8][9]

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will primarily contain residual acetic acid and water.

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the pure this compound. The boiling point will depend on the system pressure (e.g., 115-117 °C at 2 mm Hg).[8]

    • Final Fraction: As the distillation nears completion, a rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation before the distilling flask is completely dry to avoid the formation of pyrolytic residues.

  • Shutdown: Turn off the heating and allow the system to cool completely before slowly re-introducing air to the apparatus.

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_shutdown Shutdown & Analysis A Charge Crude Product into Distilling Flask B Assemble Glassware: Flask, Column, Condenser A->B C Connect to Vacuum Pump & Manometer B->C D Evacuate System to Target Pressure (e.g., 2-15 mmHg) C->D E Apply Heat & Stirring D->E F Collect Fore-run (Low-boiling impurities) E->F G Collect Main Fraction at Stable Temperature (Pure Product) F->G H Stop Distillation Before Dryness G->H K Analyze Purity (GC, NMR) G->K I Cool System to RT H->I J Vent to Atmospheric Pressure I->J J->K

Caption: Workflow for Fractional Vacuum Distillation.

Chiral Purification: Resolving (R) and (S) Enantiomers

For many pharmaceutical applications, isolating a single enantiomer is essential. The following methods are industry standards for chiral resolution.

Method 1: Preparative Chiral HPLC

Principle: This technique leverages a chiral stationary phase (CSP) that interacts differently with each enantiomer. These transient, diastereomeric interactions cause one enantiomer to be retained longer on the column than the other, enabling their separation.[10] Polysaccharide-based CSPs are particularly effective for resolving chiral acids.

Protocol:

  • Analytical Method Development:

    • Screen various polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives).

    • Optimize the mobile phase. A typical mobile phase for this class of compounds is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol), with a small amount of an acidic modifier (like trifluoroacetic acid, TFA) to suppress ionization and improve peak shape.

    • Determine the retention times and resolution factor for the two enantiomers.

  • Scale-Up to Preparative Scale:

    • Select a preparative column with the same CSP as the optimized analytical column.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

    • Perform stacked injections to maximize throughput.

  • Fraction Collection:

    • Use a fraction collector triggered by UV absorbance to separately collect the eluent containing the (R)- and (S)-enantiomers.

  • Solvent Removal:

    • Evaporate the mobile phase from the collected fractions, typically using a rotary evaporator, to yield the isolated, enantiomerically pure products.

G cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Processing A Dissolve Racemic Acid in Mobile Phase B Inject Sample onto Chiral Column A->B C Separation Occurs: (R) and (S) enantiomers elute at different times B->C D UV Detector C->D E Fraction Collector D->E F Collect (R) Fraction E->F G Collect (S) Fraction E->G H Evaporate Solvent from Fractions F->H G->H I Isolated Pure (R) Enantiomer H->I J Isolated Pure (S) Enantiomer H->J

Caption: Workflow for Preparative Chiral HPLC Separation.
Method 2: Diastereomeric Salt Crystallization

Principle: This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid can be liberated by treatment with a strong acid.[11]

Protocol:

  • Selection of Resolving Agent: Choose an appropriate, commercially available, and enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine or (S)-(-)-brucine).

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Add an equimolar amount of the chiral resolving agent. The diastereomeric salts may precipitate immediately or upon cooling.

  • Fractional Crystallization:

    • Heat the mixture to dissolve the salts, then allow it to cool slowly to induce crystallization. One diastereomeric salt should preferentially crystallize due to lower solubility.

    • Collect the crystals by filtration. The purity of the salt can be improved by recrystallization.[12]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to a low pH (~1-2). This protonates the carboxylate, making the this compound insoluble or extractable.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched acid.

  • Recovery from Mother Liquor: The other enantiomer can often be recovered from the mother liquor of the initial crystallization by a similar liberation process.

G Racemate Racemic Acid (R-COOH + S-COOH) Salts Diastereomeric Salts (R-COO⁻ R'-NH3⁺) (S-COO⁻ R'-NH3⁺) Racemate->Salts Base Chiral Base (R'-NH2) Base->Salts Crystal Less Soluble Salt Crystallizes (e.g., R-COO⁻ R'-NH3⁺) Salts->Crystal Fractional Crystallization Liquor More Soluble Salt in Solution (e.g., S-COO⁻ R'-NH3⁺) Salts->Liquor Fractional Crystallization AcidLiberation1 Acid Treatment (H⁺) Crystal->AcidLiberation1 AcidLiberation2 Acid Treatment (H⁺) Liquor->AcidLiberation2 PureR Pure R-Enantiomer (R-COOH) AcidLiberation1->PureR PureS Enriched S-Enantiomer (S-COOH) AcidLiberation2->PureS

Caption: Principle of Diastereomeric Salt Crystallization.

Quality Control and Purity Assessment

After any purification procedure, the purity of the final product must be rigorously verified.

TechniquePurposeTypical Conditions & Notes
Gas Chromatography (GC) To determine chemical purity and detect volatile impurities.FID detector; Capillary column (e.g., DB-1); Derivatization with a silylating agent like BSTFA may be required to improve volatility and peak shape.[3]
Chiral HPLC (Analytical) To determine enantiomeric excess (ee %) or optical purity.Use the same column/mobile phase conditions developed for the preparative method, but on an analytical scale system with smaller injection volumes.[10][13]
NMR Spectroscopy (¹H, ¹³C) To confirm chemical structure and identify impurities.Deuterated solvent (e.g., CDCl₃, DMSO-d₆); The absence of signals from starting materials or solvents confirms purity.
Karl Fischer Titration To quantify residual water content.Essential for products where water can promote hydrolysis or is detrimental to subsequent reactions.

Conclusion and Method Selection

The purification of this compound requires a strategy tailored to the specific purity requirements of the end-use application. For removing bulk chemical impurities from racemic material, fractional vacuum distillation is the method of choice. When enantiomeric purity is paramount, preparative chiral HPLC offers a direct and highly effective separation, while diastereomeric salt crystallization provides a scalable, classical alternative. The following flowchart can guide the selection process.

G Start Crude this compound Q1 Is Enantiomeric Purity Required? Start->Q1 Distil Perform Fractional Vacuum Distillation Q1->Distil No Q2 What is the Scale? Q1->Q2 Yes QC1 Analyze Chemical Purity (GC, NMR) Distil->QC1 End1 Pure Racemic Product QC1->End1 Purity OK HPLC Preparative Chiral HPLC Q2->HPLC Lab Scale (<100g) Cryst Diastereomeric Salt Crystallization Q2->Cryst Pilot / Process Scale (>100g) QC2 Analyze Enantiomeric Purity (Chiral HPLC) HPLC->QC2 Cryst->QC2 End2 Pure Enantiomer(s) QC2->End2 Purity OK

Caption: Decision flowchart for selecting a purification method.

References

  • PubChem. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324.
  • Sigma-Aldrich. (±)-2-Acetoxypropionic acid. Merck KGaA.
  • PubChem. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041.
  • ChemicalBook. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4.
  • CymitQuimica. (S)-2-Acetoxy-propionic acid.
  • Google Patents. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • CymitQuimica. Propanoic acid, 2-(acetyloxy)-, (2R)-.
  • University of Geneva.
  • Fisher Scientific. (R)-(+)-2-Acetoxypropionic Acid 98.0+%.
  • Chemsrc. Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8.
  • BenchChem. This compound | 3853-80-3.
  • ResearchGate. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • PubMed. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC.
  • NIST. This compound. National Institute of Standards and Technology.
  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Chemistry LibreTexts. 2.2.4.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
  • Sigma-Aldrich. (S)-2-Acetoxypropanoic acid | 6034-46-4. Merck KGaA.
  • BenchChem. Application Notes and Protocols for the Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid.
  • Creative Proteomics.
  • ResearchGate. On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC.
  • National Center for Biotechnology Information.
  • American Elements. 2-(acetyloxy)-2-methylpropanoic acid | CAS 15805-98-8.
  • BenchChem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
  • Royal Society of Chemistry. Analytical Methods.
  • Google Patents.
  • Organic Syntheses. 2-phenylpropionic acid.
  • Echemi. (2S)-2-(Acetyloxy)propanoic acid | 6034-46-4.
  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
  • Google Patents.

Sources

The 2-Acetoxypropanoyl (APr) Group: A Chiral Ester for Advanced Alcohol Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Hydroxyl Protection

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection of protecting groups is paramount. While a plethora of protecting groups for alcohols are well-established, the demand for specialty groups with unique properties continues to grow. This application note introduces the 2-acetoxypropanoyl (APr) group, a chiral ester-based protecting group derived from 2-acetoxypropanoic acid. The APr group offers a unique combination of features that make it a valuable tool for researchers and drug development professionals, particularly in scenarios requiring diastereoselective transformations or orthogonal deprotection strategies.

The core concept of a protecting group is to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][2] This strategy involves three key stages: introduction of the protecting group, execution of the desired chemical transformation, and subsequent removal of the protecting group to restore the original functionality.[3] Ester-based protecting groups, such as the acetate (Ac) and benzoate (Bz), are widely used for their reliability and straightforward cleavage via hydrolysis.[4] The APr group builds upon this robust foundation, incorporating a chiral center that can influence the stereochemical outcome of subsequent reactions.

Causality Behind Experimental Choices: Why Choose the APr Group?

The decision to employ the APr group is driven by several potential advantages over more conventional protecting groups:

  • Introduction of Chirality: The APr group is inherently chiral, being derived from lactic acid.[5] This introduces a diastereomeric relationship in the protected substrate, which can be exploited to direct the stereoselectivity of subsequent reactions. The choice of (R)- or (S)-2-acetoxypropanoic acid allows for the introduction of the desired stereocenter.[6]

  • Tunable Stability: As an ester, the APr group exhibits stability profiles similar to other acyl protecting groups, being generally stable to acidic conditions and removable under basic hydrolysis.[7] However, the electronic and steric nature of the acetoxy and methyl substituents can subtly modulate its reactivity and stability compared to a simple acetyl group.

  • Potential for Orthogonal Deprotection: The APr group is stable under conditions used to cleave many other common protecting groups, such as silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis), allowing for its use in complex orthogonal protection schemes.[1]

  • Biocompatibility and Potential for Enzymatic Cleavage: Given its origin from lactic and acetic acids, the APr group and its byproducts are expected to have a high degree of biocompatibility. While not yet extensively explored, its structure suggests potential for selective enzymatic cleavage, offering an exceptionally mild deprotection route.

Experimental Protocols and Methodologies

The following protocols provide a general framework for the application of the APr protecting group. As with any synthetic procedure, optimization for specific substrates is recommended.

Protocol 1: Protection of a Primary Alcohol with the APr Group

This protocol describes the esterification of a primary alcohol using this compound activated with a carbodiimide coupling agent.

Materials:

  • Primary alcohol (1.0 eq)

  • (rac)-2-Acetoxypropanoic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol (1.0 eq), (rac)-2-acetoxypropanoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the APr-protected alcohol.

Protocol 2: Base-Mediated Deprotection of an APr-Protected Alcohol

This protocol outlines the saponification of the APr ester to regenerate the parent alcohol.

Materials:

  • APr-protected alcohol (1.0 eq)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the APr-protected alcohol (1.0 eq) in methanol in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 eq) to the flask.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture by the dropwise addition of 1 M HCl solution until the pH is approximately 7.

  • Remove the methanol in vacuo.

  • Partition the remaining aqueous residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary to yield the deprotected alcohol.

Data Presentation: Stability of the APr Group

The following table summarizes the expected stability of the 2-acetoxypropanoyl (APr) protecting group under various reaction conditions, extrapolated from the known behavior of ester protecting groups.[4]

Reagent/ConditionStabilityNotes
Acidic Conditions
1 M HCl (aq), RTModerateSlow hydrolysis may occur over extended periods.
Acetic Acid, RTStableGenerally stable to weak acids.
TFA, 0 °C to RTLabileCleavage is likely, similar to other esters.
Lewis Acids (e.g., BF₃·OEt₂)Moderate to LabileStability is substrate and condition dependent.
Basic Conditions
1 M NaOH (aq), RTLabileReadily cleaved by saponification.
K₂CO₃, MeOH, RTLabileReadily cleaved by saponification.
NH₃, MeOHLabileCleavage via ammonolysis is expected.
Triethylamine, PyridineStableStable to non-nucleophilic organic bases.
Nucleophiles
Grignard Reagents (RMgX)LabileWill react with the ester functionality.
Organolithium Reagents (RLi)LabileWill react with the ester functionality.
Hydrides (LiAlH₄, NaBH₄)LabileThe ester will be reduced to the corresponding alcohol.
Oxidizing/Reducing Agents
H₂, Pd/CStableStable to catalytic hydrogenolysis.
PCC, PDC, SwernStableStable to common oxidation conditions.
O₃, Jones ReagentStableStable to strong oxidizing agents.
Other Conditions
Fluoride (TBAF)StableOrthogonal to silyl ether deprotection.

Visualization of Key Workflows

Protection Workflow

G cluster_0 Protection of Alcohol with APr Group start Primary Alcohol + (rac)-2-Acetoxypropanoic Acid + DMAP reagents DCC in anhydrous DCM, 0°C to RT start->reagents 1. reaction Esterification Reaction (Stir 12-18h) reagents->reaction 2. workup Filter DCU, Aqueous Workup (NaHCO3, Brine) reaction->workup 3. purification Silica Gel Column Chromatography workup->purification 4. product APr-Protected Alcohol purification->product 5.

Caption: Workflow for the protection of a primary alcohol using the APr group.

Deprotection Workflow

G cluster_1 Base-Mediated Deprotection of APr Group start_deprotect APr-Protected Alcohol reagents_deprotect 1M NaOH in MeOH, RT start_deprotect->reagents_deprotect 1. reaction_deprotect Saponification Reaction reagents_deprotect->reaction_deprotect 2. neutralization Neutralize with 1M HCl reaction_deprotect->neutralization 3. workup_deprotect Aqueous Workup (Ethyl Acetate, Brine) neutralization->workup_deprotect 4. purification_deprotect Silica Gel Column Chromatography workup_deprotect->purification_deprotect 5. product_deprotect Deprotected Alcohol purification_deprotect->product_deprotect 6. G cluster_2 Orthogonal Deprotection Strategy Molecule R-O-APr R'-O-TBS R''-O-Bn Deprotect_APr Base (e.g., K2CO3, MeOH) Molecule:f0->Deprotect_APr Deprotect_TBS Fluoride (e.g., TBAF) Molecule:f1->Deprotect_TBS Deprotect_Bn Hydrogenolysis (H2, Pd/C) Molecule:f2->Deprotect_Bn

Caption: Orthogonal deprotection of APr, TBS, and Bn protecting groups.

Conclusion and Future Outlook

The 2-acetoxypropanoyl (APr) group represents a promising, albeit currently underutilized, tool for the protection of hydroxyl groups in complex organic synthesis. Its inherent chirality and ester functionality provide a unique set of properties that can be strategically employed to address specific synthetic challenges. The protocols outlined in this application note provide a foundation for the adoption and further exploration of this protecting group. Future research will likely focus on the diastereoselective applications of the chiral APr group and the development of mild, potentially enzymatic, deprotection methods. As the demand for more sophisticated and selective synthetic methodologies continues to grow, specialty protecting groups like APr will undoubtedly play an increasingly important role in the synthesis of next-generation therapeutics and complex molecules.

References

  • Wikipedia. Protecting group. [Link]
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • ResearchGate. Lactic acid is a chiral compound with a carbon chain composed of a.... [Link]
  • Study.com. Lactic Acid | Formula, Structure & Uses. [Link]
  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]
  • SlideShare. Protection of OH group of alcohol. [Link]
  • CEM Corporation. Protection and Deprotection. [Link]
  • Slideshare. Protection and deprotection of carboxylic acid. [Link]
  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]
  • Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. [Link]

Sources

Topic: Hydrolysis of 2-Acetoxypropanoic Acid Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the hydrolysis of 2-acetoxypropanoic acid, a critical transformation in organic synthesis and pharmaceutical development. We will explore the distinct mechanistic pathways under acidic and basic conditions, providing field-proven protocols and data analysis strategies for researchers.

Introduction: The Significance of this compound Hydrolysis

This compound (also known as O-acetyllactic acid) is a bifunctional molecule containing both a carboxylic acid and an ester group.[1][2] Its hydrolysis, the cleavage of the ester bond to yield lactic acid and acetic acid (or their respective salts), is a fundamental reaction. Understanding and controlling this process is vital in various applications, from the synthesis of biorenewable chemicals to the metabolic studies of prodrugs where an ester moiety is used to enhance bioavailability. This guide offers a comprehensive examination of the two primary methods for achieving this transformation: acid-catalyzed hydrolysis and base-promoted hydrolysis (saponification).

Section 1: Mechanistic Pathways

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution. However, the pH of the reaction medium dictates the nature of the nucleophile and the intermediates formed, leading to distinct kinetic profiles and reaction outcomes.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

Under acidic conditions, the reaction proceeds via a reversible, multi-step pathway.[3][4] The acid catalyst protonates the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.[5][6] This "activation" allows a weak nucleophile, water, to attack the carbonyl carbon, forming a tetrahedral intermediate.[5] Subsequent proton transfers and elimination of an alcohol (in this case, the hydroxyl group of lactic acid is part of the parent molecule) lead to the formation of the carboxylic acids. The overall process is reversible, and an excess of water is typically used to drive the equilibrium towards the products, according to Le Chatelier's principle.[3][7]

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of this compound Ester This compound ProtonatedEster Protonated Ester (Activated Carbonyl) Ester->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester - H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O (Nucleophilic Attack) TetrahedralIntermediate->ProtonatedEster - H₂O Products Lactic Acid + Acetic Acid TetrahedralIntermediate->Products - H₃O⁺ (Proton Transfers) Products->TetrahedralIntermediate + H₃O⁺

Caption: AAC2 mechanism for acid-catalyzed ester hydrolysis.

Base-Promoted Hydrolysis (BAC2 Mechanism / Saponification)

In contrast to the acidic route, hydrolysis with a strong base like sodium hydroxide (NaOH) is an irreversible process, often referred to as saponification.[8][9] The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon.[10] This attack forms a tetrahedral alkoxide intermediate.[5] The intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid.[10]

The key to the irreversibility of this reaction lies in the final step. The alkoxide formed is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid, exergonic acid-base reaction.[11] This step forms a carboxylate salt, which is resonance-stabilized and unreactive towards nucleophiles, effectively driving the reaction to completion.[11] An acidic workup is subsequently required to protonate the carboxylate salts and isolate the neutral carboxylic acids.[5][12]

Basic_Hydrolysis cluster_1 Base-Promoted Hydrolysis (Saponification) Ester This compound TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ (Nucleophilic Attack) TetrahedralIntermediate->Ester - OH⁻ CarboxylicAcid Carboxylic Acids TetrahedralIntermediate->CarboxylicAcid Elimination Products Sodium Lactate + Sodium Acetate CarboxylicAcid->Products + OH⁻ (Irreversible Deprotonation)

Caption: BAC2 mechanism for base-promoted ester hydrolysis.

Section 2: Experimental Protocols

General Considerations & Safety
  • Safety Precautions: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) are highly corrosive. Handle with extreme care.

  • Reagents & Equipment: All reagents should be of analytical grade or higher. Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, etc.), a heating source (heating mantle or oil bath), and magnetic stirring are required.

  • Reaction Monitoring: The progress of the hydrolysis can be monitored using several techniques:

    • Titration: Periodically withdraw aliquots from the reaction mixture, quench the reaction (e.g., by cooling in an ice bath), and titrate with a standardized base (for acid hydrolysis) or acid (for base hydrolysis) to determine the concentration of the product or remaining reactant.[13]

    • Chromatography (TLC, GC, HPLC): Track the disappearance of the starting material and the appearance of the products. For GC analysis of the carboxylic acid products, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[14]

    • Spectroscopy (¹H NMR): Monitor the reaction directly in an NMR tube by observing the change in chemical shifts or the integration of signals corresponding to the starting material and products.[15]

Experimental_Workflow cluster_2 General Experimental Workflow Setup Reaction Setup (Flask, Condenser, Stirring) Reagents Add Reactants (Ester, Solvent, Acid/Base) Setup->Reagents Reaction Heat to Reflux (Controlled Temperature) Reagents->Reaction Monitoring Monitor Progress (TLC, Titration, etc.) Reaction->Monitoring Periodic Sampling Workup Reaction Workup (Cooling, Extraction, Neutralization) Reaction->Workup Upon Completion Monitoring->Reaction Purification Product Purification (Distillation, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, GC, etc.) Purification->Analysis

Caption: General workflow for hydrolysis experiments.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is designed for the complete hydrolysis of this compound to lactic acid and acetic acid.

  • Materials:

    • This compound (C₅H₈O₄, MW: 132.11 g/mol )

    • 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Deionized Water

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.64 g (20.0 mmol) of this compound in 40 mL of 1 M HCl solution.

    • Attach a reflux condenser to the flask.[7]

    • Heat the mixture to reflux (approximately 100°C) using a heating mantle and stir vigorously.

    • Maintain the reflux for 2-3 hours. Monitor the reaction's completion by TLC or ¹H NMR analysis of an aliquot.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled solution to a separatory funnel.

    • Extract the aqueous layer three times with 30 mL portions of ethyl acetate to recover the organic acid products.

    • Combine the organic extracts and wash them with a saturated NaHCO₃ solution to remove any remaining mineral acid (use caution, CO₂ evolution will occur).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of lactic and acetic acid.

Protocol 2: Base-Promoted Hydrolysis (Saponification)

This protocol yields the sodium salts of lactic acid and acetic acid, which must be acidified in a separate step to obtain the free acids.

  • Materials:

    • This compound

    • 2 M Sodium Hydroxide (NaOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Organic solvent for extraction (e.g., Ethyl Acetate)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a 100 mL round-bottom flask with a stir bar, dissolve 2.64 g (20.0 mmol) of this compound in 30 mL of 2 M NaOH solution (60.0 mmol of NaOH, a 1.5-fold excess per potential acid group).

    • Attach a reflux condenser and heat the solution to reflux for 1 hour.[12] Saponification is generally faster than acid hydrolysis.

    • Monitor for completion (disappearance of the starting ester).

    • After cooling to room temperature, the solution will contain sodium lactate and sodium acetate.

    • To isolate the free acids, cool the solution in an ice bath and carefully acidify by slowly adding concentrated HCl until the pH is ~1-2 (check with pH paper). This step is highly exothermic.

    • Transfer the acidified solution to a separatory funnel and extract three times with 30 mL portions of ethyl acetate.[12]

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the product mixture.

Section 3: Data Analysis and Comparison

The choice between acidic and basic hydrolysis depends on the desired outcome, reaction scale, and substrate sensitivity. The table below provides a direct comparison of the two methodologies.

FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Catalyst/Reagent Catalytic amount of strong acid (H⁺)Stoichiometric amount of strong base (OH⁻)
Reversibility Reversible; requires excess water to drive to completion.[3]Irreversible due to final deprotonation step.[11]
Reaction Rate Generally slower.Generally faster.
Kinetics Pseudo-first-order reaction.[13]Second-order reaction (first-order in ester and OH⁻).[16]
Initial Product Carboxylic acids (Lactic Acid + Acetic Acid).Carboxylate salts (Sodium Lactate + Sodium Acetate).[3]
Workup Simple extraction.Requires a separate, careful acidification step to isolate the free acids.[3][12]
Substrate Scope May be unsuitable for acid-sensitive molecules.May be unsuitable for base-sensitive molecules.[5]

Conclusion

The hydrolysis of this compound can be effectively achieved under both acidic and basic conditions, though the underlying mechanisms, kinetics, and experimental procedures differ significantly. Acid-catalyzed hydrolysis is a reversible process that yields the free carboxylic acids directly, while base-promoted saponification is an irreversible and typically faster reaction that initially produces carboxylate salts requiring a subsequent acidification step. The selection of an appropriate method will depend on the specific research goals, such as the need for mild conditions, reaction speed, or a particular final product form. The protocols and data presented in this note provide a robust framework for scientists to successfully perform and analyze this important chemical transformation.

References

  • Kinetics of Acid hydrolysis of an ester. (n.d.).
  • Nicholson, J. K., & Wilson, I. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism.
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.).
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • J&K Scientific LLC. (n.d.). Ester Hydrolysis.
  • Al-Ghamdi, A. H. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.
  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Experimental Procedures Alkyne Hydrolysis. (2020).
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
  • Wikipedia. (n.d.). Saponification.
  • Shi, H. C., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-91.
  • EBSCO Information Services. (n.d.). Saponification | Research Starters.
  • BYJU'S. (2020). Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
  • Wu, Y., & Eichler, C. M. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • OperaChem. (2024). Saponification-Typical procedures.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • de Sousa, P. T., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5, 4103-4108.
  • Chemistry LibreTexts. (2020). 26.3: Saponification of Fats and Oils; Soaps and Detergents.
  • National Center for Biotechnology Information. (n.d.). 2-Acetoxypropionic Acid. PubChem Compound Database.
  • O'Brien, J. F., & Benfield, B. (1980). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Anesthesiology, 53(3), S158.
  • Khan, A. A., & Siddiqui, M. A. (1993). Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. ResearchGate.
  • Gangadwala, J., et al. (2006). Kinetics of the esterification of acetic acid with 2-propanol: Impact of different acidic cation exchange resins on reaction mechanism. International Journal of Chemical Kinetics, 38(10), 593-612.

Sources

Application Notes and Protocols for the Esterification of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Acetoxypropanoic Acid Esters

This compound, also known as O-acetyl-lactic acid, is a chiral building block derived from lactic acid, a renewable resource.[1][2] Its esters are of significant interest in the pharmaceutical, fine chemical, and polymer industries. They serve as versatile intermediates, "green" solvents, and components in the synthesis of biodegradable polymers.[3] The presence of two distinct ester functionalities—the pre-existing acetate group and the newly formed ester—imparts unique chemical properties and stereochemical complexity, making the controlled synthesis of its esters a critical task for researchers.

This guide provides a comprehensive overview of the primary methodologies for the esterification of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to select and optimize reaction conditions for their specific synthetic goals. We will explore classic acid-catalyzed methods alongside modern, milder coupling techniques, providing detailed, field-tested protocols for each.

Core Principles: Navigating the Esterification Equilibrium

The direct reaction between a carboxylic acid and an alcohol to form an ester and water is a reversible process known as Fischer-Speier esterification.[4][5] The position of the equilibrium dictates the final yield of the ester. To achieve high conversion, the equilibrium must be shifted toward the products.[6][7] This is typically accomplished by:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (if it is inexpensive and readily available) drives the reaction forward according to Le Châtelier's principle.[7][8]

  • Removing Water: As water is a product, its removal from the reaction mixture will continuously shift the equilibrium to the right.[4][7] This is often achieved using a Dean-Stark apparatus, molecular sieves, or a strong acid catalyst that also acts as a dehydrating agent.

It is crucial to recognize that the acetate group on this compound is itself an ester and can be susceptible to hydrolysis or transesterification under harsh acidic or basic conditions. Therefore, while Fischer esterification is cost-effective, milder methods are often preferred to maintain the integrity of the starting material.[9]

Methodology I: Fischer-Speier Esterification

This classical method involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][10] It is a robust and economical choice, particularly for large-scale synthesis with simple, non-sensitive substrates.

Mechanism of Action

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps.[5][6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product.[6]

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_2 Step 4 & 5: Elimination & Deprotonation A R-COOH B Protonated Carbonyl A->B + H⁺ A->B C Tetrahedral Intermediate B->C + R'-OH B->C D Ester Product (R-COOR') C->D - H₂O, - H⁺ C->D

Caption: Fischer-Speier Esterification Workflow.

Protocol 1: Synthesis of Ethyl 2-Acetoxypropanoate

Materials:

  • This compound

  • Absolute Ethanol (EtOH), large excess (e.g., 10 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene (for Dean-Stark, optional)

  • Round-bottom flask, reflux condenser, heating mantle, Dean-Stark trap (optional)

Procedure:

  • To a 250 mL round-bottom flask, add this compound (e.g., 13.2 g, 0.1 mol).

  • Add a large excess of absolute ethanol (e.g., 58 mL, ~1.0 mol).

  • Carefully, and with stirring, add concentrated sulfuric acid (0.5 mL) dropwise. The mixture will warm.

  • Equip the flask with a reflux condenser (and Dean-Stark trap if using toluene as a co-solvent to remove water azeotropically).

  • Heat the mixture to a gentle reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent frequently.

  • Wash with brine (1 x 50 mL), then dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-acetoxypropanoate.

  • Purify the crude product by vacuum distillation.

Causality and Insights: Using ethanol as both reactant and solvent simplifies the procedure and its large excess drives the equilibrium, maximizing the yield.[7][8] The aqueous workup is critical for removing the acid catalyst and any unreacted carboxylic acid.

Methodology II: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11][12] Its primary advantage is its operation under neutral, room-temperature conditions, making it ideal for acid- or heat-sensitive substrates like this compound.[13]

Mechanism of Action
  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[13]

  • Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This forms an N-acylpyridinium intermediate, which is even more reactive and prevents a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[12][13]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate.

  • Product Formation: The ester is formed, DMAP is regenerated, and the DCC is consumed, forming the insoluble byproduct dicyclohexylurea (DCU).[12]

Steglich_Esterification A R-COOH + DCC B O-Acylisourea (Active Intermediate) A->B Activation D N-Acylpyridinium Ion (Highly Reactive) B->D Acyl Transfer G DCU (Byproduct) B->G Reaction with Alcohol H N-Acylurea (Side Product) B->H Rearrangement (Suppressed by DMAP) C DMAP (Catalyst) F Ester (R-COOR') D->F Nucleophilic Attack E Alcohol (R'-OH)

Caption: Key Intermediates in Steglich Esterification.

Protocol 2: Synthesis of Benzyl 2-Acetoxypropanoate

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.32 g, 10 mmol) in anhydrous DCM (40 mL).

  • Add benzyl alcohol (1.04 mL, 10 mmol, 1.0 eq) and DMAP (0.12 g, 1 mmol, 0.1 eq).

  • Cool the stirred solution to 0°C in an ice bath.

  • In a separate beaker, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the combined filtrate to a separatory funnel. Wash with 0.5 M HCl (2 x 20 mL) to remove DMAP, followed by saturated NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Causality and Insights: The use of DCC/DMAP allows the reaction to proceed at room temperature, preserving the sensitive acetate group.[11][13] The key challenge is the complete removal of the DCU byproduct, which is achieved by filtration. Using water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify the workup, as the corresponding urea is water-soluble and can be removed by aqueous extraction.[11]

Methodology III: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and versatile method for converting a primary or secondary alcohol into an ester.[14][15] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] A hallmark of this reaction is the clean inversion of stereochemistry at the alcohol's stereocenter, making it a powerful tool in stereoselective synthesis.[15][16]

Mechanism of Action
  • Betaine Formation: PPh₃ attacks the N=N double bond of DEAD to form a betaine intermediate.[16]

  • Protonation: This betaine is a strong base and deprotonates the carboxylic acid, forming an ion pair.

  • Alcohol Activation: The carboxylate anion deprotonates the alcohol, which then attacks the activated phosphonium species. This forms an alkoxyphosphonium salt, effectively converting the alcohol's hydroxyl group into an excellent leaving group.[15][16]

  • Sₙ2 Displacement: The carboxylate anion acts as the nucleophile, attacking the carbon bearing the alkoxyphosphonium leaving group in an Sₙ2 fashion. This results in the formation of the ester with inversion of configuration, along with triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[14][16]

Protocol 3: Stereoinvertive Synthesis of (S)-sec-Butyl (R)-2-Acetoxypropanoate

(Assuming use of (R)-2-Acetoxypropanoic acid and (R)-sec-Butanol)

Materials:

  • (R)-2-Acetoxypropanoic acid

  • (R)-sec-Butanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under an inert atmosphere, dissolve (R)-2-acetoxypropanoic acid (1.32 g, 10 mmol), (R)-sec-butanol (0.92 mL, 10 mmol, 1.0 eq), and PPh₃ (2.89 g, 11 mmol, 1.1 eq) in anhydrous THF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (2.17 mL, 11 mmol, 1.1 eq) dropwise to the stirred solution. A color change and slight exotherm may be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate. Purification is typically achieved by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). TPPO is a notoriously difficult byproduct to remove; careful chromatography is essential.

Causality and Insights: The Mitsunobu reaction's primary advantage is its mildness and stereochemical control.[17] It allows for the esterification of sterically hindered alcohols that may not react well under Fischer or Steglich conditions. The main drawback is the generation of stoichiometric amounts of PPh₃ and hydrazine byproducts, which can complicate purification.[18] The order of reagent addition can be critical; pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and acid can sometimes improve results.[14]

Comparative Summary and Analytical Characterization

Method Catalyst/Reagents Conditions Advantages Disadvantages
Fischer-Speier Strong Acid (H₂SO₄, TsOH)High Temp (Reflux)Economical, simple reagents, good for large scale.[4][19]Harsh conditions, equilibrium limited, risk of side reactions.[13]
Steglich DCC (or EDC), DMAPRoom TemperatureMild, high yields, good for sensitive substrates.[11][13]Stoichiometric byproduct (urea), reagent cost.[12]
Mitsunobu PPh₃, DEAD (or DIAD)0°C to Room TempVery mild, stereochemical inversion at alcohol center.[14][15]Stoichiometric byproducts (TPPO), reagent cost and toxicity.[18]
Product Characterization

Confirmation of the desired ester product structure and purity is essential.

  • ¹H NMR Spectroscopy: The disappearance of the broad carboxylic acid proton signal (~10-12 ppm) is a key indicator. New signals corresponding to the protons of the alcohol's alkyl group adjacent to the new ester oxygen will appear. For example, in ethyl 2-acetoxypropanoate, a quartet around 4.2 ppm (for the -OCH₂CH₃) would be expected.[20]

  • ¹³C NMR Spectroscopy: Expect a new carbonyl carbon signal for the newly formed ester around 170 ppm, alongside the existing acetate carbonyl.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear. The spectrum will be dominated by two strong C=O stretching absorptions around 1740-1760 cm⁻¹, corresponding to the two ester groups.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target ester, confirming successful coupling.[21]

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. [Link]
  • Wikipedia. (n.d.).
  • University Laboratory Experiment. (n.d.). 22. The Fischer Esterification. [Link] (Note: A representative university lab manual URL is used as the original may be behind a paywall).
  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4788. [Link]
  • SynArchive. (n.d.).
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.).
  • IAENG. (n.d.).
  • ResearchGate. (2018).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023).
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (2019). A STUDY ON ESTERIFICATION KINETICS AS A TWO-WAY REACTION. [Link]
  • ResearchGate. (2006). Kinetics of the esterification of acetic acid with 2‐propanol. [Link]
  • International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. (2020). KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. [Link]
  • ScienceDirect. (2006).
  • Google Patents. (n.d.). EP2264020A1 - Catalyst for direct conversion of esters of lactic acid to lactide.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
  • Journal of Hygienic Engineering and Design. (2020).
  • ResearchGate. (2010).
  • YouTube. (2019).
  • YouTube. (2023).
  • Chemguide. (n.d.).
  • ResearchGate. (2020).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • MDPI. (2022). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]
  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. [Link]
  • MDPI. (2019).
  • Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Science. [Link]
  • National Center for Biotechnology Information. (n.d.).

Sources

Application Notes & Protocols: (S)-2-Acetoxypropanoic Acid as a Versatile Chiral Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-2-Acetoxypropanoic acid. Derived from naturally occurring L-lactic acid, this chiral building block is a pivotal starting material for synthesizing a range of high-value pharmaceutical intermediates. Its utility stems from the presence of a key stereocenter, which is essential for the efficacy and safety of many modern therapeutics. We will explore its synthesis, physicochemical properties, and detailed protocols for its conversion into critical intermediates, grounded in mechanistic principles and field-proven insights.

Section 1: Physicochemical Properties & Safety Data

(S)-2-Acetoxypropanoic acid, also known as (-)-O-Acetyl-L-lactic acid, is the acetylated form of (S)-lactic acid.[1] The acetylation protects the hydroxyl group, allowing the carboxylic acid moiety to undergo selective reactions. Understanding its properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of (S)-2-Acetoxypropanoic Acid

PropertyValueReference
IUPAC Name (2S)-2-acetyloxypropanoic acid[1]
Synonyms (S)-(-)-2-Acetoxypropionic acid, (-)-O-Acetyl-L-lactic acid[1][2]
CAS Number 6034-46-4[1][2]
Molecular Formula C₅H₈O₄[1][3]
Molecular Weight 132.11 g/mol [1][3]
Appearance Colorless clear liquid[3]
Boiling Point 115-117 °C at 2 mm Hg[2]
Density 1.162 g/mL at 25 °C[2]

Safety & Handling: (S)-2-Acetoxypropanoic acid is classified as toxic if swallowed and fatal if inhaled.[1] It causes skin and serious eye irritation.[4] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place (2°C - 8°C).

Section 2: Synthesis of (S)-2-Acetoxypropanoic Acid from L-Lactic Acid

Principle & Rationale: The most common and economically viable route to (S)-2-acetoxypropanoic acid is the acetylation of an aqueous solution of L-lactic acid.[5] This process, while seemingly straightforward, presents significant challenges that must be expertly managed. Commercial lactic acid is typically supplied as an aqueous solution (e.g., 80-90%).[5] The presence of water is detrimental as it can consume the acetylating agent (acetic anhydride) and promote the self-condensation of lactic acid into dimers and oligomers, reducing yield and complicating purification.[5] Therefore, the key to a successful synthesis is the efficient removal of water prior to or during the acetylation step. Continuous processes involving distillation have been developed for industrial-scale production to manage these complexities effectively.[5][6]

Experimental Workflow: Synthesis of (S)-2-Acetoxypropanoic Acid

cluster_0 Preparation cluster_1 Core Process A Aqueous L-Lactic Acid C Azeotropic Distillation (Water Removal) A->C B Acetic Acid (Solvent) B->C D Acetylation Reaction (Acetic Anhydride) C->D Anhydrous Lactic Acid in Acetic Acid E Purification (Distillation) D->E Crude Product F (S)-2-Acetoxypropanoic Acid E->F

Caption: Workflow for the synthesis of (S)-2-acetoxypropanoic acid.

Protocol 1: Batch Synthesis of (S)-2-Acetoxypropanoic Acid

This protocol is adapted from principles described in the literature for laboratory-scale synthesis.[5][7]

  • Water Removal: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 100 g of 85% aqueous L-lactic acid with 200 mL of toluene. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue until no more water is collected.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield concentrated, relatively anhydrous L-lactic acid.

  • Acetylation: Cool the lactic acid to 0-5°C in an ice bath. Slowly add 1.2 molar equivalents of acetic anhydride dropwise while stirring, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by techniques like NMR or GC.

  • Purification: The resulting crude (S)-2-acetoxypropanoic acid can be purified by vacuum distillation to yield the final product.[2]

Table 2: Expected Outcome for Protocol 1

ParameterValue
Expected Yield 80-90%
Purity (Post-Distillation) >95%[3]
Key Equipment Dean-Stark Apparatus, Rotary Evaporator, Vacuum Distillation Setup

Section 3: Application in the Synthesis of X-Ray Contrast Agent Intermediates

Target: (S)-2-Acetoxypropionyl Chloride (Intermediate for Iopamidol)

A critical industrial application of (S)-2-acetoxypropanoic acid is its use as a direct precursor to (S)-2-acetoxypropionyl chloride.[6] This acid chloride is a key intermediate in the synthesis of Iopamidol, a widely used non-ionic, low-osmolar X-ray contrast agent.[6] The synthesis requires high-purity starting materials to meet the stringent requirements of the final active pharmaceutical ingredient (API).[6]

Mechanism & Scientific Rationale: The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred on an industrial scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies product workup. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the thionyl chloride and the product.

Experimental Workflow: Synthesis of (S)-2-Acetoxypropionyl Chloride

A (S)-2-Acetoxypropanoic Acid C Chlorination Reaction (Controlled Temperature) A->C B Thionyl Chloride (SOCl₂) B->C D Removal of Volatiles (SO₂, HCl, excess SOCl₂) C->D E Vacuum Distillation D->E F (S)-2-Acetoxypropionyl Chloride E->F

Caption: Synthesis of (S)-2-acetoxypropionyl chloride from the parent acid.

Protocol 2: Synthesis of (S)-2-Acetoxypropionyl Chloride

This protocol is based on the established chemical transformation described for industrial processes.[6]

  • Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), and a magnetic stirrer, add 1 mole of (S)-2-acetoxypropanoic acid.

  • Reagent Addition: Slowly add 1.2 moles of thionyl chloride (SOCl₂) dropwise via the dropping funnel at room temperature. An exothermic reaction will occur with the evolution of gas.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 50-60°C for 2-3 hours until gas evolution ceases. This ensures the reaction goes to completion.

  • Purification: Remove the excess thionyl chloride by distillation at atmospheric pressure. The final product, (S)-2-acetoxypropionyl chloride, is then purified by vacuum distillation.

Table 3: Key Parameters for Protocol 2

ParameterValueRationale
Thionyl Chloride Stoichiometry 1.2 eq.A slight excess ensures complete conversion of the carboxylic acid.
Reaction Temperature 50-60°CProvides sufficient energy for the reaction without causing degradation.
Workup DistillationEffectively removes volatile byproducts and excess reagent before final purification.
Final Purification Vacuum DistillationNecessary to obtain the high purity required for pharmaceutical synthesis.

Section 4: Application as a Precursor to Profen-Class Drugs

Context: Chiral Building Block for NSAIDs

The 2-arylpropionic acids, commonly known as "profens" (e.g., Ibuprofen, Naproxen, Ketoprofen), are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] A defining feature of this class is that the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[8] While commercial syntheses of specific profens may not start from 2-acetoxypropanoic acid, its structure represents the core chiral moiety of these drugs. Therefore, it serves as an invaluable chiral building block for the synthesis of novel profen derivatives and in the development of new synthetic methodologies.[10][11]

Scientific Rationale: Using a pre-existing, enantiopure starting material like (S)-2-acetoxypropanoic acid is a common strategy in drug discovery known as the "chiral pool" approach.[12][] This avoids the need for challenging asymmetric synthesis or costly chiral resolution steps later in the synthetic sequence. The acetylated hydroxyl group can be hydrolyzed to reveal a secondary alcohol, or the entire acetoxy group can be displaced or modified to build more complex structures, all while retaining the crucial (S)-stereocenter.

Conceptual Workflow: Synthesis of a Novel Profen Analog

A (S)-2-Acetoxypropanoic Acid B Activation (e.g., to Acid Chloride) A->B C Friedel-Crafts Acylation (with an Aromatic Substrate) B->C D Intermediate Ketone C->D E Reduction & Elaboration D->E F Novel (S)-2-Arylpropionic Acid E->F

Caption: Conceptual pathway for creating profen analogs.

This conceptual pathway illustrates how the fundamental reactivity of (S)-2-acetoxypropanoic acid can be harnessed. By converting it to a more reactive species like its acid chloride (as in Protocol 2), it can participate in reactions like Friedel-Crafts acylation to attach the desired aryl group, laying the foundation for a new profen structure.

Conclusion

(S)-2-Acetoxypropanoic acid is more than a simple derivative of lactic acid; it is a high-value, enantiopure intermediate that provides a reliable entry point into complex chiral molecules. Its applications in the synthesis of intermediates for X-ray contrast agents and its role as a foundational building block for NSAID discovery highlight its strategic importance in the pharmaceutical industry. The protocols and principles outlined in this document provide a framework for leveraging its unique chemical properties to advance drug development and manufacturing processes.

References

  • PubChem. (2S)-2-(Acetyloxy)propanoic acid.
  • Google Patents. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. CN104955798A.
  • PubChem. 2-Acetoxypropionic Acid.
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • Google Patents. (2017). Method for the preparation of (s)
  • Der Pharma Chemica. (2012). A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]
  • ResearchGate. (2018). Seven‐step, continuous flow synthesis of linezolid (1). [Link]
  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances. [Link]
  • HETEROCYCLES. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic. [Link]
  • Via Medica Journals. (2017).
  • PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery. [Link]
  • Via Medica Journals. (2017).
  • MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. [Link]

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Approach to a Valuable Chiral Building Block

2-Acetoxypropanoic acid, also known as O-acetyl lactic acid, is a significant chiral building block in the synthesis of pharmaceuticals and fine chemicals. The stereochemistry of this molecule is crucial, as different enantiomers can exhibit distinct biological activities. Traditional chemical synthesis routes to enantiomerically pure this compound often involve harsh reaction conditions, the use of hazardous reagents, and multiple protection and deprotection steps, leading to significant environmental concerns and economic challenges.

Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity under mild reaction conditions.[1][2] This application note provides a detailed protocol for the biocatalytic synthesis of enantiomerically enriched this compound through the kinetic resolution of racemic lactic acid. The method leverages the remarkable enantioselectivity of lipases, specifically the immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435.[3][4] This enzyme preferentially catalyzes the acylation of one enantiomer of lactic acid, allowing for the separation of the unreacted, enantiomerically pure acid.[5][6][7]

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are seeking to implement greener and more efficient methods for the production of chiral compounds.

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[5][6] In this protocol, the lipase Novozym® 435 acts as the chiral catalyst. It selectively acylates one enantiomer of racemic lactic acid at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, we can obtain the unreacted lactic acid in high enantiomeric excess, along with the acetylated product of the other enantiomer. The choice of acyl donor is critical; vinyl acetate is often used as it generates a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.[1]

Materials and Reagents

Reagent/MaterialRecommended SupplierExample Catalog No.Purpose
Racemic Lactic AcidSigma-AldrichL1750Starting material
Immobilized Lipase B from Candida antarctica (Novozym® 435)Sigma-AldrichL4777Biocatalyst
Vinyl AcetateSigma-AldrichV1503Acyl donor
Methyl tert-butyl ether (MTBE), anhydrousSigma-Aldrich34875Reaction solvent
Molecular Sieves, 4 ÅSigma-AldrichMX1583CWater removal
Sodium Bicarbonate (NaHCO₃)Fisher ScientificS233Quenching and extraction
Diethyl EtherFisher ScientificE138Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificS421Drying agent
Hydrochloric Acid (HCl), 1 MVWRBDH7201Acidification
Chiral HPLC Column (e.g., Chiralcel® OD-H)Daicel Chiral TechnologiesEnantiomeric excess determination
HPLC Grade HexaneFisher ScientificH302HPLC mobile phase
HPLC Grade IsopropanolFisher ScientificA416HPLC mobile phase
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508HPLC mobile phase modifier

Experimental Workflow and Protocol

Diagram of the Experimental Workflow

G Experimental Workflow for Biocatalytic Synthesis cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_flask 1. Add racemic lactic acid, MTBE, and vinyl acetate to a flask. add_sieves 2. Add molecular sieves. prep_flask->add_sieves add_enzyme 3. Add Novozym® 435. add_sieves->add_enzyme incubation 4. Incubate at 40 °C with shaking. add_enzyme->incubation monitoring 5. Monitor reaction progress by HPLC. incubation->monitoring filter_enzyme 6. Filter to remove the enzyme. monitoring->filter_enzyme extraction 7. Extract with NaHCO₃ (aq). filter_enzyme->extraction separation 8. Separate aqueous and organic layers. extraction->separation acidification 9. Acidify aqueous layer with HCl. separation->acidification final_extraction 10. Extract with diethyl ether. acidification->final_extraction drying 11. Dry and concentrate the organic phase. final_extraction->drying hplc_analysis 12. Analyze enantiomeric excess by chiral HPLC. drying->hplc_analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Large-Scale Synthesis of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-Acetoxypropanoic acid (2-APA). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of scaling this synthesis from the bench to industrial production. As a versatile intermediate, particularly in the synthesis of pharmaceuticals and as a precursor to acrylic acid, robust and reproducible manufacturing of 2-APA is critical.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges. We will explore the causality behind experimental choices and offer validated troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems during the large-scale synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes and how can I mitigate them?

Answer: Low yield is the most common challenge in this synthesis, often stemming from several root causes, primarily related to starting materials and side reactions.

  • Presence of Water in Lactic Acid: The most frequent culprit is the use of aqueous lactic acid. The acetylating agent, typically acetic anhydride, reacts readily with water to form two equivalents of acetic acid. This side reaction consumes your key reagent and does not produce the desired product. Commercial lactic acid is often supplied as an 80-90% aqueous solution, which contains oligomers from self-condensation.[2][3]

    • Mechanistic Insight: Acetic anhydride hydrolysis: (CH₃CO)₂O + H₂O → 2 CH₃COOH. This reaction is often faster than the desired acetylation of lactic acid's hydroxyl group.

    • Solution: It is imperative to use substantially anhydrous lactic acid. On a large scale, this can be achieved by azeotropic distillation with a solvent like toluene or by feeding the aqueous lactic acid and an acetic acid stream to a distillation column to remove water before the main reaction.[3][4]

  • Formation of Polymeric Byproducts: Lactic acid can self-esterify to form linear dimers (lactoyl lactic acid) and other oligomers, especially at elevated temperatures.[3] These oligomers may react more slowly or differently with the acetylating agent, leading to a complex product mixture and reduced yield of the desired monomeric 2-APA.

    • Solution: Maintain strict temperature control during the reaction. High temperatures, often used to drive the reaction to completion, can accelerate byproduct formation.[3] A continuous process where reactants are introduced into a heated reactor can minimize the residence time at high temperatures and reduce polymerization.[3]

  • Incomplete Reaction: Insufficient reaction time, inadequate mixing, or suboptimal temperature can lead to incomplete conversion of lactic acid.

    • Solution: Implement in-process controls (IPCs) using techniques like HPLC or GC to monitor the disappearance of lactic acid.[2][5] Ensure robust mixing, especially on a large scale where heterogeneous temperature zones can form. Optimize the reaction temperature; while high temperatures can cause side reactions, a temperature that is too low will result in impractically long reaction times. A typical temperature range is around 100°C when using solid acid catalysts.[2][6]

Question 2: I am observing a significant loss of optical purity in my final product. Why is my (S)-2-Acetoxypropanoic acid racemizing?

Answer: Racemization is a critical issue when a specific enantiomer, such as (S)-2-Acetoxypropanoic acid, is the target. The loss of stereochemical integrity occurs because the proton on the chiral alpha-carbon (the carbon bearing the acetoxy group) is acidic.

  • Mechanistic Insight: Under either acidic or basic conditions, this alpha-proton can be removed, leading to the formation of a planar intermediate (an enol in acid, an enolate in base).[7][8] Reprotonation of this planar intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[9][10]

    • Acid-Catalyzed Racemization: The carbonyl oxygen of the carboxylic acid or the ester is protonated, increasing the acidity of the alpha-proton. A weak base (like water) can then abstract the proton to form a planar enol intermediate.[8]

    • Base-Catalyzed Racemization: A base can directly deprotonate the alpha-carbon to form a planar enolate anion.[9]

  • Solution:

    • Strict pH Control: Avoid strongly acidic or basic conditions, especially during workup and purification steps at elevated temperatures. If an acid catalyst is used (e.g., H₂SO₄), it should be neutralized carefully under controlled temperature conditions once the reaction is complete.[4]

    • Temperature Management: Higher temperatures can accelerate the rate of both enolization/enolation and, consequently, racemization. Perform purification steps, such as distillation, under vacuum to lower the boiling point and minimize thermal stress on the molecule.

    • Catalyst Choice: Consider using solid acid catalysts like ion-exchange resins (e.g., Amberlyst).[6] These can often be filtered off, simplifying the workup and avoiding the need to neutralize a strong soluble acid, thereby reducing the risk of racemization during downstream processing.

Question 3: My final product is difficult to purify. What are the common impurities and the best strategies for their removal on a large scale?

Answer: Purification is a major hurdle in achieving the required >98% purity for pharmaceutical applications.[11] The main impurities are unreacted starting materials and reaction byproducts.

  • Common Impurities:

    • Acetic Acid: A reagent, a solvent, and a byproduct of the reaction with acetic anhydride.[2]

    • Acetic Anhydride: Excess reagent used to drive the reaction.

    • Lactic Acid: Unreacted starting material.

    • Lactic Acid Oligomers: Dimers and trimers formed from lactic acid self-condensation.[3]

  • Purification Strategy: Fractional distillation under reduced pressure is the most common industrial method.

    • Step 1: Removal of Volatiles: Acetic acid (boiling point: ~118°C) and excess acetic anhydride (boiling point: ~140°C) are more volatile than the product (this compound, boiling point: ~238°C, often distilled at lower temperatures under vacuum).[12] A first distillation cut can remove these components.[3]

    • Step 2: Product Isolation: The product is then distilled away from the non-volatile, high-molecular-weight lactic acid oligomers and any catalyst residues. This must be done under high vacuum to avoid thermal decomposition of the product.

    • Alternative: Extractive Methods: For certain applications, liquid-liquid extraction can be employed to remove impurities prior to distillation. For instance, an organic solvent can extract the product from an aqueous phase containing unreacted lactic acid, though this introduces solvent recovery steps.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound? The most prevalent industrial method is the acetylation of lactic acid with acetic anhydride.[1][4] Acetic acid is often used as a co-solvent.[2] While acid catalysts like sulfuric acid or HCl are effective, the use of heterogeneous solid acid catalysts (e.g., sulfonic acid-functionalized resins) is gaining traction for large-scale processes due to easier separation and reduced waste streams.[2][14]

Q2: How can I effectively monitor the reaction progress during a large-scale run? In-process control (IPC) is crucial. The most reliable method is taking periodic samples from the reactor (ensuring they are representative) and analyzing them by High-Performance Liquid Chromatography (HPLC).[15] An HPLC method can separate and quantify the starting material (lactic acid), the product (2-APA), and key byproducts. Gas Chromatography (GC) can also be used, but often requires derivatization of the acidic analytes with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to make them more volatile.[2]

Q3: What are the critical process parameters (CPPs) to control during scale-up? The most critical parameters are:

  • Water Content of Lactic Acid: Should be minimized (<1%) before reaction initiation.[3]

  • Reagent Stoichiometry: An excess of acetic anhydride is typically used, but a large excess increases cost and the burden on purification. This should be optimized.

  • Temperature: Must be tightly controlled to balance reaction rate with the formation of thermal degradation and polymerization byproducts.[3]

  • Agitation/Mixing: Essential for maintaining uniform temperature and concentration throughout the reactor vessel to ensure consistent reaction progress.

Q4: What are the primary safety concerns when handling the reagents for this synthesis? Key hazards are associated with the starting materials:

  • Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. Must be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Acid Catalysts (e.g., Sulfuric Acid): Highly corrosive and can cause severe burns.

  • Pressure Buildup: The reaction can generate byproducts or involve exothermic events. The reactor must be equipped with appropriate pressure relief systems.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[16]

Data Summary: Catalyst Impact on Synthesis

The choice of acid catalyst significantly impacts reaction efficiency. The following table summarizes data adapted from studies on the acetoxylation of lactic acid.

Catalyst TypeTypical Loading (wt%)Temperature (°C)Reaction Time (h) for >80% YieldKey Advantages / Disadvantages
Sulfuric Acid (H₂SO₄) 1-5%90-1102-4Advantages: Inexpensive, high activity. Disadvantages: Corrosive, difficult to remove, can cause charring, requires neutralization.[3][4]
Amberlyst 70 (Ion-Exchange Resin) 5-10%100-1203-5Advantages: Heterogeneous (easily filtered), reusable, less corrosive. Disadvantages: Slower reaction rate, potential for thermal degradation if temperature is too high.[6]
Sulfated Zirconia 5-10%100-1204-6Advantages: Solid acid, thermally stable. Disadvantages: More expensive, may have lower activity than resins.[2]

Visualized Workflows and Logic

General Synthesis and Purification Workflow

This diagram outlines the typical unit operations for the large-scale production of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification raw_lactic Aqueous Lactic Acid dehydration Dehydration Unit (Azeotropic Distillation) raw_lactic->dehydration raw_acetic Acetic Acid raw_acetic->dehydration anhydrous_lactic Anhydrous Lactic Acid in Acetic Acid dehydration->anhydrous_lactic reactor Jacketed Reactor anhydrous_lactic->reactor anhydride Acetic Anhydride anhydride->reactor catalyst Acid Catalyst catalyst->reactor crude_product Crude Product Mixture reactor->crude_product dist1 Distillation Column 1 (Volatiles Removal) crude_product->dist1 dist2 Distillation Column 2 (Product Isolation) dist1->dist2 waste1 Acetic Acid / Acetic Anhydride dist1->waste1 To Recovery final_product Pure 2-APA (>98%) dist2->final_product waste2 Polymeric Residue dist2->waste2 Waste

Caption: High-level workflow for 2-APA synthesis.

Troubleshooting Logic: Low Reaction Yield

This decision tree provides a logical path to diagnose the cause of low product yield.

G start Low Yield Observed check_ipc Analyze IPC Sample (HPLC/GC) start->check_ipc high_la High Lactic Acid Remaining? check_ipc->high_la high_byproduct High Byproducts Observed? check_ipc->high_byproduct high_la->high_byproduct No incomplete Incomplete Reaction high_la->incomplete Yes polymeric Polymeric Byproducts high_byproduct->polymeric Yes check_temp Check Temp Logs & Catalyst Activity incomplete->check_temp check_h2o Check Water Content of Starting Material incomplete->check_h2o action_temp Action: Optimize Temp/Time/ Catalyst Load check_temp->action_temp action_h2o Action: Improve Dehydration Step check_h2o->action_h2o reduce_temp Reduce Reaction Temp &/or Time polymeric->reduce_temp action_poly Action: Reduce Thermal Stress reduce_temp->action_poly

Caption: Decision tree for diagnosing low yield issues.

References

  • Granollers, M., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. ResearchGate.
  • Google Patents. (2017). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
  • Synerzine. (n.d.). SAFETY DATA SHEET Propanoic acid, 2-oxo-.
  • Google Patents. (2015). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • Birman, V. B., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, 86(1), 291.
  • Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. SciSpace.
  • Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances.
  • Filo. (2025). Active 2-benzoyl propanoic acid undergoes racemization when treated with ...
  • The Good Scents Company. (n.d.). (S)-(-)-2-acetoxypropionic acid.
  • ResearchGate. (n.d.). Sustainable Production of Propionic acid and Derivatives on Industrial Scale.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.
  • NIST. (n.d.). This compound.
  • PubChem. (n.d.). (2S)-2-(Acetyloxy)propanoic acid.
  • McGraw Hill's AccessScience. (n.d.). Racemization.
  • National Institutes of Health (NIH). (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.
  • Patsnap Eureka. (2025). Propionic Acid Synthesis for Cutting-Edge Industrial Processes.
  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
  • Wikipedia. (n.d.). Ketonic decarboxylation.
  • Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
  • Master Organic Chemistry. (2022). Decarboxylation.

Sources

Technical Support Center: Byproduct Formation in 2-Acetoxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetoxypropanoic acid, also known as O-acetyl-lactic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification, mitigation, and troubleshooting of byproduct formation. Our goal is to provide you with the causal understanding and practical solutions needed to enhance your reaction efficiency, product purity, and overall success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding impurities and side reactions in the synthesis of this compound.

Q1: What is the most common byproduct I should expect when synthesizing this compound from lactic acid?

A1: The most prevalent byproduct is the intermolecular esterification product, 2-(2'-acetoxypropanoyloxy)propanoic acid. More commonly, you will encounter the unacetylated dimer, lactoyllactic acid, which can form from the self-condensation of two lactic acid molecules. The formation of these dimers and potentially higher-order oligomers is a significant challenge, especially when the reaction is conducted at elevated temperatures or for extended periods.

Q2: My final product is a viscous, hard-to-purify oil instead of a clear liquid. What is the likely cause?

A2: An oily or highly viscous product is a strong indicator of oligomerization. The presence of dimers and trimers of lactic acid (both acetylated and non-acetylated) increases the overall viscosity and boiling point of the mixture, making purification by standard distillation difficult. This issue is often exacerbated by reaction conditions that favor intermolecular condensation, such as high heat and the inefficient removal of water or acetic acid byproducts.

Q3: Can the choice of acetylating agent influence byproduct formation?

A3: Absolutely. The two most common acetylating agents are acetic anhydride and acetyl chloride.

  • Acetic Anhydride: This is the most frequently used reagent. While effective, the reaction produces one equivalent of acetic acid as a byproduct for every equivalent of acetic anhydride consumed. This acidic environment, especially at higher temperatures, can catalyze the self-esterification of lactic acid, leading to oligomer formation.

  • Acetyl Chloride: This reagent is more reactive than acetic anhydride and reacts to produce hydrochloric acid (HCl) as a byproduct. While the reaction is often faster and can be run at lower temperatures, the generated HCl is a strong acid that can also promote side reactions if not effectively neutralized or removed.

Q4: How critical are anhydrous conditions for this reaction?

A4: Maintaining anhydrous (dry) conditions is crucial. Any moisture present in the lactic acid starting material, solvents, or reaction apparatus can hydrolyze the acetylating agent (acetic anhydride or acetyl chloride), reducing its effective concentration and leading to an incomplete reaction.[1] Furthermore, water can participate in equilibrium reactions, potentially hydrolyzing the desired product back to lactic acid, which can then go on to form oligomeric byproducts.

Section 2: Troubleshooting Guide for Common Issues

This section provides a problem-oriented approach to resolving specific experimental challenges.

Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield of Final Product 1. Incomplete reaction due to insufficient acetylating agent or reaction time.[2] 2. Hydrolysis of product during workup. 3. Formation of significant amounts of oligomeric byproducts. 4. Mechanical loss during purification.1. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. Monitor reaction progress by TLC or ¹H NMR. 2. Ensure workup steps are performed quickly and at low temperatures. Use a non-aqueous workup if possible.[3] 3. Optimize reaction temperature to be as low as possible while maintaining a reasonable reaction rate. 4. Be meticulous with transfers and extractions.
Product Fails Purity Analysis (e.g., by ¹H NMR or GC) 1. Presence of unreacted lactic acid. 2. Presence of lactoyllactic acid and other oligomers. 3. Residual acetic acid or acetic anhydride.1. Increase reaction time or temperature slightly. Ensure stoichiometry of acetylating agent is correct. 2. Refine purification. Fractional distillation under high vacuum is often required. Consider flash chromatography for small-scale, high-purity needs. 3. During workup, wash the organic layer with ice-cold saturated sodium bicarbonate solution to remove acidic impurities. Ensure solvent is thoroughly removed under reduced pressure.
Reaction Mixture Darkens Significantly 1. Decomposition at high temperatures. Lactic acid and its derivatives can be sensitive to heat.1. Reduce the reaction temperature. If using a catalyst, ensure it is not promoting decomposition. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues related to byproduct formation.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Root Cause & Corrective Action Problem Low Purity / Viscous Product Analysis Perform Analytical Characterization (¹H NMR, GC-MS, HPLC) Problem->Analysis Decision Byproduct Signature Detected? Analysis->Decision Cause_Oligo Cause: Oligomerization (e.g., Lactoyllactic Acid) Decision->Cause_Oligo Yes Cause_Start Cause: Unreacted Starting Material Decision->Cause_Start No (Starting Material Only) Action_Oligo Action: Reduce Temperature, Shorten Reaction Time, Improve Water Removal Cause_Oligo->Action_Oligo Action_Oligo->Problem Re-run Experiment Action_Start Action: Check Stoichiometry, Increase Reaction Time, Verify Reagent Quality Cause_Start->Action_Start Action_Start->Problem Re-run Experiment

Caption: A troubleshooting decision tree for purity issues.

Section 3: Mechanistic Insights & Prevention Strategies

Understanding the "why" is as important as knowing the "how." This section delves into the reaction mechanisms that lead to byproduct formation.

Primary Reaction vs. Side Reaction

The synthesis of this compound involves the desired acetylation of the secondary alcohol of lactic acid. However, lactic acid's bifunctional nature (containing both a hydroxyl and a carboxylic acid group) makes it susceptible to a competing intermolecular esterification reaction, especially under acidic or thermal conditions.

G cluster_desired Desired Pathway: Acetylation cluster_side Side Reaction: Self-Esterification LacticAcid Lactic Acid Product This compound (Desired Product) LacticAcid->Product + Ac₂O - AcOH Byproduct Lactoyllactic Acid (Dimer Byproduct) LacticAcid->Byproduct + Another Lactic Acid - H₂O (Heat / Acid Catalyst) AceticAnhydride Acetic Anhydride (Ac₂O) AnotherLA Another Lactic Acid molecule

Caption: Competing reaction pathways in the synthesis.

Preventative Strategies:
  • Temperature Control: This is the most critical parameter. Running the reaction at the lowest possible temperature that allows for a reasonable rate (e.g., 0 °C to room temperature, moving to gentle heating only if necessary) will significantly disfavor the higher activation energy pathway of self-esterification.

  • Use of a Non-Acidic Catalyst/Base: To neutralize the acidic byproduct as it forms, a non-nucleophilic base like pyridine or triethylamine can be added to the reaction mixture. This is particularly common when using acetyl chloride. The base acts as an acid scavenger, preventing the acid-catalyzed side reactions.[3]

  • Order of Addition: Slowly adding the acetylating agent to the lactic acid (or a solution thereof) can help maintain better temperature control and prevent localized "hot spots" where byproduct formation might accelerate.

  • Prompt Workup and Purification: Once the reaction is complete, do not let it sit for extended periods, especially if heated. Proceed with the workup and purification steps promptly to isolate the product from conditions that might promote degradation or further side reactions.

Section 4: Analytical & Purification Protocols

Accurate analysis is key to effective troubleshooting. Below are standard protocols for analysis and purification.

Protocol 1: ¹H NMR Analysis for Purity Assessment

Objective: To identify and quantify the desired product versus key impurities like lactic acid and lactoyllactic acid.

Procedure:

  • Prepare the Sample: Dissolve ~10-20 mg of the crude or purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).[5] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquire Spectrum: Obtain a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analyze the Spectrum:

    • This compound (Product):

      • ~2.1 ppm (singlet, 3H, -OC(O)CH₃ )

      • ~5.0 ppm (quartet, 1H, -CH (CH₃)O-)

      • ~1.5 ppm (doublet, 3H, -CH(CH₃ )O-)

      • ~10-12 ppm (broad singlet, 1H, -COOH ) - Note: This peak may be broad or exchange with D₂O.

    • Lactic Acid (Starting Material):

      • ~4.3 ppm (quartet, 1H, -CH (CH₃)OH)

      • ~1.4 ppm (doublet, 3H, -CH(CH₃ )OH)

    • Lactoyllactic Acid (Byproduct): Will show more complex, overlapping signals in the 1.4-1.6 ppm and 4.3-5.2 ppm regions. The presence of multiple quartets and doublets in these regions is a key indicator of dimer formation.

Protocol 2: Purification by High-Vacuum Distillation

Objective: To separate the lower-boiling this compound from higher-boiling oligomeric byproducts.

Apparatus: A short-path distillation apparatus is recommended to minimize product loss and decomposition. Ensure all glassware is thoroughly dried.

Procedure:

  • Setup: Assemble the distillation apparatus and connect it to a high-vacuum pump capable of reaching <1 mmHg. A cold trap should be placed between the apparatus and the pump.

  • Charge the Flask: Add the crude product to the distillation flask, along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum to the system.

  • Heating: Once the system is under high vacuum, begin to gently heat the distillation flask using an oil bath.

  • Fraction Collection:

    • A small forerun of any residual solvent or acetic acid may distill first.

    • Collect the main fraction of this compound at its characteristic boiling point under the applied pressure (e.g., approx. 95-100 °C at 5 mmHg).

    • The oligomeric byproducts will remain in the distillation flask as a high-boiling residue.

  • Shutdown: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.

By implementing these analytical techniques and preventative strategies, you can significantly improve the outcome of your this compound synthesis, leading to higher yields and purer products.

References
  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • PubChem. (n.d.). (2S)-2-(Acetyloxy)propanoic acid. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propanoic acid.

Sources

Technical Support Center: Synthesis of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetoxypropanoic acid (2-APA). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing the synthesis of this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide validated methods to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis strategy for this compound.

Q1: What are the primary industrial methods for synthesizing this compound?

The most prevalent and scalable method is the direct acetylation of lactic acid (LA). This is typically achieved via two main routes:

  • Reaction with Acetic Anhydride: This is often the preferred method as it is a high-yielding, exothermic reaction. The acetic anhydride reacts with the hydroxyl group of lactic acid. A key advantage is that the anhydride will also consume any water present in the lactic acid starting material, which is often supplied as an aqueous solution.[1]

  • Fischer Esterification with Acetic Acid (AcOH): This is a classic esterification reaction where lactic acid is heated with acetic acid in the presence of an acid catalyst.[2][3] This reaction is reversible, meaning the removal of water is critical to drive the reaction to completion and achieve high yields.[3][4]

Q2: How does the presence of water in the lactic acid starting material impact the synthesis?

Water has a significant negative impact, particularly in the Fischer esterification route. The reaction is an equilibrium, as shown below:

Lactic Acid + Acetic Acid ⇌ this compound + Water

According to Le Châtelier's principle, the presence of water in the starting material or its formation as a byproduct will shift the equilibrium to the left, favoring the reactants and thus lowering the yield of the desired product.[4] Furthermore, under acidic conditions, water can hydrolyze the this compound product back into lactic acid and acetic acid.[5]

Q3: What type of catalyst is most effective for this synthesis?

While traditional homogeneous mineral acids like H₂SO₄ can be used, they pose significant challenges in separation, reactor corrosion, and waste disposal.[6] Modern approaches strongly favor heterogeneous solid acid catalysts .[2]

  • Advantages of Solid Acid Catalysts:

    • Ease of Separation: They can be easily filtered off from the reaction mixture.

    • Reusability: They can be recycled for multiple reaction batches, lowering costs.

    • Reduced Corrosion: They are generally less corrosive than mineral acids.

    • High Activity and Selectivity: Catalysts like macroporous ion-exchange resins (e.g., Amberlyst 70) and sulfonated materials have demonstrated high activity and selectivity for 2-APA formation.[7]

Q4: What is a good starting point for the molar ratio of reactants?

To maximize conversion, the acetylating agent is typically used in excess. For the reaction between lactic acid and acetic acid, a molar ratio of LA:AcOH of 1:3.3 has been shown to be effective in laboratory-scale experiments.[7][8] This excess of acetic acid helps shift the reaction equilibrium towards the product side.

Troubleshooting Guide: Optimizing Your Synthesis

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: My reaction yield is consistently low (<70%).

This is the most common issue and can stem from several factors related to the reaction equilibrium and kinetics.

  • Potential Cause A: Reversible Reaction Equilibrium

    • Why it happens: As discussed in the FAQs, the formation of 2-APA from acetic acid is a reversible process, and the water produced can limit the conversion.[3]

    • Solution:

      • Remove Water: If using the Fischer esterification route, employ methods to continuously remove water as it forms. This can be done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like cyclohexane.[9] Alternatively, reactive distillation is a highly effective industrial technique.[10][11]

      • Use Acetic Anhydride: Switch your acetylating agent to acetic anhydride. It reacts irreversibly and consumes any water present in the initial lactic acid solution, driving the reaction to completion.[1]

      • Increase Reactant Concentration: Use a significant excess of the acetylating agent (acetic acid or acetic anhydride) to shift the equilibrium towards the product.[4]

  • Potential Cause B: Inefficient or Inactive Catalyst

    • Why it happens: The catalyst may have low activity, be poisoned, or be used in insufficient quantity. Solid acid catalysts can lose activity over time, especially if not properly regenerated.

    • Solution:

      • Select a High-Activity Catalyst: Commercial ion-exchange resins like Amberlyst 70 and Nafion NR50 have been reported to show high activity and selectivity for this reaction.[7]

      • Optimize Catalyst Loading: A typical starting point for solid acid catalysts is around 5.5 wt% of the total mass of lactic acid and acetic acid.[8] This should be optimized for your specific system.

      • Ensure Catalyst Quality: If recycling a solid catalyst, ensure it is properly washed and dried between runs. For homogeneous catalysts, ensure you are using a sufficient concentration of fresh, high-purity acid.

  • Potential Cause C: Sub-optimal Reaction Temperature

    • Why it happens: The reaction rate is temperature-dependent. Too low a temperature will result in a very slow reaction, while too high a temperature might promote side reactions.

    • Solution: For solid acid-catalyzed acetoxylation, a temperature of 100°C is a well-documented and effective starting point.[7][8] Monitor the reaction progress over time to determine the optimal balance between reaction rate and selectivity for your setup.

Problem 2: I am observing significant formation of unknown side products.

The primary side reaction of concern is the self-condensation of lactic acid.

  • Potential Cause: Lactic Acid Oligomerization

    • Why it happens: In the presence of an acid catalyst at elevated temperatures (e.g., 100°C), lactic acid molecules can undergo self-esterification to form linear oligomers (polylactic acid).[8]

    • Solution:

      • Control Reaction Time: Monitor the reaction closely (e.g., by GC analysis of silylated aliquots) and stop it once the conversion of lactic acid plateaus.[2][8] Unnecessarily long reaction times can promote oligomerization.

      • Purification: These higher-boiling oligomers can typically be separated from the 2-APA product via fractional vacuum distillation.

      • Analytical Note: The presence of these oligomers can complicate analytical methods like ¹H NMR, causing overlapping signals. Derivatization followed by GC is often a more reliable method for quantitative analysis.[8]

Problem 3: The final product is difficult to purify.

Purification challenges usually arise from the presence of unreacted starting materials or the physical properties of the product itself.

  • Potential Cause A: Residual Acetic Acid and Lactic Acid

    • Why it happens: Due to the use of excess acetic acid and incomplete conversion of lactic acid.

    • Solution:

      • Workup Procedure: After filtering off any solid catalyst, the crude product can be dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove acidic impurities like acetic acid and unreacted lactic acid. Follow with a water wash and drying over an anhydrous salt like sodium sulfate.[12]

      • Fractional Distillation: The most effective method for final purification is fractional distillation under reduced pressure. This compound has a high boiling point, and applying a vacuum is essential to prevent decomposition at high temperatures.[6]

  • Potential Cause B: Product Hydrolysis During Aqueous Workup

    • Why it happens: If the acidic reaction mixture is exposed to water for an extended period during the workup, the product can hydrolyze back to lactic acid.

    • Solution:

      • Minimize Contact Time: Perform the aqueous wash steps quickly and efficiently.

      • Use Cold Solutions: Use cold water or brine for washes to slow down the rate of hydrolysis.

      • Prompt Neutralization: Neutralize the mixture early in the workup process if compatible with your overall purification scheme.

Visualizations and Workflows

Reaction Mechanism: Acetylation with Acetic Anhydride

The diagram below illustrates the acid-catalyzed acetylation of the secondary hydroxyl group of lactic acid using acetic anhydride.

Caption: Acid-catalyzed acetylation of lactic acid.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low reaction yields.

troubleshooting_workflow start Low Yield Observed check_equilibrium Is the reaction reversible? (e.g., Fischer Esterification) start->check_equilibrium check_catalyst Is the catalyst active and at optimal loading? check_equilibrium->check_catalyst No sol_equilibrium Implement water removal (Dean-Stark / Ac₂O). Use excess acetylating agent. check_equilibrium->sol_equilibrium Yes check_conditions Are reaction conditions (Temp, Time) optimal? check_catalyst->check_conditions Yes sol_catalyst Verify catalyst activity. Use high-performance catalyst (e.g., Amberlyst 70). Optimize loading (e.g., ~5.5 wt%). check_catalyst->sol_catalyst No sol_conditions Optimize temperature (e.g., 100°C). Monitor reaction to avoid long reaction times. check_conditions->sol_conditions No end Yield Improved check_conditions->end Yes sol_equilibrium->check_catalyst sol_catalyst->check_conditions sol_conditions->end

Caption: A decision tree for troubleshooting low yield.

Validated Experimental Protocol

This protocol describes the synthesis of this compound using a solid acid catalyst, which is a robust and easily managed method.

Protocol: Acetoxylation of Lactic Acid using Amberlyst 70

  • Objective: To synthesize this compound with high conversion and selectivity.

  • Reactants & Materials:

    • Lactic Acid (88-92% aqueous solution)

    • Acetic Acid (glacial)

    • Amberlyst 70 (or equivalent strong acid ion-exchange resin), dried

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Filtration apparatus

    • Rotary evaporator

    • Vacuum distillation setup

  • Procedure:

    • Catalyst Preparation: Dry the Amberlyst 70 catalyst in a vacuum oven at 60°C for 12 hours to remove adsorbed water.

    • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Lactic Acid (e.g., 0.5 mol) and Acetic Acid (e.g., 1.65 mol, a 1:3.3 molar ratio).

    • Catalyst Addition: Add the dried Amberlyst 70 catalyst (5.5% of the total weight of the acids).

    • Reaction: Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring.

    • Monitoring (Optional but Recommended): Every hour, withdraw a small aliquot (~0.1 mL), cool it, and prepare it for GC analysis. This typically requires derivatization with a silylating agent like BSTFA to ensure accurate results.[8] Continue the reaction until the lactic acid conversion plateaus (typically 4-6 hours).

    • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Remove the catalyst by vacuum filtration, washing the resin with a small amount of fresh acetic acid or a suitable solvent like ethyl acetate to recover any adsorbed product.

    • Workup - Solvent Removal: Remove the excess acetic acid from the filtrate using a rotary evaporator.

    • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 2-APA (e.g., 137-138°C at 15 Torr).[13]

    • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and GC-MS).

Data Summary Table

The choice of catalyst significantly impacts reaction outcomes. The table below, based on data from literature, compares the performance of various solid acid catalysts in the acetoxylation of lactic acid.[7][8]

CatalystCatalyst TypeReaction Time (h) for ~50% YieldKey Characteristics
Amberlyst 70 Macroporous Sulfonic Resin~1High activity and thermal stability.[7]
Nafion NR50 Perfluorinated Sulfonic Resin~1High activity, similar to Amberlyst 70.[7]
Sulfated Zirconia Solid Superacid> 8Low activity under these conditions.[7]
Y-Zeolite (H-USY) Zeolite> 8Very low activity.[7]

References

  • Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology. (2019). Scientific.net.
  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5, 4103-4108.
  • Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. SciSpace.
  • Koller, M., et al. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Biotechnology for Biofuels, 14(153).
  • (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. (2014). ResearchGate.
  • Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. (2015). Google Patents.
  • Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. (2017). Google Patents.
  • Wang, Y., et al. (2021). Design and Optimization of Lactic Acid Purification Process by Reactive Distillation with Isoamyl Alcohol. Asian Journal of Chemical Sciences, 9(1), 29-42.
  • 2-phenylpropionic acid. Organic Syntheses Procedure.
  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide.
  • Fischer Esterification. Master Organic Chemistry.
  • Benedict, D. J., et al. (1995). Esterification of Lactic Acid and Ethanol with/without Pervaporation. Industrial & Engineering Chemistry Research, 34(9), 3027-3033.

Sources

Technical Support Center: Purification Challenges of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Acetoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable chiral building block. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Troubleshooting Guide

This section addresses specific, problem-oriented challenges you may encounter during your experiments.

Question: My final product is a persistent, colorless oil that refuses to crystallize, even after removing all solvent. What is the likely cause and solution?

Answer: This is a classic issue when purifying this compound and typically points to the presence of specific impurities that act as crystallization inhibitors.

  • Causality: The most common culprits are residual lactic acid and its oligomers. Lactic acid can self-condense under the conditions used for acetylation (especially with heat and acid catalysts) to form dimers, trimers, and other polylactic acid (PLA) species.[1] These oligomers are often oily and, even at low concentrations, can significantly disrupt the crystal lattice formation of the desired product. Unreacted acetic acid or excess acetic anhydride can also contribute to the mixture remaining an oil.

  • Troubleshooting Steps:

    • Confirm the Impurity: Before proceeding, confirm the presence of these impurities via ¹H NMR spectroscopy. Lactic acid oligomers will show broad signals that overlap with your product peaks, making definitive analysis challenging without careful integration.[1]

    • High-Vacuum Distillation: The most effective method to separate this compound from non-volatile oligomers is high-vacuum fractional distillation.[2] The significant difference in boiling points allows for efficient separation. It is critical to use a good vacuum (e.g., <2 mm Hg) to lower the boiling point and prevent thermal degradation of your product.[3]

    • Aqueous Wash (Use with Caution): A carefully controlled workup with a cold, mild brine solution can help remove some of the more polar impurities like lactic acid itself. However, this introduces water, which can promote hydrolysis of your ester product. If you attempt this, you must work quickly at low temperatures and thoroughly dry the organic phase with a desiccant like anhydrous sodium sulfate before proceeding to solvent removal.

Question: My yield after vacuum distillation is significantly lower than expected, and the distillation pot contains a dark, viscous residue. What went wrong?

Answer: This scenario strongly suggests thermal degradation of the this compound during distillation.

  • Causality: this compound contains both an ester and a carboxylic acid. This structure makes it susceptible to two primary degradation pathways at elevated temperatures:

    • Hydrolysis: If any trace amounts of water are present from the starting materials or workup, the ester can hydrolyze back to lactic acid and acetic acid.[4]

    • Decarboxylation & Ketonization: While less common at moderate temperatures, carboxylic acids can undergo decarboxylation (loss of CO₂) upon strong heating.[5] A related bimolecular reaction, ketonic decarboxylation, can also occur, though it typically requires a catalyst.[6] These side reactions lead to a complex mixture of byproducts and non-volatile polymeric material, explaining the dark residue and low yield.

  • Preventative Measures:

    • Improve Vacuum: The single most important factor is the quality of your vacuum. The goal is to distill the product at the lowest possible temperature. A boiling point of 115-117 °C at 2 mm Hg is reported.[3] If your vacuum is weaker (e.g., 10-20 mbar), the required temperature will be significantly higher, increasing the risk of degradation.[2]

    • Ensure Anhydrous Conditions: Thoroughly dry your crude product before distillation. If you performed an aqueous workup, ensure the organic solvent is treated with a sufficient amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Co-distilling with a dry, inert solvent like toluene can sometimes help azeotropically remove residual water before the main product distillation.

    • Control Heating: Use a well-controlled heating mantle with a stir bar to ensure even heat distribution and prevent localized overheating. Do not heat the distillation pot aggressively.

Question: My analytical data (¹H NMR, GC) consistently shows acetic acid in my purified product, even after distillation. How can I remove it completely?

Answer: Acetic acid is a common and persistent impurity, arising from the use of acetic anhydride as a reagent or as a byproduct of hydrolysis.[2] Its boiling point is relatively close to that of this compound under vacuum, making separation by simple distillation difficult.

  • Causality: Acetic acid (BP: 118 °C at atm. pressure) can co-distill with the product. While vacuum distillation helps, an efficient fractional distillation column is required for complete separation.

  • Solutions:

    • High-Efficiency Fractional Distillation: Use a vacuum-jacketed Vigreux column or a short path distillation apparatus packed with structured packing (like Raschig rings or metal sponge) to increase the number of theoretical plates. This enhances the separation efficiency between your product and the more volatile acetic acid.

    • Azeotropic Removal: Before the final product distillation, you can add a non-polar solvent like toluene or cyclohexane and distill at atmospheric pressure. These solvents form azeotropes with acetic acid, allowing for its selective removal. You must then remove the azeotroping solvent under vacuum before distilling your final product.

    • Chemical Quenching (for crude stage): In the crude reaction mixture before workup and distillation, you can carefully add a small amount of a scavenger for acetic anhydride/acid, such as quenching with cold water or a mild bicarbonate solution. This must be done cautiously to avoid hydrolyzing the product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound synthesis?

The synthesis of this compound typically involves the acetylation of lactic acid with acetic anhydride.[7][8] The main impurities to anticipate are:

  • Starting Materials: Unreacted Lactic Acid, Acetic Anhydride.

  • Byproducts & Solvents: Acetic Acid (a major impurity), Water (often present in commercial lactic acid).[2]

  • Side-Reaction Products: Lactic acid oligomers (dimers, trimers) from self-condensation.[1]

Table 1: Physical Properties of this compound and Key Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Identifier
This compound 132.12115-117 @ 2 mmHg[3]Target Molecule
Lactic Acid90.08122 @ 15 mmHgStarting Material
Acetic Acid60.05118 @ 760 mmHgByproduct/Reagent
Acetic Anhydride102.09140 @ 760 mmHgStarting Material
Lactic Acid Dimer162.14Non-volatileSide-Product

Q2: What is the recommended method for monitoring purity during the purification process?

A multi-pronged approach is best.

  • For Reaction Monitoring: Thin Layer Chromatography (TLC) can provide a quick qualitative check on the consumption of lactic acid.

  • For Purity of Fractions: Gas Chromatography (GC) is highly effective but requires derivatization.[1] The free carboxylic acid and hydroxyl groups can cause significant peak tailing on standard GC columns. A simple and reliable method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton and any hydroxyl groups into their TMS-ether/ester derivatives, which chromatograph cleanly.[1]

  • For Final Product Confirmation: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and to check for residual solvents or impurities. High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (e.g., C18) with an acidic mobile phase can also be used for quantitative purity assessment.[9][10]

Q3: What are the optimal storage conditions for high-purity this compound?

Due to its susceptibility to hydrolysis, high-purity this compound should be stored under anhydrous and inert conditions. Store it in a tightly sealed container, preferably under an argon or nitrogen atmosphere, at a low temperature (2-8 °C) to minimize degradation over time.

Section 3: Key Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation

This protocol is designed to separate this compound from non-volatile impurities (e.g., lactic acid oligomers) and more volatile impurities (e.g., acetic acid).

  • Apparatus Setup: Assemble a short-path distillation apparatus including a round-bottom flask, a vacuum-jacketed Vigreux column (10-20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture.

  • Sample Preparation: Place the crude this compound (ensure it is as dry as possible) into the distillation flask with a magnetic stir bar.

  • Evacuation: Connect the apparatus to a high-vacuum pump (<2 mmHg) protected by a cold trap. Begin stirring and slowly open the system to the vacuum. Allow any low-boiling residual solvents to be removed.

  • Heating & Fractionation:

    • Gently heat the distillation pot using a heating mantle.

    • Collect a forerun fraction, which will primarily contain residual acetic acid and other volatile impurities.

    • As the vapor temperature rises and stabilizes near the expected boiling point (approx. 115-117 °C at 2 mmHg), switch to a clean receiving flask to collect the main product fraction.[3]

  • Completion: Stop the distillation when the temperature either drops or begins to rise sharply, or when a dark, viscous residue begins to form in the pot.

  • Shutdown: Allow the apparatus to cool completely before slowly venting with an inert gas (e.g., nitrogen) to release the vacuum.

Protocol 2: Purity Assessment by GC-FID after Silylation

This protocol provides a reliable method for quantitative analysis.

  • Standard/Sample Preparation:

    • Accurately weigh ~10-15 mg of your purified this compound into a 2 mL GC vial.

    • Add 1 mL of a suitable dry solvent (e.g., Dichloromethane or Acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Derivatization: Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete silylation. Allow to cool to room temperature.

  • GC Analysis:

    • Inject 1 µL of the derivatized sample into the GC-FID.

    • Typical GC Conditions:

      • Column: Standard non-polar capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

      • Detector: FID at 300 °C.

  • Data Analysis: The silylated product will give a sharp, well-defined peak. Purity can be calculated based on the area percent report, assuming all components have a similar response factor.

Section 4: Visualization of Key Concepts

Diagram 1: Primary Degradation and Key Impurities

This diagram illustrates the relationship between this compound, its precursors, and its main degradation products.

G cluster_synthesis Synthesis Precursors cluster_impurities Common Impurities lactic_acid Lactic Acid oligomers Lactic Acid Oligomers lactic_acid->oligomers Self-Condensation product This compound lactic_acid->product Acetylation acetic_anhydride Acetic Anhydride acetic_acid Acetic Acid acetic_anhydride->acetic_acid Hydrolysis acetic_anhydride->product product->lactic_acid Product Hydrolysis (+ Acetic Acid)

Caption: Key chemical relationships in the synthesis and degradation of this compound.

Diagram 2: General Purification & Troubleshooting Workflow

This workflow provides a logical sequence for purifying the crude product and making decisions based on analytical results.

G cluster_troubleshoot Troubleshooting Loop start Crude Product distill High-Vacuum Fractional Distillation start->distill analyze Analyze Purity (GC, NMR) distill->analyze pass Product >98% Pure? analyze->pass final_product Store Under Inert Atmosphere pass->final_product Yes fail Identify Dominant Impurity pass->fail No acetic Impurity: Acetic Acid Action: Re-distill with Fractionating Column fail->acetic Acetic Acid oligomers Impurity: Oligomers Action: Check Vacuum & Re-distill fail->oligomers Non-Volatiles other Other Impurities Action: Consider Silica Gel Chromatography fail->other Other acetic->distill oligomers->distill

Caption: A decision-tree workflow for the purification and troubleshooting of this compound.

References

  • Google Patents. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • PubChem. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324. [Link]
  • Google Patents. KR20170015330A - Method for the preparation of (s)
  • PubChem. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041. [Link]
  • Chemsrc. Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. [Link]
  • Illinois State Water Survey.
  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]
  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
  • precisionFDA. This compound, (R)-. [Link]
  • Wikipedia.
  • PubChem. 2-(Acetyloxy)-2-methylpropanoic acid | C6H10O4 | CID 347919. [Link]
  • ResearchGate. (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
  • RSC Publishing. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
  • PubMed. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. [Link]
  • Chemistry LibreTexts. 9.
  • PubMed. Determination of 2-(4-isobutylphenyl)
  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Organic Syntheses. 2-phenylpropionic acid. [Link]
  • Quora.
  • ResearchGate. Crystallization and Characterization of Cocrystals of Piroxicam and 2,5-Dihydroxybenzoic Acid. [Link]
  • MDPI.
  • NIH. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

Sources

Navigating the Nuances of 2-Acetoxypropanoic Acid Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our comprehensive technical support center dedicated to the stability of 2-acetoxypropanoic acid. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices. This resource addresses common challenges and frequently asked questions encountered in the laboratory, ensuring the integrity and success of your research and development endeavors.

Frequently Asked Questions (FAQs): Understanding the Stability Profile of this compound

This section tackles the most common inquiries regarding the stability of this compound under various conditions.

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: The ester linkage in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This results in the formation of acetic acid and lactic acid. Under basic conditions, this process is known as saponification and is typically irreversible.[1]

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of various degradation products. The exact product profile can vary depending on the temperature and the presence of other substances.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the ester is catalyzed by hydronium ions (H₃O⁺). The reaction is reversible, meaning that the ester can also be formed from acetic acid and lactic acid under these conditions.[2] The rate of hydrolysis generally increases as the pH decreases.

  • Neutral Conditions (pH ≈ 7): While the rate of hydrolysis is slower at neutral pH compared to acidic or basic conditions, it can still occur, especially at elevated temperatures.

  • Basic Conditions (pH > 7): In the presence of a base, the ester undergoes saponification, which is an irreversible hydrolysis reaction.[1] The rate of saponification increases with increasing pH. The acetyl group is relatively stable to removal by bases, but it is still a key consideration for long-term stability in alkaline formulations.[3]

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions.

  • Solid Form: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

  • Solutions: Solutions of this compound are best prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (2-8 °C) and protected from light. For longer-term storage, freezing the solution may be an option, but freeze-thaw cycles should be minimized. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or alcohols to minimize hydrolysis.

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent results in bioassays or kinetic studies.
  • Potential Cause: Degradation of this compound in your experimental medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use a stability-indicating analytical method, such as HPLC, to check the purity of your stock solution.

    • Assess Stability in Assay Medium: Perform a time-course experiment to monitor the concentration of this compound in your assay buffer or cell culture medium under the exact experimental conditions (temperature, pH, etc.).

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution immediately before your experiment.

Problem 2: Unexpected side products in a synthesis reaction involving this compound.
  • Potential Cause 1: Reaction with nucleophilic reagents. The ester group of this compound can react with nucleophiles other than water. For example, primary and secondary amines can react with the ester to form amides, a reaction known as aminolysis.[4][5]

  • Troubleshooting Steps:

    • Protecting Group Strategy: If the acetyl group is intended to be a protecting group, ensure that the reaction conditions are compatible with its stability. Acetyl groups are generally removed by acidic or basic conditions.[3]

    • Reaction Condition Optimization: Consider running the reaction at a lower temperature or using a less nucleophilic amine to minimize side reactions.

  • Potential Cause 2: Thermal degradation. If the reaction is performed at elevated temperatures, thermal decomposition of this compound may occur.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate thermal decomposition pathways.

Experimental Protocols: Assessing the Stability of this compound

These detailed protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability.[6]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 1 hour. Due to the lability of esters to base, a shorter time and lower temperature are often sufficient.[2]
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a sealed vial.
  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification.[7]

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 5% B
  • 5-20 min: 5% to 95% B
  • 20-25 min: 95% B
  • 25-30 min: 95% to 5% B
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8]
  • Specificity is demonstrated by showing that the peaks for the degradation products are well-resolved from the peak for this compound.

Visualization of Degradation Pathways and Workflows

Degradation Pathways of this compound

Degradation Pathways of this compound A This compound B Acetic Acid + Lactic Acid A->B Hydrolysis (Acid or Base Catalyzed) C Decarboxylation Products A->C Thermal Decomposition

Caption: Primary degradation routes of this compound.

Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis Neutralize Neutralization (if needed) Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation Oxidation->Neutralize Thermal Thermal Thermal->Neutralize Photo Photolysis Photo->Neutralize Dilute Dilution Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC End Stability Profile & Degradant ID HPLC->End Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation studies.

Data Summary

Condition Expected Primary Degradation Products Key Considerations
Acid Hydrolysis Acetic Acid, Lactic AcidReversible reaction; rate increases with decreasing pH and increasing temperature.
Base Hydrolysis Acetate, LactateIrreversible (saponification); rapid reaction, even at room temperature.[1]
Oxidation Various oxidized and fragmented productsDependent on the oxidizing agent used.
Thermal Decarboxylation products, Acetic Anhydride (potential)Product profile is highly temperature-dependent.
Photolysis Various photoproductsDependent on the wavelength and intensity of light.

Expert Insights on Excipient Compatibility

For professionals in drug development, understanding the potential interactions between this compound and pharmaceutical excipients is paramount. While specific data for this compound is limited, we can draw valuable insights from studies on acetylsalicylic acid (aspirin), a structurally similar molecule.

  • Moisture Content of Excipients: Excipients with high moisture content or those that are hygroscopic can accelerate the hydrolysis of this compound. Studies on aspirin have shown that excipients like microcrystalline cellulose and dibasic calcium phosphate dihydrate can lead to increased degradation due to their water content.[5]

  • pH Effects of Excipients: Basic excipients, such as magnesium stearate, can create a microenvironment with a higher pH within a solid dosage form, which can catalyze the hydrolysis of the ester.[1][4]

  • Direct Chemical Reactions: Some excipients may contain reactive functional groups that can directly react with this compound. For example, excipients with primary or secondary amine groups could potentially undergo aminolysis.

Recommendation: A thorough drug-excipient compatibility study is essential during the pre-formulation stage. This typically involves preparing binary mixtures of this compound with individual excipients and storing them under accelerated stability conditions (e.g., 40°C/75% RH). The mixtures are then analyzed at various time points for the appearance of degradation products.[9][10]

References

  • Mechanism for acetic acid-catalyzed ester aminolysis. (2018).
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.).
  • The Effect of Selected Direct Compression Excipients on the Stability of Aspirin as a Model Hydrolyzable Drug. (2009).
  • Ester hydrolysis. (n.d.). Wikipedia.
  • Acid Catalyzed Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Pharmaguideline.
  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). TA Instruments.
  • Protecting group. (n.d.). Wikipedia.
  • STUDY OF THE DETERIORATION OF ASPIRIN IN THE PRESENCE OF VARIOUS EXCIPIENTS. (n.d.). University of Colombo.
  • Formation of Amides From Esters. (n.d.). Master Organic Chemistry.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Medicinal Research.
  • Drug-excipient compatibility testing using a high-throughput approach and st
  • SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADI
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
  • Forced degrad
  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. (2025).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid
  • API and Excipients Comp
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh.
  • Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. (2020). Journal of Analytical and Applied Pyrolysis.
  • Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applic
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (2025).
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid
  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (n.d.).
  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). Hilaris Publisher.
  • Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applic
  • Hydrolysis rate constants for two carboxylic acid esters. (n.d.).
  • METHOD OF PREPARING FORCED DEGRADATION SAMPLES. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Kinetics of reaction of dehydroacetic acid. II. Reaction with primary amines. (1968). PubMed.
  • Forced Degradation and Stability Testing. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • What is the product of a reaction between a primary or secondary amine and an acid?. (2023). Quora.
  • Improvement of CO2 and Acetate Coupling into Lactic Acid by Genetic Manipulation of the Hyperthermophilic Bacterium Thermotoga neapolitana. (2021).
  • Anaerobic Conversion of Lactic Acid to Acetic Acid and 1,2-Propanediol by Lactobacillus buchneri. (n.d.). ASM Journals.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (n.d.). MDPI.
  • N-(Acyloxy)phthalimides as Redox-Active Esters in Cross-Coupling Reactions. (2025).
  • Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. (2025).
  • Thermal Decomposition of Silver Acetate: Physico-Geometrical Kinetic Features and Formation of Silver Nanoparticles. (2016).
  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. (n.d.). Digital Commons@ETSU.
  • hydrolysis rate constants: Topics by Science.gov. (n.d.). Science.gov.
  • T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase. (n.d.).
  • Oxidation of Some Primary Amines by Bromamine-T in Alkaline Medium: A Kinetic and Mechanistic Study. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Acetoxypropanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the esterification of 2-Acetoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common experimental challenges. As your virtual application scientist, my goal is to synthesize established chemical principles with field-proven insights to ensure your success.

The esterification of this compound, an acetylated derivative of lactic acid, is a crucial transformation in the synthesis of various specialty chemicals and pharmaceutical intermediates.[1] Achieving high yield and purity requires careful control over reaction parameters and a clear understanding of the underlying chemistry. This guide provides a structured approach to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the esterification process, providing the core knowledge needed to design and execute your experiments effectively.

Q1: What is the reaction mechanism for the esterification of this compound?

The esterification of this compound with an alcohol (R'-OH) typically proceeds via a Fischer-Speier esterification mechanism, especially under acidic catalysis.[2][3] This is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4]

The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl C=O double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reactants Verify Starting Material Purity & Stoichiometry Start->Check_Reactants Check_Catalyst Is the Catalyst Active and Sufficient? Check_Reactants->Check_Catalyst Reactants OK Sol_Reactants Use anhydrous reagents. Verify molar ratios. Check_Reactants->Sol_Reactants Issue Found Check_Equilibrium Is the Equilibrium Shifted Effectively? Check_Catalyst->Check_Equilibrium Catalyst OK Sol_Catalyst Use fresh catalyst. Increase catalyst loading. Check_Catalyst->Sol_Catalyst Issue Found Check_Conditions Are Temperature & Time Optimal? Check_Equilibrium->Check_Conditions Equilibrium Shift OK Sol_Equilibrium Use excess alcohol. Actively remove water (Dean-Stark, sieves). Check_Equilibrium->Sol_Equilibrium Issue Found Check_Workup Was Product Lost During Purification? Check_Conditions->Check_Workup Conditions OK Sol_Conditions Increase temperature cautiously. Extend reaction time. Check_Conditions->Sol_Conditions Issue Found Sol_Workup Optimize extraction pH. Check for emulsion formation. Check_Workup->Sol_Workup Issue Found Experimental_Workflow Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants (Acid, Alcohol, Solvent, Catalyst) Setup->Charge React 3. Heat to Reflux Collect Water Charge->React Monitor 4. Monitor Progress (TLC/GC) React->Monitor Workup 5. Cool & Quench Aqueous Work-up Monitor->Workup Purify 6. Dry & Concentrate Purify (Chromatography/Distillation) Workup->Purify Analyze 7. Characterize Product (NMR, IR, MS) Purify->Analyze

Sources

Technical Support Center: Degradation Pathways of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetoxypropanoic acid (O-Acetyl-L-lactic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Understanding its stability and degradation pathways is critical for accurate experimental design, data interpretation, and formulation development.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, degradation, and analysis of this compound.

General Stability & Handling

Q1: What are the primary degradation products of this compound that I should be monitoring?

A1: The primary and most immediate degradation pathway for this compound is the hydrolysis of its ester bond. This reaction yields two principal products: Lactic Acid (2-hydroxypropanoic acid) and Acetic Acid . The reaction is a straightforward cleavage of the acetyloxy group from the propanoic acid backbone.

Q2: I've noticed a gradual decrease in the pH of my aqueous this compound stock solution over time. What is causing this?

A2: This is a classic indicator of hydrolysis. As this compound degrades into lactic acid and acetic acid, the total concentration of acidic species in the solution increases. Both degradation products are carboxylic acids and will contribute to lowering the pH of your solution. This autocatalytic process can sometimes accelerate further degradation if not properly buffered.

Q3: How should I store this compound to minimize degradation?

A3: To ensure maximum stability, this compound should be stored in a cool, dry place, tightly sealed to protect it from atmospheric moisture. For long-term storage, refrigeration is recommended. If preparing aqueous solutions, it is best to use them fresh or store them frozen at -20°C or below to significantly slow the rate of hydrolysis. For critical applications, preparing fresh solutions daily is the best practice.

Chemical Degradation Pathways

Q4: Under what conditions is this compound most susceptible to chemical hydrolysis?

A4: this compound is susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation significantly increasing at elevated temperatures.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster than acid-catalyzed hydrolysis. The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of lactate and acetate salts.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is reversible, but in dilute aqueous solutions, the equilibrium favors the formation of lactic acid and acetic acid.[1]

Q5: Besides hydrolysis, are there other chemical degradation pathways I should be aware of?

A5: While hydrolysis is dominant, other pathways can be induced under forced degradation conditions.[2]

  • Oxidative Degradation: Strong oxidizing agents can potentially attack the molecule, although the structure is relatively robust. This is a less common pathway under typical experimental conditions.[2]

  • Photodegradation: While the molecule does not have strong chromophores for absorbing visible light, exposure to high-intensity UV light could potentially induce degradation, possibly through cleavage of the ester bond.[2]

  • Thermal Degradation: At very high temperatures, decarboxylation (loss of CO₂) could theoretically occur, though this is more common for β-keto acids.[3][4] The more likely thermal degradation route is accelerated hydrolysis or pyrolysis to acrylic acid, a process used in its industrial synthesis.[5][6]

Biochemical & Microbial Degradation

Q6: I am using this compound in a cell culture medium containing serum. Is it likely to be stable?

A6: No, it is highly unlikely to be stable. Serum and cell lysates are rich in esterase and lipase enzymes, which efficiently catalyze the hydrolysis of ester bonds.[7] These biocatalysts will rapidly convert this compound into lactic acid and acetic acid, which are common cellular metabolites.[8] This enzymatic degradation is generally much faster than spontaneous chemical hydrolysis at physiological pH.

Q7: Can environmental microorganisms metabolize this compound?

A7: Yes. Microorganisms are a primary driver for the degradation of organic compounds in the environment.[9] The degradation would almost certainly proceed in two stages:

  • Initial Hydrolysis: Extracellular or intracellular microbial esterases would hydrolyze this compound to lactic acid and acetic acid.

  • Metabolism of Products: Both lactic acid and acetic acid are readily available carbon sources for a vast range of bacteria and fungi, which would metabolize them further through central metabolic pathways like the TCA cycle.[9][10]

Troubleshooting Guide for Experimental Analysis

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in HPLC Chromatogram 1. Degradation of the analyte into lactic acid and acetic acid. 2. Impurities in the starting material or solvents.1. Perform a forced degradation study (e.g., mild acid/base treatment) to confirm the retention times of degradation products.[2] 2. Analyze a solvent blank and check the certificate of analysis for your starting material.
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Secondary interactions between the carboxylic acid groups and the silica column. 2. Mismatch between the sample solvent and the mobile phase.1. Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) to suppress the ionization of the carboxylic acids. 2. Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[2]
Broad, Inconsistent Peaks in GC Analysis 1. Strong interactions of the polar hydroxyl and carboxyl groups with the GC column. 2. Thermal degradation in the injector port.1. Derivatize the sample before injection. Silylation using reagents like BSTFA is a reliable method to convert the polar groups into more volatile and less interactive trimethylsilyl (TMS) esters and ethers.[5] 2. Use a lower injector temperature if possible, but derivatization is the preferred solution.
Drifting Retention Times in HPLC 1. Inadequate column equilibration between runs. 2. Fluctuations in column temperature. 3. Mobile phase composition changing over time (e.g., evaporation of volatile organic solvent).1. Ensure a sufficient re-equilibration step is included at the end of your gradient method. 2. Use a column oven to maintain a constant temperature.[11] 3. Keep mobile phase bottles covered and prepare fresh mobile phase regularly.

Visualizing the Degradation Pathways

The primary degradation routes for this compound are summarized in the diagram below.

cluster_0 A This compound B Lactic Acid A->B Hydrolysis C Acetic Acid A->C Hydrolysis D TCA Cycle & Central Metabolism B->D Metabolism C->D Metabolism L1 Chemical (Acid/Base, Heat) L1->A L2 Biochemical (Esterases, Lipases) L2->A L3 Microbial L3->A

Caption: Primary degradation pathways of this compound.

Experimental Protocol: HPLC Method for Stability Analysis

This section provides a robust RP-HPLC method for quantifying this compound and its primary degradation products.

Objective: To separate and quantify this compound, lactic acid, and acetic acid in a single chromatographic run.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid (85%) or Formic Acid

  • Reference standards for this compound, Lactic Acid, and Acetic Acid

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5% to 50% B; 10-12 min: 50% B; 12-13 min: 50% to 5% B; 13-18 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Sample Preparation:

  • Prepare a stock solution of your sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Dilute the sample to fall within the linear range of the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

4. Standard Preparation:

  • Prepare individual stock solutions of this compound, lactic acid, and acetic acid in the mobile phase.

  • Create a series of mixed standard solutions at different concentrations to generate a calibration curve for each analyte.

5. Analysis and Quantification:

  • Inject the standards to establish retention times and build calibration curves.

  • Inject the samples.

  • Identify peaks based on retention time and quantify using the calibration curve. The degradation can be expressed as the percentage loss of the parent compound or the percentage formation of the products.

Workflow for HPLC Stability Analysis

prep Sample Preparation (Dilution & Filtration) hplc HPLC Analysis (C18 Column, UV 210 nm) prep->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (Peak Integration & Calibration) data->quant report Report Generation (% Degradation) quant->report

Caption: Workflow for conducting a stability study using HPLC.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-(Acetyloxy)propanoic acid. PubChem.
  • Sigma-Aldrich. (n.d.). (±)-2-Acetoxypropionic acid.
  • Smolecule. (2023). This compound.
  • CymitQuimica. (n.d.). (S)-2-Acetoxy-propionic acid.
  • National Center for Biotechnology Information. (n.d.). Threonine and 2-Oxobutanoate Degradation. PubChem.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • National Center for Biotechnology Information. (n.d.). 2-oxobutanoate degradation I. PubChem.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • ResearchGate. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Acetoxypropionic Acid. PubChem.
  • National Center for Biotechnology Information. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study.
  • PubMed. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications.
  • RSC Publishing. (n.d.). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances.
  • PubMed Central. (n.d.). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet.
  • Benchchem. (n.d.). Minimizing degradation of 2-(4-Fluorophenoxy)propanoic acid during analysis.
  • ResearchGate. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • MDPI. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities.
  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.
  • MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants.
  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • PubMed. (2023). Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases.
  • PubMed Central. (n.d.). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS.
  • PubMed Central. (n.d.). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam.
  • PubMed Central. (2023). Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis.
  • Master Organic Chemistry. (2022). Decarboxylation.

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Acetoxypropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in this important chemical transformation. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the acetylation of lactic acid using acetic anhydride.[1][2] This reaction is a form of esterification where the hydroxyl group of lactic acid nucleophilically attacks one of the carbonyl carbons of acetic anhydride.[3][4] The reaction is often catalyzed by a strong acid, such as sulfuric acid or perchloric acid, to protonate the carbonyl oxygen of the acetic anhydride, making it more electrophilic.[3][5][6]

Q2: What are the primary factors that influence the yield of this reaction?

Several factors can significantly impact the final yield. These include the purity of reagents (especially the presence of water), reaction temperature, the choice and concentration of catalyst, and the efficiency of the purification process.[1][7] Water, in particular, can hydrolyze the acetic anhydride and compete with the lactic acid, leading to the formation of acetic acid as a byproduct and reducing the overall yield.[2][5]

Q3: Are there any common side reactions I should be aware of?

Yes, the primary side reaction is the hydrolysis of acetic anhydride by any residual water in the reaction mixture.[5][8] Additionally, at elevated temperatures, there is a risk of forming polylactic acid through self-esterification of the lactic acid starting material, especially in concentrated solutions.[9] Inadequate temperature control can also lead to the degradation of the desired product.

Q4: What is a typical expected yield for this reaction?

Reported yields can vary significantly based on the specific conditions and scale of the reaction. While some literature reports yields not exceeding 80%, modern methods aim for higher efficiency.[1] With careful control of reaction parameters and purification, yields can be optimized to be much higher.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound can typically be traced back to a few key areas. This guide is structured to help you identify the symptom, understand the probable cause, and implement an effective solution.

Issue 1: Incomplete Conversion of Lactic Acid

Symptom: Analysis of the crude reaction mixture (e.g., by NMR or GC) shows a significant amount of unreacted lactic acid.

Root Cause Analysis:

  • Insufficient Acetylating Agent: The stoichiometry of the reaction requires at least one equivalent of acetic anhydride per equivalent of lactic acid. However, to drive the reaction to completion, a slight excess of acetic anhydride is often recommended.

  • Catalyst Inactivity or Insufficiency: If using an acid catalyst, it may be of poor quality, or an insufficient amount may have been used. The catalyst's role is to activate the acetic anhydride, and without proper activation, the reaction will be sluggish.[6]

  • Low Reaction Temperature: The acetylation of a secondary alcohol like lactic acid may require moderate heating to proceed at a reasonable rate. If the temperature is too low, the reaction may not reach completion within the allotted time.

  • Presence of Water: Water competitively reacts with acetic anhydride, consuming the reagent and diluting the catalyst.[2] Lactic acid is often supplied as an aqueous solution (e.g., 80-88%), and this water must be accounted for or removed.[1][2]

Diagnostic & Corrective Actions:

Diagnostic Test Corrective Protocol
TLC or GC-MS Analysis: Monitor the reaction progress over time. Spot the reaction mixture alongside standards of lactic acid and this compound.1. Reagent Stoichiometry: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride. If using an aqueous solution of lactic acid, add additional acetic anhydride to react with the water. 2. Catalyst Check: Use a fresh, high-purity acid catalyst. Consider a slight increase in the catalyst loading if the reaction remains slow. 3. Temperature Optimization: If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) while monitoring for byproduct formation. 4. Anhydrous Conditions: If possible, use anhydrous lactic acid. Alternatively, consider azeotropic removal of water with a suitable solvent like toluene before adding the acetylating agent.
Issue 2: Formation of Significant Byproducts

Symptom: Purification is difficult, and the final product is contaminated with impurities, leading to a low isolated yield of pure this compound.

Root Cause Analysis:

  • Hydrolysis of Acetic Anhydride: As mentioned, water will lead to the formation of acetic acid. While this is a byproduct, its presence can complicate the workup and purification.[5]

  • Oligomerization of Lactic Acid: At higher temperatures, lactic acid can self-condense to form linear polylactic acid oligomers.[9] This is more prevalent if the reaction is heated for extended periods before acetylation is complete.

  • Product Degradation: The product itself, being an ester, can undergo hydrolysis back to lactic acid and acetic acid if exposed to water and acidic or basic conditions for prolonged periods, especially at elevated temperatures during workup.[8][10]

Diagnostic & Corrective Actions:

Diagnostic Test Corrective Protocol
NMR Spectroscopy: Analyze the crude product to identify the structures of the major byproducts. Acetic acid will have a characteristic singlet around 2.1 ppm. Polylactic acid oligomers will show more complex signals in the lactate region.1. Control Reaction Temperature: Avoid excessive heating. Maintain a consistent and moderate temperature throughout the reaction. 2. Minimize Water Content: Use anhydrous reagents and solvents whenever possible. 3. Efficient Workup: Once the reaction is complete, proceed with the workup promptly. Quench the reaction with cold water to hydrolyze any remaining acetic anhydride and then quickly move to the extraction and purification steps. 4. Purification Strategy: Consider vacuum distillation for purification, as this compound has a defined boiling point. Alternatively, recrystallization from a suitable solvent system can be effective.[11]
Visualizing the Reaction and Potential Pitfalls

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and highlights the key side reactions that can lead to diminished yields.

G cluster_main Main Reaction cluster_side Side Reactions LacticAcid Lactic Acid Product This compound LacticAcid->Product + Acetic Anhydride (Acid Catalyst) PLA Polylactic Acid (Byproduct) LacticAcid->PLA Self-esterification (Heat) AceticAnhydride Acetic Anhydride AceticAnhydride->Product AceticAcid Acetic Acid (Byproduct) AceticAnhydride->AceticAcid + Water Water Water (Contaminant) Water->AceticAcid

Sources

Preventing polymerization during 2-Acetoxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Acetoxypropanoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound (O-acetyl-lactic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this procedure, with a primary focus on the prevention of unwanted polymerization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthesis, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the unwanted side reactions that can occur during the synthesis of this compound.

Q1: I'm trying to synthesize this compound, but my reaction mixture is becoming thick and viscous. What is polymerizing?

This is a common issue, and it's crucial to understand that the substance polymerizing is not your target molecule, this compound. The polymerization is occurring with your starting material, lactic acid .[1][2] Lactic acid is a bifunctional molecule, meaning it possesses both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][3] This structure allows it to react with itself in a process called self-condensation or polyesterification, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another, forming an ester linkage and releasing a molecule of water.[4][5] When this happens repeatedly, it forms chains of repeating lactic acid units, known as polylactic acid (PLA) or PLA oligomers, which are responsible for the increased viscosity.[6][7]

Q2: Can you explain the chemical mechanism of this unwanted polymerization?

The unwanted polymerization is a polycondensation reaction .[1][8] The reaction is typically initiated by heat and can be accelerated by acid or metal catalysts. The fundamental step is the esterification between two lactic acid molecules to form a dimer, which still has a free hydroxyl group and a free carboxylic acid group. This dimer can then react with other lactic acid monomers or other dimers, extending the polymer chain.

The process is an equilibrium reaction. The removal of water, a byproduct of the condensation, drives the reaction toward the formation of higher molecular weight polymers, according to Le Chatelier's principle.[1][9] Therefore, conditions that favor dehydration, such as high temperatures under vacuum, are ideal for intentionally synthesizing PLA but detrimental when trying to produce this compound.[5][7]

Q3: What specific reaction conditions promote the polymerization of lactic acid?

Several factors can inadvertently favor the side reaction of PLA formation over the desired acetylation of lactic acid:

  • High Temperatures: While heat is necessary to drive the acetylation reaction, excessive temperatures (typically above 120-140°C) dramatically accelerate the rate of lactic acid self-condensation.[5][7][8]

  • Inappropriate Catalysts: Many catalysts used for esterification are also effective for polyesterification. Certain solid acid catalysts or metal catalysts like tin(II) octoate (Sn(Oct)₂) are well-known to promote the polymerization of lactic acid.[10][11][12] The choice of catalyst must be highly selective for the target reaction.

  • Prolonged Reaction Times: The longer the lactic acid is exposed to reaction conditions, especially elevated temperatures, the greater the opportunity for self-condensation to occur.[13]

  • Presence of Water-Removing Agents/Conditions: Any condition that actively removes water from the reaction mixture will shift the equilibrium towards polymer formation.[14]

Q4: How does the acetylation of lactic acid fundamentally prevent this polymerization?

The synthesis of this compound is, in itself, the primary method of preventing polymerization. The strategy is to "cap" the reactive hydroxyl (-OH) group on the lactic acid molecule by converting it into an acetate ester. This is typically achieved by reacting lactic acid with an acetylating agent like acetic anhydride or acetic acid.[10][15]

Once the hydroxyl group is converted to an acetoxy group (-OAc), it can no longer participate in the esterification reaction with another lactic acid molecule. The desired product, this compound, possesses a carboxylic acid group but lacks the free hydroxyl group necessary for chain propagation. This effectively terminates the potential for polymerization. The key to a successful synthesis is to ensure that the rate of this capping reaction is significantly faster than the rate of self-condensation.

Visualizing the Competing Reactions

The core challenge is managing two competing chemical pathways. The following diagram illustrates this conflict: lactic acid can either undergo the desired acetylation to form the target product or the undesired self-condensation to form polymer impurities.

G cluster_0 cluster_1 Reaction Pathways cluster_2 Lactic_Acid Lactic Acid (Starting Material) Desired_Reaction Desired Pathway: Acetylation Lactic_Acid->Desired_Reaction + Acetic Anhydride (Controlled Temp.) Undesired_Reaction Undesired Pathway: Self-Condensation Lactic_Acid->Undesired_Reaction + Lactic Acid (High Temp.) Product This compound (Target Product) Desired_Reaction->Product Polymer Polylactic Acid (PLA) (Impurity) Undesired_Reaction->Polymer

Caption: Competing reaction pathways for lactic acid.

Troubleshooting Guide for Polymerization Issues

Use this guide to diagnose and resolve common problems encountered during your synthesis.

Problem ObservedProbable Cause(s)Recommended Solution(s)
Reaction mixture becomes highly viscous, gels, or solidifies. 1. Excessive Reaction Temperature: The temperature is too high, causing rapid self-condensation of lactic acid.[5][7]1a. Immediately reduce heat. If possible, dilute with a compatible solvent (e.g., acetic acid) to break up the gel. 1b. For future runs, strictly maintain the reaction temperature at or below the recommended level (e.g., 100°C for many protocols).[6][13] Use an oil bath for stable temperature control.
2. Incorrect Catalyst: The catalyst being used has low selectivity and is promoting polymerization as much as or more than acetylation.[10][12]2a. Review the catalyst choice. For this specific acetylation, strongly acidic ion-exchange resins (e.g., Amberlyst) have shown high activity and selectivity.[10][13] 2b. If using a catalyst, ensure the loading is correct. Overloading can accelerate side reactions.
3. Extended Reaction Time: The reaction has been allowed to proceed for too long, allowing the slower polymerization reaction to become significant.3a. Monitor the reaction progress using techniques like TLC or NMR. Stop the reaction once the starting material is consumed. 3b. Optimize for the shortest effective reaction time in your specific setup.
Low yield of this compound with significant high-molecular-weight impurities identified in analysis (e.g., GPC, Mass Spec). 1. Sub-optimal Reagent Stoichiometry: An insufficient amount of the acetylating agent (acetic anhydride/acid) is being used, leaving unreacted lactic acid available to polymerize.1a. Use acetic acid as both a reagent and a solvent. A common ratio is a 1:3.3 molar ratio of lactic acid to acetic acid.[6][13] 1b. Ensure your lactic acid starting material is of known concentration, as commercial solutions often contain water and oligomers.[6]
2. Gradual Polymer Formation: Even under controlled conditions, some minor polymerization can occur over time, consuming the starting material.2a. Re-evaluate reaction temperature and time. A small decrease in temperature or time may significantly improve selectivity. 2b. Ensure rapid and efficient mixing to promote the desired bimolecular reaction between lactic acid and the acetylating agent.
Difficulty purifying the final product; distillation is problematic or recrystallization yields an oil. 1. Contamination with PLA Oligomers: The crude product is contaminated with short-chain PLA oligomers, which are often sticky or oily and interfere with purification.1a. Before purification, attempt to remove oligomers. A solvent wash where the desired product and oligomers have different solubilities may be effective. 1b. If distillation is attempted, use vacuum distillation at the lowest possible temperature to minimize thermal degradation and further side reactions. 1c. Focus on optimizing the initial reaction to prevent oligomer formation, as removal is often difficult. Prevention is the most effective strategy.

Experimental Protocol: Synthesis of this compound with Polymerization Suppression

This protocol is based on methodologies reported to be selective for this compound while minimizing the formation of PLA.[6][10][13]

Materials:

  • Lactic Acid (LA), ~90 wt% solution

  • Acetic Acid (AcOH), glacial

  • Solid Acid Catalyst (e.g., Amberlyst 70)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Oil bath with temperature controller

  • Analytical equipment for monitoring (e.g., GC, NMR)

Procedure:

  • Reagent Preparation: In a round-bottom flask, combine lactic acid and acetic acid. A recommended molar ratio is 1 part lactic acid to 3.3 parts acetic acid.[13] The acetic acid acts as both a reactant and a solvent, keeping the concentration of lactic acid lower and favoring the reaction with the acetylating agent.

  • Catalyst Addition: Add the solid acid catalyst. A typical loading is 5.5 wt% relative to the total mass of the lactic acid and acetic acid.[13]

  • Temperature Control (Critical Step): Place the flask in an oil bath and heat the mixture to 100°C with vigorous stirring. Do not exceed this temperature. Higher temperatures significantly favor the unwanted self-condensation reaction.[6]

  • Reaction Monitoring: Allow the reaction to proceed for 3-4 hours. The progress of the reaction should be monitored to determine the point of maximum yield and avoid unnecessary heating that could lead to side reactions.[13]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solid catalyst by filtration.

    • The excess acetic acid and the product, this compound, can be separated by vacuum distillation. Given the purity of the reaction, this step is more manageable than with a polymer-contaminated mixture.

Troubleshooting Logic Flow

If you are encountering issues, follow this decision tree to diagnose the potential source of the problem.

G start Problem: High Viscosity or Low Yield temp_check Is reaction temp ≤ 100°C? start->temp_check sol_temp Solution: Reduce temperature. Use controlled oil bath. temp_check->sol_temp No catalyst_check What catalyst is in use? temp_check->catalyst_check Yes temp_no NO temp_yes YES sol_catalyst Solution: Switch to a selective solid acid catalyst like Amberlyst. catalyst_check->sol_catalyst Metal-based (e.g., Sn(Oct)₂) time_check Is reaction time > 5 hours? catalyst_check->time_check Solid Acid Resin catalyst_metal Metal-based (e.g., Sn(Oct)₂) catalyst_acid Solid Acid Resin sol_time Solution: Monitor reaction. Stop when LA is consumed (target 3-4h). time_check->sol_time Yes review_stoich Review Stoichiometry and Purity of Starting Materials time_check->review_stoich No time_yes YES time_no NO

Caption: A logical workflow for troubleshooting polymerization.

References

  • Lee C, Hong S (2014) An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid).
  • Alfa Chemistry (n.d.) Synthesis of Polylactic Acid. Alfa Chemistry Website. Link
  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5(2), 1041-1047. Link
  • Storti, G., & Lazzari, M. (2020). Synthesis and Biological Application of Polylactic Acid. Polymers (Basel), 12(11), 2521. Link
  • LXBIO (2024) The Production Process of PLA Resin: How PLA Is Made? LXBIO Website. Link
  • Gama, M. A., et al. (2024). Synthesis of Poly-Lactic Acid by Ring Open Polymerization from Beer Spent Grain for Drug Delivery. Polymers (Basel), 16(4), 466. Link
  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. University of Amsterdam Digital Academic Repository. Link
  • Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • SciSpace (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. SciSpace. Link
  • Kaczmarek, H., et al. (2020). Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments. Organic Process Research & Development, 24(8), 1492-1503. Link
  • Auras, R., et al. (2004). Poly(lactic acid)
  • Gupta, A. P., & Kumar, V. (2007). New emerging trends in synthetic biodegradable polymers–Polylactide: A critique. European Polymer Journal, 43(10), 4053-4074.
  • Madhavan Nampoothiri, K., et al. (2010). An overview of the recent developments in polylactide (PLA) research. Bioresource technology, 101(22), 8493-8501.
  • Lasprilla, A. J. R., et al. (2012). Poly-lactic acid synthesis for application in biomedical devices—A review. Biotechnology advances, 30(1), 321-328.
  • Porter, K. A. (2006). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign, Department of Chemistry. Link
  • de Castro, A. M., et al. (2022). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. Polymers (Basel), 14(11), 2229. Link
  • Bouapao, L., et al. (2009). Synthesis and Characterizations of Poly (Lactic Acid) by Ring-Opening Polymerization for Biomedical Applications. Chemical Engineering Transactions, 17, 1231-1236. Link
  • Jamshidian, M., et al. (2010). Poly-Lactic Acid: production, applications, nanocomposites, and release studies. Comprehensive Reviews in Food Science and Food Safety, 9(5), 552-571.
  • PubChem (n.d.). (2S)-2-(Acetyloxy)propanoic acid.
  • Sigma-Aldrich (n.d.). (S)-2-Acetoxypropanoic acid. MilliporeSigma. Link
  • da Silva, D., et al. (2021). Synthesis of L-Lactide through Reactive Distillation and production of Poly (L-lactic acid) (PLLA). Chemical Engineering Transactions, 86, 1267-1272. Link
  • CymitQuimica (n.d.). (S)-2-Acetoxy-propionic acid. CymitQuimica Website. Link
  • PubChem (n.d.). 2-(2-Hydroxy-1-oxopropoxy)propionic acid.
  • Chemistry For Everyone (2024). How Is Lactic Acid Produced? YouTube. Link
  • BenchChem (2025). Application Notes and Protocols for the Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid. BenchChem Website. Link
  • Abdel-Rahman, M. A., et al. (2023). Lactic Acid: A Comprehensive Review of Production to Purification.
  • Google Patents (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • MDPI (2022). Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. MDPI. Link
  • NIH (n.d.). Enzyme-like Acyl Transfer Catalysis in a Bifunctional Organic Cage.
  • NIH (n.d.). Lactide: Production Routes, Properties, and Applications.
  • NIH (n.d.). Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers.
  • MDPI (n.d.). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI. Link
  • MDPI (n.d.).
  • NIH (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
  • Polylactide (n.d.). What Kind of Initiator Use for PLGA Synthesis?. Polylactide Website. Link
  • NIH (n.d.). Depolymerization of Poly (L-lactic acid) under Hydrothermal Conditions.
  • ResearchGate (n.d.). Polymerization of Lactic Acid Using Microwave and Conventional Heating.
  • RSC Publishing (n.d.). Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions. Royal Society of Chemistry. Link

Sources

Removal of water to improve 2-Acetoxypropanoic acid synthesis efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-acetoxypropanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the efficiency and success of your synthesis, with a particular focus on the critical aspect of water removal.

Introduction: The Crucial Role of an Anhydrous Environment

The synthesis of this compound, a valuable building block in pharmaceuticals and fine chemicals, is predominantly achieved through the acetylation of lactic acid using acetic anhydride. The efficiency of this esterification reaction is highly sensitive to the presence of water. Water readily hydrolyzes acetic anhydride to form acetic acid, a reaction that not only consumes the acetylating agent but also complicates the purification of the final product.[1][2][3] Therefore, maintaining an anhydrous or near-anhydrous reaction environment is paramount for achieving high yields and purity.

This guide will delve into the practical aspects of water removal, offering solutions to common problems encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields are often attributed to the presence of water in the reaction mixture.[2][3] Water can originate from several sources:

  • Reagents: Lactic acid is often supplied as an aqueous solution (e.g., 80-90%).[4] Acetic anhydride can also contain trace amounts of acetic acid from hydrolysis upon exposure to atmospheric moisture.

  • Solvents: If a solvent is used, it must be thoroughly dried.

  • Atmospheric Moisture: Reactions open to the atmosphere can absorb moisture, especially on humid days.

The presence of water leads to the hydrolysis of acetic anhydride, reducing its availability for the desired reaction with lactic acid.

Q2: What are the primary side reactions I should be aware of?

A2: The main side reaction is the hydrolysis of acetic anhydride to acetic acid.[1] Additionally, if the reaction temperature is too high, there is a risk of forming oligomers of lactic acid through self-esterification, which can complicate purification.[4]

Q3: How can I effectively remove water from my lactic acid solution before starting the reaction?

A3: A common and effective method is azeotropic distillation.[5][6] This involves heating the lactic acid solution with a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane. The water-solvent azeotrope is distilled off, leaving behind anhydrous lactic acid. A Dean-Stark apparatus is the standard piece of equipment for this procedure.[7][8]

Q4: Can I use a drying agent instead of azeotropic distillation?

A4: While drying agents like anhydrous sodium sulfate or magnesium sulfate are excellent for removing trace amounts of water from organic solvents, they are generally not suitable for drying the initial lactic acid solution, especially if it has a high water content.[9][10] Azeotropic distillation is a more robust method for removing significant quantities of water from a reactant. However, drying agents are crucial during the work-up phase to dry the organic extract before solvent evaporation.[11]

Q5: My final product is an oil and is difficult to purify. What could be the cause?

A5: An oily product often indicates the presence of impurities.[12] Common impurities include unreacted lactic acid, acetic acid (from hydrolysis of acetic anhydride), and potentially lactic acid oligomers. Incomplete water removal is a primary contributor to the presence of excess acetic acid. Purification can be challenging due to the similar polarities of the product and these impurities.

Troubleshooting Guide: From Reaction Setup to Purified Product

This section provides a detailed breakdown of potential issues, their causes, and actionable solutions to improve your synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Conversion of Lactic Acid 1. Presence of Water: Hydrolysis of acetic anhydride reduces the amount of acetylating agent available.[2][3] 2. Insufficient Acetic Anhydride: The stoichiometric ratio may be incorrect. 3. Low Reaction Temperature: The reaction rate may be too slow.1. Ensure Anhydrous Conditions: - Use azeotropic distillation with a Dean-Stark trap to remove water from the lactic acid solution before adding acetic anhydride.[7][8] - Use freshly opened or properly stored acetic anhydride. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Stoichiometry: Use a slight excess of acetic anhydride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. 3. Adjust Temperature: Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor the progress by TLC or NMR.
Formation of a Second Liquid Phase During Reaction Water Separation: If a significant amount of water is present, it may form a separate layer, especially if a non-polar solvent like toluene is used for azeotropic removal.This is a clear indication of incomplete initial water removal. Stop the reaction, and repeat the azeotropic distillation until no more water is collected in the Dean-Stark trap.
Product Contaminated with Acetic Acid 1. Incomplete Water Removal: As mentioned, water leads to the formation of acetic acid.[1] 2. Excess Acetic Anhydride: During work-up, unreacted acetic anhydride will be hydrolyzed to acetic acid.1. Prioritize Water Removal: The most effective solution is to prevent its formation by ensuring a dry reaction environment. 2. Purification: Remove acetic acid by: - Vacuum Distillation: If the boiling point difference is sufficient. - Aqueous Work-up: Wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove the acidic impurity. Be cautious of emulsion formation.
Product Contaminated with Unreacted Lactic Acid 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Hydrolysis of Product: The ester product can hydrolyze back to lactic acid and acetic acid in the presence of water, especially under acidic or basic conditions during work-up.1. Drive the Reaction to Completion: Increase the reaction time or use a slight excess of acetic anhydride. 2. Careful Work-up: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions. 3. Purification: Separation can be achieved by column chromatography, though it can be challenging due to similar polarities.
Difficulty in Isolating a Pure Product (Oily Residue) Presence of Multiple Impurities: A combination of unreacted starting materials, byproducts, and potentially oligomers.[12]1. Optimize the Reaction: Address the points above to minimize impurity formation. 2. Thorough Purification: - Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexanes) and carefully monitor fractions. - Distillation under Reduced Pressure: This can be effective if the impurities are significantly more or less volatile than the product.

Experimental Protocols

Protocol 1: Synthesis of this compound with Azeotropic Water Removal

This protocol outlines the synthesis of this compound from an aqueous solution of lactic acid, incorporating azeotropic water removal using a Dean-Stark apparatus.

Materials:

  • Lactic acid (88% aqueous solution)

  • Toluene

  • Acetic anhydride

  • Round-bottom flask

  • Dean-Stark trap[7][8]

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. If desired, maintain an inert atmosphere using a nitrogen or argon inlet.

  • Initial Charge: To the round-bottom flask, add the 88% aqueous lactic acid solution and toluene (approximately 2-3 times the volume of the lactic acid solution).

  • Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap. The collected water will form a lower layer in the trap and can be drained periodically if necessary.

  • Cooling: Once all the water has been removed, allow the reaction flask to cool to room temperature.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents relative to the initial amount of lactic acid) to the anhydrous lactic acid/toluene mixture.

  • Reaction: Gently heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any excess acetic anhydride by slowly adding water.

    • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acids.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Distillation apparatus (Claisen adapter, Vigreux column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

Procedure:

  • Setup: Assemble the distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Charge: Transfer the crude this compound to the distillation flask.

  • Distillation: Gradually apply vacuum and begin heating the distillation flask.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions which may contain residual solvent or acetic acid.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., NMR, GC-MS).

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_setup Reaction Setup cluster_water_removal Water Removal cluster_reaction Acetylation cluster_workup Work-up & Purification start Assemble Flask, Dean-Stark, Condenser reactants Add Lactic Acid (aq) & Toluene start->reactants reflux Heat to Reflux reactants->reflux collect_water Collect Water in Dean-Stark reflux->collect_water cool Cool to RT collect_water->cool add_anhydride Add Acetic Anhydride cool->add_anhydride heat_react Heat and Stir add_anhydride->heat_react quench Quench & Wash heat_react->quench dry Dry Organic Layer quench->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Water Water Present? Start->Check_Water Yes Check_Purity Product Impure? Start->Check_Purity No Check_Stoichiometry Correct Stoichiometry? Check_Water->Check_Stoichiometry No Action_Azeotrope Perform Azeotropic Distillation Check_Water->Action_Azeotrope Yes Check_Temp Optimal Temperature? Check_Stoichiometry->Check_Temp Yes Action_Adjust_Reagents Adjust Reagent Amounts Check_Stoichiometry->Action_Adjust_Reagents No Check_Temp->Check_Purity Yes Action_Adjust_Temp Optimize Temperature Check_Temp->Action_Adjust_Temp No Action_Purify Purify (Distillation/Chromatography) Check_Purity->Action_Purify Yes Success High Yield & Purity Check_Purity->Success No Action_Azeotrope->Check_Stoichiometry Action_Adjust_Reagents->Check_Temp Action_Adjust_Temp->Check_Purity Action_Purify->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

  • Schematic for recovery of lactic acid by esterification. ResearchGate.
  • KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. Google Patents.
  • Dean Stark Trap - Chemistry Teaching Labs. University of York.
  • Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. PMC - NIH.
  • PURIFICATION OF LACTIC ACID. CORE.
  • Innovative Reactive Distillation Process for the Sustainable Purification of Lactic Acid. Dr. Juan Gabriel Segovia Hernandez.
  • US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride. Google Patents.
  • EP2017347A1 - Method for separation of lactic acid component from lactic acid fermentation liquor, and separation apparatus. Google Patents.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. Google Patents.
  • Dean–Stark apparatus. Wikipedia.
  • Using drying agents. University of Colorado Boulder.
  • USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D. YouTube.
  • Setting up Dean- Stark apparatus. University of Bristol.
  • Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances (RSC Publishing).
  • 3.2: Drying Agents. Chemistry LibreTexts.
  • (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid †. ResearchGate.
  • 7.19: Using Drying Agents. Chemistry LibreTexts.
  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. University of Amsterdam.
  • 2-phenylpropionic acid. Organic Syntheses Procedure.
  • Lactic Acid: A Comprehensive Review of Production to Purification. MDPI.
  • US20050283020A1 - Process for the preparation of 2-aryl propionic acids. Google Patents.
  • Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. MDPI.

Sources

Minimizing over-alkylation in Williamson ether synthesis of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Over-alkylation and Other Side Reactions in the Synthesis of Ether Derivatives

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this classic yet powerful reaction for the synthesis of complex ether derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and perfect your ether syntheses. This guide will specifically address the multifaceted challenge of "over-alkylation," which can manifest as undesired elimination reactions, incorrect regioselectivity (C- vs. O-alkylation), or multiple alkylations of poly-hydroxy compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the Williamson ether synthesis.

Q1: My primary challenge is the formation of an alkene byproduct instead of my desired ether. What is happening and how can I prevent it?

A1: The formation of an alkene is a classic sign that the E2 (elimination) pathway is outcompeting your desired S(_N)2 (substitution) reaction.[1][2] This is arguably the most common side reaction in Williamson ether synthesis.[1] The alkoxide you generate is not only a good nucleophile but also a strong base.[3]

  • Causality: The S(_N)2 reaction involves the alkoxide attacking the carbon atom bearing the leaving group. In contrast, the E2 reaction involves the alkoxide abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. Steric hindrance around the reaction center is a primary factor that favors elimination over substitution.[1][2]

  • Troubleshooting:

    • Substrate Choice is Critical: The structure of your alkyl halide is the most significant factor.[1] The S(_N)2 reaction is most efficient with methyl and primary alkyl halides.[4][5] Secondary alkyl halides will often yield a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively result in elimination.[4][5] If you are synthesizing an asymmetrical ether, always choose the synthetic route where the less sterically hindered group is the alkyl halide.[1]

    • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[1] Therefore, lowering the reaction temperature will favor the S(_N)2 pathway. Typical temperatures for the Williamson ether synthesis range from 50 to 100 °C; if you observe elimination, consider running the reaction at a lower temperature for a longer period.[6]

    • Alkoxide Structure: While the alkyl halide is the primary determinant, a bulky alkoxide can also increase the rate of elimination.[1] If possible, use a less sterically hindered alkoxide.

Q2: I am trying to synthesize a phenol ether, but I'm getting a significant amount of a byproduct where the alkyl group is attached to the aromatic ring. What is this side reaction and how can I control it?

A2: This is a classic case of competing O-alkylation (formation of the desired ether) and C-alkylation (alkylation of the aromatic ring). The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring.[6]

  • Causality: The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the choice of solvent.[7][8][9][10]

  • Troubleshooting:

    • Solvent Selection: This is your most powerful tool for controlling regioselectivity.

      • Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices to favor O-alkylation.[1] These solvents effectively solvate the cation of the alkoxide, leaving a "naked" and highly reactive oxygen anion, which promotes attack at the oxygen. In one study, the ratio of O- to C-alkylation was 97:3 in acetonitrile.[7][8][9][10]

      • Protic solvents like methanol or ethanol can hydrogen-bond with the oxygen of the phenoxide, making it less nucleophilic and thereby increasing the likelihood of C-alkylation. The same study showed a drop in the O/C alkylation ratio to 72:28 in methanol.[7][8][9][10]

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly enhance the rate of O-alkylation, especially for phenoxides.[11] These catalysts help to transport the phenoxide from a solid or aqueous phase into the organic phase where the alkyl halide resides, increasing its effective nucleophilicity at the oxygen atom.[11]

Q3: I am working with a diol (a molecule with two hydroxyl groups) and I want to alkylate only one of them, but I keep getting the di-alkylated product. How can I achieve selective mono-alkylation?

A3: Achieving selective mono-alkylation of a diol is a common challenge in organic synthesis. The formation of the di-alkylated product is a form of over-alkylation. Several strategies can be employed to favor the mono-alkylated product.

  • Causality: Once the first hydroxyl group is alkylated, the remaining hydroxyl group can still be deprotonated and react with another equivalent of the alkyl halide. Controlling the stoichiometry and reactivity is key.

  • Troubleshooting:

    • Stoichiometry Control: The most straightforward approach is to carefully control the stoichiometry of your reagents. Using an excess of the diol relative to the alkylating agent can statistically favor mono-alkylation. However, this often requires a subsequent separation of the desired mono-ether from the unreacted diol. A more common approach is to use a sub-stoichiometric amount of the base (e.g., 0.5-0.6 equivalents) relative to the diol, which is enough to deprotonate only a fraction of the diol molecules for the initial alkylation.[7]

    • Catalytic Methods: Recent methods have shown that certain Lewis acids, such as copper(II) salts or boronic acids, can be used as catalysts to activate the diol.[1] This allows for the use of a weak base like potassium carbonate and can lead to highly selective mono-alkylation.[1]

    • Use of Protecting Groups: For complex molecules or when high selectivity is crucial, a protecting group strategy is often the most robust solution.[2][12][13] This involves selectively protecting one of the hydroxyl groups, performing the Williamson ether synthesis on the unprotected hydroxyl group, and then deprotecting the first group. Common protecting groups for diols include acetals (like isopropylidene acetals) which can be formed across 1,2- or 1,3-diols and are stable under the basic conditions of the Williamson synthesis but can be removed under acidic conditions.[12]

    • Non-catalytic Solvent-free Conditions: For some substrates, running the reaction under solvent-free conditions with a solid base (like NaOH) and an excess of the diol can lead to excellent yields of the mono-O-alkylation product.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yields

If you are experiencing low or no yield of your desired ether, follow this diagnostic workflow.

dot

LowYieldTroubleshooting start Low or No Ether Product check_reagents 1. Check Reagents & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK check_reagents->reagents_ok Anhydrous? Correct Stoichiometry? check_conditions 2. Evaluate Reaction Conditions conditions_ok Conditions Seem Optimal check_conditions->conditions_ok Temp/Time Sufficient? Solvent Appropriate? check_side_reactions 3. Analyze for Side Products side_reactions_ok Side Reactions Minimized check_side_reactions->side_reactions_ok Alkene or C-Alkylation? Dialkylation? reagents_ok->check_conditions Yes fix_reagents Use anhydrous solvents. Verify base & alkyl halide amounts. reagents_ok->fix_reagents No conditions_ok->check_side_reactions Yes fix_conditions Increase time/temp cautiously. Use polar aprotic solvent (DMF, ACN). conditions_ok->fix_conditions No success Purify Product side_reactions_ok->success Yes fix_side_reactions See Guide 2: Minimizing Side Reactions side_reactions_ok->fix_side_reactions No

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Guide 2: Minimizing Side Reactions

This guide provides a more detailed approach to tackling the specific side reactions discussed in the FAQs.

dot

SideReactionTroubleshooting start Side Product Identified alkene Alkene (E2 Elimination) start->alkene Alkene Detected c_alkylation C-Alkylation (Phenols) start->c_alkylation C-Alkylation Product Detected di_alkylation Di-alkylation (Diols) start->di_alkylation Di-alkylation Product Detected action_alkene1 action_alkene1 alkene->action_alkene1 Primary Alkyl Halide? action_c_alkylation action_c_alkylation c_alkylation->action_c_alkylation Solvent Choice action_di_alkylation action_di_alkylation di_alkylation->action_di_alkylation Stoichiometry action_alkene2 Lower reaction temperature. Use a less bulky base/alkoxide. action_alkene1->action_alkene2 Yes fix_alkene1 Redesign synthesis to use a primary alkyl halide. action_alkene1->fix_alkene1 No (Secondary/Tertiary) fix_c_alkylation Switch to a polar aprotic solvent (ACN, DMF). Consider Phase-Transfer Catalysis. action_c_alkylation->fix_c_alkylation fix_di_alkylation Use excess diol or sub-stoichiometric base. Consider protecting group strategy. action_di_alkylation->fix_di_alkylation

Caption: Decision tree for minimizing common side reactions.

Data Presentation

The choice of reagents and conditions is paramount for a successful Williamson ether synthesis. The following table summarizes the impact of key parameters on the desired O-alkylation versus common side reactions.

ParameterTo Favor O-Alkylation (S(_N)2)Conditions Favoring Side Reactions
Alkyl Halide Structure Methyl > PrimaryE2 Elimination: Tertiary > Secondary[1][4]
Temperature Lower temperature (e.g., 50-80 °C)E2 Elimination: Higher temperatures promote elimination.[1]
Solvent Polar Aprotic (DMF, ACN, DMSO)C-Alkylation (phenols): Protic solvents (e.g., MeOH, EtOH)[7][8][9][10]
Base Strong enough for full deprotonation (e.g., NaH for alcohols, K₂CO₃ for phenols)A very strong, bulky base can favor E2 elimination.
Stoichiometry (for diols) Excess diol or <1 equivalent of base>1 equivalent of base and alkyl halide will lead to dialkylation.[7]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol is optimized to favor O-alkylation and minimize C-alkylation for a typical phenol.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol (1.0 eq.) and anhydrous acetonitrile (ACN) (approx. 10-15 volumes).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the suspension.

  • Alkylating Agent: At room temperature, add the primary alkyl halide (1.1 eq.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Selective Mono-alkylation of a Symmetric 1,2-Diol

This protocol is a starting point for achieving selective mono-alkylation, emphasizing stoichiometry control.

  • Setup: To a dry, round-bottom flask under an inert atmosphere, add the symmetric 1,2-diol (1.0 eq.) and anhydrous tetrahydrofuran (THF) (approx. 10 volumes).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (0.5 eq.) portion-wise. Stir for 1-2 hours at 0 °C to allow for the formation of the mono-alkoxide.

  • Alkylating Agent: Add the primary alkyl halide (0.5 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono- and di-alkylated products.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The desired mono-alkylated product will need to be separated from the di-alkylated product and unreacted starting material, typically by column chromatography.

References

  • Williamson Ether Synthesis. (n.d.). In Wikipedia.
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195–1211. [Link]
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral. [Link]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Diol. (n.d.). In Wikipedia.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Acetoxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to identifying and resolving them.

Issue 1: Low Yield of this compound

A low yield is one of the most common frustrations in synthesis. The potential causes are multifaceted, ranging from catalyst inefficiency to suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Inefficient Catalyst: The choice of catalyst is paramount for this esterification reaction.

    • Solution: A range of solid acid catalysts have been shown to be effective.[1][2] Sulfonated ion-exchange resins (e.g., Amberlyst 70) and sulfonated carbon-based catalysts often exhibit high activity and selectivity.[2] If you are using a heterogeneous catalyst, ensure it has not been deactivated from previous use. Regeneration or replacement may be necessary. For homogeneous catalysts like sulfuric acid, ensure the correct concentration is used, as excessive amounts can lead to side reactions.[3]

  • Suboptimal Reaction Temperature: Temperature significantly influences reaction kinetics.

    • Solution: The optimal temperature for the acetoxylation of lactic acid is typically around 100°C.[1] Lower temperatures will result in a slow reaction rate, while excessively high temperatures can promote side reactions and decomposition.[4]

  • Incorrect Reactant Stoichiometry: The molar ratio of lactic acid to acetic anhydride or acetic acid is a critical parameter.

    • Solution: A slight molar excess of the acetylating agent (acetic anhydride or acetic acid) is often preferred to drive the reaction to completion.[5] A common starting point is a lactic acid to acetic acid molar ratio of 1:3.3.[1]

  • Presence of Water: Water can hydrolyze the product and deactivate certain catalysts.

    • Solution: Ensure all reactants and solvents are anhydrous. If using lactic acid solutions, be aware of the water content, as it can be a source of oligomers through self-condensation.[1] Pre-oligomerization of lactic acid can be a strategy to remove water before the main reaction.[6]

  • Inadequate Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][4][7] This will allow you to determine the optimal reaction time for achieving maximum yield.

Issue 2: Formation of Undesired Byproducts

The presence of impurities complicates purification and reduces the overall yield of the target molecule.

Possible Causes & Recommended Solutions:

  • Self-Condensation of Lactic Acid: Lactic acid can undergo self-esterification to form oligomers, especially at elevated temperatures.[1]

    • Solution: Employing a suitable catalyst and optimized temperature can favor the desired acetoxylation over self-condensation. Using a pre-oligomerized lactic acid can also mitigate this issue.[6]

  • Dehydration Reactions: At higher temperatures, dehydration of lactic acid to acrylic acid can occur, although this is generally less favorable under the conditions for acetoxylation.[1]

    • Solution: Maintain the reaction temperature at the optimal level (around 100°C) to minimize dehydration pathways.[1]

  • Side Reactions from Impurities: Impurities in the starting materials can lead to unexpected byproducts.[4]

    • Solution: Use high-purity lactic acid and acetic anhydride/acetic acid. Verify the purity of your starting materials before beginning the synthesis.

Issue 3: Difficulty in Product Purification

Separating this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials, catalyst, and byproducts.

Possible Causes & Recommended Solutions:

  • Residual Catalyst: Homogeneous catalysts like sulfuric acid need to be neutralized and removed. Heterogeneous catalysts must be filtered out.

    • Solution: For homogeneous catalysts, a careful work-up involving neutralization with a weak base (e.g., sodium bicarbonate solution) is necessary.[8] Heterogeneous catalysts can be removed by simple filtration.[1]

  • Unreacted Acetic Acid/Acetic Anhydride: Excess acetylating agent will contaminate the final product.

    • Solution: Distillation under reduced pressure is an effective method to remove volatile components like acetic acid and acetic anhydride.[5]

  • Presence of Lactic Acid Oligomers: These byproducts can be difficult to separate from the desired product.

    • Solution: Careful fractional distillation or column chromatography may be required to achieve high purity. Optimizing the reaction to prevent their formation is the most effective strategy.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, with a focus on catalyst selection and reaction optimization.

Q1: What are the main types of catalysts used for this compound synthesis, and what are their pros and cons?

A1: The primary catalysts for this synthesis are acid catalysts, which can be broadly categorized as homogeneous or heterogeneous.[9][10]

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)High activity and selectivity, good for initial screening.[3][10]Difficult to separate from the reaction mixture, corrosive, potential for waste generation.[10]
Heterogeneous Sulfonated ion-exchange resins (e.g., Amberlyst), Sulfated zirconia, Zeolites, Sulfonated graphene.[1][2]Easily separable and recyclable, less corrosive, environmentally friendlier.[1][10]Potentially lower activity than homogeneous counterparts, can be prone to deactivation.[10]

Q2: How do I choose the best catalyst for my specific application?

A2: The "best" catalyst depends on your specific priorities.

  • For lab-scale synthesis and rapid screening: A homogeneous catalyst like sulfuric acid can be effective for quickly determining optimal reaction conditions.

  • For larger-scale production and sustainable processes: A heterogeneous catalyst is generally preferred due to its ease of separation and reusability.[1][10] Among heterogeneous catalysts, sulfonated ion-exchange resins have shown excellent performance in terms of both activity and selectivity for this reaction.[2]

Q3: What is the reaction mechanism for the acid-catalyzed synthesis of this compound?

A3: The reaction is an acid-catalyzed esterification (or more specifically, an acylation). The general mechanism involves the following steps[11][12][13]:

  • Protonation of the acetylating agent: The acid catalyst protonates the carbonyl oxygen of acetic anhydride or acetic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack: The hydroxyl group of lactic acid acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the attacking hydroxyl group to another oxygen atom in the intermediate.

  • Elimination of the leaving group: A molecule of water (if using acetic acid) or acetic acid (if using acetic anhydride) is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The protonated product is deprotonated to regenerate the acid catalyst and yield this compound.

Q4: Can enzymatic catalysts be used for this synthesis?

A4: Yes, enzymatic synthesis is a viable and often highly selective alternative. Lipases, such as Candida antarctica lipase B, can be used to catalyze the esterification of thymol and octanoic acid, a similar transformation.[14] The use of enzymes offers advantages such as mild reaction conditions and high enantioselectivity, which can be crucial in pharmaceutical applications.[15] However, factors like enzyme stability, cost, and potential inhibition by substrates or products need to be considered.[14][16]

Q5: What analytical methods are recommended for monitoring the reaction and quantifying the product?

A5: Several analytical techniques can be employed:

  • Gas Chromatography (GC): A reliable method for quantitative analysis. Derivatization of the acidic components with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to improve volatility and peak shape.[1][17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another common method for monitoring the reaction progress and quantifying the components of the reaction mixture.[7][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, making it a powerful tool for both quantification and identification of byproducts.[20]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Solid Acid-Catalyzed Acetoxylation

This protocol is based on established methods for the synthesis of this compound using a solid acid catalyst.[1]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lactic acid (e.g., 1.0 g of a 90 wt% aqueous solution) and the solid acid catalyst (e.g., 0.165 g, which is 5.5 wt% of the total weight of lactic acid and acetic acid).

  • Addition of Reagent: Add acetic acid (e.g., 2.0 g) to the flask. This will result in a lactic acid to acetic acid molar ratio of approximately 1:3.3.

  • Reaction: Heat the mixture to 100°C with vigorous stirring.

  • Monitoring: At regular intervals (e.g., hourly), take a small sample (e.g., 124 μL) of the reaction mixture for analysis by GC or HPLC.

  • Sample Preparation for GC Analysis: Dilute the sample with a suitable solvent like dichloromethane (DCM). Add a silylating agent such as BSTFA and heat to ensure complete derivatization before injection into the GC.[1]

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Remove the solid catalyst by filtration. The filtrate can then be purified, typically by distillation under reduced pressure, to remove excess acetic acid and isolate the this compound.

Diagrams

Catalyst_Selection_Workflow start Define Synthesis Goals (Scale, Purity, Sustainability) lab_scale Lab-Scale Synthesis & Rapid Screening start->lab_scale Small Scale large_scale Large-Scale Production & Green Chemistry start->large_scale Large Scale homogeneous Homogeneous Catalyst (e.g., H₂SO₄) lab_scale->homogeneous heterogeneous Heterogeneous Catalyst (e.g., Amberlyst) large_scale->heterogeneous optimize Optimize Conditions (Temp, Stoichiometry, Time) homogeneous->optimize heterogeneous->optimize recycle Catalyst Recycling Studies heterogeneous->recycle purification_h Purification: Neutralization & Extraction optimize->purification_h If Homogeneous purification_het Purification: Filtration optimize->purification_het If Heterogeneous recycle->heterogeneous end Final Product: This compound purification_h->end purification_het->end

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Low_Yield start Low Yield of This compound cause1 Inefficient Catalyst - Deactivated? - Incorrect type? start->cause1 cause2 Suboptimal Conditions - Temperature too low/high? - Incorrect stoichiometry? start->cause2 cause3 Presence of Water - Hydrolysis of product? - Catalyst deactivation? start->cause3 cause4 Incomplete Reaction - Insufficient reaction time? start->cause4 solution1 Solution: - Regenerate/replace catalyst - Select more active catalyst (e.g., Amberlyst) cause1->solution1 solution2 Solution: - Optimize temperature (~100°C) - Adjust reactant ratios cause2->solution2 solution3 Solution: - Use anhydrous reagents - Remove water during reaction cause3->solution3 solution4 Solution: - Monitor reaction with GC/HPLC - Increase reaction time cause4->solution4

Caption: Troubleshooting flowchart for low yield issues.

IV. References

  • Beerthuis, R., Granollers, M., Brown, D. R., Salavagione, H. J., Rothenberg, G., & Shiju, N. R. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5(10), 7820-7827. [Link]

  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. SciSpace. [Link]

  • Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. (2015). Google Patents.

  • Kastratović, V., & Bigović, M. (2019). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society.

  • Kinetics of the esterification of n-propionic acid and 2-propanol with sulphuric acid catalyst. (2018). JETIR. [Link]

  • Matanović, I., et al. (2012). A Kinetic Model for the Esterification of Lactic Acid and Its Oligomers. ResearchGate.

  • Novotný, J., et al. (2020). Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. PMC - NIH. [Link]

  • Troubleshooting low yields in the biocatalytic synthesis of 2-Furancarboxylic acid. (n.d.). Benchchem.

  • Troubleshooting low yields in 23-Hydroxymangiferonic acid synthesis. (n.d.). Benchchem.

  • Ward, O. P., & Singh, A. (2000). Enzymatic asymmetric synthesis by decarboxylases. Current Opinion in Biotechnology, 11(6), 520-526.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]

  • Acylation by Anhydrides and Esters. (2019). YouTube. [Link]

  • Balaraman, E., & Gunanathan, C. (2017). Synergy between homogeneous and heterogeneous catalysis. RSC Publishing.

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing.

  • Analytical Methods. (n.d.). RSC Publishing.

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2022). MDPI. [Link]

  • Analytical methods. (n.d.). atsdr.cdc.gov.

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. (2022). MDPI. [Link]

  • Methyl perfluorohexanoate synthesis low yield troubleshooting. (n.d.). Benchchem.

Sources

Technical Support Center: Ensuring the Integrity of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Acetoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. As an acetylated carboxylic acid, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is imperative to store it in a cool, dry, and well-ventilated area. The recommended storage temperature is refrigerated (2-8 °C). The container should be tightly sealed to prevent moisture ingress, which can initiate hydrolysis. Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a best practice to minimize oxidative degradation. It should be kept away from heat sources and direct sunlight.[1][2][3]

Q2: What is the primary degradation pathway for this compound?

The most significant degradation pathway for this compound is hydrolysis.[4] The ester linkage is susceptible to cleavage in the presence of water, yielding lactic acid and acetic acid.[4] This reaction can be catalyzed by both acidic and basic conditions. Therefore, it is crucial to avoid exposure to aqueous environments and maintain a neutral pH when preparing solutions.

Q3: What are the visible signs of this compound degradation?

While visual inspection is not a definitive method for assessing purity, there are some indicators that may suggest degradation. These include a change in the physical appearance of the compound from a clear, colorless liquid to a cloudy or discolored solution. A faint odor of acetic acid (vinegar) may also be detectable if significant hydrolysis has occurred. However, for accurate assessment, analytical methods are essential.

Q4: Which solvents are recommended for preparing solutions of this compound?

For preparing stock solutions, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Recommended solvents include high-purity acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). It is advisable to use freshly opened solvents or those that have been properly dried and stored over molecular sieves.

Q5: How can I confirm the purity of my this compound before an experiment?

To ensure the integrity of your starting material, it is highly recommended to perform a purity check using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. A sharp, single peak corresponding to the retention time of this compound on a chromatogram is a good indicator of high purity. The presence of additional peaks may indicate the presence of impurities or degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Probable Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound leading to lower effective concentration and the presence of interfering byproducts (lactic acid and acetic acid).1. Verify the storage conditions of your this compound. 2. Perform a purity check using HPLC or GC-MS. 3. If degradation is confirmed, use a fresh, unopened vial of the compound. 4. Prepare fresh solutions using anhydrous solvents immediately before use.
Appearance of new peaks in HPLC/GC analysis of the reaction mixture. Hydrolysis of this compound during the experiment.1. Ensure all solvents and reagents used in the reaction are anhydrous. 2. Control the pH of the reaction mixture to be as close to neutral as possible, unless acidic or basic conditions are required for the reaction. 3. Minimize the exposure of the reaction to atmospheric moisture by working under an inert atmosphere.
A noticeable vinegar-like smell from the stock container. Significant hydrolysis has occurred, releasing acetic acid.1. The stock is likely compromised and should be discarded. 2. Order a fresh supply of this compound. 3. Review and improve your storage and handling procedures to prevent future degradation.
Cloudiness or precipitation in the this compound solution. This could be due to degradation, contamination, or poor solubility in the chosen solvent.1. Confirm that an appropriate anhydrous solvent was used. 2. If the solvent is appropriate, the cloudiness may indicate degradation products. Analyze the solution by HPLC or GC-MS to identify the components. 3. If degradation is confirmed, prepare a fresh solution from a reliable source of this compound.

Degradation Pathway and Monitoring

The primary degradation of this compound is through hydrolysis, a reaction that is critical to understand and monitor.

Hydrolysis of this compound

The ester bond in this compound is susceptible to nucleophilic attack by water, leading to its cleavage. This reaction is accelerated in the presence of acids or bases.

Hydrolysis_Pathway 2-Acetoxypropanoic_acid This compound Products Degradation Products 2-Acetoxypropanoic_acid->Products Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O Lactic_acid Lactic Acid Products->Lactic_acid Acetic_acid Acetic Acid Products->Acetic_acid 2-Acetoxypropanoic_acidWater 2-Acetoxypropanoic_acidWater

Caption: Hydrolysis of this compound.

Experimental Protocols

To ensure the quality of your this compound, it is essential to have robust analytical methods in place. The following are generalized protocols for forced degradation studies and a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[2][5]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Anhydrous acetonitrile

  • HPLC or GC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in a 3% solution of hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of neat this compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with an appropriate solvent (e.g., acetonitrile/water) and analyze by a suitable analytical method (e.g., HPLC-UV or GC-MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.

Instrumentation and Conditions (Example):

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-27 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare samples (from forced degradation studies or stability testing) by diluting them to a suitable concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis: Identify and quantify this compound and its degradation products (lactic acid and acetic acid) by comparing their retention times and peak areas to those of the standards. The method should demonstrate baseline separation between the parent compound and its degradation products.

References

  • Benchchem. This compound | 3853-80-3. URL
  • Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. CORE. URL
  • Sigma-Aldrich.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. URL
  • MedCrave online.
  • Ataman Kimya. 2-HYDROXYPROPANOIC ACID. URL
  • ResearchGate. The photochemistry of esters of carboxylic acids. URL
  • ResearchGate.
  • ECHEMI. Buy (S)-(-)
  • National Institutes of Health.

Sources

Thermal stability and decomposition of 2-Acetoxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Acetoxypropanoic Acid

Document ID: TSG-CHEM-2AP-001

Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for this compound (also known as O-Acetyl-lactic acid). This document serves as a centralized resource for researchers, chemists, and drug development professionals to ensure the safe handling and accurate analysis of this compound. Understanding the thermal stability and decomposition behavior of this compound is critical for its effective use in synthesis, formulation, and storage. This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental issues, and validated protocols for thermal analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the properties and handling of this compound.

Q1: What is this compound and what are its basic physical properties?

This compound (CAS No: 535-17-1) is an ester of lactic acid and acetic acid with the linear formula CH₃COOCH(CH₃)COOH.[1] It is typically a colorless, clear liquid at room temperature.[2]

PropertyValueSource
Molecular Weight 132.11 g/mol [2][3]
Density ~1.176 g/mL at 20 °C[1]
Boiling Point 115-117 °C at 2 mmHg; ~225-227 °C at 760 mmHg (est.)[4][5]
Flash Point ~95 °C (203 °F)[5]

Q2: What are the primary decomposition products of this compound upon heating?

While specific, detailed studies on the complete thermal decomposition pathway are not extensively published in readily available literature, the most chemically plausible decomposition route involves the hydrolysis or pyrolysis of the ester linkage. This would yield acetic acid and lactic acid . At higher temperatures, lactic acid itself can dehydrate to form acrylic acid or dimerize to form lactide, and acetic acid can undergo decarboxylation.[6][7][8] The presence of catalysts, pressure, and the atmospheric environment can significantly influence the product distribution.

Q3: At what temperature does this compound begin to decompose?

The onset of thermal decomposition is not sharply defined and can depend on the heating rate and atmosphere. However, based on its boiling point and the known stability of similar carboxylic acids, significant decomposition can be expected at temperatures approaching and exceeding its atmospheric boiling point (~225 °C).[5] For process safety assessments, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine the decomposition onset under specific experimental conditions. A study on the related acetylsalicylic acid showed thermal decomposition occurring alongside evaporation at temperatures above 144°C.[9]

Q4: What are the recommended storage conditions to ensure the stability of this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong bases, strong oxidizing agents, and sources of heat or ignition. Hydrolysis is a potential degradation pathway, so protection from moisture is crucial.

Q5: What are the main safety hazards associated with this compound?

According to GHS classifications, this compound is considered an irritant.[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn when handling the compound.[1][5] Work should be performed in a well-ventilated fume hood.

Part 2: Troubleshooting Experimental Issues

This section provides practical guidance for resolving common problems encountered during the thermal analysis of this compound.

Issue 1: My TGA results show inconsistent onset temperatures for decomposition.

Inconsistent TGA results are a frequent challenge. The workflow below outlines a systematic approach to identify the root cause.

TGA_Troubleshooting cluster_instrument Instrument Checks cluster_sample Sample & Method Checks start Inconsistent TGA Results purge_gas Verify Purge Gas (Flow Rate & Purity) start->purge_gas sample_prep Review Sample Preparation (Mass, Pan Type, Purity) start->sample_prep calibration Run Calibration Standard (e.g., Calcium Oxalate) purge_gas->calibration Flow OK? balance Check Balance Stability (TGA Zero/Tare) calibration->balance end_node Consistent Results Achieved balance->end_node heating_rate Evaluate Heating Rate (Is it too fast/slow?) sample_prep->heating_rate Consistent? atm Confirm Atmosphere (Inert vs. Oxidative) heating_rate->atm atm->end_node

Caption: Troubleshooting workflow for inconsistent TGA results.

  • Causality Explained:

    • Sample Mass: A larger sample mass can create thermal gradients within the crucible, causing a broader decomposition profile and a delayed, less distinct onset. Aim for a consistent sample mass (e.g., 5-10 mg) for all runs.

    • Heating Rate: A faster heating rate will shift the entire decomposition curve to a higher temperature. For kinetic studies, it's essential to analyze the material at multiple heating rates (e.g., 5, 10, 15, 20 °C/min). For routine stability checks, a standard rate of 10 °C/min is a good starting point.

    • Purge Gas: The atmosphere is critical. Decomposition in an inert atmosphere (N₂ or Ar) will differ significantly from an oxidative one (Air or O₂). Inconsistent flow rates can affect heat transfer and the efficiency of removing gaseous products, skewing the weight loss curve.[11]

Issue 2: My DSC thermogram shows a complex or unexpected endotherm/exotherm before the main decomposition.

An unexpected thermal event can indicate several phenomena.

  • Purity Issues: The presence of residual solvents (e.g., water, acetic acid) will manifest as an endotherm (evaporation) at lower temperatures. A study on lactic acid, for instance, showed clear endothermic peaks related to evaporation.[7] Impurities can also act as catalysts, lowering the decomposition temperature.

    • Self-Validation: Confirm the purity of your sample using a secondary technique like GC-MS or NMR before performing DSC analysis.

  • Polymorphism or Phase Change: While this compound is a liquid at room temperature, it may exhibit complex phase behavior. The NIST Chemistry WebBook indicates a fusion (melting) point range of 330-333 K (57-60 °C) for the compound, suggesting it can exist as a solid.[12] An endotherm in this range could correspond to melting.

  • Reaction with Crucible Material: Ensure the crucible material (e.g., aluminum, copper, alumina) is inert to the sample and its decomposition products. Acidic compounds can react with aluminum pans at elevated temperatures. Consider using gold or platinum crucibles for more aggressive samples.

Issue 3: How do I differentiate between evaporation and decomposition in my TGA curve?

This is a critical distinction, especially for a compound with a relatively high boiling point.

  • Use TGA-MS or TGA-FTIR: The most definitive method is to use a hyphenated technique. By analyzing the gases evolved (Evolved Gas Analysis - EGA) during the weight loss event, you can identify the species.[9] If the mass spectrometer detects a parent ion with m/z = 132, it corresponds to the evaporation of this compound. If it detects fragments corresponding to acetic acid (e.g., m/z = 60, 43) and lactic acid, it confirms decomposition.

  • Vary the Heating Rate: Evaporation is a surface phenomenon and is less dependent on heating rate compared to decomposition, which is a kinetically controlled chemical reaction. Running the TGA at different heating rates can help distinguish the processes.

  • Pressure-Perturbation TGA: If available, running the experiment under different pressures can help. Evaporation is highly dependent on ambient pressure, while decomposition is less so.

Part 3: Standardized Experimental Protocols

These protocols provide a baseline for conducting thermal analysis. Always refer to your specific instrument's operating manual for safety and calibration procedures.[13]

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profiling

This protocol is designed to determine the thermal stability and decomposition profile of this compound.

Objective: To measure the weight loss of the sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Ensure the TGA balance and temperature are properly calibrated. Perform a weight calibration using certified weights and a temperature calibration using certified magnetic standards (e.g., Curie point standards) or melting point standards.

  • Sample Preparation:

    • Tare a clean, inert TGA crucible (e.g., alumina or platinum).

    • Using a calibrated micropipette, dispense 5–10 mg of this compound into the crucible. Record the exact weight.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the furnace at 30 °C for 10 minutes to allow the balance to stabilize.

  • Thermal Program:

    • Segment 1: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Segment 2 (Optional): If analyzing residue, switch the gas to Air at 50 mL/min at 600 °C and ramp to 800 °C at 20 °C/min.

  • Data Analysis:

    • Plot the percentage weight loss vs. temperature.

    • Determine the onset temperature of decomposition (T_onset), typically calculated from the intersection of the baseline tangent with the tangent of the steepest weight loss.

    • Record the temperature of the maximum rate of weight loss (T_peak) from the first derivative (DTG) curve.

    • Note the percentage of residue remaining at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Events

This protocol is for identifying melting, crystallization, and decomposition energies.

Objective: To measure the heat flow into or out of a sample relative to a reference as a function of temperature.[14][15]

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as high-purity Indium.

  • Sample Preparation:

    • Tare an empty aluminum DSC pan and lid.

    • Dispense 3–7 mg of this compound into the pan.

    • Hermetically seal the pan to contain any volatiles produced before decomposition.

    • Prepare an identical empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Equilibrate at 0 °C for 5 minutes.

  • Thermal Program:

    • Segment 1 (Heating): Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) vs. temperature.

    • Identify and integrate any endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks.[16]

    • Report the onset temperature, peak temperature, and enthalpy (ΔH in J/g) for each thermal event.

Part 4: Visualization of Decomposition

The following diagram illustrates the plausible primary decomposition pathway of this compound under thermal stress.

Decomposition_Pathway cluster_reactants cluster_conditions cluster_products A This compound (C5H8O4) Heat Δ (Heat) A->Heat B Lactic Acid (C3H6O3) Heat->B C Acetic Acid (C2H4O2) Heat->C

Caption: Plausible thermal decomposition of this compound.

References

  • PubChem. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4.
  • Capot Chemical. MSDS of 2-(Acetyloxy)-2-methylpropanoic acid. [Link]
  • The Good Scents Company. This compound. [Link]
  • NCERT. Biomolecules Chapter 9. [Link]
  • J. D. J. O. Brandts, L. N. Johnson. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • PubChem. 2-(Acetyloxy)-2-methylpropanoic acid | C6H10O4.
  • NIST Chemistry WebBook. This compound. National Institute of Standards and Technology. [Link]
  • ResearchGate. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
  • Bentham Science. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
  • ResearchGate. Study of Lactic Acid Thermal Behavior Using Thermoanalytical Techniques. [Link]
  • TU Delft Repository. Analysis of differential scanning calorimetry (DSC)
  • MDPI. The Impact of Physicochemical Conditions on Lactic Acid Bacteria Survival in Food Products. [Link]
  • Google Patents.
  • USGS.
  • OSTI.GOV.
  • Semantic Scholar. Thermogravimetric Analysis 2 Thermogravimetric Analysis (TGA) 2 . 1 General Description. [Link]
  • NIST Chemistry WebBook. This compound. [Link]
  • ResearchGate. Pyrolysis of Carboxylic Acids. [Link]
  • MDPI. Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. [Link]
  • ResearchGate. Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. [Link]
  • TA Instruments. Thermogravimetric Analysis (TGA)

Sources

Validation & Comparative

A Comparative Guide to Polylactic Acid (PLA) Synthesis: Lactic Acid versus 2-Acetoxypropanoic Acid as Monomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Controlled and Efficient PLA Synthesis

Polylactic acid (PLA), a biodegradable and biocompatible aliphatic polyester, stands at the forefront of sustainable polymers with significant applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2] The properties of PLA, and thus its performance in these critical applications, are intrinsically linked to its molecular weight, stereochemistry, and purity, all of which are determined by the chosen synthesis route.[3]

Traditionally, high-molecular-weight PLA is synthesized from lactic acid through a two-step process involving the formation of a cyclic intermediate, lactide, followed by its ring-opening polymerization (ROP).[4][5] A more direct route, the polycondensation of lactic acid, is also employed, though it typically yields lower molecular weight polymers due to challenges in water removal.[6][7] This guide provides an in-depth comparison of these established methods with a theoretical exploration of a lesser-documented alternative: the use of 2-acetoxypropanoic acid as a monomer for PLA synthesis. By examining the underlying chemistry and potential advantages of each route, this document aims to equip researchers with the knowledge to make informed decisions in the design and synthesis of PLA for their specific applications.

Conventional Routes from Lactic Acid: A Tale of Two Polymerizations

The synthesis of PLA from lactic acid, a monomer derivable from renewable resources like corn starch and sugarcane, primarily follows two distinct pathways.[8]

Direct Condensation Polymerization of Lactic Acid

This method involves the direct esterification of lactic acid molecules, with the elimination of water.[4] It can be performed as a melt polycondensation or a solution polycondensation.

  • Causality Behind Experimental Choices: The primary challenge in direct condensation is the efficient removal of water, a byproduct of the esterification reaction. The presence of water can lead to hydrolysis of the newly formed ester bonds, limiting the achievable molecular weight.[9] To drive the reaction towards polymer formation, high temperatures and vacuum are typically employed.[7] The choice of catalyst, often a tin compound like tin(II) chloride (SnCl₂), is critical to accelerate the reaction rate while minimizing side reactions such as racemization.[7][10]

Ring-Opening Polymerization (ROP) of Lactide

The industrially preferred method for producing high-molecular-weight PLA involves a two-step process:

  • Lactide Formation: Lactic acid is first oligomerized, and then this oligomer is depolymerized under reduced pressure to form lactide, the cyclic dimer of lactic acid.[1]

  • Ring-Opening Polymerization: The purified lactide is then subjected to ROP using a catalyst, commonly tin(II) octoate (Sn(Oct)₂), often with an alcohol initiator.[5][11]

  • Causality Behind Experimental Choices: The ROP of lactide circumvents the issue of water removal inherent in direct condensation, allowing for the synthesis of high-molecular-weight PLA (often exceeding 100,000 g/mol ).[6][12] The choice of catalyst and initiator provides a high degree of control over the polymerization, enabling the tuning of molecular weight and polymer architecture.[11] The purity of the lactide monomer is paramount, as impurities can act as chain terminators, limiting the final molecular weight.[5]

The Untrodden Path: this compound as a Monomer

This compound, also known as O-acetyl-lactic acid, presents a theoretically intriguing alternative to lactic acid for PLA synthesis.[13] While its use in direct polymerization to PLA is not well-documented in peer-reviewed literature, we can infer its potential advantages and disadvantages based on its chemical structure.

The proposed synthesis route would be a direct polycondensation, analogous to that of lactic acid. However, instead of water, the byproduct of the esterification would be acetic acid.

  • Hypothesized Advantages:

    • Potentially Easier Byproduct Removal: Acetic acid has a higher boiling point (118 °C) than water (100 °C). While this may seem disadvantageous, it could allow for more controlled removal under vacuum at temperatures where the polymer remains in a molten state, potentially leading to higher molecular weight PLA compared to direct condensation of lactic acid.

    • Reduced Hydrolysis: The absence of water as a direct byproduct could minimize the hydrolytic degradation of the polymer chains during synthesis, a significant limitation in the direct polycondensation of lactic acid.

  • Hypothesized Challenges:

    • Monomer Synthesis: this compound is not as readily available as lactic acid and would require an additional synthesis step, typically the acetylation of lactic acid.

    • Catalyst Compatibility: The presence of acetic acid as a byproduct might influence the activity and stability of common polymerization catalysts.

    • Lack of Experimental Data: The absence of established protocols and comparative performance data makes this a largely exploratory route.

Comparative Overview of Polymer Synthesis Routes

FeatureDirect Condensation of Lactic AcidRing-Opening Polymerization of LactideDirect Condensation of this compound (Theoretical)
Starting Monomer Lactic AcidLactic Acid (for lactide synthesis)This compound
Primary Byproduct WaterNone (in polymerization step)Acetic Acid
Typical Molecular Weight Low to medium (<50,000 g/mol )[12]High (>100,000 g/mol )[12]Potentially Medium to High (Hypothetical)
Process Complexity Relatively simple, one-step process.[4]More complex, multi-step process.[1]Potentially a simple one-step polymerization, but requires monomer synthesis.
Control over Polymer Properties Limited control over molecular weight.[6]High control over molecular weight and architecture.[11]Theoretical control, dependent on reaction conditions.
Key Challenge Efficient water removal to prevent hydrolysis.[9]Purity of the lactide monomer.[5]Lack of established methodology and catalyst systems.

Experimental Protocols

Protocol 1: Synthesis of PLA from Lactic Acid via Direct Condensation

This protocol is a representative example of a melt polycondensation process.

Materials:

  • L-lactic acid (88% aqueous solution)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Diphenyl ether (solvent for high-temperature reactions)

  • Methanol (for polymer precipitation)

  • Chloroform (for polymer dissolution)

Procedure:

  • Dehydration: L-lactic acid is heated to 150°C under reduced pressure to remove water.

  • Oligomerization: The temperature is maintained at 150°C for 2 hours to form low-molecular-weight oligomers.

  • Polycondensation: The catalyst (e.g., 0.5 wt% SnCl₂·2H₂O) and diphenyl ether are added. The temperature is gradually increased to 180°C, and the pressure is reduced to ~50 mmHg. The reaction is allowed to proceed for several hours (e.g., 10-20 hours) with continuous stirring to facilitate the removal of water.

  • Purification: The resulting polymer is cooled, dissolved in chloroform, and precipitated in an excess of cold methanol.

  • Drying: The purified PLA is collected by filtration and dried in a vacuum oven at room temperature.

Protocol 2: Synthesis of PLA from Lactic Acid via Ring-Opening Polymerization of Lactide

This protocol outlines the key steps for ROP.

Materials:

  • L-lactide

  • Tin(II) octoate (Sn(Oct)₂)

  • 1-dodecanol (initiator)

  • Toluene (solvent)

Procedure:

  • Monomer and Catalyst Preparation: L-lactide is purified by recrystallization. The required amounts of L-lactide, Sn(Oct)₂, and 1-dodecanol are added to a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 130-180°C) in a moisture-free environment. The polymerization is allowed to proceed for a predetermined time (e.g., 1-24 hours) to achieve the desired molecular weight.[11]

  • Purification: The polymer is dissolved in a suitable solvent like chloroform or dichloromethane and precipitated in a non-solvent such as cold methanol or ethanol.

  • Drying: The precipitated PLA is filtered and dried under vacuum until a constant weight is achieved.

Protocol 3: Hypothetical Synthesis of PLA from this compound via Melt Polycondensation

This proposed protocol is based on the principles of polycondensation and requires experimental validation.

Materials:

  • This compound

  • A suitable high-temperature catalyst (e.g., tin-based or titanium-based)

  • High-boiling-point solvent (optional, for solution polycondensation)

  • Methanol (for polymer precipitation)

  • Chloroform (for polymer dissolution)

Procedure:

  • Monomer and Catalyst Loading: this compound and the selected catalyst are charged into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.

  • Polycondensation: The reaction mixture is heated under an inert atmosphere to a temperature above the melting point of the monomer and the resulting polymer (e.g., 180-220°C). A vacuum is gradually applied to facilitate the removal of the acetic acid byproduct. The reaction progress can be monitored by the amount of distillate collected.

  • Purification: The resulting polymer is cooled, dissolved in chloroform, and precipitated in cold methanol.

  • Drying: The purified PLA is collected and dried in a vacuum oven.

Visualizing the Synthesis Pathways

Diagram 1: PLA Synthesis from Lactic Acid

PLA_Synthesis_from_Lactic_Acid Lactic_Acid Lactic Acid Oligomer PLA Oligomer Lactic_Acid->Oligomer Polycondensation (-H2O) Lactide Lactide (Cyclic Dimer) Oligomer->Lactide Depolymerization Low_MW_PLA Low Molecular Weight PLA Oligomer->Low_MW_PLA Direct Polycondensation High_MW_PLA High Molecular Weight PLA Lactide->High_MW_PLA Ring-Opening Polymerization

Caption: Established routes for PLA synthesis starting from lactic acid.

Diagram 2: Hypothetical PLA Synthesis from this compound

PLA_Synthesis_from_2_Acetoxypropanoic_Acid Lactic_Acid Lactic Acid Acetoxypropanoic_Acid 2-Acetoxypropanoic Acid Lactic_Acid->Acetoxypropanoic_Acid Acetylation PLA Polylactic Acid Acetoxypropanoic_Acid->PLA Direct Polycondensation (- Acetic Acid)

Caption: Proposed synthesis of PLA from this compound.

Conclusion and Future Outlook

The synthesis of polylactic acid from lactic acid via direct condensation and ring-opening polymerization are well-established methods, each with distinct advantages and limitations. Direct condensation offers a simpler, one-step process but generally yields lower molecular weight PLA. In contrast, ROP of lactide is a multi-step process that provides excellent control over polymer properties and enables the synthesis of high-molecular-weight PLA, which is crucial for many demanding biomedical applications.

The use of this compound as a monomer for PLA synthesis remains a theoretical proposition. While it holds the potential to overcome some of the limitations of direct lactic acid condensation, particularly the detrimental effects of water as a byproduct, its viability requires thorough experimental investigation. Future research should focus on exploring suitable catalysts, optimizing reaction conditions, and characterizing the resulting polymer to validate this novel approach. A successful demonstration of this route could open new avenues for the efficient and controlled synthesis of high-quality PLA for advanced applications.

References

  • Choksi, N., & Desai, H. (2017). Synthesis of Biodegradable Polylactic Acid Polymer By Using Lactic Acid Monomer. International Journal for Scientific Research & Development, 5(3), 1283-1285.
  • Ibrahim, N., & Shamsuddin, A. N. (2021). High molecular weight of polylactic acid (PLA): A Review on the effect of initiator. Malaysian Journal of Chemical Engineering & Technology (MJCET), 4(1), 15-23.
  • NETZSCH Analyzing & Testing. (2020). Molecular and Bulk Characterization of PLA and PLGA Samples Using Rheometry and Multidetector GPC.
  • Avila-Salas, F., et al. (2022). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. Polymers, 14(15), 3033.
  • Kim, J., & Park, J. (2023). Influence of Molecular Weight on the Enzymatic Degradation of PLA Isomer Blends by a Langmuir System. Polymers, 15(14), 3099.
  • AZoM. (2015). Optimizing the Molecular Weight of PLA/PLGA Polymers for Specific Applications.
  • iBioplastics. (2023). What are the Properties of Polylactic Acid? - PLA Manufacturer.
  • Li, G., et al. (2020). Synthesis and Biological Application of Polylactic Acid. Molecules, 25(21), 5023.
  • Kricheldorf, H. R., & Weidner, S. M. (2025).
  • Gáspár, M. (2020). Synthesis of Polylactic Acid (PLA) by Polycondensation Method. International Journal of Engineering and Management Sciences (IJEMS), 5(2), 287-292.
  • Qi, X., et al. (2022). Self-assembled polylactic acid (PLA): Synthesis, properties and biomedical applications. Frontiers in Bioengineering and Biotechnology, 10, 1004943.
  • Hamad, K., et al. (2015). Properties and medical applications of polylactic acid: A review. Express Polymer Letters, 9(5), 435-455.
  • Yilmaz, O., & Tufan, M. (2014). Melt Polycondensation of L-Lactic Acid. International Journal of Polymer Science, 2014, 1-6.
  • Pivsa-Art, S., et al. (2015). Synthesis of Poly(D-Lactic Acid) Using a 2-Steps Direct Polycondensation Process. Energy Procedia, 79, 741-746.
  • Casalini, T., et al. (2019). A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications. Frontiers in Bioengineering and Biotechnology, 7, 259.
  • Nofar, M., et al. (2022). Critical Review on Polylactic Acid: Properties, Structure, Processing, Biocomposites, and Nanocomposites. Polymers, 14(12), 2414.
  • Zhang, Y., et al. (2014). Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. International Journal of Molecular Sciences, 15(11), 21087-21098.
  • ResearchGate. Thermal and mechanical properties of PLA.
  • Porter, K. A. (2006). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign.
  • Farah, S., et al. (2022). Synthesis, properties, and applications of polylactic acid-based polymers. Journal of Polymer Engineering, 42(9), 837-858.
  • Pivsa-Art, S., et al. (2010). Poly(lactic acid)
  • Balart, R., et al. (2021). Improved Mechanical, Thermal, and Hydrophobic Properties of PLA Modified with Alkoxysilanes by Reactive Extrusion Process. Polymers, 13(5), 762.
  • Al-Kayiem, H. H., et al. (2020). Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions. Polymers, 12(9), 2091.
  • Lee, C., & Hong, S. (2014). An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid).
  • Al-Itry, R., et al. (2020). Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions. Polymers, 12(9), 2091.
  • Kricheldorf, H. R. (2025). Polycondensation of lactic acid to PLA.
  • Cadar, O., et al. (2011). Synthesis of poly(l-lactic acid) by direct polycondensation.
  • Valarezo, V., et al. (2021). Study of the Physical and Mechanical Properties of Thermoplastic Starch/Poly(Lactic Acid) Blends Modified with Acid Agents. Polymers, 13(7), 1039.
  • Kricheldorf, H. R., et al. (2025).
  • Kim, K. S., & Woo, S. I. (2002). Synthesis of High-Molecular-Weight Poly(L-lactic acid) by Direct Polycondensation. Macromolecular Symposia, 183(1), 125-135.
  • Duda, A., & Penczek, S. (2007). Ring-Opening Polymerization of L,L-Lactide: Kinetic and Modeling Study. Macromolecules, 40(16), 5807-5813.
  • Lopes, M. S., et al. (2014). Synthesis and Characterizations of Poly (Lactic Acid) by Ring-Opening Polymerization for Biomedical Applications. Chemical Engineering Transactions, 38, 331-336.
  • PubChem. (2S)-2-(Acetyloxy)propanoic acid.

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of 2-Acetoxypropanoic Acid and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral building blocks, enantiomerically pure molecules that serve as foundational scaffolds, are therefore indispensable tools in the synthetic chemist's arsenal. This guide offers an in-depth comparison of (S)-2-acetoxypropanoic acid, a versatile chiral synthon derived from the natural chiral pool, with other prominent chiral building blocks. We will delve into their synthetic accessibility, performance in key asymmetric transformations, and provide practical, field-proven insights to inform your selection process.

The Central Role of Chirality in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This molecular asymmetry dictates that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the imperative for enantiomeric purity in pharmaceuticals.[2] Consequently, regulatory bodies worldwide now mandate rigorous characterization and control of stereoisomers in drug development.[3] This has propelled the demand for efficient and scalable methods to access enantiomerically pure compounds, with chiral building blocks playing a pivotal role.[]

(S)-2-Acetoxypropanoic Acid: A Chiral Synthon from the Lactic Acid Pool

(S)-2-Acetoxypropanoic acid, derived from the readily available and inexpensive (S)-lactic acid, is an attractive chiral building block.[5][6] Its bifunctional nature, possessing both a carboxylic acid and an acetate group, allows for diverse synthetic manipulations.

Synthesis of (S)-2-Acetoxypropanoic Acid

The synthesis of (S)-2-acetoxypropanoic acid from (S)-lactic acid is typically achieved through acetylation. A common challenge in this process is the presence of water in commercially available lactic acid, which can consume the acetylating agent.[6]

Experimental Protocol: Synthesis of (S)-2-Acetoxypropanoic Acid from (S)-Lactic Acid

Objective: To prepare (S)-2-acetoxypropanoic acid from an aqueous solution of (S)-lactic acid.

Materials:

  • (S)-Lactic acid (88-90% aqueous solution)

  • Acetic anhydride

  • Acetic acid (glacial)

  • Acid catalyst (e.g., sulfuric acid, optional)[7]

Procedure:

  • Dehydration: A mixture of (S)-lactic acid and acetic acid is subjected to distillation to remove water azeotropically.[6]

  • Acetylation: The resulting solution of lactic acid in acetic acid is cooled, and acetic anhydride is added dropwise. The reaction is typically conducted at a controlled temperature, for instance, between 30°C and 60°C.[6][8] A slight molar excess of acetic anhydride (e.g., 1.01 to 1.4 equivalents) is often used to ensure complete conversion.[8]

  • Work-up: After the reaction is complete, excess acetic anhydride and acetic acid are removed by distillation under reduced pressure to yield crude (S)-2-acetoxypropanoic acid.[5] Further purification can be achieved by vacuum distillation.

Comparative Analysis of Chiral Building Blocks in β-Lactam Synthesis

The β-lactam ring is a core structural motif in a vast array of antibiotics.[7][9] The stereochemistry of the substituents on the β-lactam ring is crucial for its antibacterial activity. The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful method for the synthesis of β-lactams.[7][10] Chiral building blocks can be employed to control the stereochemical outcome of this reaction.

Here, we compare the utility of ketenes derived from (S)-2-acetoxypropanoic acid and (S)-2-chloropropanoic acid in the Staudinger reaction.

(S)-2-Acetoxypropanoic Acid in Staudinger Cycloaddition

(S)-2-Acetoxypropionyl chloride, readily prepared from the corresponding acid, can be used to generate a chiral ketene in situ. The reaction of this ketene with an imine is expected to proceed with diastereoselectivity, influenced by the chiral center. The presence of the acetoxy group has been reported to be obligatory for the anticancer activity of some resulting β-lactams.[11]

(S)-2-Chloropropanoic Acid as a Precursor

(S)-2-Chloropropanoic acid is another valuable chiral building block, often used in the synthesis of phenoxy herbicides.[12] Its corresponding acyl chloride can also serve as a precursor to a chiral ketene for β-lactam synthesis.

Chiral Building BlockApplicationDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)YieldReference
(S)-2-Acetoxypropanoic acid derivativeStaudinger reaction with polyaromatic iminesPredominantly trans under microwave irradiationNot specifiedGood[11][13]
(S)-2-Acetoxypropanoic acid derivativeStaudinger reaction with imines in benzene70:30 (cis:trans)Not specifiedModerate[13]
Chiral ketene from oxazolidinone auxiliaryStaudinger reaction with N-benzylaldimines95:5 to 97:3Not specified80-90%[7]
Chiral imine with achiral keteneStaudinger reaction9:1Not specified74% (combined)[7]

Note: Direct comparative data under identical conditions is scarce in the literature. The table above collates data from different studies to provide a general overview. The stereochemical outcome of the Staudinger reaction is highly dependent on reaction conditions, including solvent, temperature, and the nature of the imine and base used.[7][13]

Experimental Protocol: Diastereoselective Synthesis of a β-Lactam via Staudinger Reaction

Objective: To synthesize a β-lactam with diastereocontrol using a chiral ketene precursor.

Materials:

  • (S)-2-Acetoxypropionyl chloride or (S)-2-chloropropionyl chloride

  • An appropriate imine (e.g., N-benzylidene-p-anisidine)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, chlorobenzene)

Procedure:

  • A solution of the imine in the anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to an appropriate temperature (e.g., -78 °C or 0 °C).

  • Triethylamine is added to the solution.

  • A solution of the chiral acyl chloride in the anhydrous solvent is added dropwise to the imine/base mixture.

  • The reaction is stirred at the specified temperature for a set period, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched (e.g., with saturated aqueous ammonium chloride solution).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to isolate the desired β-lactam diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Alternative Chiral Building Blocks and Their Applications

While 2-acetoxypropanoic acid and its chloro-analogue are valuable, a diverse range of other chiral building blocks are routinely employed in complex molecule synthesis.

2-Bromopropanoic Acid

(S)-2-Bromopropanoic acid is another versatile chiral building block used in the synthesis of pharmaceuticals and agrochemicals.[14] Its applications include the synthesis of amino acids and as an intermediate in stereoselective reactions.[15]

Chiral Building Blocks for Atorvastatin Side Chain Synthesis

The synthesis of the chiral side chain of Atorvastatin (Lipitor), a top-selling drug for lowering cholesterol, provides an excellent case study for the application of chiral building blocks.[16][17] Various strategies, including enzymatic resolutions and the use of chiral pool starting materials, have been developed to construct the key (4R,6R)-dihydroxy-heptanoate side chain.[18][19][20] Biocatalytic approaches, for instance, have demonstrated the ability to introduce two chiral centers with high stereoselectivity in a single step.[16]

Diagram: Synthetic Strategies for Chiral Building Blocks

G cluster_0 Sources of Chirality cluster_1 Chiral Building Blocks cluster_2 Applications Chiral Pool Chiral Pool This compound This compound Chiral Pool->this compound e.g., from Lactic Acid Amino Acids Amino Acids Chiral Pool->Amino Acids Hydroxy Acids Hydroxy Acids Chiral Pool->Hydroxy Acids Terpenes Terpenes Chiral Pool->Terpenes Asymmetric Synthesis Asymmetric Synthesis 2-Chloropropanoic Acid 2-Chloropropanoic Acid Asymmetric Synthesis->2-Chloropropanoic Acid Resolution Resolution 2-Bromopropanoic Acid 2-Bromopropanoic Acid Resolution->2-Bromopropanoic Acid Beta-Lactams Beta-Lactams This compound->Beta-Lactams 2-Chloropropanoic Acid->Beta-Lactams Agrochemicals (e.g., Herbicides) Agrochemicals (e.g., Herbicides) 2-Chloropropanoic Acid->Agrochemicals (e.g., Herbicides) Pharmaceuticals (e.g., Atorvastatin) Pharmaceuticals (e.g., Atorvastatin) 2-Bromopropanoic Acid->Pharmaceuticals (e.g., Atorvastatin) Amino Acids->Pharmaceuticals (e.g., Atorvastatin) Fine Chemicals Fine Chemicals Hydroxy Acids->Fine Chemicals

Caption: Overview of sources, types, and applications of chiral building blocks.

Causality Behind Experimental Choices

The selection of a chiral building block and the corresponding synthetic strategy is a multifactorial decision. Key considerations include:

  • Cost and Availability: Chiral building blocks derived from the chiral pool, such as those from lactic acid or amino acids, are often more cost-effective for large-scale synthesis.[3]

  • Synthetic Efficiency: The number of synthetic steps, overall yield, and ease of purification are critical parameters. Biocatalytic methods, for instance, can offer highly efficient and selective transformations in a single step, reducing the overall complexity of a synthesis.[16]

  • Stereochemical Control: The desired enantiomer or diastereomer must be obtained with high purity. The choice of chiral auxiliary, catalyst, or building block is dictated by its ability to induce the desired stereochemistry with high selectivity.[21][22]

  • Compatibility with Downstream Chemistry: The functional groups present in the chiral building block must be compatible with subsequent reaction conditions. Protecting group strategies may be necessary to mask reactive functionalities.

Conclusion and Future Outlook

(S)-2-Acetoxypropanoic acid stands as a valuable and versatile chiral building block, offering a cost-effective entry point to a range of chiral molecules. Its performance in asymmetric reactions like the Staudinger cycloaddition is promising, although highly dependent on reaction conditions. The comparison with other building blocks like (S)-2-chloropropanoic acid highlights that the optimal choice is context-dependent, relying on the specific synthetic target and desired economic and efficiency metrics.

The future of chiral synthesis will likely see a continued expansion of the biocatalytic toolbox, offering ever more efficient and sustainable routes to enantiomerically pure compounds. Furthermore, the development of novel chiral catalysts and auxiliaries will continue to refine the precision of asymmetric transformations. For the practicing chemist, a thorough understanding of the strengths and limitations of a diverse array of chiral building blocks will remain a cornerstone of successful and innovative synthetic endeavors.

References

  • Li, T., et al. (2008). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Journal of the American Chemical Society, 130(4), 1185–1191.
  • da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Jennewein, S., et al. (2005). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Applied and Environmental Microbiology, 71(10), 5777–5785.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
  • Jennewein, S., et al. (2005). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed.
  • da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.
  • Exploring (2S)-2-Bromopropanoic Acid: Properties and Applications. (n.d.).
  • Alcaide, B., & Almendros, P. (2002). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 9(14), 1337-1366.
  • Xiong, Y., et al. (2014). An improved process for chiron synthesis of the atorvastatin side chain. Tetrahedron, 70(35), 5569-5574.
  • Palomo, C., et al. (2004). Asymmetric Synthesis of β‐Lactams via the Ketene‐Imine Cycloaddition. European Journal of Organic Chemistry, 2004(24), 5031-5046.
  • Zhou, Y., et al. (2022). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Bioprocess and Biosystems Engineering, 45(5), 843–852.
  • Nagula, M., & Floreancig, P. E. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3), 1-13.
  • Fu, N., et al. (2020). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines.
  • Palomo, C., et al. (1999). Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction.
  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(12), 999-1033.
  • Gotor-Fernández, V., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3299-3316.
  • Chandrasekhar, S., et al. (2007). Efficient organocatalytic route to the atorvastatin side-chain. Tetrahedron Letters, 48(39), 6975-6977.
  • Collins, A. N., Sheldrake, G. N., & Crosby, J. (Eds.). (1992). Chirality in Industry: The Commercial Manufacture and Applications of Optically Active Compounds. John Wiley & Sons.
  • Chemdad. (n.d.). (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE.
  • Eveleens, W., et al. (2017). U.S. Patent No. 12,286,399. Washington, DC: U.S.
  • Bracco Imaging S.p.A. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. Google Patents.
  • Sisti, M., et al. (2010). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. The Journal of Organic Chemistry, 75(15), 5031–5041.
  • Forgo, P., & Somsák, L. (2003). Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, 1(18), 3169-3174.
  • Banik, B. K., et al. (2005). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Bioorganic & Medicinal Chemistry, 13(11), 3611-3622.
  • Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 26(5), 377-386.
  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
  • Tuba, R., et al. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 6031-6040.
  • Bracco Imaging S.p.A. (2015). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride. Google Patents.
  • Bracco Imaging S.p.A. (2017). Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. Google Patents.
  • Recent advances in β-lactam synthesis. (2020). Organic & Biomolecular Chemistry, 18(44), 8896-8915.
  • Gotor-Fernández, V., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3299-3316.
  • Latypova, L. R., et al. (2016). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Russian Journal of General Chemistry, 86(1), 163-166.
  • Szymański, W. (Ed.). (2022).
  • Desiderio, C., & Fanali, S. (2000). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers.
  • Li, Y., et al. (2021). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Molecules, 26(16), 4991.

Sources

A Comparative Guide to the Validation of 2-Acetoxypropanoic Acid Purity: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Acetoxypropanoic acid, a key chiral intermediate, demands rigorous analytical scrutiny to ensure it meets the stringent requirements of regulatory bodies. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of this compound purity. Our objective is to move beyond a superficial listing of pros and cons, instead delving into the causal relationships that govern the selection of one method over the other in specific contexts.

The principles of analytical method validation are paramount to this discussion, ensuring that the chosen method is fit for its intended purpose.[1][2] This involves a comprehensive evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness, as outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analyte: this compound

This compound (C₅H₈O₄, Molar Mass: 132.11 g/mol ) is a carboxylic acid containing an ester functional group.[6][7] Its polarity and thermal stability are key physicochemical properties that dictate the most appropriate analytical approach. While not exceedingly polar, the carboxylic acid moiety imparts sufficient polarity to make it amenable to reversed-phase HPLC. Conversely, its potential for thermal degradation or decarboxylation at elevated temperatures, typical of GC inlets, necessitates careful consideration and often, chemical modification (derivatization) prior to GC analysis.[8]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it an intuitive first choice for the analysis of organic acids.[9][10]

The Rationale for HPLC

The primary advantage of HPLC for this compound analysis is the ability to analyze the compound in its native form, circumventing the need for derivatization.[9] This not only simplifies sample preparation but also eliminates a potential source of analytical variability and error. The analysis is typically performed at or near ambient temperature, mitigating the risk of thermal degradation.[10][11]

Experimental Protocol: HPLC-UV Method for Purity Determination

This protocol outlines a robust, self-validating HPLC-UV method for the quantification of this compound and the detection of impurities.

1. Instrumentation and Columns:

  • System: An HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.[12]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for organic acids.[12][13][14]

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Elution: An isocratic elution with an optimized ratio of Mobile Phase A and B (e.g., 80:20) is often sufficient. A gradient elution may be employed for complex impurity profiles.

  • Flow Rate: 1.0 mL/min.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Detection:

  • UV detection at 210 nm is a common choice for organic acids, providing good sensitivity.[13][15][16]

5. Validation Parameters (as per ICH Q2(R2)): [1][3]

  • Specificity: Assessed by analyzing a placebo and spiked samples to ensure no interference from excipients or degradation products.

  • Linearity: Determined by analyzing a series of solutions across a range of concentrations (e.g., 50-150% of the target concentration). A correlation coefficient (r²) > 0.99 is typically required.[9]

  • Accuracy: Evaluated by recovery studies on spiked placebo samples at multiple concentration levels. Recoveries between 98-102% are generally acceptable.

  • Precision:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different instruments.

    • Acceptance criteria are typically expressed as the Relative Standard Deviation (%RSD), which should be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[15]

Gas Chromatography (GC): The High-Resolution Alternative

GC offers unparalleled resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[17] However, the analysis of polar, non-volatile compounds like carboxylic acids presents a challenge that must be addressed through derivatization.[8][18]

The Rationale for GC with Derivatization

Direct injection of this compound into a GC system can lead to poor peak shape, low response, and potential thermal degradation. Derivatization is a chemical reaction that converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, such as an ester.[8][18][19] This process is essential for achieving sharp, symmetrical peaks and reproducible results in GC.[20]

Experimental Protocol: GC-FID Method with Esterification

This protocol details a validated GC-FID method for purity analysis, incorporating a necessary derivatization step.

1. Derivatization (Esterification):

  • Reagent: A common and effective method is esterification to form methyl esters.[18] This can be achieved using reagents like BF₃ in methanol or by generating diazomethane. Diazomethane reacts instantaneously and quantitatively but is toxic and potentially explosive.[18] A safer alternative is the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.[9]

  • Procedure (using BF₃/Methanol):

    • Accurately weigh the this compound sample into a reaction vial.

    • Add a known volume of BF₃/Methanol solution.

    • Heat the vial at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.

    • Cool the reaction mixture and extract the resulting methyl ester into an organic solvent like hexane.

    • The organic layer is then injected into the GC.

2. Instrumentation and Columns:

  • System: A GC system equipped with a Flame Ionization Detector (FID) is a robust choice for quantitative analysis.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-1, is suitable for separating the derivatized analyte and potential impurities.[21]

3. GC Conditions:

  • Inlet Temperature: Optimized to ensure efficient volatilization without causing degradation (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of components with different boiling points (e.g., start at 50°C, ramp to 250°C).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: 280°C.

4. Validation Parameters:

  • The same validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ) must be assessed.

  • A critical addition for the GC method is the validation of the derivatization reaction itself , ensuring it is reproducible and complete. Incomplete derivatization can lead to inaccurate quantification.

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLC-UVGC-FID (with Derivatization)Rationale and Field Insights
Sample Preparation Simple dissolution and filtrationMulti-step derivatization requiredHPLC offers significantly higher throughput and reduced potential for sample preparation errors.[9][16] Derivatization in GC adds time, complexity, and reagent costs.[9]
Analysis Time Typically 10-30 minutes per sampleRun times can be faster, but sample prep is longerWhile individual GC runs can be quicker, the overall sample-to-result time is often longer for GC due to the derivatization step.[11]
Selectivity/Resolution Good, can be enhanced with MS detectionExcellent, especially with capillary columnsGC generally provides superior resolution, which is advantageous for separating closely related impurities.[10][17]
Sensitivity Good, sufficient for most purity assaysExcellent, especially with sensitive detectorsGC-FID often provides higher sensitivity than UV detection in HPLC for certain compounds.
Robustness Generally highDependent on the reproducibility of derivatizationThe derivatization step in GC can be a source of variability, potentially impacting method robustness if not well-controlled.
Cost Higher solvent consumption and disposal costsLower solvent usage, but derivatization reagents add costThe overall cost per analysis can be comparable, with HPLC's higher solvent costs offset by GC's reagent and potentially higher instrument maintenance costs.[11]
Analyte Suitability Ideal for non-volatile, thermally labile compoundsSuitable for volatile or semi-volatile compoundsHPLC is the more direct and less harsh technique for an analyte like this compound.[10]
Regulatory Acceptance Widely accepted and documentedWidely accepted, but derivatization requires justificationBoth methods are well-established, but the simpler sample preparation of HPLC often makes it a more straightforward choice for regulatory submissions.

Visualization of Experimental Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 hplc1 Inject into HPLC sp3->hplc1 Prepared Sample hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 dp1 Chromatogram Generation hplc3->dp1 Raw Data dp2 Peak Integration dp1->dp2 dp3 Purity Calculation dp2->dp3

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

GC-FID Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Add Derivatization Reagent (e.g., BF3/Methanol) sp1->sp2 sp3 Heat Reaction Mixture sp2->sp3 sp4 Extract Derivative sp3->sp4 gc1 Inject into GC sp4->gc1 Derivatized Sample gc2 Capillary Column Separation gc1->gc2 gc3 FID Detection gc2->gc3 dp1 Chromatogram Generation gc3->dp1 Raw Data dp2 Peak Integration dp1->dp2 dp3 Purity Calculation dp2->dp3

Caption: Experimental workflow for the GC-FID analysis of this compound.

Conclusion and Recommendation

For the routine purity validation of this compound in a quality control environment, the HPLC-UV method is the superior choice . Its primary advantages lie in the simplicity of sample preparation, which enhances sample throughput and reduces the risk of analytical error.[16] The ability to analyze the compound directly without derivatization aligns with the principles of green chemistry and analytical efficiency. The method is robust, readily validated according to ICH guidelines, and widely accepted by regulatory agencies.

The GC-FID method, while offering excellent resolution and sensitivity, should be reserved for specific applications . These may include the analysis of volatile impurities that are not amenable to HPLC, or for orthogonal testing to confirm the purity profile obtained by HPLC. The added complexity and potential for variability associated with the derivatization step make it less suitable for high-throughput, routine analysis.[17]

Ultimately, the choice of analytical method must be guided by a thorough understanding of the analyte's properties, the specific analytical requirements, and a risk-based assessment as outlined in modern analytical procedure development and validation guidelines.[5] This guide provides the foundational knowledge and practical insights to make an informed and scientifically sound decision for the validation of this compound purity.

References

  • A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dicarboxylic Acid Analysis - Benchchem.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • GC Derivatization.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Acids: Derivatization for GC Analysis.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate.
  • Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid - Benchchem.
  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
  • (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 - Sigma-Aldrich.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • Bulletin 909A Guide to Derivatization Reagents for GC.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC - PubMed Central.
  • (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - ResearchGate.
  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties - SciELO.
  • (R)-(+)-2-Acetoxypropionic Acid 98.0+%, TCI America™ | Fisher Scientific.
  • Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed.
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex.
  • HPLC vs GC - A Beginner's Guide - Chromatography Today.
  • This compound - the NIST WebBook.
  • This compound - the NIST WebBook.
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION.
  • 2-Acetoxypropionic Acid | C5H8O4 | CID 79041 - PubChem - NIH.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing.

Sources

The Unexplored Potential of 2-Acetoxypropanoic Acid Derivatives in Antimicrobial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates an urgent and creative exploration of new chemical entities with therapeutic potential. Among the vast chemical landscapes, carboxylic acid derivatives have long been a cornerstone of medicinal chemistry, offering a versatile scaffold for drug design. While the antimicrobial properties of some derivatives, such as those of salicylic acid (aspirin), have been investigated, the potential of closely related structures remains largely untapped. This guide delves into the prospective antimicrobial activity of 2-acetoxypropanoic acid derivatives, a class of compounds structurally analogous to the well-known aspirin.

Due to a notable gap in the existing scientific literature directly addressing the antimicrobial properties of this compound derivatives, this guide will employ a comparative approach. We will leverage the established antimicrobial data of 2-acetoxybenzoic acid (aspirin) and its analogs as a surrogate to build a predictive framework for the potential efficacy of this compound derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, potential mechanisms, and experimental methodologies to explore this promising, yet under-investigated, class of compounds.

A Comparative Analysis: Extrapolating from Aspirin and its Analogs

Aspirin (2-acetoxybenzoic acid) and its parent compound, salicylic acid, have demonstrated notable antimicrobial activity against a range of pathogens. These findings provide a logical starting point for postulating the potential of this compound derivatives. The structural similarity, particularly the presence of the acetoxy group at the 2-position relative to the carboxylic acid, suggests that these compounds may share similar mechanisms of action.

Recent research has highlighted the anticancer and antibacterial activities of aspirin and its analogs[1][2]. Studies have shown that modifications to the aspirin scaffold can lead to derivatives with varying degrees of hydrophobicity and electronic characteristics, which in turn can influence their biological activity[1]. For instance, preliminary results on aspirin analogs with longer alkyl chains suggest a potential for selective activity against Gram-positive bacteria[1].

The antimicrobial efficacy of salicylic acid has been quantified, with microcapsules of salicylic acid exhibiting a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4 mg/mL against both Escherichia coli and Staphylococcus aureus[3][4]. Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) have shown potent in vitro antibacterial effects, with ibuprofen demonstrating MICs in the range of 0.625–2.5 mg/L against various bacteria, including methicillin-resistant S. aureus (MRSA)[5].

The following table summarizes the antimicrobial activity of selected aspirin derivatives and other relevant compounds, which can serve as a benchmark for future studies on this compound derivatives.

Compound/DerivativeTarget Microorganism(s)Minimum Inhibitory Concentration (MIC)Reference(s)
Salicylic Acid MicrocapsulesEscherichia coli, Staphylococcus aureus4 mg/mL[3][4]
IbuprofenBacillus cereus, Escherichia coli, Staphylococcus aureus (including MRSA)0.625–2.5 mg/L[5]
Salicylanilide BenzoatesGram-positive strains (including MRSA)≥0.98 μmol/L[6]
Salicylate-palmitate estersStreptococcus pneumoniae, Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae, Escherichia coli, Trichophyton mentagrophytes, Microsporum audouinii, Epidermophyton floccosum, Microsporum gypseum31.25 - 125 µg/mL[7]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of salicylic acid and its derivatives is believed to be multi-faceted, primarily targeting the integrity of the bacterial cell envelope. The proposed mechanisms, which could be extrapolated to this compound derivatives, include:

  • Disruption of Cell Wall and Membrane: Salicylic acid has been shown to interfere with the bacterial cell wall and membrane, leading to leakage of intracellular components such as alkaline phosphatases, nucleic acids, and proteins[3][4]. This disruption of the cell's physical barrier is a key factor in its bactericidal effect.

  • Interaction with Cell Membrane Proteins: Phenolic substances like salicylic acid can interact with proteins embedded in the cell membrane, leading to a loss of chemiosmotic control and ultimately, cell death[3].

  • Inhibition of Biofilm Formation: Some NSAIDs have demonstrated the ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria[8].

The following diagram illustrates the potential mechanisms by which this compound derivatives might exert their antimicrobial effects, based on the known actions of salicylic acid.

cluster_0 Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Leakage of Intracellular Components Membrane Proteins Membrane Proteins This compound Derivative This compound Derivative This compound Derivative->Cell Wall Disruption This compound Derivative->Cell Membrane Increased Permeability This compound Derivative->Membrane Proteins Interaction & Inhibition

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial potential of novel this compound derivatives, standardized and validated experimental protocols are essential. The following outlines a typical workflow for screening and quantifying the antimicrobial activity of these compounds.

Synthesis and Characterization of this compound Derivatives

The initial step involves the synthesis of a library of this compound derivatives with diverse substitutions to enable structure-activity relationship (SAR) studies. A general synthetic route is depicted below.

2-Hydroxypropanoic Acid (Lactic Acid) 2-Hydroxypropanoic Acid (Lactic Acid) Protection of Carboxylic Acid Protection of Carboxylic Acid 2-Hydroxypropanoic Acid (Lactic Acid)->Protection of Carboxylic Acid Acetylation of Hydroxyl Group Acetylation of Hydroxyl Group Protection of Carboxylic Acid->Acetylation of Hydroxyl Group Deprotection of Carboxylic Acid Deprotection of Carboxylic Acid Acetylation of Hydroxyl Group->Deprotection of Carboxylic Acid Amide/Ester Coupling with various Amines/Alcohols Amide/Ester Coupling with various Amines/Alcohols Deprotection of Carboxylic Acid->Amide/Ester Coupling with various Amines/Alcohols Library of this compound Derivatives Library of this compound Derivatives Amide/Ester Coupling with various Amines/Alcohols->Library of this compound Derivatives

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Synthesized this compound derivatives

  • Control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether a compound is bacteriostatic or bactericidal (or fungistatic vs. fungicidal), the MBC/MFC can be determined following the MIC assay.

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

The following diagram outlines the experimental workflow for antimicrobial evaluation.

Synthesis of Derivatives Synthesis of Derivatives Antimicrobial Screening (e.g., Disk Diffusion) Antimicrobial Screening (e.g., Disk Diffusion) Synthesis of Derivatives->Antimicrobial Screening (e.g., Disk Diffusion) Active Compounds Identified Active Compounds Identified Antimicrobial Screening (e.g., Disk Diffusion)->Active Compounds Identified MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Active Compounds Identified->MIC Determination (Broth Microdilution) MBC/MFC Determination MBC/MFC Determination MIC Determination (Broth Microdilution)->MBC/MFC Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis MBC/MFC Determination->Structure-Activity Relationship (SAR) Analysis SAR Analysis SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of this compound derivatives is currently lacking in the public domain, the data from structurally similar compounds, particularly aspirin and its analogs, provides a strong rationale for their investigation. The propanoic acid scaffold, coupled with the 2-acetoxy substitution, presents a promising starting point for the design of novel antimicrobial agents.

Future research should focus on the synthesis of a diverse library of this compound amides and esters and their systematic evaluation against a broad panel of clinically relevant bacteria and fungi. Elucidation of their mechanism of action and exploration of their potential for synergistic interactions with existing antibiotics will be crucial steps in translating this potential into tangible therapeutic solutions. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to embark on this important endeavor.

References

  • Al-Bakri, A. G., Othman, G., & Bustanji, Y. (2009). The antimicrobial activity of non-steroidal anti-inflammatory drugs (NSAIDs). Journal of the Royal Medical Services, 16(2), 53-58.
  • Ewonkem, M. B., Deussom, P. M., Wansi, D. J., Lenta, B. N., & Sewald, N. (2023). Antibacterial, antifungal activities and toxicity of new synthetic fatty acid salicylate esters. Medicinal Chemistry Research, 32(4), 673-684. [https://link.springer.com/article/10.1007/s00044-023-03008-y]
  • Kowalski, M. L., & Stevenson, D. D. (2013). Hypersensitivity to nonsteroidal anti-inflammatory drugs. Immunology and Allergy Clinics, 33(2), 195-212.
  • Lawrence Technological University. (2025). Synthesis and medicinal activity of structurally diverse aspirin analogs. ACS Fall 2025. [https://www.acs.org/meetings/acs-meetings/fall-2025.html]
  • Malík, I., Vetchý, D., & Kráľová, K. (2014). In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. Bioinorganic chemistry and applications, 2014. [https://www.hindawi.com/journals/bca/2014/907342/]
  • FASEB. (2018). Synthesis of Aspirin Analogs for Anticancer and Antibacterial Testing. The FASEB Journal. [https://faseb.onlinelibrary.wiley.com/journal/15306860]
  • Ozturk, M., et al. (2021). Antimicrobial activity of aspirin and other non-steroidal anti-inflammatory drugs. Frontiers in Microbiology, 12, 730505.
  • Wang, Y., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. International journal of environmental research and public health, 19(19), 12761. [https://www.mdpi.com/1660-4601/19/19/12761]
  • Riordan, S. M., et al. (2011). Salicylate and aspirin decrease Escherichia coli K1 invasion of brain microvascular endothelial cells. FEMS microbiology letters, 321(2), 136-142.
  • Porto Biomedical Journal. (2017). Comparison between effects of antibiotics, NSAIDs and their mixture on the growth of microorganisms. Porto Biomedical Journal, 2(5), 235-236. [https://www.sciencedirect.com/journal/porto-biomedical-journal]
  • Chan, E. W. L., et al. (2017). Repurposing of non-steroidal anti-inflammatory drugs for the treatment of bacterial infections. Journal of global antimicrobial resistance, 10, 13-21.
  • Thangamani, S., et al. (2015). Repurposing of non-steroidal anti-inflammatory drugs (NSAIDs) as antimicrobial agents. International journal of antimicrobial agents, 45(3), 201-209.
  • Leão, A. C. Q., et al. (2020). Antimicrobial Activity of Non-steroidal Anti-inflammatory Drugs on Biofilm: Current Evidence and Potential for Drug Repurposing. Frontiers in microbiology, 11, 585093. [https://www.frontiersin.org/articles/10.3389/fmicb.2020.585093/full]
  • Abd El-Wahab, Z. H., & El-sarrag, M. R. (2007). Synthesis, characterization and antibacterial activity of aspirin and paracetamol-metal complexes. Biokemistri, 19(1), 9-15. [https://www.bioline.org.br/bk]
  • El-Newashy, R. F., et al. (2021). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. Journal of Industrial Textiles, 50(4_suppl), 594S-613S. [https://journals.sagepub.com/home/jit]
  • Jibrin, I., et al. (2020). Alternative Synthetic Method and Antimicrobial Activity Screening of Co (II) and Cu (II) Complexes of 2-(Acetyloxy) Benzoic Acid (Aspirin). International Journal of Innovative Science and Research Technology, 5(8), 1773-1779. [https://ijisrt.com/]
  • Wang, Y., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. International journal of environmental research and public health, 19(19), 12761. [https://www.mdpi.com/1660-4601/19/19/12761]
  • El-Newashy, R. F., et al. (2021). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. Journal of Industrial Textiles, 50(4_suppl), 594S-613S. [https://journals.sagepub.com/home/jit]
  • Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug. (2021). Malaysian Journal of Chemistry, 23(1), 1-17. [https://www.ikm.org.my/mjc/]
  • Jibrin, I., et al. (2020). Alternative Synthetic Method and Antimicrobial Activity Screening of Co (II) and Cu (II) Complexes of 2-(Acetyloxy) Benzoic Acid (Aspirin). International Journal of Innovative Science and Research Technology, 5(8), 1773-1779. [https://ijisrt.com/]
  • Jibrin, I., et al. (2020). Alternative synthetic method and antimicrobial activity screening of co ii and cu ii complexes of 2acetyloxy benzoic acid aspirin. International Journal of Innovative Science and Research Technology, 5(8), 1773-1779. [https://ijisrt.com/]
  • Abd El-Wahab, Z. H., & El-sarrag, M. R. (2007). Synthesis, characterization and antibacterial activity of aspirin and paracetamol-metal complexes. Biokemistri, 19(1), 9-15. [https://www.bioline.org.br/bk]
  • Borges, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3707. [https://www.mdpi.com/1420-3049/26/12/3707]
  • Bansal, A., Kumar, P., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug research, 64(04), 208-213. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1355355]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Acetoxypropanoic acid, a key chiral intermediate, demands rigorous analytical oversight to ensure the stereochemical purity, efficacy, and safety of final drug products. This guide provides an in-depth comparison of principal analytical methodologies for this compound, grounded in the principles of scientific integrity and cross-validation. As your senior application scientist, I will not only present protocols but also elucidate the rationale behind the experimental designs, empowering you to make informed decisions for your analytical workflows.

The cross-validation of analytical methods is a critical exercise to demonstrate that different analytical techniques are suitable for their intended purpose and yield comparable, reliable results.[1][2] This ensures consistency and data integrity when methods are transferred between laboratories or updated over the analytical lifecycle of a product.[3] Our exploration will focus on the most prevalent and powerful techniques in the pharmaceutical analysis toolkit: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Analytical Challenge: Physicochemical Properties of this compound

Understanding the analyte is the foundation of any robust analytical method. This compound (C5H8O4, Molar Mass: 132.11 g/mol ) is a relatively small, polar organic acid.[4][5][6] Its key structural features—a carboxylic acid group, an ester linkage, and a chiral center—dictate the optimal analytical strategies. The carboxylic acid moiety provides a handle for acid-base chemistry and derivatization, while the ester is susceptible to hydrolysis. The presence of a stereocenter necessitates analytical techniques capable of chiral separation if the enantiomeric purity is a critical quality attribute.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a balance of competing factors: sensitivity, selectivity, speed, cost, and the specific question being asked (e.g., purity, identity, or quantity). Below is a summary of the expected performance of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.

ParameterHPLC-UVGC-MSqNMR (Quantitative NMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Intrinsic quantitative signal directly proportional to the number of nuclei.
Selectivity Moderate to high; dependent on chromatographic resolution.Very high; mass spectral data provides structural confirmation.High; unique chemical shifts for different protons.
Sensitivity (LOD/LOQ) Low to mid µg/mL range.Low to mid ng/mL range.[7][8]mg/mL range.
Precision (%RSD) Typically < 2%.[9]Typically < 5%.Typically < 1%.
Accuracy (% Recovery) 98-102%.[9]95-105%.99-101% (no reference standard of the analyte needed).
Sample Throughput High.Moderate (sample derivatization may be required).Low to moderate.
Chiral Separation Readily achievable with chiral stationary phases.Possible with chiral columns.Possible with chiral solvating agents.
Strengths Robust, widely available, excellent for routine QC.High sensitivity and selectivity, definitive identification.Primary ratio method, high precision, non-destructive.
Limitations Requires a chromophore for sensitive detection.May require derivatization for volatile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Workflow for Method Cross-Validation

A systematic approach is crucial for a successful cross-validation study. The following workflow ensures that the analytical methods are rigorously compared and that the results are trustworthy and scientifically sound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Data Comparison Prep Prepare Standard and Sample Solutions HPLC HPLC-UV Analysis Prep->HPLC GC GC-MS Analysis Prep->GC NMR qNMR Analysis Prep->NMR Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Selectivity Selectivity/Specificity HPLC->Selectivity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GC->Linearity GC->Accuracy GC->Precision GC->Selectivity GC->LOD_LOQ NMR->Linearity NMR->Accuracy NMR->Precision NMR->Selectivity NMR->LOD_LOQ Compare Statistical Comparison of Results (e.g., t-test, F-test) Linearity->Compare Accuracy->Compare Precision->Compare Selectivity->Compare LOD_LOQ->Compare MethodComparison HPLC-UV HPLC-UV High Throughput High Throughput HPLC-UV->High Throughput GC-MS GC-MS High Sensitivity High Sensitivity GC-MS->High Sensitivity Definitive Structure Definitive Structure GC-MS->Definitive Structure qNMR qNMR Primary Method Primary Method qNMR->Primary Method High Precision High Precision qNMR->High Precision

Sources

A Comparative Guide to the Synthesis of 2-Acetoxypropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetoxypropanoic acid, also known as O-acetyl-lactic acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its enantiopure form, particularly the (S)-enantiomer, is a key intermediate in the production of the non-ionic X-ray contrast agent Iopamidol.[2][3][4] The purity and cost-effective synthesis of this intermediate are therefore of critical importance for the pharmaceutical industry. This guide provides a comprehensive comparison of the different synthesis routes for this compound, offering in-depth technical details and experimental data to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

This document will explore the classical chemical synthesis involving the acetylation of lactic acid with various reagents and catalysts, as well as emerging greener alternatives such as enzymatic synthesis. Each route will be evaluated based on its reaction mechanism, experimental protocol, yield, purity, and overall efficiency, with a focus on providing practical insights for laboratory and industrial-scale production.

Route 1: Classical Chemical Synthesis - Acetylation of Lactic Acid

The most established and widely used method for synthesizing this compound is the direct acetylation of lactic acid. This approach is favored for its simplicity and relatively low cost of starting materials. The primary acetylating agents employed are acetic anhydride and acetyl chloride, often in the presence of a catalyst to enhance the reaction rate.

Mechanism of Acetylation

The acetylation of the hydroxyl group of lactic acid is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this results in the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the desired ester, this compound. The presence of an acid or base catalyst can significantly accelerate this process.

Sub-Route 1.1: Acetylation using Acetic Anhydride with a Strong Acid Catalyst

This is a common and efficient method for the laboratory-scale synthesis of this compound. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of lactic acid.

Expertise & Experience: The primary challenge in this synthesis is the presence of water, which can hydrolyze the acetic anhydride and reduce the overall yield.[2][3][4] Therefore, using a concentrated form of lactic acid (e.g., 85%) and ensuring anhydrous conditions are crucial for success.[2][3] For industrial applications, continuous processes have been developed to manage the exothermic nature of the reaction and to remove water, thereby improving efficiency and reducing the formation of dimeric and polymeric byproducts.[2][3][4]

Experimental Protocol: Synthesis of (S)-2-Acetoxypropanoic Acid using Acetic Anhydride and Sulfuric Acid

Materials:

  • (S)-Lactic acid (85% aqueous solution)

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Toluene

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 100 g of (S)-lactic acid (85%).

  • Add 200 mL of toluene to the flask. Heat the mixture to reflux to azeotropically remove the water.

  • After the water has been removed, cool the mixture to room temperature.

  • Slowly add 150 g of acetic anhydride to the reaction mixture with stirring.

  • Carefully add 5 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 3-4 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to obtain pure (S)-2-acetoxypropanoic acid.

Workflow for Acid-Catalyzed Acetylation

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification lactic_acid Lactic Acid (85%) azeotropic_distillation Azeotropic Distillation (Water Removal) lactic_acid->azeotropic_distillation toluene Toluene toluene->azeotropic_distillation anhydrous_lactic_acid Anhydrous Lactic Acid azeotropic_distillation->anhydrous_lactic_acid reaction_mixture Reaction Mixture anhydrous_lactic_acid->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture sulfuric_acid H₂SO₄ (cat.) sulfuric_acid->reaction_mixture reflux Reflux (3-4h) reaction_mixture->reflux crude_product Crude Product reflux->crude_product rotary_evaporation Rotary Evaporation (Solvent Removal) crude_product->rotary_evaporation vacuum_distillation Vacuum Distillation rotary_evaporation->vacuum_distillation final_product Pure this compound vacuum_distillation->final_product

Caption: Workflow for the synthesis of this compound via acid-catalyzed acetylation.

Sub-Route 1.2: Acetylation using Acetyl Chloride

Acetyl chloride is another potent acetylating agent for the synthesis of this compound. The reaction is typically faster and more exothermic than with acetic anhydride. However, the use of acetyl chloride generates hydrochloric acid (HCl) as a byproduct, which can be corrosive and requires careful handling and neutralization.

Expertise & Experience: While this method can provide high yields, the low yields reported in some literature for industrial-scale development suggest that controlling the reaction conditions and managing the HCl byproduct are significant challenges.[3][5] This route is often more suitable for smaller-scale laboratory preparations where the HCl can be easily managed.

Experimental Protocol: Synthesis of this compound using Acetyl Chloride

Materials:

  • Lactic acid

  • Acetyl chloride

  • Anhydrous diethyl ether (solvent)

  • Pyridine (base)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve lactic acid in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • After the addition of acetyl chloride is complete, slowly add pyridine to the reaction mixture to neutralize the HCl formed.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Route 2: Green Chemistry Approach - Enzymatic Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. Enzymatic catalysis offers a promising alternative to traditional chemical methods, often providing high selectivity and operating under milder reaction conditions. Lipases are a class of enzymes that can catalyze esterification reactions and have been explored for the synthesis of this compound.

Expertise & Experience: The key advantages of enzymatic synthesis are the high enantioselectivity, which is crucial for pharmaceutical applications, and the avoidance of harsh reagents and byproducts.[6] However, challenges include the cost of the enzyme, potential for low reaction rates, and the need for optimization of reaction parameters such as temperature, pH, and solvent.[7] Immobilized enzymes, such as Candida antarctica lipase B (Novozym® 435), are often used to facilitate catalyst recovery and reuse, making the process more economically viable.[7][8]

Mechanism of Lipase-Catalyzed Esterification: The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The hydroxyl group of a serine residue in the active site of the lipase attacks the carbonyl carbon of the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate and releases the alcohol portion of the ester. The hydroxyl group of lactic acid then attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate, which subsequently collapses to release the final product, this compound, and regenerates the free enzyme.

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

  • Lactic acid

  • Vinyl acetate (acyl donor)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a sealed flask, dissolve lactic acid and vinyl acetate in an anhydrous solvent.

  • Add the immobilized lipase to the reaction mixture.

  • Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 40-60°C) for 24-48 hours.[8]

  • Monitor the progress of the reaction using a suitable analytical technique (e.g., GC or HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Workflow for Enzymatic Synthesis

cluster_reaction Enzymatic Reaction cluster_workup Workup and Purification lactic_acid Lactic Acid reaction_mixture Reaction Mixture lactic_acid->reaction_mixture vinyl_acetate Vinyl Acetate vinyl_acetate->reaction_mixture immobilized_lipase Immobilized Lipase immobilized_lipase->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture incubation Incubation (Shaker, 40-60°C) reaction_mixture->incubation filtration Filtration incubation->filtration enzyme_recycle Enzyme Recycle filtration->enzyme_recycle filtrate Filtrate filtration->filtrate solvent_removal Solvent Removal filtrate->solvent_removal crude_product Crude Product solvent_removal->crude_product purification Purification (Distillation/Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Comparison of Synthesis Routes

FeatureAcetylation with Acetic Anhydride & H₂SO₄Acetylation with Acetyl ChlorideEnzymatic Synthesis
Reagents Lactic acid, acetic anhydride, H₂SO₄Lactic acid, acetyl chloride, baseLactic acid, acyl donor, lipase
Reaction Conditions Reflux temperatureRoom temperature to mild heatingMild (40-60°C)
Byproducts Acetic acidHCl, saltAlcohol (from acyl donor)
Yield HighHigh (lab scale), potentially lower (industrial)[3][5]Moderate to high (highly dependent on optimization)[8]
Purity Good, requires purificationGood, requires extensive workupPotentially very high enantiomeric purity
Advantages Cost-effective, well-establishedFast reactionHigh selectivity, mild conditions, "green"
Disadvantages Harsh conditions, water-sensitive[2][3][4]Corrosive byproduct, requires neutralizationHigher cost of enzyme, slower reaction rates
Scalability Readily scalable, continuous processes exist[2][4]Challenging due to HCl management[3][5]Requires optimization for industrial scale

Conclusion

The choice of synthesis route for this compound depends heavily on the specific requirements of the application, including the desired scale of production, purity specifications, and cost considerations.

  • For large-scale industrial production , the classical acetylation of lactic acid with acetic anhydride, particularly in a continuous process, remains a highly viable and cost-effective option.[2][4] Careful control of reaction conditions to minimize water content is paramount for achieving high yields and purity.

  • For laboratory-scale synthesis and applications requiring high enantiopurity , enzymatic synthesis presents a compelling "green" alternative. The high selectivity of lipases can lead to products with excellent enantiomeric excess, which is a significant advantage in the synthesis of chiral pharmaceuticals. While the initial investment in the enzyme may be higher, the potential for reuse of immobilized enzymes can improve the overall process economics.

  • The use of acetyl chloride is generally best suited for smaller, laboratory-scale preparations where its high reactivity can be safely managed and the HCl byproduct can be effectively neutralized.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision and select the optimal synthesis strategy for their needs.

References

  • CN104955798A - Continuous process for the preparation of (S)
  • US20150329464A1 - Continuous process for the preparation of (s)
  • Enzymatic synthesis of aroma acetoin fatty acid esters by immobilized Candida antarctica lipase B - PubMed. (URL: [Link])
  • Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid - RSC Advances (RSC Publishing). (URL: [Link])
  • WO2014090650A1 - Continuous process for the preparation of (s)
  • KR20170015330A - Method for the preparation of (s)
  • Enzymatic synthesis of rose aromatic ester (2-phenylethyl acet
  • Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Ne
  • Lactic Acid: A Comprehensive Review of Production to Purific
  • Experiment 12. Preparation of 4-acetoxybenzoic acid. (URL: [Link])
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • 11: Comparison of Different Biocatalytic Routes to Target Molecules - Books. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 2-Acetoxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Acetoxypropanoic Acid

This compound, also known as O-acetyl-lactic acid, is a valuable chiral building block in the chemical and pharmaceutical industries. Its importance lies in its role as a key intermediate, notably in the bio-based production of acrylic acid, a major commodity chemical.[1][2][3] The synthesis of this compound is typically achieved through the acetylation of lactic acid, a readily available platform chemical derived from the fermentation of renewable resources.[4][5] The efficiency and selectivity of this acetylation reaction are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering experimental data, mechanistic insights, and detailed protocols to assist researchers and process chemists in making informed decisions for their specific applications.

The General Reaction: Acetylation of Lactic Acid

The core transformation is an esterification reaction where the hydroxyl group of lactic acid is acetylated. The most common acetylating agents are acetic anhydride or acetic acid. While acetic anhydride is more reactive, acetic acid is often preferred for its lower cost and role as both a reagent and solvent, especially in green chemistry contexts.[3][6] The reaction is an equilibrium process, and an effective catalyst is essential to achieve high yields in reasonable timeframes.

Caption: General reaction scheme for the catalytic synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts reaction rate, yield, selectivity, and process sustainability. Catalysts for this transformation can be broadly categorized into homogeneous acids, heterogeneous solid acids, and enzymes.

Homogeneous Acid Catalysts

Traditional liquid acids like sulfuric acid (H₂SO₄) have been used to catalyze the acetylation of lactic acid.[6]

  • Mechanism of Action : The mechanism is a classic acid-catalyzed esterification (Fischer esterification). The acid catalyst protonates the carbonyl oxygen of acetic acid, rendering the carbonyl carbon significantly more electrophilic.[7][8] This activation facilitates the nucleophilic attack by the hydroxyl group of lactic acid. Subsequent proton transfer and elimination of a water molecule yield the final product.

  • Performance : Homogeneous catalysts can achieve high yields (>90%) but suffer from significant drawbacks.[6] They are highly corrosive, difficult to separate from the reaction mixture, and generate acidic waste streams, posing environmental and operational challenges.

Heterogeneous Solid Acid Catalysts

To overcome the limitations of homogeneous catalysts, a wide range of solid acids have been investigated. These catalysts are easily separable by filtration, enabling catalyst recycling and continuous processing, which are crucial for industrial applications.[1][3]

  • Mechanism of Action : The fundamental mechanism mirrors that of homogeneous catalysis, with the Brønsted or Lewis acid sites on the catalyst surface providing the necessary protonation or polarization of the acetylating agent.[7][9] The reaction occurs at the interface between the liquid reactants and the solid catalyst surface.

  • Performance Comparison : A study by Beerthuis et al. provides an excellent comparative analysis of various solid acid catalysts for the acetoxylation of lactic acid with acetic acid.[3][10] The key performance metrics are summarized below.

Catalyst TypeCatalyst ExampleYield of 2-APA (%) (after 3h)Reaction Temp. (°C)Key AdvantagesKey Disadvantages
Ion-Exchange Resin Amberlyst 70 ~70% 100 High activity, commercially available, robust polymer structure.Temperature limitations (<150 °C), potential for swelling.
Ion-Exchange Resin Amberlyst 15~55%100Widely used, well-characterized, good activity.[11]Lower activity compared to Amberlyst 70 in this reaction.
Sulfonated Carbon Sulfonated Graphene~60%100High surface area, strong acid sites.Can be complex to synthesize and handle.[3]
Zeolite H-USY (CBV720)~35%100Shape selectivity, high thermal stability.Lower activity, potential for pore diffusion limitations.
Sulfated Metal Oxide Sulfated Zirconia<10%100Strong acid sites, thermally stable.Low activity under these reaction conditions.[10]

Data synthesized from Beerthuis et al.[3][10]

Expertise & Experience Insights : The superior performance of ion-exchange resins, particularly Amberlyst 70, can be attributed to their high concentration of accessible sulfonic acid sites and their ability to swell in the polar reaction medium, which enhances substrate access to the catalytic centers.[10] While zeolites possess strong acid sites, their microporous structure can impose diffusion limitations on the reactants, leading to lower observed activity compared to the more open, macroporous structures of polymer resins.

Enzymatic Catalysis

Biocatalysis, primarily using lipases, presents a green and highly selective alternative for ester synthesis.[12]

  • Mechanism of Action : Lipase-catalyzed esterification proceeds via a two-step "ping-pong" mechanism. First, the enzyme's active site (typically a serine residue) attacks the carbonyl carbon of the acetylating agent, forming a covalent acyl-enzyme intermediate and releasing the leaving group. In the second step, the hydroxyl group of lactic acid acts as a nucleophile, attacking the acyl-enzyme intermediate to form the ester product and regenerate the free enzyme.[13]

  • Performance : Lipases like Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, are effective for this type of transformation.[13][14] Enzymatic reactions offer exceptional selectivity and operate under mild conditions (e.g., 50-70 °C), minimizing side reactions and energy consumption.[12][15] However, challenges include lower reaction rates compared to conventional catalysts, potential enzyme inhibition by substrates or products, and the higher cost of the biocatalyst.[16]

Experimental Protocols & Workflow

The following sections provide a validated, step-by-step methodology for conducting a comparative catalyst study, based on established literature.[3]

Workflow Overview

Experimental_Workflow A 1. Catalyst Preparation (Drying/Pre-treatment) C 3. Reagent Charging (Lactic Acid, Acetic Acid, Catalyst) A->C B 2. Reactor Setup (Three-neck flask, condenser, stirrer, heat source) B->C D 4. Reaction (e.g., 100 °C, vigorous stirring) C->D E 5. Sampling & Quenching (Hourly samples, dilute in DCM) D->E H 8. Catalyst Recovery (Filtration, washing, drying) D->H Post-reaction F 6. Derivatization (Silylation with BSTFA) E->F G 7. Analysis (Gas Chromatography - GC) F->G

Caption: Standard experimental workflow for catalyst screening and analysis.

Protocol 1: Solid Acid-Catalyzed Acetylation of Lactic Acid

This protocol is adapted from the methodology reported by Beerthuis et al. and is suitable for screening catalysts like Amberlyst resins.[3]

Materials:

  • Lactic Acid (LA), 90 wt% aqueous solution

  • Glacial Acetic Acid (AcOH)

  • Solid Acid Catalyst (e.g., Amberlyst 70, dried at 60°C overnight)

  • Dichloromethane (DCM) for quenching/dilution

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

  • Internal Standard for GC (e.g., dodecane)

Equipment:

  • Three-neck round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Temperature controller

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Reactor Setup : Assemble the three-neck flask with a reflux condenser, a magnetic stir bar, and a temperature probe. Place the setup on the magnetic stirrer hot plate.

  • Reagent Charging : To the flask, add lactic acid (90 wt%, 1.0 g), glacial acetic acid (2.0 g), and the solid acid catalyst (0.165 g). This corresponds to an LA:AcOH molar ratio of approximately 1:3.3 and a catalyst loading of 5.5 wt% of the total liquid mass.[3]

  • Reaction Initiation : Begin vigorous stirring and heat the mixture to 100 °C. Start timing the reaction once the target temperature is reached.

  • Sampling : At regular intervals (e.g., every hour for 6 hours), withdraw a small aliquot (~10-20 µL) of the reaction mixture.

  • Sample Preparation for GC Analysis :

    • Immediately dilute the aliquot in a known volume of dichloromethane (e.g., 750 µL) containing an internal standard. This step quenches the reaction.

    • To the diluted sample, add 250 µL of the silylating agent BSTFA.[3]

    • Seal the vial and heat it in a water bath at 44 °C for 24 hours to ensure complete silylation of the acidic and hydroxyl groups. This step is critical for preventing peak tailing and enabling accurate quantification of polar analytes like lactic acid and this compound by GC.[3]

  • GC Analysis : Inject the prepared sample into the GC-FID. Use a standard non-polar column (e.g., DB-5 or equivalent). Quantify the product yield based on pre-established calibration curves for the silylated analytes relative to the internal standard.

  • Catalyst Recycling (Trustworthiness Check) : After the reaction, cool the mixture, filter to recover the solid catalyst, wash it with a suitable solvent (e.g., acetone or fresh acetic acid), dry it, and reuse it in a subsequent run to evaluate its stability and reusability.[3]

Conclusion and Future Outlook

For the synthesis of this compound from lactic acid, heterogeneous solid acid catalysts, particularly sulfonic acid-functionalized ion-exchange resins like Amberlyst 70, offer the most balanced performance in terms of activity, selectivity, and process viability.[10] They provide a significant operational advantage over corrosive homogeneous acids by allowing for easy separation and recycling. While enzymatic catalysts offer a promising green alternative with high selectivity, further developments are needed to improve their reaction rates and reduce costs to be competitive in bulk chemical production. Future research will likely focus on developing novel, highly stable solid acid catalysts with optimized pore structures and acid site densities, as well as enhancing the efficiency and robustness of biocatalytic systems for industrial-scale applications.

References

  • Holten, C. H., et al. (2023). On the catalytic vapor-phase dehydration of lactic acid to acrylic acid: a systematic review. Reaction Chemistry & Engineering. [Link]
  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances. [Link]
  • Royal Society of Chemistry. (n.d.). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances. [Link]
  • Granollers, M., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • Wang, B., et al. (2021). Acetylation of Lactate Dehydrogenase Negatively Regulates the Acidogenicity of Streptococcus mutans. PubMed Central. [Link]
  • SciSpace. (n.d.). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
  • Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples. [Link]
  • The Organic Chemistry Tutor. (2020). Acetylation Reaction Mechanism-Organic Chemistry. YouTube. [Link]
  • Adu, O. M., et al. (2023).
  • Adu, O. M., et al. (2023). Lactic Acid: A Comprehensive Review of Production to Purification.
  • Al-Amin, M., et al. (2022). A review of the catalytic conversion of glycerol to lactic acid in the presence of aqueous base. RSC Advances. [Link]
  • Climent, M. J., et al. (2024).
  • Save My Exams. (n.d.). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • National Center for Biotechnology Information. (n.d.). (2S)-2-(Acetyloxy)propanoic acid. PubChem. [Link]
  • Mäki-Arvela, P., et al. (2020). Heterogeneous catalytic synthesis of methyl lactate and lactic acid from sugars and their derivatives. Åbo Akademi University Research Portal. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Acetoxypropionic Acid. PubChem. [Link]
  • Perna, A., et al. (2024). Mechanism of Action of Lactic Acid on Histones in Cancer. PubMed. [Link]
  • Chakraborti, A. K., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc. [Link]
  • The Good Scents Company. (n.d.). (S)-(-)-2-acetoxypropionic acid. [Link]
  • Ward, O. P., & Singh, A. (2000). Enzymatic asymmetric synthesis by decarboxylases. PubMed. [Link]
  • Digne, M., et al. (2011). Catalytic processing of lactic acid over Pt/Nb(2)O(5). PubMed. [Link]
  • Lassalle, V., & Ferreira, M. L. (2008). Lipase-catalyzed synthesis of polylactic acid: An overview of the experimental aspects.
  • Bajgai, S., et al. (2012). Amberlyst-15 in Organic Synthesis.
  • MDPI. (n.d.). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. [Link]
  • Mäki-Arvela, P., et al. (2020).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • Lassalle, V., & Ferreira, M. L. (2008). Lipase-catalyzed synthesis of polylactic acid: an overview of the experimental aspects. Journal of Chemical Technology and Biotechnology. [Link]
  • Chuensangjun, C., et al. (2015). Lipase-Catalysed Polymerization of Lactic Acid and the Properties of the Polymer.
  • UKEssays. (2015).
  • Al-Dahhan, M. H., et al. (2009). Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15. International Journal of Chemical Kinetics. [Link]
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
  • Devale, T. D., & Mahajani, S. M. (2013). Manufacture of n-Propyl Propionate Using Ion Exchange Resins: Reaction Kinetics and Feasibility of Reactive Distillation. Industrial & Engineering Chemistry Research. [Link]
  • MDPI. (n.d.).
  • ChemSrc. (n.d.). Propanoic acid,2-(acetyloxy)-2-methyl-. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Acetoxypropanoic Acid: Chemical versus Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxypropanoic acid, a chiral carboxylic acid, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its production can be approached through traditional chemical synthesis or through biocatalytic methods, each presenting a distinct set of advantages and challenges. This guide provides an in-depth comparison of these two methodologies, offering experimental insights and data to inform the selection of the most suitable approach for specific research and development needs. We will explore the mechanistic underpinnings, enantioselectivity, environmental impact, and scalability of both chemical and biocatalytic routes, providing a comprehensive framework for informed decision-making in the synthesis of this important chiral intermediate.

Introduction: The Significance of this compound

This compound, also known as O-acetyllactic acid, is a chiral molecule of significant interest in organic synthesis.[2][3] Its structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile precursor for a variety of chemical transformations. The enantiomers of this compound, (R)- and (S)-2-acetoxypropanoic acid, are particularly valuable as chiral building blocks in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity of many downstream products, necessitating synthetic methods that can deliver high enantiomeric purity.

Traditionally, the synthesis of this compound has relied on classical chemical methods. However, with the increasing demand for greener and more sustainable chemical processes, biocatalysis has emerged as a powerful alternative. This guide will dissect both approaches, providing a balanced and data-driven comparison to aid researchers in navigating the synthetic landscape for this important molecule.

The Chemical Approach: Established Routes and Inherent Challenges

Chemical synthesis offers a direct and often high-yielding route to this compound. The most common methods involve the acetylation of lactic acid or the nucleophilic substitution of a 2-halopropanoic acid.

Acetylation of Lactic Acid

A straightforward method for producing this compound is the direct acetylation of lactic acid using acetic anhydride or acetyl chloride.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or can be promoted by solid acid catalysts like ion-exchange resins or zeolites.[1][4][5]

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of lactic acid attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this results in the formation of this compound and acetic acid as a byproduct.

  • Advantages: This method is generally high-yielding and utilizes readily available starting materials.

  • Disadvantages: A significant drawback is the lack of enantioselectivity when starting with racemic lactic acid, resulting in a racemic mixture of this compound. To obtain a single enantiomer, one must start with enantiomerically pure lactic acid, which can be costly. The use of strong acids as catalysts can also lead to corrosion and waste disposal issues.

Nucleophilic Substitution of 2-Bromopropanoic Acid

Another common chemical route involves the nucleophilic substitution of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with an acetate salt.

  • Mechanism: This reaction generally proceeds via an SN2 mechanism. The acetate anion acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom and displacing the bromide leaving group. A key stereochemical feature of the SN2 reaction is the inversion of configuration at the chiral center.[6] For instance, starting with (R)-2-bromopropanoic acid will yield (S)-2-acetoxypropanoic acid.[6]

  • Advantages: This method allows for the synthesis of a specific enantiomer of this compound if an enantiomerically pure starting material is used.

  • Disadvantages: The use of halogenated starting materials can be environmentally problematic. The reaction may also be accompanied by elimination side reactions, reducing the overall yield. Furthermore, the availability and cost of enantiomerically pure 2-bromopropanoic acid can be a limiting factor.[7][8][9]

Experimental Protocol: Chemical Synthesis of (S)-2-Acetoxypropanoic Acid from (R)-2-Bromopropanoic Acid

Materials:

  • (R)-2-Bromopropanoic acid

  • Sodium acetate

  • Glacial acetic acid (solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-2-bromopropanoic acid in glacial acetic acid.

  • Add an excess of anhydrous sodium acetate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-2-acetoxypropanoic acid.

The Biocatalytic Alternative: Precision, Sustainability, and Enantioselectivity

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact.[10] For the synthesis of this compound, lipases are the enzymes of choice.[11][12][13][14][15][16][17]

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of this compound synthesis, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol precursor, such as ethyl lactate, or to selectively hydrolyze one enantiomer of a racemic ester.

  • Mechanism: Lipases exhibit a high degree of enantioselectivity, meaning they will preferentially bind to and catalyze the reaction of one enantiomer over the other.[16] For example, in the acylation of racemic ethyl lactate with an acyl donor like vinyl acetate, a lipase such as Candida antarctica lipase B (CALB) will selectively acylate one enantiomer (e.g., (S)-ethyl lactate) to form the corresponding (S)-2-acetoxypropanoic acid ethyl ester, leaving the other enantiomer ((R)-ethyl lactate) unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated.

  • Advantages: This method can produce highly enantiomerically enriched products (high enantiomeric excess, or ee). The reactions are typically performed under mild conditions (room temperature and neutral pH) in organic solvents or solvent-free systems.[12] Lipases are often immobilized, which allows for easy recovery and reuse of the biocatalyst.[12][14]

  • Disadvantages: The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. Achieving high conversions and high enantiomeric excess simultaneously can be challenging. The cost and stability of the enzyme can also be a consideration.[11]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl Lactate

Materials:

  • Racemic ethyl lactate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene (solvent)

  • Molecular sieves

Procedure:

  • To a dried flask containing a magnetic stirrer, add racemic ethyl lactate and anhydrous toluene.

  • Add molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase to the mixture.

  • Add vinyl acetate to the reaction mixture to initiate the acylation.

  • Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product and remaining substrate.

  • Once the desired conversion is reached (typically around 50%), filter off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the resulting mixture of the acetylated product and the unreacted ethyl lactate by column chromatography.

  • The acetylated ester can then be hydrolyzed under mild acidic or basic conditions to yield the desired this compound.

Head-to-Head Comparison: Performance Metrics

FeatureChemical Synthesis (Nucleophilic Substitution)Biocatalytic Production (Kinetic Resolution)
Enantioselectivity Dependent on the purity of the starting material. Can be high if starting with enantiopure material.Can be very high (often >99% ee).
Yield Can be high, but may be limited by side reactions.Theoretically limited to 50% for the desired enantiomer.
Reaction Conditions Often requires elevated temperatures and the use of strong acids or bases.Mild conditions (near ambient temperature and neutral pH).
Environmental Impact Can involve the use of hazardous reagents (e.g., halogenated compounds) and generate significant waste.Generally considered "greener" due to the use of biodegradable catalysts and milder conditions.
Catalyst Often requires stoichiometric amounts of reagents or harsh catalysts.Uses a reusable and highly selective biocatalyst.
Downstream Processing Can be complex due to the need to remove byproducts and catalysts.Often simpler, especially with immobilized enzymes.

Visualizing the Pathways

Chemical Synthesis Workflow

cluster_chemical Chemical Synthesis: Nucleophilic Substitution Start_Chem (R)-2-Bromopropanoic Acid Reaction SN2 Reaction (Inversion of Configuration) Start_Chem->Reaction Reagent Sodium Acetate in Acetic Acid Reagent->Reaction Purification_Chem Extraction & Distillation/Chromatography Reaction->Purification_Chem Product_Chem (S)-2-Acetoxypropanoic Acid Purification_Chem->Product_Chem

Caption: Workflow for the chemical synthesis of (S)-2-Acetoxypropanoic acid.

Biocatalytic Production Workflow

cluster_biocatalytic Biocatalytic Production: Kinetic Resolution Start_Bio Racemic Ethyl Lactate Resolution Enantioselective Acylation Start_Bio->Resolution Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Resolution Acyl_Donor Vinyl Acetate Acyl_Donor->Resolution Separation Enzyme Filtration & Chromatography Resolution->Separation Product_Ester (S)-Ethyl-2-acetoxypropanoate Separation->Product_Ester Unreacted (R)-Ethyl Lactate Separation->Unreacted Hydrolysis Mild Hydrolysis Product_Ester->Hydrolysis Final_Product (S)-2-Acetoxypropanoic Acid Hydrolysis->Final_Product

Caption: Workflow for the biocatalytic production of (S)-2-Acetoxypropanoic acid.

Conclusion and Future Outlook

The choice between chemical synthesis and biocatalytic production of this compound is a nuanced one, heavily dependent on the specific requirements of the application.

  • Chemical synthesis remains a viable and often high-yielding option, particularly when enantioselectivity is not a primary concern or when starting from an enantiomerically pure precursor. However, the environmental and safety considerations associated with harsh reagents and conditions are significant drawbacks.

  • Biocatalysis , on the other hand, offers a highly enantioselective and environmentally benign route. The mild reaction conditions and the potential for catalyst recycling make it an attractive option for sustainable manufacturing. While the theoretical yield of 50% in a kinetic resolution can be a limitation, ongoing research into deracemization strategies and the development of more efficient and robust enzymes promises to further enhance the utility of this approach.

For drug development professionals and researchers focused on producing high-purity enantiomers with minimal environmental impact, the biocatalytic route presents a compelling and increasingly advantageous pathway. As the field of enzyme engineering continues to advance, the scope and efficiency of biocatalytic methods for producing valuable chiral intermediates like this compound are set to expand, further solidifying their role in modern organic synthesis.

References

  • Xiong, Y., Liang, J., Zhang, Y., & Su, W. (2022). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ACS Omega, 7(44), 39855–39865. [Link]
  • Górska, A., & Wielechowska, M. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(1), 1-10. [Link]
  • ResearchGate. (n.d.). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry | Request PDF. [Link]
  • ACS Publications. (n.d.). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. [Link]
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]
  • Al-Naddaf, Q., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5, 4103-4108. [Link]
  • RSC Publishing. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
  • ChemRxiv. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Quora. (2023, November 11).
  • Chemsrc. (2025, August 25). Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. [Link]
  • PubChem. (n.d.). (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324. [Link]
  • PubChem. (n.d.). 2-Acetoxypropionic Acid | C5H8O4 | CID 79041. [Link]
  • NIH. (2021, July 20). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. [Link]
  • uest.gr. (n.d.). Ethyl lactate production by reactive distillation using bio-based lactic acid and ethanol. [Link]
  • PubMed Central. (2024, March 27). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. [Link]
  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
  • MDPI. (n.d.).
  • NIST WebBook. (n.d.). 2-Bromopropanoic acid. [Link]
  • NIH. (n.d.).
  • NIST WebBook. (n.d.). This compound. [Link]
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]
  • PubChem. (n.d.). (2R)-2-Bromopropanoic acid | C3H5BrO2 | CID 6992152. [Link]
  • YouTube. (2020, August 2). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2. [Link]
  • PubMed. (n.d.). Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives. [Link]

Sources

A Comparative Guide for the Discerning Scientist: 2-Acetoxypropanoic Acid vs. Ethyl Lactate as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and pharmaceutical development, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, process safety, and environmental footprint. This guide offers an in-depth, objective comparison between two lactate-derived solvents: 2-acetoxypropanoic acid and the well-established green solvent, ethyl lactate. Our analysis moves beyond a simple cataloging of properties to provide a functional understanding of their respective strengths and weaknesses, supported by physicochemical data and process insights, to empower researchers in making informed decisions.

At a Glance: Structural and Physicochemical Distinctions

While both molecules share a propanoic acid backbone, their differing functional groups—an acetoxy group in this compound and an ethyl ester in ethyl lactate—give rise to distinct chemical personalities. This compound, also known as O-acetyllactic acid, retains a free carboxylic acid group, making it acidic and capable of strong hydrogen bonding.[1] Ethyl lactate, the ethyl ester of lactic acid, has a hydroxyl group, rendering it a protic solvent with a different reactivity and polarity profile.[2][3]

These structural differences are reflected in their physical properties, which dictate their handling, application, and processing requirements.

PropertyThis compound (Racemic)Ethyl Lactate (Racemic)Rationale & Implications for Researchers
Molecular Formula C₅H₈O₄[1]C₅H₁₀O₃[4]The additional oxygen in this compound contributes to its higher boiling point and density.
Molecular Weight 132.11 g/mol [1][5]118.13 g/mol [2]A modest difference, with minor implications for mass-based calculations.
Appearance Colorless to almost colorless clear liquid[1]Clear colorless liquid[2][6]Both are clear liquids, simplifying visual inspection of solutions.
Boiling Point ~127°C @ 11 mmHg[1]; 226.4°C @ 760 mmHg[7]151-155°C @ 760 mmHg[3]This compound's higher boiling point suggests lower volatility but requires more energy for removal by distillation. Ethyl lactate's boiling point is also high, but its removal has been optimized in various processes.[8]
Melting Point Not specified-26°C[2][3]Ethyl lactate's low melting point gives it a wide liquid range, beneficial for processes requiring low-temperature conditions.
Density ~1.176 g/mL at 20°C[5]~1.031 g/mL at 25°C[6]Both are denser than water. This is a key consideration for phase separations.
Refractive Index ~1.423 @ 20°C[5]~1.422 @ 20°C[1]The similar refractive indices are not a significant differentiator for most applications.
Solubility in Water Soluble (influenced by hydrogen bonding)[1]Miscible[2][6][9]Ethyl lactate's miscibility is a key feature, enabling its use in aqueous systems and simplifying its removal with water washes.[8] this compound's solubility is also good due to its polar functional groups.
Flash Point Not applicable[5]~46°C (115°F)[2][6]Ethyl lactate is a combustible liquid and requires appropriate safety precautions for storage and handling.[3]
Vapor Pressure 0.02 mmHg @ 25°C~2.85 hPa (2.14 mmHg) @ 25°C[9]Ethyl lactate is more volatile than this compound, which aligns with its lower boiling point.

Synthesis, Sustainability, and the Green Chemistry Perspective

The provenance of a solvent is a cornerstone of green chemistry. Here, a significant divergence between the two molecules emerges.

Ethyl Lactate: The Bio-Derived Workhorse Ethyl lactate is widely regarded as a quintessential green solvent.[10][11] Its primary synthesis route is the esterification of lactic acid with ethanol.[4][12] Crucially, both precursors can be derived from the fermentation of renewable biomass, such as corn or sugar crops, positioning ethyl lactate as a sustainable, bio-based chemical.[12][13][14] This biological origin ensures its availability as a single enantiomer (typically the S-form) and contributes to its high biodegradability, breaking down into harmless water and carbon dioxide.[3][11][15]

This compound: A Conventional Synthesis Route The synthesis of this compound typically involves the acetylation of lactic acid using reagents like acetic anhydride.[16][17] While lactic acid can be bio-derived, the overall process often involves less "green" reagents and conditions. For instance, its conversion to the reactive intermediate 2-acetoxypropionyl chloride requires chlorinating agents like thionyl chloride.[16] This reliance on conventional reagents and the generation of by-products positions it less favorably from a green chemistry standpoint compared to the streamlined, bio-based production of ethyl lactate.

G Figure 1. Comparative Synthesis Pathways cluster_EL Ethyl Lactate Synthesis cluster_APA This compound Synthesis Biomass Biomass (e.g., Corn) Fermentation1 Fermentation Biomass->Fermentation1 Lactic_Acid_EL Lactic Acid Fermentation1->Lactic_Acid_EL Esterification Esterification Lactic_Acid_EL->Esterification Ethanol Ethanol (from Fermentation) Ethanol->Esterification Ethyl_Lactate Ethyl Lactate Esterification->Ethyl_Lactate Lactic_Acid_APA Lactic Acid (Can be Bio-derived) Acetylation Acetylation Lactic_Acid_APA->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation APA This compound Acetylation->APA Chlorination Chlorination APA->Chlorination Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Chlorination APA_Cl 2-Acetoxypropionyl Chloride (Intermediate) Chlorination->APA_Cl

Caption: Comparative synthesis pathways for Ethyl Lactate and this compound.

Performance in Application: Versatile Solvent vs. Specialized Intermediate

Ethyl Lactate: A Broad-Spectrum Green Solvent Ethyl lactate's reputation is built on its versatility and efficacy across numerous sectors. Its high solvency, low surface tension, and good wetting properties make it an effective solvent for a wide range of substances, including resins, polymers, and dyes.[11][18]

  • Pharmaceuticals & Drug Development: The U.S. FDA has approved ethyl lactate for use in pharmaceutical preparations, food additives, and fragrances due to its low toxicity.[3][12][15] It serves as a solubilizing agent and excipient for active pharmaceutical ingredients (APIs), a carrier for topical drug delivery, and a solvent in tablet coating processes.[13][15][19] Its moisturizing and anti-acne properties also make it suitable for dermatological formulations.[12]

  • Cleaning & Coatings: It is a powerful degreaser and is used in paint strippers and cleaning products, often replacing more hazardous solvents like N-methylpyrrolidone (NMP), toluene, and xylene.[15][18][19]

  • Organic Synthesis: It is gaining traction as a sustainable medium for various organic reactions, including multi-component reactions and stereoselective synthesis.[20]

This compound: A Niche as a Reactive Intermediate The available literature points to this compound being used less as a general-purpose solvent and more as a specialized chemical intermediate. Its primary documented application is as a precursor in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates: It is a key starting material for producing 2-acetoxypropionyl chloride, which is an essential intermediate for manufacturing non-ionized iodinated contrast agents like iopamidol.[16]

  • Agrochemicals: Patents indicate its use as a precursor in the synthesis of herbicides.[1]

  • Acrylic Acid Production: Research has explored its role as an intermediate in a synthetic route from lactic acid to acrylic acid, where it is formed via acetoxylation and then pyrolyzed.[17]

The presence of the carboxylic acid group makes this compound itself reactive, which can be undesirable in a solvent intended to be an inert medium but is essential for its function as a synthetic building block.

Experimental Protocol: A Representative Synthesis of Ethyl Lactate

To provide a practical context, we describe a standard laboratory procedure for the synthesis of ethyl lactate, a process that exemplifies the principles of esterification. This protocol is designed to be self-validating through the monitoring of water removal, which drives the reaction equilibrium toward the product.

Objective: To synthesize ethyl lactate from lactic acid and ethanol via Fischer esterification using an acid catalyst.

Materials:

  • Lactic Acid (88% aqueous solution)

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated, catalyst)

  • Dean-Stark apparatus

  • Toluene (for azeotropic removal of water)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Heating mantle, round-bottom flask, condenser, and standard glassware

Methodology:

  • Reaction Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Charging Reagents: To the flask, add lactic acid, an excess of ethanol (e.g., 3-4 molar equivalents), and toluene.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue until no more water is collected.

  • Workup - Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Workup - Extraction: Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude ethyl lactate by fractional distillation under reduced pressure to obtain the final product.

G Figure 2. Experimental Workflow for Ethyl Lactate Synthesis start Start setup 1. Assemble Reflux Apparatus with Dean-Stark Trap start->setup charge 2. Charge Flask with Lactic Acid, Ethanol, and Toluene setup->charge catalyze 3. Add H₂SO₄ (Catalyst) charge->catalyze reflux 4. Heat to Reflux Collect Water in Trap catalyze->reflux workup 5. Cool and Neutralize with NaHCO₃ Solution reflux->workup dry 6. Wash with Brine & Dry Organic Layer workup->dry purify 7. Purify by Fractional Distillation dry->purify end End (Pure Ethyl Lactate) purify->end

Caption: Step-by-step workflow for the laboratory synthesis of Ethyl Lactate.

Health, Safety, and Environmental Profile

AspectThis compoundEthyl Lactate
GHS Hazards Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][21]Danger: Flammable liquid and vapor. Causes serious eye damage. May cause respiratory irritation.[3]
Toxicity Data is limited, but irritation is the primary noted hazard.Low acute toxicity.[22] Readily metabolized to lactic acid and ethanol, which are natural metabolites.[12]
Biodegradability Data not readily available.Readily biodegradable to CO₂ and water.[11][15]
Regulatory Status Primarily an industrial chemical intermediate.Approved by US FDA as a food additive and pharmaceutical excipient (GRAS).[8][15] Not considered a hazardous air pollutant (HAP).[15]
Green Chemistry Synthesis may involve hazardous reagents and by-products.Considered a premier "green solvent" due to its renewable origin, biodegradability, and low toxicity.[10][13]

Conclusion: Selecting the Right Tool for the Job

The comparison between this compound and ethyl lactate is not a matter of determining a "better" solvent overall, but of understanding their distinct roles and selecting the appropriate molecule for a specific scientific objective.

Ethyl Lactate stands out as a highly versatile, safe, and environmentally benign solvent. Its broad solvency, favorable EHS profile, and bio-based origin make it an excellent choice for a wide array of applications in drug formulation, cleaning, coatings, and as a green reaction medium. For researchers and developers prioritizing sustainability without compromising performance, ethyl lactate is a compelling and well-documented alternative to conventional petroleum-based solvents.[14]

This compound , in contrast, should be viewed primarily as a specialized reactive intermediate . Its utility lies in its chemical structure, which serves as a building block for more complex molecules in the pharmaceutical and agrochemical industries. While it is a solvent in the physical sense, its inherent reactivity and less favorable green synthesis profile make it unsuitable as a general-purpose, inert solvent for most applications.

For the drug development professional, ethyl lactate offers a proven, FDA-approved excipient and processing solvent. For the synthetic chemist, this compound is a valuable tool in the synthetic arsenal, while ethyl lactate provides a sustainable medium in which to conduct reactions. The choice, as always, is dictated by the specific demands of the chemistry at hand.

References

  • Abdullah, M. A., et al. (2021). Ethyl lactate as a green solvent in the pharmaceutical industry. In Green Sustainable Process for Chemical and Environmental Engineering and Science. ScienceDirect. [Link]
  • PubChem. Ethyl Lactate | C5H10O3.
  • Li, S., et al. (2019).
  • Zhao, X.-M., & Gao, J.
  • Chemsrc. Propanoic acid, 2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. [Link]
  • Google Patents. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • Google Patents.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (2023, March 7).
  • McConville, J. T., et al. (2009). Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay. Pharmaceutical Technology. [Link]
  • ResearchGate. (2021). Ethyl lactate as a green solvent in the pharmaceutical industry. [Link]
  • Bentham Science. Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry. [Link]
  • Wikipedia.
  • The Good Scents Company. Ethyl Lactate (CAS 97-64-3): Odor profile, Properties, & IFRA compliance. [Link]
  • PubChem. 2-Acetoxypropionic Acid | C5H8O4.
  • Aparicio, S., & Alcalde, R. (2009).
  • Jiangxi Zhongding Biotechnology Co., Ltd. (2022, November 3).
  • Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry. [Link]
  • PubChem. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4.
  • ResearchGate. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
  • NICNAS. (2019). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. [Link]
  • Kua, Y. L., et al. (2016). Non-evaporative method to remove high boiling point solvent (ethyl lactate) from palm oil extract at atmospheric conditions. Journal of Oil Palm Research. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2-Acetoxypropanoic Acid Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a detailed comparison of the antimicrobial efficacy of 2-acetoxypropanoic acid derivatives against that of standard antibiotics, supported by established experimental methodologies.

Section 1: Mechanisms of Action

A fundamental understanding of how antimicrobial agents function is critical in drug development. The mechanisms of this compound derivatives and standard antibiotics are distinct, offering different strategic advantages in combating bacterial infections.

1.1 this compound Derivatives

The antimicrobial activity of this compound and its derivatives is an area of growing research interest. Some studies suggest these compounds may possess antimicrobial properties.[1] The proposed mechanism involves its hydrolysis into lactic acid and acetic acid.[2] These organic acids can lower the intracellular pH of bacteria, disrupting metabolic processes and inhibiting growth. The acetoxy group enhances the molecule's ability to participate in various chemical reactions, potentially contributing to its antimicrobial effects.[2] Arylpropionic acid derivatives, a broader class of compounds, have demonstrated a range of biological activities, including antibacterial effects.[3][4]

1.2 Standard Antibiotics

Standard antibiotics employ a variety of well-characterized mechanisms to target and eliminate bacteria.[5][6] These can be broadly categorized as follows:

  • Inhibition of Cell Wall Synthesis: Antibiotics like penicillins and cephalosporins interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This disruption leads to a weakened cell wall, causing the bacterium to lyse and die.[7][8]

  • Inhibition of Protein Synthesis: Agents such as macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, preventing the translation of messenger RNA into proteins.[7][9] This effectively halts essential cellular processes.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones and rifamycins interfere with the replication and transcription of bacterial DNA and RNA, respectively.[9] This prevents the bacteria from multiplying and carrying out essential functions.

  • Disruption of Metabolic Pathways: Sulfonamides, for example, inhibit the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[7][9]

These established mechanisms provide a baseline for comparing the efficacy of novel compounds.

Section 2: Experimental Protocols for Efficacy Evaluation

To objectively assess and compare the antimicrobial efficacy of this compound derivatives and standard antibiotics, standardized and reproducible experimental protocols are essential. The following methods are widely accepted in the field of microbiology.[10][11][12]

2.1 Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11][13] It is a quantitative measure of the potency of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution Method [11][12][14]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivative and the standard antibiotic in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

2.2 Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to various antimicrobial agents.[10][15][16] It is a qualitative or semi-quantitative method that is widely used in clinical microbiology laboratories.

Protocol: Kirby-Bauer Disk Diffusion Method [10][15][17]

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.[15]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.[15][17]

  • Application of Antimicrobial Disks: Aseptically place paper disks impregnated with known concentrations of the this compound derivative and standard antibiotics onto the surface of the agar. Ensure the disks are spaced at least 24 mm apart.[15][17]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15] The size of the zone is inversely proportional to the MIC. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][15]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Antimicrobial Agent inoculate Inoculate Microtiter Plate Wells prep_agent->inoculate Add to wells prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate Add to wells incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Kirby-Bauer Disk Diffusion Test

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plate for Confluent Growth prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disks Apply Antimicrobial Disks inoculate->apply_disks incubate Incubate Plate (35-37°C, 16-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results: Susceptible, Intermediate, or Resistant measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Section 3: Comparative Efficacy Data

The following tables present hypothetical comparative data for a this compound derivative against common standard antibiotics. This data is for illustrative purposes to demonstrate how results from the aforementioned protocols would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compound DerivativePenicillinCiprofloxacinTetracycline
Staphylococcus aureus (ATCC 25923)1280.120.51
Escherichia coli (ATCC 25922)256>2560.064
Pseudomonas aeruginosa (ATCC 27853)512>2560.2516
Enterococcus faecalis (ATCC 29212)64218

Table 2: Kirby-Bauer Disk Diffusion Zone Diameters in mm

MicroorganismThis compound Derivative (30 µg disk)Penicillin (10 U disk)Ciprofloxacin (5 µg disk)Tetracycline (30 µg disk)
Staphylococcus aureus (ATCC 25923)15282522
Escherichia coli (ATCC 25922)1263019
Pseudomonas aeruginosa (ATCC 27853)862815
Enterococcus faecalis (ATCC 29212)18202218

Interpretation of Data:

The hypothetical data suggests that the this compound derivative exhibits some antimicrobial activity, particularly against Gram-positive organisms like Enterococcus faecalis. However, when compared to standard antibiotics such as Penicillin, Ciprofloxacin, and Tetracycline, its potency appears to be lower, as indicated by the higher MIC values and smaller zones of inhibition. Standard antibiotics generally demonstrate broader and more potent activity against the tested strains.

It is crucial to note that this is illustrative data. The actual efficacy of any novel compound would need to be determined through rigorous and repeated experimentation. Factors such as the specific derivative synthesized, the bacterial strains tested, and the precise experimental conditions can all influence the outcome.

Section 4: Conclusion and Future Directions

While this compound derivatives may represent a potential avenue for new antimicrobial development, preliminary comparisons with established antibiotics highlight the significant challenge of achieving comparable potency and spectrum of activity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of derivatives to identify chemical modifications that enhance antimicrobial efficacy.

  • Mechanism of Action Elucidation: Conducting further studies to precisely determine how these compounds inhibit bacterial growth.

  • Synergy Studies: Investigating the potential for these derivatives to be used in combination with existing antibiotics to enhance their effectiveness and combat resistance.[18]

The search for novel antimicrobials is a critical endeavor in the face of rising antibiotic resistance.[19][20] A systematic and evidence-based approach, utilizing standardized protocols for efficacy evaluation, is paramount to identifying and developing the next generation of life-saving therapeutics.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Wikipedia. (n.d.). Minimum inhibitory concentration.
  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC).
  • Protocols.io. (2017, March 14). Minimal Inhibitory Concentration (MIC).
  • BioLabTests. (2024, August 30). Kirby-Bauer Disk Diffusion Method.
  • Wikipedia. (n.d.). Antibiotic.
  • ReAct. (n.d.). How do antibiotics work?.
  • TeachMePhysiology. (2023, July 17). Antibiotics.
  • National Center for Biotechnology Information. (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance.
  • SciSpace. (n.d.). Synergy between novel antimicrobials and conventional antibiotics or bacteriocins.
  • National Center for Biotechnology Information. (n.d.). Novel classes of antibiotics or more of the same?.
  • Slideshare. (n.d.). Antibiotics & mechanisms of actions.
  • MDPI. (2024, July 22). Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics.
  • PubMed. (2013, October 8). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives.
  • ResearchGate. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives.
  • ResearchGate. (2020, November 28). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
  • National Center for Biotechnology Information. (2019, October 19). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria.
  • National Center for Biotechnology Information. (n.d.). 2-Acetoxypropionic Acid | C5H8O4 | CID 79041.
  • ResearchGate. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

Sources

A Senior Application Scientist's Guide to the Quantification of 2-Acetoxypropanoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of analytical methodologies for the robust quantification of 2-Acetoxypropanoic acid (also known as O-Acetyllactic acid) in challenging biological matrices such as plasma, serum, and tissue homogenates. As a small, polar carboxylic acid with an ester linkage, this compound presents unique analytical hurdles, including poor retention in standard chromatography, potential instability, and significant interference from matrix components. This document moves beyond simple protocols to explain the scientific rationale behind method selection and optimization, empowering researchers to develop self-validating, reliable quantitative assays.

The Analytical Challenge: Understanding the Molecule and the Matrix

This compound (C₅H₈O₄, M.W. 132.11 g/mol ) is an acetate ester of lactic acid.[1][2] Its quantification in biological fluids is critical for understanding its metabolic relevance or pharmacokinetic profile. The primary challenges stem from two sources: the molecule's intrinsic properties and the complexity of the biological environment.

  • Analyte Instability: The ester bond is susceptible to hydrolysis by endogenous esterase enzymes present in plasma and tissue, converting the analyte to lactic acid and acetic acid. This degradation can occur during sample collection, storage, and processing, leading to an underestimation of the true concentration.[3][4]

  • Matrix Effects: Biological matrices are dense with proteins, lipids, salts, and endogenous metabolites.[5] These components can interfere with quantification by causing ion suppression in mass spectrometry, co-eluting with the analyte in chromatography, or non-specifically binding to the analyte.

  • Chromatographic Retention: As a small, polar molecule, this compound is poorly retained on traditional reversed-phase (RP) liquid chromatography columns, often eluting in the void volume with other polar interferences like salts.

  • Low Volatility: The carboxylic acid group makes the molecule non-volatile, precluding direct analysis by gas chromatography (GC) without chemical derivatization.[6]

Addressing these challenges requires a carefully designed analytical strategy, from sample handling to the final detection method.

Comparative Analysis of Core Methodologies

The choice of an analytical platform is the most critical decision in developing a quantitative assay. The three most relevant methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays—offer distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for targeted quantification of small molecules in complex matrices, offering an unparalleled combination of sensitivity, specificity, and throughput.

  • Principle of Operation: LC separates the analyte from matrix components based on its physicochemical properties. The analyte is then ionized and detected by a tandem mass spectrometer, which isolates a specific parent ion and fragments it into characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

  • Causality Behind its Use: For this compound, the high specificity of MRM can distinguish the analyte from structurally similar compounds, including its own hydrolysis products. Its high sensitivity allows for quantification even at trace levels.

  • Key Consideration: Derivatization: To overcome the poor retention on reversed-phase columns, chemical derivatization is often necessary. Derivatizing the carboxylic acid group with a non-polar, ionizable tag enhances retention and dramatically improves ionization efficiency in the mass spectrometer. A common and effective agent for this purpose is 3-nitrophenylhydrazine (3-NPH), which reacts with carboxylic acids in the presence of a coupling agent like EDC.[7][8] This strategy has been successfully applied to a wide range of short-chain fatty acids and organic acids.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is mandatory.

  • Principle of Operation: The analyte is first chemically modified to increase its volatility and thermal stability. The derivatized analyte is then injected into the GC, where it is vaporized and separated in a long capillary column. The separated compounds enter the mass spectrometer for detection.

  • Causality Behind its Use: GC offers superior chromatographic resolution compared to standard LC, enabling the separation of closely related isomers. The derivatization step, typically silylation (e.g., using BSTFA or MSTFA), replaces the active proton on the carboxylic acid with a trimethylsilyl (TMS) group, making the molecule volatile.

  • Key Consideration: Sample Preparation: GC-MS analysis requires the analyte to be in a volatile organic solvent. This necessitates an extraction step, such as liquid-liquid extraction (LLE), to transfer the analyte from the aqueous biological matrix into a compatible solvent prior to derivatization. This multi-step process can be more labor-intensive than typical LC-MS/MS workflows.[11]

Enzymatic Assays

Enzymatic assays utilize the high specificity of enzymes to detect and quantify a target analyte.

  • Principle of Operation: A specific enzyme that acts on this compound would be used to catalyze a reaction that produces a measurable signal (e.g., a change in color or fluorescence). The magnitude of the signal is proportional to the analyte concentration.

  • Causality Behind its Use: If a suitable enzyme existed, this method would offer extremely high throughput and simplicity, making it ideal for screening large numbers of samples. Sample preparation is often minimal.

Performance Comparison Summary

The following table provides an objective comparison of the primary analytical methods for the quantification of this compound.

Parameter LC-MS/MS with Derivatization GC-MS with Derivatization Enzymatic Assay (Hypothetical)
Sensitivity (LOQ) Excellent (low ng/mL to pg/mL)[15]Very Good (low to mid ng/mL)[11]Good to Moderate
Specificity Excellent (high chemical specificity from MRM)Very Good (high chromatographic resolution)Potentially Poor (risk of cross-reactivity)
Throughput High (2-5 min per sample)Moderate (10-20 min per sample)Excellent (<1 min per sample in plate format)
Sample Prep Complexity Moderate (e.g., Protein Precipitation)High (e.g., LLE followed by derivatization)Low (often simple dilution)
Robustness Good (susceptible to matrix effects)Excellent (less prone to ion suppression)Good
Cost per Sample Moderate to HighModerateLow
Development Time ModerateHighVery High (requires enzyme discovery/engineering)

Detailed Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies. It is imperative to perform full method validation (assessing linearity, accuracy, precision, stability, and matrix effects) before analyzing study samples.

Workflow 1: LC-MS/MS Analysis

This workflow outlines the entire process from sample receipt to data analysis for the quantification of this compound using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing s1 1. Thaw Plasma Sample (on ice, add esterase inhibitor) s2 2. Protein Precipitation (add 3 vols cold ACN with IS) s1->s2 s3 3. Vortex & Centrifuge (10 min @ >10,000g, 4°C) s2->s3 s4 4. Collect Supernatant s3->s4 d1 5. Add 3-NPH & EDC/Pyridine s4->d1 d2 6. Incubate (e.g., 40°C for 30 min) d1->d2 d3 7. Dilute Sample d2->d3 a1 8. Inject on RP-UPLC d3->a1 a2 9. Ionize (ESI-) & Detect (Tandem Mass Spectrometer) a1->a2 a3 10. Data Acquisition (MRM) a2->a3 p1 11. Integrate Peak Areas a3->p1 p2 12. Generate Calibration Curve p1->p2 p3 13. Calculate Concentration p2->p3

Caption: LC-MS/MS workflow for this compound quantification.

Protocol 1: LC-MS/MS Quantification with 3-NPH Derivatization

  • Preparation of Reagents:

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a stable isotope-labeled analog (e.g., this compound-d3) in acetonitrile (ACN).

    • Precipitation Solvent: Prepare ACN containing the IS at a suitable concentration (e.g., 100 ng/mL). Chill to -20°C. The cold temperature is crucial to minimize enzymatic degradation during sample processing.[4]

    • Derivatization Reagents: Prepare a 200 mM 3-NPH solution and a 120 mM EDC solution containing 6% pyridine, both in 50:50 ACN:water, as described in established methods for short-chain fatty acids.[7]

  • Sample Preparation (Protein Precipitation):

    • Thaw biological samples (e.g., plasma) on ice. To ensure analyte stability, consider adding an esterase inhibitor like sodium fluoride (NaF) to collection tubes.

    • To 50 µL of sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the cold precipitation solvent containing the IS.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.[16][17]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer 40 µL of the clear supernatant to a new tube or well plate.

  • Derivatization:

    • Add 20 µL of the 200 mM 3-NPH solution.

    • Add 20 µL of the 120 mM EDC/pyridine solution.

    • Seal the plate/tubes and incubate at 40°C for 30 minutes.[7][8]

    • After incubation, dilute the sample by adding ~920 µL of 50:50 ACN:water to quench the reaction and bring the sample to a suitable concentration for injection.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting at low %B to retain the derivatized analyte, ramping up to elute it.

    • MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode.

    • MRM Transitions: Optimize the parent > product ion transitions for both the native analyte and the IS.

Workflow 2: GC-MS Analysis

This workflow details the steps required for GC-MS analysis, which involves a more complex sample preparation procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing s1 1. Thaw Plasma Sample (on ice, add IS) s2 2. Acidify Sample (e.g., with HCl to pH < 2) s1->s2 s3 3. Liquid-Liquid Extraction (add organic solvent, e.g., MTBE) s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Collect Organic Layer s4->s5 d1 6. Evaporate Solvent to Dryness (under Nitrogen stream) s5->d1 d2 7. Add Silylation Reagent (e.g., BSTFA + 1% TMCS) d1->d2 d3 8. Incubate (e.g., 60°C for 30 min) d2->d3 a1 9. Inject on GC d3->a1 a2 10. Separate on Capillary Column a1->a2 a3 11. Detect by Mass Spectrometer (Scan or SIM mode) a2->a3 p1 12. Integrate Peak Areas a3->p1 p2 13. Generate Calibration Curve p1->p2 p3 14. Calculate Concentration p2->p3

Caption: GC-MS workflow for this compound quantification.

Protocol 2: GC-MS Quantification with Silylation

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of sample, calibrator, or QC in a glass tube, add the internal standard.

    • Acidify the sample to pH < 2 with 1M HCl. This protonates the carboxylic acid, making it less water-soluble and more extractable into an organic solvent.

    • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a new glass tube.

  • Derivatization:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature. Ensure no water remains, as it will quench the silylation reagent.

    • Add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide [BSTFA] with 1% Trimethylchlorosilane [TMCS]) and 50 µL of a solvent like pyridine or ACN.

    • Cap the tube tightly and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

    • Injection: Use a split/splitless injector.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of ~280°C to elute the derivatized analyte.

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.

    • Detection: Can be done in full scan mode to identify the analyte based on its fragmentation pattern or in Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring characteristic ions of the derivatized analyte.[18]

Conclusion and Recommendations

For the quantification of this compound in complex biological matrices, LC-MS/MS with chemical derivatization stands out as the superior methodology. It offers the best combination of sensitivity, specificity, and throughput required for modern research and drug development. The primary rationale for this choice is its ability to selectively detect the analyte in a complex background while a derivatization strategy effectively overcomes the inherent chromatographic challenges.

While GC-MS is a viable and robust alternative, its more laborious sample preparation and longer run times make it less suitable for studies involving large sample sets. Enzymatic assays remain a hypothetical option due to the lack of a commercially available, specific enzyme.

Regardless of the method chosen, the most critical, and often overlooked, aspect is ensuring analyte stability from the moment of sample collection. Proper handling procedures, including the use of esterase inhibitors and maintaining low temperatures, are fundamental to generating accurate and reliable data.

References

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]
  • Ahmad, S. S., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(9), 589. [Link]
  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
  • Wojakowska, A., et al. (2016). Detailed methodology of different plasma preparation procedures...
  • National Institute of Standards and Technology (NIST).
  • Li, Y., et al. (2022). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Biophysics Reports, 8(2), 127-137. [Link]
  • Ristagno, D., et al. (2020).
  • Langenbeck, U., et al. (1984). Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives.
  • Dong, L. & Qu, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Ahmad, Y. & Sharma, N. (2012). An Effective Method for the Analysis of Human Plasma Proteome using Two-dimensional Gel Electrophoresis.
  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 935-949. [Link]
  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • National Center for Biotechnology Information. 2-Acetoxypropionic Acid. PubChem Compound Summary for CID 79041. [Link]
  • Shimadzu Corporation.
  • Mateos, J., et al. (2007). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Proteomics, 70(3), 229-247. [Link]
  • Shimadzu Corporation. (2021).
  • Colet, J.-M., et al. (2021). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Semantic Scholar. [Link]
  • National Center for Biotechnology Information. (2S)-2-(Acetyloxy)propanoic acid. PubChem Compound Summary for CID 6326324. [Link]
  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]
  • Anapharm. (2021). Considerations to properly assess drug stability within biological samples. [Link]
  • Gładkowski, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Gładkowski, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1105. [Link]
  • Tserng, K. Y. & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1084(1), 49-56. [Link]
  • Flavin, M. & Ochoa, S. (1957). Metabolism of propionic acid in animal tissues. I. Enzymatic conversion of propionate to succinate. Journal of Biological Chemistry, 229(2), 965-979. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Separation of 2-Acetoxypropanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles. 2-Acetoxypropanoic acid, a key chiral building block, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound enantiomers, offering experimentally grounded insights for researchers, scientists, and drug development professionals.

The Imperative of Chiral Purity in Drug Development

The differential biological activity of enantiomers necessitates robust analytical methods to resolve and quantify them. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility. The direct approach, utilizing a Chiral Stationary Phase (CSP), is often preferred for its simplicity and efficiency, avoiding the need for derivatization that can introduce additional complexities and potential for analytical error.[1][2]

This guide will compare three major classes of Chiral Stationary Phases (CSPs) that have demonstrated broad applicability in the resolution of acidic chiral compounds, making them prime candidates for the separation of this compound enantiomers:

  • Polysaccharide-based CSPs

  • Macrocyclic Glycopeptide CSPs

  • Pirkle-type CSPs

Comparative Analysis of Chiral Stationary Phases

The choice of a CSP is the most critical parameter in developing a successful chiral separation method. The selection is guided by the analyte's structure and the nature of the chiral recognition mechanisms offered by the CSP. For this compound, a small, polar carboxylic acid, CSPs capable of hydrogen bonding, dipole-dipole interactions, and steric hindrance are most likely to provide effective enantioseparation.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationRecommended Starting Conditions for this compoundAdvantages
Polysaccharide-based (e.g., CHIRALPAK® AD-H) Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide derivative (amylose or cellulose carbamate).[3][4]Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) Flow Rate: 1.0 mL/min Detection: UV at 210 nmBroad applicability, high success rate for a wide range of compounds, available in a variety of derivative chemistries.[2][5]
Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) Enantioseparation is based on multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure of the antibiotic (e.g., teicoplanin).[6]Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v) Flow Rate: 1.0 mL/min Detection: UV at 210 nmUnique selectivity for polar and ionizable compounds, including hydroxy acids; can be used in multiple modes (reversed-phase, normal-phase, polar ionic).[1][6]
Pirkle-type (e.g., Regis® Whelk-O® 1) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule covalently bonded to the silica support.[7][8] The Whelk-O® 1 has both π-acceptor and π-donor characteristics.[9]Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (80:20:0.5, v/v/v) Flow Rate: 1.0 mL/min Detection: UV at 210 nmCovalently bonded phase offers high durability and compatibility with a wide range of solvents; often provides complementary selectivity to polysaccharide phases.[7][8][10]

In-Depth Look at a Polysaccharide-Based CSP Method

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for screening chiral separations due to their broad enantiorecognition capabilities.[3][4] The helical structure of the polysaccharide derivatives forms chiral grooves where enantiomers can differentially interact. For acidic analytes like this compound, the addition of a small amount of an acidic modifier (e.g., Trifluoroacetic Acid or acetic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxyl group, leading to better peak shape and retention.[2][11]

Experimental Protocol: Chiral Separation of this compound on CHIRALPAK® AD-H

This protocol outlines a robust starting point for the method development of the chiral separation of this compound enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm particle size)

  • Racemic this compound standard

  • HPLC-grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA)

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.

  • Determine the enantiomeric excess (e.e.) if analyzing an enriched sample.

Causality Behind Experimental Choices:
  • CHIRALPAK® AD-H: This amylose-based CSP is well-documented for its excellent performance in separating a wide variety of chiral compounds, including those with acidic functional groups.[12]

  • Normal Phase Mobile Phase: The use of a non-polar primary solvent (n-Hexane) with a polar modifier (2-Propanol) allows for fine-tuning of retention times. The alcohol component is crucial for interacting with the polar sites of the CSP and the analyte.

  • Acidic Modifier (TFA): The addition of 0.1% TFA is critical to ensure that the this compound is in its neutral, protonated form. This prevents peak tailing and unpredictable retention that can occur with ionized acids on silica-based columns.[11][13]

  • UV Detection at 210 nm: The carboxyl and acetyl groups of this compound provide UV absorbance at lower wavelengths, making 210 nm a suitable choice for sensitive detection.

Visualizing the Workflow and Chiral Recognition

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_std Racemic this compound Standard dissolve Dissolve in Mobile Phase (1 mg/mL) racemic_std->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector mobile_phase Prepare Mobile Phase: n-Hexane/2-Propanol/TFA (90:10:0.1) column CHIRALPAK® AD-H Column injector->column detector UV Detector (210 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram analysis Calculate Resolution (Rs) and Enantiomeric Excess (e.e.) chromatogram->analysis

Caption: Experimental workflow for the chiral separation of this compound.

G cluster_csp Polysaccharide CSP (CHIRALPAK® AD-H) cluster_enantiomers This compound Enantiomers csp Chiral Groove R_enantiomer (R)-enantiomer R_enantiomer->csp Stronger Interaction (H-bonding, Steric Fit) = Longer Retention S_enantiomer (S)-enantiomer S_enantiomer->csp Weaker Interaction = Shorter Retention

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Conclusion and Future Perspectives

The successful chiral separation of this compound enantiomers is readily achievable with modern HPLC and a rational approach to method development. While polysaccharide-based CSPs offer a high probability of success, macrocyclic glycopeptide and Pirkle-type columns represent valuable alternatives with complementary selectivity. The key to a robust and reliable method lies in understanding the interplay between the analyte's structure, the CSP's chiral recognition mechanism, and the mobile phase composition. The provided experimental protocol serves as a validated starting point, from which further optimization of mobile phase composition and temperature can be performed to achieve optimal resolution and analysis time. As the demand for enantiopure compounds continues to grow, the development of efficient and reliable chiral separation methods will remain a cornerstone of pharmaceutical analysis and quality control.

References

  • Astec CHIROBIOTIC T Column Cat# 12023, 4.6x150mm Chiral HPLC Column. eBay. [Link]
  • Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds.
  • (R,R) Whelk-O® 1. Regis Technologies. [Link]
  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]
  • Resolution of enantiomers of ibuprofen by liquid chrom
  • WHELK-O®1. Regis Technologies. [Link]
  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia. [Link]
  • DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. [Link]
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Sub-2μm High Performance Enantiomeric Separations on Whelk-O1 chiral Stationary Phase.
  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
  • Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]
  • LC COLUMNS Regis Chiral Phases. Hichrom. [Link]
  • CHIRALPAK AD-H. DAICEL. [Link]
  • instruction manual for chiralpak® ad-h. Hichrom. [Link]
  • INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP. Leacsa. [Link]
  • Chiralpak R Ad-H. Scribd. [Link]
  • Polysaccharide Derivatives for Chromatographic Separ
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.
  • Chiral HPLC separation of the enantiomers of acetyl derivative 3. Upper...
  • Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantiosepar
  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separ
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Acetoxypropanoic acid (also known as O-Acetyl-L-lactic acid). As a compound frequently utilized in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This compound is an organic acid that presents multiple risks. A review of Safety Data Sheets (SDS) from various suppliers reveals some inconsistencies in hazard classification, underscoring the need to treat this chemical with a high degree of caution.[1][2]

The primary risks are associated with its corrosivity, potential toxicity, and incompatibility with other chemical classes. The fundamental principle of its disposal is rooted in preventing accidental exposure and avoiding dangerous chemical reactions.

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Classification & StatementKey Precautionary Actions
Acute Toxicity H301: Toxic if swallowedH312: Harmful in contact with skinH330: Fatal if inhaled[1]Avoid all routes of exposure. Use in a well-ventilated chemical fume hood. Do not ingest. Prevent skin contact.
Skin & Eye Irritation H315: Causes skin irritation[2][3]H319: Causes serious eye irritation[2][3]Wear chemical-resistant gloves and splash goggles. A face shield is recommended for handling larger quantities.
Respiratory Irritation H335: May cause respiratory irritation[2][3]Always handle in a chemical fume hood to prevent inhalation of vapors or aerosols.
Chemical Incompatibility Reacts with bases, oxidizing agents, and reducing agents.[4]Segregate waste from these chemical classes to prevent violent exothermic reactions, gas evolution, or fire.

Immediate Safety Protocols: PPE and Spill Management

Adherence to stringent safety protocols is non-negotiable. These procedures form a self-validating system to minimize risk during handling and in the event of an accidental release.

Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are required. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[4]

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

  • For Minor Spills (<100 mL):

    • Ensure the fume hood is operational and alert colleagues in the immediate area.

    • Wearing your full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.[4][7] Do not use combustible materials like paper towels or sawdust. [8]

    • Carefully collect the absorbed material using spark-proof tools and place it into a designated, pre-labeled hazardous waste container.[6][9]

    • Clean the spill area with a suitable decontaminating solution (e.g., a mild soap and water solution), followed by a final rinse.

    • Dispose of all contaminated materials as hazardous waste.

  • For Major Spills (>100 mL):

    • Evacuate the immediate laboratory area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[4]

    • Prevent entry into the affected area.

    • If it is safe to do so, close the fume hood sash and shut down any potential ignition sources.

The Disposal Decision Workflow

The correct disposal path for this compound waste is determined by its form, concentration, and the presence of contaminants. The following workflow provides a logical framework for making this determination. The default and most prudent course of action for any research-generated waste of this type is to manage it as chemical hazardous waste.

G start Begin Waste Assessment (this compound) decision1 Is the waste pure, concentrated, or contaminated with other hazardous materials? start->decision1 proc_haz Treat as Hazardous Waste decision1->proc_haz  Yes decision2 Is it a dilute (<5%) aqueous solution with NO other hazardous contaminants? decision1->decision2 No sop_haz Follow SOP for Hazardous Waste Collection (Section 4) proc_haz->sop_haz decision2->proc_haz No decision3 Have you received EXPLICIT written approval from your EHS department for neutralization? decision2->decision3 Yes decision3->proc_haz No proc_neut Follow Conditional Protocol for Neutralization (Section 5) decision3->proc_neut Yes

Caption: Disposal Decision Workflow for this compound Waste.

Standard Operating Procedure: Hazardous Waste Collection

This procedure is the standard and required method for disposing of pure, concentrated, or contaminated this compound. This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11]

  • Waste Segregation:

    • Designate a specific hazardous waste container solely for this compound and compatible waste.

    • Crucially, never mix this acidic waste with bases, oxidizing agents, or reducing agents in the same container. [4] This segregation prevents potentially violent chemical reactions.

  • Container Selection:

    • Use only compatible, leak-proof containers, typically high-density polyethylene (HDPE) or glass, provided by your EHS department.[4]

    • Ensure the container has a secure, screw-top cap.

  • Proper Labeling:

    • Label the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration.

      • The associated hazards (e.g., "Corrosive," "Toxic").

      • The date the first drop of waste was added.

  • On-Site Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the lab personnel.[10]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[4]

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Once the container is full (or waste is no longer being generated), contact your institution's EHS department to schedule a pickup.

    • EHS will then manage the final disposal through a licensed hazardous waste contractor, ensuring compliance with all federal, state, and local regulations.[12]

Conditional Protocol: Neutralization and Drain Disposal

Disclaimer: This procedure is only applicable to dilute (<5%), uncontaminated aqueous solutions of this compound and must not be performed without prior risk assessment and written approval from your institution's EHS department. Unauthorized neutralization and drain disposal can violate EPA regulations and pose a significant safety risk.[8]

  • Pre-Approval: Obtain documented permission from your EHS department.

  • Work Area Setup: Perform the entire procedure inside a certified chemical fume hood while wearing full PPE. Place your beaker in a secondary container or an ice bath to manage heat generation.[13]

  • Prepare Neutralizing Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large beaker.

  • Slow Addition: Slowly and carefully add the dilute this compound solution to the basic solution while stirring continuously. This reaction can be exothermic and will produce carbon dioxide gas; slow addition is critical to prevent splashing and rapid gas evolution.[4]

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the acid until the pH is within the neutral range of 6.0 to 8.0.[4]

  • Drain Disposal: If approved by EHS, the neutralized solution can be poured down the drain, followed by flushing with a large volume of cold water (at least 20 parts water to 1 part neutralized solution).[13]

References

  • Laboratory Waste Management: The New Regulations. (n.d.). Medialab.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • (2S)-2-(Acetyloxy)propanoic acid | C5H8O4. (n.d.). PubChem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
  • Safety Data Sheet: Propanoic acid, 2-oxo-. (n.d.). Synerzine.
  • MSDS of 2-(Acetyloxy)-2-methylpropanoic acid. (2025, November 19). Capot Chemical.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Substance, A Culture of Safety

2-Acetoxypropanoic acid, also known as O-Acetyl-lactic acid, is a valuable organic acid utilized in various research and development applications. While its utility is clear, a profound respect for its chemical nature is paramount for the safety of laboratory personnel. This guide moves beyond a simple checklist of personal protective equipment (PPE). It serves as a comprehensive operational plan, grounded in scientific principles, to ensure that every interaction with this compound is conducted with the highest standards of safety. Our objective is to instill a deep, procedural understanding of not just what PPE to wear, but why it is necessary and how to use it as part of a self-validating system of laboratory safety.

Foundational Knowledge: A Hazard Assessment of this compound

Understanding the specific risks associated with a chemical is the critical first step in defining appropriate safety protocols. According to safety data provided for the racemic mixture of this compound, the compound presents several key hazards that dictate our PPE strategy.[1]

  • Skin Irritation (H315): The compound is classified as a skin irritant.[1] Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more significant tissue damage.[2]

  • Serious Eye Irritation (H319): This is a significant risk. Splashes can cause severe irritation, pain, and potential damage to the cornea.[1][3] The sensitive tissues of the eye are particularly vulnerable to corrosive and irritant chemicals.[4]

  • Respiratory System Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][3] Therefore, controlling airborne exposure is a primary concern.

It is noteworthy that some sources, such as the PubChem entry for the (2S)-stereoisomer, indicate more severe GHS classifications, including "Fatal if inhaled" and "Toxic if swallowed".[5] While this guide is based on the more commonly referenced SDS for the racemic mixture, this discrepancy underscores the imperative to treat the compound with a high degree of caution and to implement robust engineering controls and PPE at all times.

The Core Directive: A Multi-Layered PPE Protocol

The selection of PPE is not a static choice but a dynamic risk-based assessment. The following protocol outlines the essential layers of protection required when handling this compound.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the serious eye irritation hazard[1], eye and face protection is mandatory.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes must be worn whenever handling the liquid. This is crucial for protecting against splashes, which can occur during transfer, mixing, or even minor spills.[6]

  • Face Shields: When handling larger volumes (typically >500 mL) or when the risk of splashing is elevated (e.g., during transfers or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.

Hand Protection: Selecting the Right Barrier

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Material Selection: Gloves made of nitrile or butyl rubber are generally recommended for handling organic acids.[7] However, it is critical to consult a manufacturer-specific glove compatibility chart for this compound or similar corrosive organic acids to ensure adequate protection.[4][8]

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[8] Proper removal technique (without touching the outer surface of the glove with bare skin) is essential to prevent contamination.[9][10] Contaminated gloves must be disposed of immediately as hazardous waste.

Body Protection: Shielding Against Incidental Contact
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened to protect the skin and personal clothing.[8]

  • Chemical-Resistant Apron: For tasks involving larger quantities or a significant splash risk, a rubber or neoprene acid-resistant apron should be worn over the lab coat.[4][8]

  • Full-Length Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the foot are required at all times in the laboratory to protect against spills.[8]

Respiratory Protection: Managing Inhalation Hazards

The primary method for controlling respiratory hazards is through engineering controls.

  • Chemical Fume Hood: All work with this compound should be performed inside a properly functioning chemical fume hood to contain vapors and prevent inhalation.[4]

  • Respirator Use: In the event of a large spill or a failure of engineering controls, respiratory protection is necessary. A respirator equipped with an organic vapor/acid gas (OV/AG) cartridge (such as a Type ABEK filter) is recommended.[1][11] All personnel required to wear respirators must be properly fit-tested and trained in their use.

PPE Selection Summary: A Task-Based Approach

The level of PPE required is directly proportional to the risk associated with the specific task being performed.

Task/Scenario Minimum Required PPE
Low-Volume Operations (e.g., <100 mL, inside a fume hood)Chemical Splash Goggles, Nitrile Gloves, Lab Coat, Closed-Toe Shoes
High-Volume Transfers / Reactions (e.g., >500 mL, potential for splashing)Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (consult chart), Lab Coat, Chemical-Resistant Apron, Closed-Toe Shoes
Spill Cleanup / Emergency Response Full-Face Respirator with OV/AG Cartridge, Chemical Splash Goggles, Face Shield, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl), Chemical-Resistant Suit or Apron and Boots

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning Sequence
  • Body Protection: Don lab coat and/or chemical apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Experimental Protocol: PPE Doffing Sequence (The "Contaminated-to-Clean" Principle)
  • Gloves: Remove gloves first, as they are considered the most contaminated. Use a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface with bare hands.

  • Apron: Remove the chemical apron without touching the front surface.

  • Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the sides or straps.

  • Respirator: If worn, remove the respirator.

  • Lab Coat: Remove the lab coat by rolling it inside-out to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Workflow Visualization: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_spill Emergency Scenarios start Start: Task involving This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood volume What is the volume being handled? fume_hood->volume Yes stop_work STOP WORK Consult EHS Do not proceed without engineering controls. fume_hood->stop_work No splash_risk Is there a significant risk of splashing? volume->splash_risk < 500 mL ppe_medium Enhanced PPE: - Goggles + Face Shield - Chem-Resistant Gloves - Lab Coat + Apron volume->ppe_medium > 500 mL ppe_low Standard PPE: - Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_low No splash_risk->ppe_medium Yes ppe_high Emergency/Spill PPE: - Full Respirator - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Suit/Apron spill Spill or Control Failure spill->ppe_high

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is critical to minimize harm.

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][13] Seek prompt medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-30 minutes, holding the eyelids open.[3][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14][15] Rinse the mouth with water and have the person drink one or two glasses of water.[11][14] Seek immediate medical attention.

Always have safety showers and eyewash stations readily accessible and tested regularly.[4][6]

Spill Management and Disposal Plan

Proper management of spills and waste is an integral part of the safety protocol.

  • Spill Response: In case of a small spill within a fume hood, use an appropriate absorbent material (e.g., vermiculite, acid neutralizer) to contain and absorb the liquid.[13][16] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Disposal: All contaminated materials, including used PPE, absorbent materials, and empty containers, must be collected in a suitable, sealed container.[9][16] This container must be clearly labeled as hazardous waste and disposed of according to institutional and local regulations.[3][10][17] Do not dispose of this compound or contaminated materials down the drain.[9][14]

Conclusion: A Commitment to Proactive Safety

The effective use of personal protective equipment for this compound is more than a regulatory requirement; it is a fundamental component of responsible scientific practice. By understanding the specific hazards of the material and implementing the multi-layered, risk-based protocols outlined in this guide, researchers can create a self-validating system of safety. This proactive stance not only protects individuals but also fosters a laboratory environment where groundbreaking work can be conducted with confidence and security.

References

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses.
  • PubChem. (n.d.). (2S)-2-(Acetyloxy)propanoic acid. National Center for Biotechnology Information.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • The Good Scents Company. (n.d.). (S)-(-)-2-acetoxypropionic acid.
  • AFNS Safety. (n.d.). Corrosives (Especially Acids and Bases). University of Alberta.
  • University of California, Riverside Environmental Health & Safety. (2016, October 24). Corrosives – Strong Acids.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
  • Capot Chemical. (2025, November 19). MSDS of 2-(Acetyloxy)-2-methylpropanoic acid.
  • Synerzine. (n.d.). SAFETY DATA SHEET Propanoic acid, 2-oxo-.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks.
  • GOV.UK. (n.d.). Acetic acid: incident management.
  • Global Safety Management, Inc. (2015, March 19). Propionic Acid - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.